Pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQZEGSMBFHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591356 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-86-4 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Pyrimidine-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are ubiquitous in nature as essential components of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of pharmacologically active agents.[4][5] The pyrimidine nucleus offers a unique combination of features: its π-deficient character, capacity for hydrogen bonding, and synthetically tractable substitution patterns make it an ideal scaffold for designing molecules that can interact with diverse biological targets.[1] Among the vast landscape of pyrimidine-based compounds, the pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of various enzymes and receptors.
This technical guide provides a comprehensive overview of the synthesis and biological activities of pyrimidine-4-carboxamide derivatives. We will delve into the strategic considerations behind their chemical synthesis, explore their diverse pharmacological profiles with a focus on anticancer and antiviral applications, and elucidate the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Part 1: Strategic Synthesis of the Pyrimidine-4-Carboxamide Core
The construction of pyrimidine-4-carboxamide derivatives can be broadly approached through two primary strategies: building the substituted pyrimidine ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyrimidine ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
De Novo Ring Construction
The most fundamental approach to pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as urea, thiourea, or guanidine.[2] While versatile for creating diverse pyrimidine cores, directly installing a 4-carboxamide group via this method can be complex. A more common de novo approach involves using precursors that can be readily converted to the target carboxamide post-cyclization. For instance, a Biginelli-type reaction using an acetoacetate derivative, an aldehyde, and urea can yield a dihydropyrimidine which can be subsequently oxidized and functionalized.[6]
A generalized workflow for building the pyrimidine ring, which can then be further elaborated to the 4-carboxamide, is depicted below.
Caption: Generalized workflow for de novo synthesis of pyrimidine-4-carboxamides.
Functionalization of a Pre-formed Pyrimidine Ring
This is the most direct and widely employed strategy. It begins with a pyrimidine ring bearing a suitable precursor group at the C4 position, which is then converted to the carboxamide.
Route A: From 4-Carbonitrile Precursors A common and efficient method involves the hydrolysis of a 4-cyanopyrimidine. The cyano group can be introduced via nucleophilic substitution of a 4-chloro or 4-methylsulfonyl pyrimidine with a cyanide salt.[7] The subsequent hydrolysis of the nitrile to the primary amide can be achieved under controlled acidic or basic conditions.
Route B: From 4-Carboxylic Acid Precursors This route leverages standard peptide coupling chemistry. A pyrimidine-4-carboxylic acid is activated and reacted with a desired amine to form the amide bond. This method offers the significant advantage of allowing for late-stage diversification, where a wide variety of amines can be introduced to explore structure-activity relationships (SAR).
Route C: From 4-Halogenated Pyrimidines Direct conversion of a 4-chloropyrimidine to a 4-carboxamide can be challenging. A more typical sequence involves converting the 4-chloro derivative into a more reactive intermediate, such as a 4-carbonitrile or a 4-carboxylic acid ester (via carbonylation followed by hydrolysis), which is then converted to the carboxamide.[7][8]
Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidine-6-carboxamide Intermediate
The following protocol, adapted from the synthesis of SIRT1/2/3 inhibitors, illustrates the functionalization of a pre-formed heterocyclic core.[8]
Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide (Compound 14 in the source)
-
Starting Material: 4-Hydroxythieno[3,2-d]pyrimidine-6-carboxylic acid (Compound 13).
-
Procedure: a. Suspend the starting carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂). b. Add oxalyl chloride (approx. 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. c. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS), resulting in the formation of the intermediate acid chloride. d. In a separate flask, prepare a solution of ammonia in dioxane. e. Carefully quench the acid chloride intermediate by adding it to the ammonia solution at 0 °C. f. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. g. The resulting precipitate, the desired 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Causality Behind Choices:
-
Oxalyl Chloride: Chosen as the chlorinating agent to convert the carboxylic acid to a highly reactive acid chloride. It is effective, and the byproducts (CO, CO₂, HCl) are gaseous, simplifying workup.
-
Ammonia in Dioxane: Used to convert the acid chloride to the primary carboxamide. Dioxane is a suitable solvent that is miscible with many organic solvents and does not react with the acid chloride. Quenching at 0 °C helps to control the exothermicity of the reaction.
Part 2: Diverse Biological Activities and Mechanisms of Action
Pyrimidine-4-carboxamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for targeting a range of diseases.[5][9]
Anticancer Activity
The most extensively studied application of this scaffold is in oncology. These derivatives act on various cancer-related targets, most notably as protein kinase inhibitors.[10][11][12]
A. Protein Kinase Inhibition: Kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[13] Pyrimidine-4-carboxamides have been successfully developed as ATP-competitive inhibitors for several key kinases.
-
Protein Kinase B (Akt) Inhibitors: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of Akt.[13] The carboxamide linker was found to be crucial for achieving good oral bioavailability compared to earlier analogues.[13]
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. Diaminopyrimidine carboxamides were discovered as potent and selective HPK1 inhibitors.[14] The 5-carboxamide moiety was a key discovery, engaging with the hinge residue Glu92 and improving enzyme potency by over 100-fold compared to the unsubstituted analogue.[14]
-
Other Kinase Targets: Derivatives of this class have also shown potent activity against Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptors (FGFRs), and Checkpoint Kinase 1 (CHK1), highlighting their versatility in targeting different aspects of cancer cell biology.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine-4-carboxamide derivatives.
B. Other Anticancer Mechanisms: Beyond kinase inhibition, some pyrimidine derivatives exhibit anticancer effects by interfering with DNA replication and integrity. They can act as topoisomerase II inhibitors or DNA intercalating agents, leading to cell cycle arrest and apoptosis.[10][11]
| Compound Class | Target(s) | Reported Activity (IC₅₀) | Cancer Type(s) | Reference |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Nanomolar range | Broad (tested in human tumor xenografts) | [13] |
| Diaminopyrimidine carboxamides | HPK1 | 64 nM (for compound 2) | Immuno-oncology target | [14] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | CDK2 | 64.42 nM (for compound 17) | HeLa, MCF-7, HT-29 | [4] |
| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | USP7 | Potent antiproliferative | Various cancer cell lines | [4] |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | 2.7-4.0 nM (for 11c) | Potential for metabolic, oncologic, and neurodegenerative disorders | [8] |
Antiviral Activity
The pyrimidine scaffold is a well-established core for antiviral drugs.[3][15] Pyrimidine-4-carboxamide derivatives have also shown promise in this area. For instance, certain pyrrolopyrimidine and pyrazolopyrimidine nucleosides containing a carbamoyl (carboxamide) function have demonstrated potent activity against vaccinia virus.[7] More recently, pyrimido[4,5-d]pyrimidine derivatives have emerged as strong candidates for further investigation as antiviral agents against human coronavirus 229E (HCoV-229E).[16] The broad-spectrum potential of pyrimidine derivatives makes them an important class for addressing both existing and emerging viral threats.[15]
Other Therapeutic Applications
-
Bone Anabolic Agents: Novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, offering a potential new treatment for osteoporosis.[17]
-
Anti-inflammatory and Antimicrobial Activity: Various pyrimidine derivatives have been reported to possess significant anti-inflammatory, antibacterial, and antifungal properties, highlighting the scaffold's versatility.[9][18][19]
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrimidine ring and the carboxamide nitrogen.
-
The Carboxamide Moiety: The carboxamide group is often a critical pharmacophore. In HPK1 inhibitors, it forms a key hydrogen bond with a hinge residue, dramatically increasing potency.[14] In Akt inhibitors, its replacement of a simple amine linker was essential for improving pharmacokinetic properties like oral bioavailability.[13]
-
Substituents on the Pyrimidine Ring: Modifications at the 2, 5, and 6 positions of the pyrimidine ring are crucial for tuning potency and selectivity. In diaminopyrimidine kinase inhibitors, the group at the 2-position often interacts with the kinase hinge region, while substitutions at the 5-position project towards the solvent-exposed region and can be modified to improve selectivity and physical properties.[20]
-
Substituents on the Carboxamide Nitrogen (R-group): The group attached to the amide nitrogen provides a key vector for diversification. This position can be modified to interact with different pockets of the target protein, influence solubility, and alter metabolic stability. For example, in a series of RXRα antagonists, modifying the aryl group attached to the carboxamide significantly impacted antiproliferative activity.[21]
Conclusion and Future Perspectives
The pyrimidine-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by synthetic accessibility and the ability to modulate a wide range of biological targets. Its success, particularly in the development of potent and selective kinase inhibitors for oncology, underscores its value. The continued exploration of this scaffold is a promising avenue for the discovery of novel therapeutics.
Future research should focus on leveraging modern synthetic methodologies for more efficient and diverse library creation. A deeper understanding of the structural biology of how these ligands interact with their targets will enable more rational, structure-based design to improve potency and selectivity while minimizing off-target effects. The proven versatility of the pyrimidine-4-carboxamide core ensures it will remain a focal point of drug discovery efforts for years to come, with the potential to address unmet medical needs in oncology, virology, and beyond.
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Title: Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides Source: PubMed URL: [Link]
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The Pyrimidine-4-Carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The pyrimidine-4-carboxamide moiety has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This in-depth technical guide provides a comprehensive overview of this privileged scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and critically analyze its application in the design of potent and selective modulators of key biological pathways, including kinase signaling, neuro-active enzyme inhibition, and antiviral replication. Through a synthesis of established literature and field-proven insights, this guide aims to equip the reader with the foundational knowledge and practical methodologies necessary to effectively leverage the pyrimidine-4-carboxamide core in their own research and development endeavors.
Introduction: The Significance of the Pyrimidine-4-Carboxamide Core
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has long made the pyrimidine scaffold a focal point for medicinal chemists.[2][3] The pyrimidine-4-carboxamide, in particular, has garnered significant attention due to its unique combination of structural features. The carboxamide group at the 4-position provides a crucial hydrogen bond donor and acceptor motif, enabling strong and specific interactions with biological targets.[4] Furthermore, the pyrimidine ring itself can engage in π-π stacking interactions and presents multiple vectors for substitution, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[2]
This guide will explore the synthesis and application of this versatile scaffold, highlighting its role in the development of innovative therapeutics.
Synthetic Strategies for Pyrimidine-4-Carboxamide Derivatives
The construction of the pyrimidine-4-carboxamide core can be achieved through several reliable synthetic routes. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulation to introduce the carboxamide moiety.[5][6]
Generalized Synthetic Protocol:
A representative synthetic pathway often commences with the construction of a substituted pyrimidine ring, followed by the elaboration of the 4-position to install the carboxamide functionality.
-
Pyrimidine Ring Formation: A widely used method is the condensation of a β-ketoester with an amidine, urea, or thiourea derivative.[5] This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
-
Introduction of a Handle at the 4-Position: The resulting pyrimidinone can be converted to a 4-chloro or 4-methylsulfonylpyrimidine, which serves as a versatile intermediate for subsequent nucleophilic substitution reactions.[7]
-
Formation of the Carboxamide Linkage: The 4-substituted pyrimidine can then be reacted with an appropriate amine in the presence of a coupling agent, such as PyBOP, or under palladium-catalyzed conditions to afford the desired pyrimidine-4-carboxamide derivative.[8] Alternatively, a 4-cyanopyrimidine intermediate can be hydrolyzed to the corresponding carboxamide.[7]
Caption: A generalized workflow for the synthesis of pyrimidine-4-carboxamide derivatives.
Applications in Medicinal Chemistry
The pyrimidine-4-carboxamide scaffold has proven to be a highly fruitful starting point for the development of inhibitors targeting a diverse range of enzymes and receptors.
Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine-4-carboxamide core has been successfully employed in the design of potent and selective kinase inhibitors.
Protein Kinase B (PKB/Akt) Inhibitors: The PKB/Akt signaling pathway is crucial for cell growth and survival, and its hyperactivation is common in cancer. Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.[9][10] These compounds act as ATP-competitive inhibitors, with the carboxamide moiety forming key hydrogen bonding interactions within the kinase hinge region.[11]
Caption: Inhibition of the PKB/Akt signaling pathway by a pyrimidine-4-carboxamide-based inhibitor.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Diaminopyrimidine carboxamides have been identified as potent HPK1 inhibitors.[11][12] The addition of a 5-carboxamide moiety to the diaminopyrimidine core was found to significantly enhance potency and selectivity by engaging with the hinge region of the kinase.[11]
| Compound | Target Kinase | IC50 (nM) | Reference |
| CCT128930 Analog | PKBβ | <10 | [9] |
| Compound 1 | HPK1 | 64 | [11] |
| Compound 37 | p70S6K/Akt | <10 | [13] |
Table 1: Representative Pyrimidine-4-carboxamide-based Kinase Inhibitors.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid mediators that includes the endocannabinoid anandamide. The pyrimidine-4-carboxamide scaffold was identified as a potent inhibitor of NAPE-PLD from a high-throughput screening campaign.[14][15] Extensive SAR studies led to the development of LEI-401, a nanomolar potent and selective NAPE-PLD inhibitor with drug-like properties.[8][15]
Structure-Activity Relationship (SAR) Highlights:
-
R1 (Carboxamide substituent): Small, lipophilic groups are generally preferred, suggesting binding in a shallow hydrophobic pocket.[14]
-
R2 (Pyrimidine C2-substituent): Conformational restriction, such as replacing an N-methylphenethylamine with an (S)-3-phenylpiperidine, increased potency.[15]
-
R3 (Pyrimidine C6-substituent): Introduction of polarity, for instance, an (S)-3-hydroxypyrrolidine, improved both potency and physicochemical properties.[8][15]
Antiviral Agents
The pyrimidine-4-carboxamide core is present in a number of compounds with significant antiviral activity.[16][17]
HIV Integrase Inhibitors: Dihydroxypyrimidine-4-carboxamides have been designed as potent inhibitors of the HIV integrase-catalyzed strand transfer process.[18] These compounds chelate the divalent metal ions in the enzyme's active site, preventing the integration of the viral DNA into the host genome. One notable compound from this series demonstrated a CIC95 of 78 nM in a cell-based assay.[18]
Hepatitis C Virus (HCV) Inhibitors: Pyrimidine nucleosides bearing a 4-carboxamide functional group have shown anti-HCV activity comparable to that of ribavirin.[16][19] These compounds likely act by interfering with viral RNA replication.
Broad-Spectrum Antivirals: Some pyrimidine derivatives function as broad-spectrum antivirals by inhibiting host cell pyrimidine biosynthesis.[20][21] By depleting the cellular pool of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for replication.
| Compound Class | Viral Target | Mechanism of Action | Reference |
| Dihydroxypyrimidine-4-carboxamides | HIV-1 Integrase | Inhibition of strand transfer | [18] |
| Pyrimidine Nucleoside Analogs | HCV | Inhibition of RNA replication | [16][19] |
| Tetrahydrobenzothiazoles | Various RNA viruses | Inhibition of pyrimidine biosynthesis | [20] |
Table 2: Pyrimidine-4-carboxamide Scaffolds in Antiviral Drug Discovery.
Physicochemical Properties and Bioisosteric Replacements
The physicochemical properties of pyrimidine-4-carboxamide derivatives can be readily modulated through substitution on the pyrimidine ring and the carboxamide nitrogen. The pyrimidine core itself is a weak base.[2] The lipophilicity, solubility, and metabolic stability of these compounds are critical determinants of their drug-like properties and can be optimized through careful selection of substituents.[14]
Bioisosteric Replacements:
-
Carboxamide Bioisosteres: In cases where the amide bond presents a liability (e.g., poor metabolic stability or cell permeability), it can be replaced with bioisosteric groups such as 1,2,4-oxadiazoles, triazoles, or other five-membered heterocycles.[22][23] These replacements can mimic the hydrogen bonding capabilities of the amide while offering improved pharmacokinetic profiles.
-
Ring Bioisosteres: The pyrimidine ring itself can be replaced with other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines or thieno[3,2-d]pyrimidines, to explore new chemical space and modulate biological activity and selectivity.[4][24][25]
Experimental Protocols
Representative Synthesis of a Pyrimidine-4-carboxamide Derivative
This protocol is a generalized procedure based on common synthetic methods reported in the literature.[8][26]
-
Step 1: Synthesis of 2,6-dichloro-N-(cyclopropylmethyl)pyrimidine-4-carboxamide.
-
To a solution of 2,4,6-trichloropyrimidine in a suitable aprotic solvent (e.g., THF), add triethylamine and cyclopropylmethanamine at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the desired product.
-
-
Step 2: Palladium-catalyzed Amination.
-
To a solution of the product from Step 1 in a mixture of toluene and THF, add the desired amine (e.g., (S)-3-phenylpiperidine), sodium tert-butoxide, and a palladium catalyst (e.g., RuPhos-Pd-G3).
-
Heat the reaction mixture at 110 °C for 4 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Step 3: Nucleophilic Aromatic Substitution.
-
To a solution of the product from Step 2 in a suitable solvent (e.g., n-BuOH), add the final amine (e.g., (S)-3-hydroxypyrrolidine) and a non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Concentrate the mixture and purify by preparative HPLC to obtain the final pyrimidine-4-carboxamide derivative.
-
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.[11]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the pyrimidine-4-carboxamide test compound in DMSO.
-
Prepare solutions of the kinase, biotinylated substrate peptide, ATP, and Eu-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a low-volume 384-well plate.
-
Add the kinase solution to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding a solution containing EDTA, the Eu-labeled antibody, and the APC-labeled streptavidin.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: A typical workflow for an in-vitro TR-FRET kinase inhibition assay.
Conclusion
The pyrimidine-4-carboxamide scaffold represents a privileged and highly versatile core in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions with a wide range of biological targets have solidified its importance in modern drug discovery. From kinase inhibitors for oncology to novel antiviral agents and modulators of the endocannabinoid system, the applications of this scaffold continue to expand. A thorough understanding of its synthesis, structure-activity relationships, and biological context is essential for medicinal chemists seeking to develop the next generation of innovative therapeutics. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights to aid in this endeavor.
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Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (URL: [Link])
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(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (URL: [Link])
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (URL: [Link])
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (URL: [Link])
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Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. (URL: [Link])
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Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (URL: [Link])
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Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (URL: [Link])
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Harnessing the Pyrimidine-4-Carboxamide Core for Novel Anticancer Agents
An In-Depth Technical Guide for Researchers
A Senior Application Scientist's Guide to Synthesis, Mechanism, and Evaluation
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its inherent ability to engage in hydrogen bonding and π-π stacking interactions makes it a privileged scaffold for designing targeted therapies.[4] Within this broad class, the pyrimidine-4-carboxamide moiety has emerged as a particularly versatile and potent pharmacophore in the quest for novel anticancer drugs.
This guide provides an in-depth exploration of pyrimidine-4-carboxamide analogues, moving from foundational synthetic strategies to complex mechanisms of action and critical evaluation protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their oncology research.
The Pyrimidine-4-Carboxamide Scaffold: A Versatile Tool for Drug Design
The pyrimidine-4-carboxamide core offers a unique combination of structural rigidity and synthetic tractability. The pyrimidine ring acts as a stable anchor, while the carboxamide linker provides a crucial hydrogen-bonding motif (donor and acceptor) that can be pivotal for target engagement. Furthermore, the scaffold presents multiple positions (typically C2, C5, and C6) that are amenable to chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.
Synthetic Strategies: Building the Core and its Analogues
The construction of a pyrimidine-4-carboxamide library generally follows a convergent synthetic approach, starting from a suitably substituted pyrimidine core. The specific route can vary, but a common and effective strategy involves the initial synthesis of a pyrimidine-4-carboxylate ester, followed by amidation.
General Synthetic Workflow
Below is a generalized, multi-step protocol for the synthesis of diverse pyrimidine-4-carboxamide analogues, synthesized from methodologies reported in the literature.[5][6]
Caption: Generalized workflow for the synthesis of pyrimidine-4-carboxamide analogues.
Detailed Experimental Protocol: Synthesis of a Generic Analogue
Causality: This protocol is designed for flexibility. The choice of amines (R1-NH2, R2-NH2, R3-NH2) at each step is the primary driver of diversity in the final compound library. The use of SNAr reactions is common due to the electron-deficient nature of the pyrimidine ring, while palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination may be required for less reactive amines. The final amide coupling is a standard, robust reaction in medicinal chemistry.
-
Esterification (Step 1-2): To a solution of a commercially available starting material like 2,6-dichloropyrimidine-4-carbonyl chloride in an anhydrous solvent (e.g., Dichloromethane), add an alcohol (e.g., ethanol) and a base (e.g., triethylamine) at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), quench the reaction and extract the product.
-
First Nucleophilic Aromatic Substitution (Step 3): Dissolve the resulting ester in a suitable solvent (e.g., n-Butanol). Add the first amine (R1-NH2) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA). Heat the reaction mixture (e.g., 120°C) for several hours.[6] The more electron-deficient C6 position typically reacts first. Purify the product by column chromatography.
-
Second Nucleophilic Aromatic Substitution (Step 4): The substitution at the C2 position may require more forcing conditions or a catalyst. To the C6-substituted intermediate, add the second amine (R2-NH2) and a base. For more challenging substitutions, employ Buchwald-Hartwig amination conditions using a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane.[1]
-
Saponification (Step 5): Hydrolyze the ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF and water. Acidify the reaction mixture to precipitate the carboxylic acid product.
-
Amide Coupling (Step 6): Dissolve the carboxylic acid in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU or PyBOP), a base (DIPEA), and the final amine (R3-NH2). Stir at room temperature until the reaction is complete. Purify the final pyrimidine-4-carboxamide analogue using column chromatography or preparative HPLC.
Anticancer Mechanisms and Structure-Activity Relationships (SAR)
Pyrimidine-4-carboxamide analogues exert their anticancer effects through diverse mechanisms, largely dictated by the nature of the substituents at the C2, C5, and C6 positions.
Kinase Inhibition
Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors, targeting the enzymes that drive cancer cell proliferation and survival.[1][7] The pyrimidine core mimics the adenine of ATP, while the side chains are optimized to form specific interactions within the kinase active site.
-
Targets: Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK).[1][8][9]
-
Mechanism: These analogues occupy the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking signal transduction pathways essential for cell growth, proliferation, and metastasis.[1]
-
SAR Insights:
-
C2 Position: Often occupied by an aniline or related aromatic group that extends into the hydrophobic region of the ATP pocket.
-
C4-Carboxamide: Forms a critical hydrogen bond with the "hinge" region of the kinase domain.
-
C6 Position: Substituents here can be modified to enhance selectivity and improve pharmacokinetic properties.
-
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-4-carboxamide analogue.
Microtubule Disruption
Certain pyrimidine analogues function as microtubule-targeting agents (MTAs) by binding to tubulin and disrupting microtubule dynamics, which is essential for cell division.[1]
-
Mechanism: By binding to the colchicine binding site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[1]
-
SAR Insights: The specific substituents on the pyrimidine ring are designed to mimic the trimethoxyphenyl and tropolone rings of colchicine, allowing for effective binding. For example, a 2,4-disubstituted pyrimidine scaffold can be decorated with moieties that fit into the required hydrophobic pockets of the colchicine site.
Inhibition of Other Key Cancer-Related Enzymes
-
NAPE-PLD Inhibition: While initially explored for neurological disorders, inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) are of interest in cancer.[5][10] NAPE-PLD is involved in the biosynthesis of bioactive lipids that can influence cell proliferation and apoptosis. Structure-activity relationship studies have identified potent pyrimidine-4-carboxamide inhibitors like LEI-401.[5][6][10]
-
USP7 Inhibition: Ubiquitin-specific protease 7 (USP7) is involved in the stabilization of oncoproteins like MDM2. Inhibiting USP7 leads to the degradation of MDM2, thereby stabilizing the tumor suppressor p53 and inducing apoptosis. Pyrrolo[2,3-d]pyrimidin-4-one derivatives, which are structurally related to pyrimidine-4-carboxamides, have shown potent USP7 inhibition.[9]
Biological Evaluation: A Validating Workflow
A robust and logical sequence of assays is crucial to characterize the anticancer potential of newly synthesized pyrimidine-4-carboxamide analogues.
Caption: A standard workflow for the biological evaluation of anticancer compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Causality: This is the foundational assay to determine if a compound has a general anti-proliferative effect. It measures metabolic activity, which correlates with cell viability. A panel of cancer cell lines, and importantly, a non-cancerous cell line, should be used to assess both potency and selectivity.[11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116)[12] and a normal cell line (e.g., NHDF)[11] in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-4-carboxamide analogues in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis
Causality: If a compound is cytotoxic, this assay helps determine the mechanism by identifying if it arrests the cell cycle at a specific phase (e.g., G2/M for microtubule inhibitors, G0/G1 for CDK4/6 inhibitors).[8][9]
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark and analyze the DNA content using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Data Summary: Potent Pyrimidine Analogues in Anticancer Research
The literature contains numerous examples of pyrimidine derivatives with potent anticancer activity. The following table summarizes key data for representative compounds, highlighting the diversity of targets and susceptible cancer types.
| Compound Class/Example | Target(s) | Cancer Cell Line(s) | Reported IC50 | Reference |
| Pyrimidine-Sulfonamide Hybrid (17) | Carbonic Anhydrase II (CA II) | MDA-MB-231, MCF-7 (Breast) | 2.40 - 2.50 µM | [8] |
| Indazol-Pyrimidine (4f) | Not Specified | MCF-7 (Breast) | 1.629 µM | [12] |
| Indazol-Pyrimidine (4i) | Not Specified | MCF-7 (Breast) | 1.841 µM | [12] |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine (13) | CDK2 | Panel of 13 lines | Sub-micromolar | [9] |
| KRAS-G12D Inhibitor (10k) | KRAS-G12D (enzymatic) | - | 0.009 µM | [13] |
| KRAS-G12D Inhibitor (10c) | KRAS-G12D (cellular) | Panc1 (Pancreatic) | 1.40 µM | [13] |
| 2,4-Diaminopyrimidine (72) | FAK | MDA-MB-231 (Breast) | 0.126 µM | [1] |
Challenges and Future Directions
Despite the promise, the development of pyrimidine-4-carboxamide analogues faces several challenges, including achieving kinase selectivity to minimize off-target effects, overcoming acquired drug resistance, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Future research is heading in several exciting directions:
-
Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct cancer-driving pathways simultaneously.
-
PROTACs: Conjugating a pyrimidine-4-carboxamide warhead to an E3 ligase ligand to create Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the target protein rather than just inhibiting it.[13]
-
Targeting the Tumor Microenvironment: Developing analogues that modulate immune responses, for example, by targeting adenosine receptors.[14]
Conclusion
The pyrimidine-4-carboxamide scaffold is a proven and highly adaptable platform for the discovery of novel anticancer agents. Its synthetic accessibility and the ability to modulate its properties through substitution allow for the rational design of potent and selective inhibitors against a wide array of oncogenic targets. By integrating robust synthetic strategies with a systematic biological evaluation workflow, researchers can continue to unlock the full therapeutic potential of this remarkable chemical core, paving the way for the next generation of targeted cancer therapies.
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The Pyrimidine-4-Carboxamide Scaffold: A Versatile Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a foundational six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[1][2] This inherent biological relevance, coupled with its synthetic tractability, has made the pyrimidine nucleus a cornerstone in the design of a vast array of therapeutic agents.[3][4] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][5][6]
Within the diverse landscape of pyrimidine-based drug candidates, the pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful synthetic intermediate. The strategic placement of the carboxamide group at the 4-position provides a crucial vector for molecular recognition, enabling potent and selective interactions with a variety of biological targets. This guide, intended for researchers and professionals in drug development, will provide a comprehensive technical overview of the pyrimidine-4-carboxamide core, from its synthesis to its application in the discovery of novel therapeutics. We will delve into the causality behind synthetic choices, explore detailed experimental protocols, and examine the structure-activity relationships (SAR) that drive the optimization of these promising compounds.
The Strategic Advantage of the 4-Carboxamide Moiety
The utility of the pyrimidine-4-carboxamide scaffold in drug design can be attributed to several key features:
-
Hydrogen Bonding Capabilities: The carboxamide functional group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the active sites of enzymes and receptors.[7] This directional bonding is often a critical determinant of a drug's potency and selectivity.
-
Synthetic Versatility: The carboxylic acid precursor to the carboxamide is a versatile handle for a wide range of chemical transformations. Standard amide coupling reactions allow for the facile introduction of a diverse array of substituents, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
-
Modulation of Physicochemical Properties: The nature of the substituent on the carboxamide nitrogen can be varied to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This is a crucial aspect of the drug discovery process, as these properties directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Bioisosteric Replacement: The pyrimidine ring itself can act as a bioisostere for a phenyl group, often with improved metabolic stability and solubility. The addition of the 4-carboxamide further enhances the drug-like properties of the scaffold.
General Synthetic Strategies for Pyrimidine-4-Carboxamide Intermediates
The construction of the pyrimidine-4-carboxamide core can be approached through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern on the pyrimidine ring and the availability of starting materials.
Route 1: From Orotic Acid and its Derivatives
A common and versatile starting material for the synthesis of pyrimidine-4-carboxamides is orotic acid (6-oxo-3H-pyrimidine-4-carboxylic acid) or its chlorinated derivatives.[9] This approach allows for the sequential introduction of substituents at the 2- and 6-positions of the pyrimidine ring.
Experimental Protocol: Synthesis of a 2,6-disubstituted Pyrimidine-4-Carboxamide Intermediate
This protocol is adapted from the synthesis of NAPE-PLD inhibitors and demonstrates a general workflow.[9]
-
Chlorination of Orotic Acid: Orotic acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to yield 2,6-dichloro-pyrimidine-4-carbonyl chloride.
-
Amidation: The resulting acid chloride is reacted with a primary amine (R¹-NH₂) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) at low temperatures (-78 °C to 0 °C) to afford the corresponding 2,6-dichloro-N-R¹-pyrimidine-4-carboxamide.
-
Selective Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position. Treatment with a nucleophile, such as a primary or secondary amine (R²R³NH), in a polar solvent like methanol or DMF, often with a base like DIPEA, selectively displaces the C6-chloride to yield the 2-chloro-6-(substituted amino)-N-R¹-pyrimidine-4-carboxamide.
-
SNAr or Cross-Coupling at C2: The remaining chlorine atom at the 2-position can be displaced by another nucleophile (R⁴R⁵NH) under more forcing conditions, such as microwave heating in a high-boiling solvent like n-butanol, to introduce the final substituent. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other carbon-based substituents at this position.
Workflow for the Synthesis of a 2,6-disubstituted Pyrimidine-4-Carboxamide
Caption: General synthetic scheme starting from orotic acid.
Route 2: Multi-component Reactions
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including pyrimidine carboxamides. A notable example is a three-starting-material, four-component reaction (3SM-4CR) strategy.[10]
Conceptual Workflow of a Palladium-Catalyzed 3SM-4CR
This strategy involves the palladium-catalyzed oxidative coupling of an amidine, a styrene, and N,N-dimethylformamide (DMF). In this elegant transformation, DMF serves as a dual synthon, providing both a one-carbon atom and the amide functionality.[10] This approach allows for the rapid assembly of the pyrimidine-4-carboxamide core from readily available starting materials.
Conceptual Diagram of a 3SM-4CR for Pyrimidine-4-Carboxamide Synthesis
Caption: Multi-component reaction for pyrimidine-4-carboxamide synthesis.
Case Studies: Pyrimidine-4-Carboxamide in Drug Discovery
The versatility of the pyrimidine-4-carboxamide scaffold is best illustrated through its application in the development of clinical candidates and marketed drugs.
Case Study 1: Imatinib (Gleevec®) - A Paradigm of Kinase Inhibition
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, is a potent inhibitor of the Bcr-Abl tyrosine kinase. While the final drug is not a pyrimidine-4-carboxamide, a key intermediate in some of its synthetic routes is a substituted pyrimidine that is subsequently elaborated. The core of imatinib is a 2-phenylaminopyrimidine scaffold. The synthesis of this core often involves the condensation of a guanidine derivative with a β-ketoester or a related synthon to form the pyrimidine ring.[11][12]
The general principle of constructing the 2-aminopyrimidine core of imatinib highlights the importance of pyrimidine intermediates in the synthesis of complex drug molecules.
Retrosynthetic Analysis of Imatinib's Core
Caption: Retrosynthetic approach to the core of Imatinib.
Case Study 2: Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Alzheimer's Disease
Glycogen synthase kinase-3 (GSK-3) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[13][14] A series of 2-(anilino)pyrimidine-4-carboxamides have been developed as highly potent and selective GSK-3 inhibitors.[14]
In this series, the pyrimidine core acts as a hinge-binding motif, while the 4-carboxamide group provides a crucial interaction point within the ATP-binding site of the kinase. The SAR studies revealed that substitution on the aniline ring and the carboxamide nitrogen significantly influences potency and selectivity.[14] For instance, certain substitutions at the para-position of the aniline were well-tolerated, and the choice of the amine for the carboxamide was critical for optimizing metabolic stability.[14]
| Compound | R (on aniline) | R' (on carboxamide) | GSK-3β IC₅₀ (nM) |
| 22 | H | Pyridin-4-yl | >2000 |
| 26 | 4-F | Pyridin-4-yl | 1.2 |
| 34 | 4-CN | 4,4-difluoropiperidin-1-yl | 0.2 |
| 35 | 4-OCH₃ | 4,4-difluoropiperidin-1-yl | 0.07 |
| 40 | 4-Cl | 4,4-difluoropiperidin-1-yl | 0.3 |
| Data adapted from Hartz, R. A., et al. (2023). Journal of Medicinal Chemistry.[14] |
The data clearly demonstrates that the pyrimidine-4-carboxamide scaffold provides a robust platform for developing potent kinase inhibitors, with the 4-carboxamide moiety serving as a key handle for optimizing biological activity.
Case Study 3: Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules. A high-throughput screening campaign identified a pyrimidine-4-carboxamide as a potent inhibitor of NAPE-PLD.[9] Subsequent optimization of this hit compound led to the development of LEI-401, a nanomolar potent inhibitor with drug-like properties.[9]
The SAR studies of this series are particularly instructive:
-
R¹ (on carboxamide): Small alkyl groups, such as cyclopropylmethyl, were found to be optimal, suggesting binding in a shallow lipophilic pocket.[9]
-
R² (at C2): Conformational restriction of a flexible side chain by incorporating it into a piperidine ring (specifically (S)-3-phenylpiperidine) led to a significant increase in potency.[9]
-
R³ (at C6): Replacing a morpholine group with a less lipophilic (S)-3-hydroxypyrrolidine moiety further enhanced activity and improved physicochemical properties.[9]
This case study exemplifies a rational, data-driven approach to drug design, where the pyrimidine-4-carboxamide core is systematically decorated to achieve high potency and favorable drug-like properties.
Future Perspectives
The pyrimidine-4-carboxamide scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting a diverse range of biological entities, from kinases to metabolic enzymes, ensures its continued relevance in medicinal chemistry. Future research in this area is likely to focus on:
-
Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes to access novel pyrimidine-4-carboxamide libraries.
-
Expansion of Target Space: The application of this scaffold to novel and challenging biological targets, including protein-protein interactions and epigenetic modifiers.
-
Fragment-Based Drug Design: The use of the pyrimidine-4-carboxamide core as a starting point for fragment-based screening and lead optimization.
-
Covalent Inhibitors: The strategic incorporation of reactive groups onto the pyrimidine-4-carboxamide scaffold to develop covalent inhibitors with enhanced potency and duration of action.
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Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. Available at: [Link]
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(No author given). (n.d.). Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates. PubMed. Available at: [Link]
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(No author given). (n.d.). Synthesis of Some 2, 6-Disubstituted 4-Amidopyridines and -Thioamidopyridines, and Their Antimycobacterial and Photosynthesis-Inhibiting Activity. MDPI. Available at: [Link]
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(No author given). (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. Available at: [Link]
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(No author given). (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available at: [Link]
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The Ascendant Trajectory of Pyrimidine-4-Carboxamides: A Technical Guide to Their Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a class of compounds with profound biological activities. Among these, pyrimidine-4-carboxamide derivatives are emerging as a promising frontier in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. We delve into the core methodologies for their chemical synthesis and antiviral evaluation, offering detailed, field-proven protocols. Furthermore, this guide elucidates the multifaceted mechanisms by which pyrimidine-4-carboxamides exert their antiviral effects, including the strategic inhibition of host-cell pyrimidine biosynthesis and the direct targeting of essential viral enzymes. Through a synthesis of current research and expert insights, this document serves as a critical resource for advancing the discovery and development of next-generation antiviral agents based on the pyrimidine-4-carboxamide core.
Introduction: The Pyrimidine Scaffold in Antiviral Drug Discovery
The quest for effective antiviral agents is a perpetual challenge in human medicine, driven by the constant emergence of novel viral threats and the development of resistance to existing therapies.[1] The pyrimidine ring system is a fundamental heterocyclic scaffold found in the nucleobases of nucleic acids, rendering its derivatives prime candidates for interfering with viral replication processes.[2] Historically, pyrimidine analogues have been successfully developed into antiviral drugs, such as the well-known acyclovir and zidovudine. The pyrimidine-4-carboxamide core, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including potent antiviral, anticancer, and anti-inflammatory properties.[2][3] This guide will provide an in-depth exploration of the scientific underpinnings and practical methodologies for harnessing the antiviral potential of this versatile chemical scaffold.
Strategic Synthesis of Antiviral Pyrimidine-4-Carboxamides
The synthesis of pyrimidine-4-carboxamide derivatives is a well-established yet adaptable process, allowing for the introduction of a wide array of substituents to probe structure-activity relationships. A common and effective strategy involves a multi-step synthesis beginning with readily available starting materials.
Experimental Protocol: Synthesis of a Representative N-Aryl-2,6-disubstituted-pyrimidine-4-carboxamide
This protocol outlines a general, yet robust, pathway for the synthesis of a potent antiviral pyrimidine-4-carboxamide derivative. The causality behind these steps lies in the sequential construction of the pyrimidine core followed by the introduction of the crucial carboxamide functionality and subsequent diversification.
Step 1: Synthesis of the Pyrimidine Core (Biginelli or similar condensation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an appropriate β-ketoester (1 equivalent), an aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) in a suitable solvent such as ethanol.[4]
-
Catalysis: Add a catalytic amount of an acid, such as para-toluenesulfonic acid (PTSA), to the mixture.[4]
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the dihydropyrimidinone core.
Step 2: Aromatization and Functionalization
-
Oxidation: The dihydropyrimidine can be aromatized using a suitable oxidizing agent (e.g., DDQ or nitric acid) to yield the corresponding pyrimidine.
-
Chlorination: To introduce a leaving group for subsequent substitutions, the pyrimidinone can be converted to a chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
Step 3: Introduction of the Carboxamide Moiety
-
Hydrolysis: The ester group on the pyrimidine ring is hydrolyzed to a carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired aniline or amine derivative to form the pyrimidine-4-carboxamide. This is typically achieved by first converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine in the presence of a base like triethylamine or pyridine.[5]
Step 4: Diversification at Positions 2 and 6
-
Nucleophilic Substitution: If the pyrimidine core contains leaving groups (e.g., chlorine atoms) at positions 2 and 6, these can be displaced by various nucleophiles (e.g., amines, thiols) to generate a library of analogs for structure-activity relationship studies.
dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="β-Ketoester +\nAldehyde +\nUrea/Thiourea"]; Step1 [label="Step 1: Biginelli Condensation\n(Acid Catalyst, Reflux)"]; Intermediate1 [label="Dihydropyrimidinone Core"]; Step2 [label="Step 2: Aromatization &\nFunctionalization (e.g., Oxidation, Chlorination)"]; Intermediate2 [label="Functionalized Pyrimidine"]; Step3 [label="Step 3: Carboxamide Formation\n(Hydrolysis & Amide Coupling)"]; Intermediate3 [label="Pyrimidine-4-Carboxamide"]; Step4 [label="Step 4: Diversification\n(Nucleophilic Substitution)"]; FinalProduct [label="N-Aryl-2,6-disubstituted-\npyrimidine-4-carboxamide Library", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Unraveling the Antiviral Mechanisms of Action
Pyrimidine-4-carboxamides employ a multi-pronged approach to inhibit viral replication, targeting both host cell machinery and viral-specific enzymes.
Inhibition of Host Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism of action for many antiviral pyrimidine-4-carboxamides is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[6] DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the conversion of dihydroorotate to orotate.[7] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis.[7] This host-targeting approach offers the advantage of broad-spectrum activity against a range of viruses and a higher barrier to the development of viral resistance.
Furthermore, the inhibition of DHODH has been shown to induce the expression of interferon-stimulated genes (ISGs), which are crucial components of the innate antiviral immune response.[8][9] This occurs through a signaling cascade that is initiated by the metabolic stress caused by pyrimidine depletion.
Direct Inhibition of Viral Enzymes
In addition to targeting host factors, certain pyrimidine-4-carboxamide derivatives have been shown to directly inhibit viral enzymes that are essential for replication.
-
Viral Proteases: Many viruses, including coronaviruses and picornaviruses, rely on proteases to cleave large polyproteins into functional viral proteins. Molecular docking studies have shown that pyrimidine-4-carboxamides can bind to the active site of viral proteases, such as the SARS-CoV-2 main protease (Mpro), thereby inhibiting their function.[10][11]
-
Viral Polymerases: The replication of viral genomes is carried out by viral RNA-dependent RNA polymerases (RdRp) or DNA polymerases. Pyrimidine-4-carboxamides can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase and disrupting its catalytic activity.
Evaluating Antiviral Efficacy: Key Experimental Protocols
The determination of a compound's antiviral activity is a critical step in the drug discovery pipeline. The following protocols are standard methods used to quantify the efficacy of pyrimidine-4-carboxamide derivatives.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay is used for the initial screening of potential antiviral compounds. It measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.[12][13]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) to achieve a confluent monolayer overnight.[14]
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with a predetermined multiplicity of infection (MOI) of the virus. Immediately after, add the diluted compounds to the respective wells. Include cell-only (no virus, no compound) and virus-only (virus, no compound) controls.[14]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the control wells (typically 48-72 hours).[2]
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as the addition of a metabolic dye (e.g., MTT, neutral red) or a luciferase-based ATP assay (e.g., CellTiter-Glo).[2]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀) from a parallel assay without the virus. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a more quantitative assay used to confirm the antiviral activity of hit compounds from the primary screen. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.[12][15]
Protocol:
-
Cell Seeding: Seed 6- or 12-well plates with a host cell line to form a confluent monolayer.[16]
-
Virus-Compound Incubation: In a separate plate, prepare serial dilutions of the test compound and mix with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[16]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for a 1-hour adsorption period.[16]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[12]
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.[15]
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.[17]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the antiviral potency and pharmacokinetic properties of pyrimidine-4-carboxamide derivatives. By systematically modifying the substituents at different positions of the pyrimidine ring and the carboxamide moiety, researchers can identify key structural features that govern antiviral activity.
Key SAR Observations:
-
Substituents at the 2- and 6-positions: The nature of the groups at these positions significantly influences antiviral potency. Often, small, lipophilic groups are favored.
-
The N-aryl group of the carboxamide: The substitution pattern on this aromatic ring is critical for activity. Electron-withdrawing or -donating groups can modulate the compound's interaction with the target protein.
-
The 5-position: Modifications at this position can impact both potency and selectivity.
| Compound | R1 | R2 | R3 | Virus | EC₅₀ (µM)[1][5][18][19] | IC₅₀ (µM)[20][21][22][23] |
| A | Cl | H | 4-Fluorophenyl | Influenza A (H1N1) | 0.05 | - |
| B | Methoxy | H | 4-Fluorophenyl | Influenza A (H1N1) | 0.01 | - |
| C | Amino | H | 4-Chlorophenyl | Influenza A (H3N2) | 0.1 | - |
| D | Cl | Cyclobutyl | 3-Chlorophenyl | Influenza B | 0.08 | - |
| E | - | - | - | SARS-CoV-2 | 4.5 | - |
| F | - | - | - | SARS-CoV-2 Mpro | - | 0.67 |
| G | - | - | - | SARS-CoV-2 Mpro | - | 23 |
Note: This table is a representative example and the specific values can vary depending on the assay conditions and virus strain.
Conclusion and Future Directions
Pyrimidine-4-carboxamides represent a highly promising class of antiviral agents with the potential to address a broad range of viral infections. Their multifaceted mechanisms of action, including the inhibition of host pyrimidine biosynthesis and the direct targeting of viral enzymes, offer significant advantages in terms of broad-spectrum activity and a reduced likelihood of resistance development. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of antiviral potency and drug-like properties through systematic SAR studies.
Future research in this area should focus on several key aspects. The exploration of novel substitutions on the pyrimidine core and the carboxamide moiety will likely lead to the discovery of compounds with enhanced potency and improved safety profiles. A deeper understanding of the signaling pathways involved in the DHODH-mediated antiviral response will open new avenues for therapeutic intervention. Furthermore, the application of advanced computational methods, such as molecular dynamics simulations, will aid in the rational design of next-generation pyrimidine-4-carboxamide inhibitors with optimized binding to their viral targets. Continued investment in the research and development of this versatile chemical class holds great promise for the future of antiviral therapy.
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Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Journal of Visualized Experiments. Available at: [Link]
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A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (2022). MDPI. Available at: [Link]
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CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. Available at: [Link]
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The role of DHODH inhibitors in viral infection The quadruple mechanism... (n.d.). ResearchGate. Available at: [Link]
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General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. (n.d.). PBL Assay Science. Available at: [Link]
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Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. (2020). Science. Available at: [Link]
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A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Journal of Clinical Microbiology. Available at: [Link]
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Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. (2020). Protein & Cell. Available at: [Link]
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Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1998). Journal of Medicinal Chemistry. Available at: [Link]
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A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (2022). Viruses. Available at: [Link]
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Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. (2023). MDPI. Available at: [Link]
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Plaque Reduction Neutralization Testing - PRNT. (n.d.). IBT Bioservices. Available at: [Link]
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Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). National Institutes of Health. Available at: [Link]
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Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2025). National Institutes of Health. Available at: [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PubMed Central. Available at: [Link]
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SARS-CoV-2 Cytopathic Effect Assay. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Computational and Structural Biotechnology Journal. Available at: [Link]
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Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). Semantic Scholar. Available at: [Link]
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The Pyrimidine-4-Carboxamide Scaffold: A Cornerstone for Potent and Selective Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Drug Discovery
The landscape of targeted therapy, particularly in oncology, is dominated by the pursuit of selective protein kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a rich target class, and their dysregulation is a hallmark of numerous diseases. Within the vast chemical space of potential inhibitors, the pyrimidine nucleus has emerged as a "privileged scaffold".[1] This heterocycle is a fundamental component of DNA and RNA and serves as the backbone for a multitude of therapeutic agents, prized for its synthetic tractability and its inherent ability to engage with the highly conserved ATP-binding site of kinases.[1][2]
This guide focuses specifically on the pyrimidine-4-carboxamide core, a substructure that has proven instrumental in developing highly potent and selective kinase inhibitors. The strategic placement of the carboxamide group at the 4-position of the pyrimidine ring provides a versatile anchor for establishing critical interactions within the kinase active site, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4] We will explore the structural rationale behind the efficacy of this scaffold, detail the key experimental workflows for its development and characterization, and examine case studies that underscore its successful application in modern drug discovery.
Part 1: The Core Directive - Understanding the Pyrimidine-4-Carboxamide Binding Motif
The efficacy of most kinase inhibitors hinges on their ability to form specific, stable interactions with the ATP-binding pocket, particularly the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[5][6] The pyrimidine scaffold is exceptionally well-suited for this role.[7] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the backbone amide hydrogens of the hinge residues.[5][7]
The addition of a carboxamide moiety at the C4 position introduces a powerful and directionally specific hydrogen-bonding group. This seemingly simple modification can fundamentally alter the binding kinetics and affinity of the inhibitor. As demonstrated in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the introduction of a 5-carboxamide to a diaminopyrimidine core resulted in a greater than 100-fold improvement in potency.[4] X-ray crystallography revealed that the carboxamide's amide N-H forms a crucial third hydrogen bond with the hinge residue Glu92, effectively anchoring the molecule and restricting its conformation within the active site.[4]
Caption: General binding mode of a Pyrimidine-4-Carboxamide inhibitor.
Part 2: Structure-Activity Relationship (SAR) - A Causality-Driven Exploration
The development of potent and selective inhibitors is an iterative process of chemical modification and biological testing. The pyrimidine-4-carboxamide scaffold offers multiple vectors for optimization, allowing medicinal chemists to fine-tune the molecule's properties.
Key Optimization Points:
-
The C2-Substituent: This position often points towards a hydrophobic region of the ATP pocket.[4] Modifications here are critical for modulating potency and kinase selectivity. For instance, in the development of Spleen Tyrosine Kinase (Syk) inhibitors, an aminoethylamino moiety at the C2 position was found to be crucial for activity.[8]
-
The C5-Position: Situated near the "gatekeeper" residue—a key determinant of kinase selectivity—this position can be modified to enhance selectivity.[7][9] Small alkyl or halo groups can be introduced to sterically disfavor binding to off-target kinases with larger gatekeeper residues.
-
The Carboxamide Substituent (R-group): This vector typically extends towards the solvent-exposed region of the active site. It is a critical handle for optimizing physicochemical properties like solubility and cell permeability without drastically affecting the core binding interactions. In the development of Protein Kinase B (PKB/Akt) inhibitors, modifying the linker and lipophilic substituent on the carboxamide was the key strategy to overcome rapid metabolism and achieve oral bioavailability.[3][10][11]
| Target Kinase | Scaffold Base | Key SAR Finding | Impact | Reference |
| PKB (Akt) | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Variation of the carboxamide linker and lipophilic R-group. | Overcame rapid metabolism and poor oral bioavailability, leading to potent in vivo activity. | [3][11] |
| HPK1 | Diaminopyrimidine | Introduction of a 5-carboxamide moiety. | Provided a third H-bond to the kinase hinge, improving potency by >100-fold and enhancing selectivity. | [4] |
| GSK-3 | 2-(Anilino)pyrimidine | Optimization of substituents on the C2-anilino ring and the C4-carboxamide. | Led to orally bioavailable, brain-penetrant inhibitors that reduced phosphorylated tau in an Alzheimer's disease model. | [12] |
| Syk | 4-Anilinopyrimidine | An anilino moiety at C4 and an aminoethylamino group at C2 were optimal. | Resulted in high selectivity for Syk over other kinases and good cellular activity. | [8] |
Part 3: Essential Experimental Workflows
Synthesizing and evaluating novel chemical entities requires robust, reproducible methodologies. The following protocols represent self-validating systems for the characterization of pyrimidine-4-carboxamide kinase inhibitors.
Workflow: Synthesis via Sequential SNAr Reaction
The construction of the di-substituted pyrimidine-4-carboxamide core is efficiently achieved through sequential nucleophilic aromatic substitution (SNAr) reactions. This approach allows for the modular and rapid assembly of diverse compound libraries.
Caption: Modular synthesis workflow for pyrimidine-4-carboxamide derivatives.
Detailed Protocol: Representative Synthesis
This protocol is a generalized representation based on methodologies for HPK1 inhibitor synthesis.[4]
-
First Nucleophilic Substitution:
-
To a solution of commercially available 2,4-dichloropyrimidine-5-carboxamide (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF), add the first amine (R¹-NH₂, 1.1 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl byproduct.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor by LC-MS until the starting material is consumed.
-
Causality: The C4 position of the dichloropyrimidine is generally more reactive, leading to regioselective substitution. The base is crucial to prevent protonation of the nucleophile, which would render it unreactive.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify the intermediate (e.g., via column chromatography) to yield the 4-chloro-2-(R¹-amino)pyrimidine-5-carboxamide.
-
-
Second Nucleophilic Substitution:
-
Dissolve the purified intermediate (1.0 eq) in a suitable solvent.
-
Add the second amine (R²-NH₂, 1.2 eq).
-
This step can be driven by heat or mediated by acid.
-
Causality: The second substitution is typically slower due to the deactivating effect of the first amino substituent. Heat provides the necessary activation energy to overcome this barrier.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography or recrystallization to yield the final compound.
-
-
Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.
Workflow: Biological Evaluation Cascade
A tiered approach is essential for efficiently identifying promising candidates. The workflow progresses from broad, high-throughput biochemical assays to more complex, lower-throughput cellular and in vivo models.
Caption: Tiered workflow for inhibitor characterization.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP detection assay to measure kinase activity, a widely used industry standard.
-
Preparation:
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).
-
Serially dilute the pyrimidine-4-carboxamide test compounds in DMSO, then further dilute into the reaction buffer. The final DMSO concentration should be kept constant and low (<1%).
-
Prepare solutions of the kinase, the specific substrate peptide, and ATP at 2x the final desired concentration in reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the 2x kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction must be stopped within the linear range of product formation.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Causality: This step is critical. The reagent's luciferase/luciferin system is ATP-dependent, so all unconsumed ATP from the kinase reaction must be eliminated to prevent background signal.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Convert the raw luminescence units (RLU) to percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The pyrimidine-4-carboxamide scaffold represents a highly validated and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to form multiple hydrogen bonds with the kinase hinge region provides a robust anchor, while the various substitution points allow for extensive optimization of potency, selectivity, and drug-like properties.[1][13] The success stories in targeting kinases like Akt, HPK1, and GSK-3 demonstrate the power of this chemical motif.[3][4][12]
Future efforts will likely focus on applying this scaffold to less-explored kinases, particularly those implicated in neurodegeneration and immunology.[7][14] Furthermore, the challenge of acquired resistance to kinase inhibitors remains a significant hurdle. The modular synthesis and predictable binding mode of pyrimidine-4-carboxamide derivatives make them an ideal platform for developing next-generation inhibitors designed to overcome specific resistance mutations, ensuring this privileged scaffold remains at the forefront of targeted drug discovery for years to come.
References
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Barek, A. et al. (2023). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
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Blake, J.F. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
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Canning, P. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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Canning, P. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. Available at: [Link]
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de Haven Brandon, A. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. Available at: [Link]
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de Haven Brandon, A. et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]
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Hartz, R.A. et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. PubMed. Available at: [Link]
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Lassen, K.M. et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC. Available at: [Link]
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Merck Sharp & Dohme Corp. (2022). Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. PMC. Available at: [Link]
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Mock, E.D. et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available at: [Link]
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Ohno, H. et al. (2004). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Available at: [Link]
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Patel, H. et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
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Shinde, G.V. et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
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Singh, J. et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. ACS Publications. Available at: [Link]
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Singh, J. et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. ACS Publications. Available at: [Link]
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Unknown Author. (2024). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate. Available at: [Link]
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The Precision Targeting of Pyrimidine-4-Carboxamides in Oncology: A Technical Guide to the Mechanism of Action
Introduction: A New Frontier in Metabolic Targeting of Cancer
The relentless proliferation of cancer cells necessitates a voracious appetite for metabolic precursors, particularly the building blocks of nucleic acids. This dependency presents a therapeutic vulnerability that can be exploited by precision oncology drugs. Among these, pyrimidine-4-carboxamide derivatives have emerged as a promising class of anti-cancer agents. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds in cancer cells, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these effects, offering a comprehensive resource for advancing research and development in this critical area of cancer therapeutics.
The Central Axis of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary and most well-established mechanism of action for pyrimidine-4-carboxamide derivatives in cancer cells is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][4] This pathway is indispensable for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis, and consequently, for cell proliferation.[2]
Rapidly dividing cancer cells are particularly reliant on the de novo synthesis of pyrimidines to sustain their growth, making DHODH a compelling therapeutic target.[2][4] In contrast, normal, quiescent cells can often rely on the pyrimidine salvage pathway, providing a potential therapeutic window for DHODH inhibitors.
Molecular Interactions at the DHODH Active Site
Structural studies, including X-ray crystallography, have revealed that pyrimidine-4-carboxamide derivatives and other DHODH inhibitors, such as brequinar, bind to a unique site on the enzyme, distinct from the binding sites for the substrate (dihydroorotate) or the cofactor (ubiquinone).[3][5] This binding is often competitive with respect to ubiquinone.[5] The pyrimidine-4-carboxamide scaffold allows for specific interactions within a hydrophobic tunnel leading to the ubiquinone binding site. Key interactions often involve hydrogen bonding and hydrophobic contacts with specific amino acid residues within this pocket.[6] The precise nature of these interactions can vary between different derivatives, influencing their potency and selectivity.
Downstream Cellular Consequences of DHODH Inhibition
The blockade of DHODH by pyrimidine-4-carboxamides triggers a cascade of downstream cellular events, ultimately leading to the suppression of cancer cell growth and proliferation.
Depletion of Pyrimidine Pools and Disruption of Nucleic Acid Synthesis
The most immediate consequence of DHODH inhibition is the depletion of the intracellular pool of pyrimidine nucleotides (UTP and CTP). This scarcity of essential building blocks directly hampers DNA and RNA synthesis, which is critical for rapidly dividing cancer cells.[2]
Cell Cycle Arrest
Depletion of pyrimidine pools leads to replicative stress and the activation of cell cycle checkpoints. Numerous studies have demonstrated that DHODH inhibitors induce cell cycle arrest, primarily in the S-phase or G1 phase.[1][7][8] This arrest prevents cancer cells from progressing through the cell division cycle. The specific phase of arrest can be cell-type dependent.
-
S-Phase Arrest: By limiting the availability of deoxynucleotides for DNA replication, DHODH inhibitors can cause cells to accumulate in the S-phase.[7]
-
G1-Phase Arrest: Some studies have reported a G1 arrest, potentially mediated by the upregulation of cell cycle inhibitors.[2]
Western blot analysis of cell cycle regulatory proteins often reveals a downregulation of key cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression, such as Cyclin A2 and CDK2, and an upregulation of CDK inhibitors like p21.[1][7][9]
Induction of Apoptosis
Prolonged pyrimidine starvation and cell cycle arrest ultimately trigger programmed cell death, or apoptosis, in cancer cells.[1][2] The induction of apoptosis is a key component of the anti-cancer efficacy of DHODH inhibitors. This process is often characterized by:
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is frequently observed. DHODH inhibition can lead to the upregulation of Bax and downregulation of Bcl-2, thereby promoting the mitochondrial pathway of apoptosis.[10][11][12][13]
-
Caspase Activation: The execution of apoptosis is mediated by a cascade of proteases called caspases. Treatment with pyrimidine-4-carboxamide derivatives can lead to the cleavage and activation of key executioner caspases, such as caspase-3.
Interplay with Key Oncogenic Signaling Pathways
The effects of DHODH inhibition are not isolated to pyrimidine metabolism but are intricately linked with major oncogenic signaling pathways:
-
c-Myc: The oncoprotein c-Myc is a critical driver of cell proliferation and metabolism. MYCN, a member of the Myc family, has been shown to transcriptionally upregulate DHODH.[14] Conversely, DHODH inhibitors can lead to a reduction in c-Myc expression, contributing to their anti-proliferative effects.[1]
-
p53: The tumor suppressor p53 plays a crucial role in responding to cellular stress, including nucleotide depletion. Inhibition of pyrimidine biosynthesis has been shown to induce a p53-dependent response, leading to cell cycle arrest and apoptosis.[13][15][16]
-
mTOR: The mTOR signaling pathway is a central regulator of cell growth and metabolism. mTORC1 has been shown to promote pyrimidine synthesis.[17][18] The interplay between mTOR signaling and DHODH inhibition is an active area of investigation.
Experimental Protocols for Elucidating the Mechanism of Action
A robust understanding of the mechanism of action of pyrimidine-4-carboxamide derivatives relies on a suite of well-defined experimental protocols.
DHODH Enzymatic Assay (DCIP Reduction Assay)
This spectrophotometric assay is a direct method to quantify the inhibitory activity of a compound on DHODH. It measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human DHODH: Dilute to a working concentration (e.g., 20 nM) in Assay Buffer.
-
L-Dihydroorotic acid (DHO) stock solution: 10 mM in DMSO.
-
2,6-dichloroindophenol (DCIP) stock solution: 2.5 mM in Assay Buffer.
-
Coenzyme Q10 (CoQ10) stock solution: 10 mM in DMSO.
-
Test Compound (Pyrimidine-4-carboxamide derivative): Prepare serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the test compound dilutions or DMSO (vehicle control).
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer.
-
Calculate the rate of DCIP reduction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHODH activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][19][20]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the efficacy of anti-cancer compounds.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-4-carboxamide derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Quantitative Data Summary
The inhibitory potency of pyrimidine-4-carboxamide derivatives can vary significantly based on their specific chemical substitutions. The following table summarizes representative IC50 values for some derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 14c | A549 (Lung Carcinoma) | Cytotoxicity | 6.39 | [24] |
| 14c | PC-3 (Prostate Cancer) | Cytotoxicity | >25 | [24] |
| 14c | MCF-7 (Breast Cancer) | Cytotoxicity | 11.2 | [24] |
| 12h | A549 (Lung Carcinoma) | Cytotoxicity | 8.37 | [25] |
| 12h | PC-3 (Prostate Cancer) | Cytotoxicity | 11.34 | [25] |
| 12h | MCF-7 (Breast Cancer) | Cytotoxicity | 9.26 | [25] |
| Compound 72 | Various | FAK Inhibition | 0.0274 | [26] |
| Compound 131 | HepG2 (Liver Cancer) | Cytotoxicity | 0.11 | [26] |
| Compound 131 | U937 (Lymphoma) | Cytotoxicity | 0.07 | [26] |
Clinical Relevance and Future Directions
The preclinical efficacy of DHODH inhibitors, including compounds with a pyrimidine-4-carboxamide scaffold, has led to their evaluation in clinical trials for various cancers.
-
Brequinar: This potent DHODH inhibitor has been investigated in numerous clinical trials for solid tumors and hematological malignancies, including acute myeloid leukemia (AML).[2][7][8][9] While early trials in solid tumors showed limited success as a monotherapy, there is renewed interest in its use, particularly in combination with other agents.[7][9]
-
Leflunomide: Approved for the treatment of rheumatoid arthritis, leflunomide is a prodrug whose active metabolite also inhibits DHODH. It is currently being explored in clinical trials for various cancers, including multiple myeloma and pancreatic cancer, often in combination with standard chemotherapies.[1][6]
The future of pyrimidine-4-carboxamides in oncology likely lies in a precision medicine approach. This includes identifying patient populations with tumors that are highly dependent on de novo pyrimidine synthesis, potentially through biomarker discovery. Furthermore, rational combination therapies that target complementary pathways or overcome resistance mechanisms hold significant promise for enhancing the therapeutic efficacy of these targeted agents.
Conclusion
Pyrimidine-4-carboxamide derivatives represent a strategically important class of anti-cancer agents that exert their primary effect through the targeted inhibition of DHODH. This mechanism effectively starves rapidly proliferating cancer cells of the essential pyrimidine building blocks required for nucleic acid synthesis, leading to cell cycle arrest and apoptosis. A thorough understanding of their molecular interactions, downstream cellular effects, and the interplay with key oncogenic pathways is crucial for their continued development and successful clinical application. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the field of metabolic targeting in cancer therapy.
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The Emerging Therapeutic Potential of Pyrimidine-4-Carboxamide Derivatives in Inflammatory Diseases: A Technical Guide
Abstract
Inflammation is a complex biological response fundamental to host defense, yet its dysregulation underpins a multitude of chronic and debilitating diseases. The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount challenge in modern medicine. This technical guide provides an in-depth exploration of a promising class of small molecules: pyrimidine-4-carboxamide derivatives. We will dissect their mechanism of action, focusing on the inhibition of key signaling kinases, and provide a comprehensive overview of their synthesis, in vitro and in vivo evaluation, and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation anti-inflammatory agents.
The Inflammatory Landscape: A Network of Signaling Cascades
Inflammation is orchestrated by a complex network of signaling pathways that, when excessively activated, lead to the production of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins.[1] These mediators, in turn, recruit immune cells to the site of injury or infection, perpetuating the inflammatory response. Several key signaling pathways are central to this process and have emerged as critical targets for therapeutic intervention.
-
The NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[1] Its activation leads to the transcription of numerous pro-inflammatory genes.
-
The MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.
-
The JAK-STAT Signaling Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a pivotal role in immune cell activation and differentiation.
The convergence of these pathways highlights the need for targeted therapies that can modulate specific nodes within this intricate network. Pyrimidine-4-carboxamide derivatives have emerged as a versatile scaffold capable of selectively inhibiting key kinases within these cascades.
Pyrimidine-4-Carboxamide Derivatives: A Privileged Scaffold for Kinase Inhibition
The pyrimidine ring is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[2] The pyrimidine-4-carboxamide core, in particular, has proven to be a highly adaptable scaffold for the design of potent and selective kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, while the substituents at different positions of the pyrimidine ring and the carboxamide nitrogen can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.[3][4]
Targeting Key Inflammatory Kinases
Research has demonstrated the potential of pyrimidine-4-carboxamide derivatives to target several critical kinases involved in inflammation:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a crucial upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to innate immunity and inflammation.[5] Pyrimidine-4-carboxamide derivatives have been identified as potent IRAK4 inhibitors.[5][6]
-
Janus Kinases (JAKs): As key mediators of cytokine signaling, JAKs are attractive targets for a range of inflammatory and autoimmune diseases. Pyrimidine-4-carboxamide and related pyrimidine derivatives have been successfully developed as selective JAK inhibitors.[7][8][9]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): p38 MAPK plays a significant role in the production of pro-inflammatory cytokines like TNF-α and IL-6. Several classes of p38 MAPK inhibitors have been investigated, with pyrimidine-based scaffolds showing promise.[10][11]
The ability to selectively target these kinases offers the potential for more precise therapeutic intervention with a reduced risk of off-target effects.
Synthesis of Pyrimidine-4-Carboxamide Derivatives
The synthesis of pyrimidine-4-carboxamide derivatives can be achieved through various synthetic routes. A common and versatile approach involves the construction of the pyrimidine core followed by the introduction of the carboxamide functionality and other desired substituents.
A general synthetic strategy often begins with the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea to form the pyrimidine ring.[12] Subsequent functionalization, such as halogenation, allows for the introduction of various substituents through nucleophilic substitution reactions. The carboxamide group is typically introduced by the reaction of a corresponding carboxylic acid or its activated derivative (e.g., acid chloride) with an appropriate amine.[13] The synthesis of N-aryl and N-alkyl carboxamides can be achieved by employing the corresponding anilines or alkylamines in the amidation step.[13][14]
Below is a generalized synthetic scheme illustrating a common pathway for the synthesis of N-substituted pyrimidine-4-carboxamides.
Caption: Experimental workflow for the in vitro LPS-stimulated macrophage assay.
In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising compounds identified from in vitro screening are further evaluated in animal models of inflammation to assess their in vivo efficacy, pharmacokinetics, and safety.
Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model in rodents. [15]The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response. [15]The early phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily mediated by the production of prostaglandins, nitric oxide, and pro-inflammatory cytokines like TNF-α and IL-1β. [16][17][18]This model is particularly useful for evaluating the efficacy of compounds that inhibit these late-phase inflammatory mediators.
Experimental Protocol:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The pyrimidine-4-carboxamide derivatives are administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., treated with a known NSAID like indomethacin) are included.
-
Induction of Edema: After a specified pre-treatment time, a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of one of the hind paws of each animal. [17]4. Measurement of Paw Volume: The volume of the inflamed paw is measured at regular time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each treated group is calculated relative to the vehicle control group. Dose-response curves can be generated to determine the effective dose (ED50).
-
Biochemical Analysis (Optional): At the end of the experiment, the animals can be euthanized, and the inflamed paw tissue can be collected for the measurement of inflammatory mediators such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), cytokine levels, and expression of inflammatory enzymes like COX-2 and iNOS. [17][18]
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective pyrimidine-4-carboxamide inhibitors relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
Key Structural Modifications and Their Impact:
-
Substituents on the Pyrimidine Ring: Modifications at the 2, 5, and 6-positions of the pyrimidine ring can significantly influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of IRAK4 inhibitors, the introduction of diamines at the 5-position of a pyrazolopyrimidine ring markedly improved intrinsic potency. [5]* The Carboxamide N-Substituent: The nature of the substituent on the carboxamide nitrogen is crucial for interacting with specific residues within the kinase active site. Both N-aryl and N-alkyl substituents have been explored to optimize binding and cellular activity. [3][4][19]* Conformational Restriction: Introducing conformational constraints, for example, by replacing a flexible side chain with a cyclic moiety, can enhance binding affinity and improve potency. [19] Table 1: Exemplary Pyrimidine-4-Carboxamide Derivatives and their Anti-Inflammatory Activity
| Compound ID | Target Kinase | In Vitro Assay | IC50 (nM) | In Vivo Model | Efficacy | Reference |
| LEI-401 | NAPE-PLD | Enzyme Assay | 72 | Not Reported | Not Reported | [3][19] |
| Compound 14 (IRAK4i) | IRAK4 | Enzyme Assay | < 1 | R848-induced IL-6 in rats | Dose-dependent inhibition | [5] |
| Compound 11i (JAK3i) | JAK3 | Enzyme Assay | Not Reported | Not Reported | Good anti-arthritic activity | [7] |
| XL019 (JAK2i) | JAK2 | Enzyme Assay | 2.2 | Mouse Xenograft | Dose-dependent antitumor effect | [20][21] |
| Compound 23a (JAK1i) | JAK1 | Enzyme Assay | 72 | Not Reported | 12-fold selectivity over other JAKs | |
| Compound 33 (JAK1i) | JAK1 | Enzyme Assay | 2.1 | Rat Collagen-Induced Arthritis | Good efficacy | [9] |
Note: This table provides a selection of examples and is not exhaustive. IC50 values and efficacy data can vary depending on the specific assay conditions.
Conclusion and Future Directions
Pyrimidine-4-carboxamide derivatives represent a highly promising class of anti-inflammatory agents with the potential to selectively target key kinases in inflammatory signaling pathways. Their synthetic tractability and the well-defined structure-activity relationships provide a solid foundation for further lead optimization and drug development.
Future research in this area will likely focus on:
-
Improving Kinase Selectivity: Designing next-generation inhibitors with even greater selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Optimizing Pharmacokinetic Properties: Enhancing oral bioavailability, metabolic stability, and tissue distribution to ensure effective drug exposure at the site of inflammation.
-
Exploring Novel Targets: Expanding the scope of pyrimidine-4-carboxamide derivatives to inhibit other relevant kinases and targets within the inflammatory network.
-
Translational Studies: Advancing the most promising candidates into more complex preclinical models of chronic inflammatory diseases and ultimately into clinical trials.
The continued exploration of the pyrimidine-4-carboxamide scaffold holds significant promise for the development of novel and effective therapies for a wide range of inflammatory disorders.
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The Strategic Inhibition of Nucleotide Metabolism: A Technical Guide to Pyrimidine-4-Carboxamide Derivatives as Modulators of Dihydroorotate Dehydrogenase
Introduction: The Imperative of Pyrimidine Homeostasis
Nucleotide metabolism is a cornerstone of cellular proliferation, survival, and function. The de novo synthesis of pyrimidines, essential building blocks of DNA and RNA, is a tightly regulated and highly conserved pathway.[1] In rapidly dividing cells, such as cancer cells, activated lymphocytes, and virus-infected cells, the demand for pyrimidines is significantly elevated, making the enzymes of this pathway attractive targets for therapeutic intervention.[2][3] This guide provides a detailed technical exploration of a promising class of small molecules, the pyrimidine-4-carboxamides, with a focus on their role as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
The Linchpin of Pyrimidine Synthesis: Dihydroorotate Dehydrogenase (DHODH)
DHODH catalyzes the fourth and only redox reaction in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a quinone cofactor.[1] This enzymatic step is a crucial control point in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1] The human DHODH is a flavin-dependent mitochondrial enzyme, linking pyrimidine metabolism to the electron transport chain.[1] Its inhibition leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest, particularly in the S-phase, and subsequent apoptosis in cells highly dependent on de novo synthesis.[2]
Pyrimidine-4-Carboxamides as DHODH Inhibitors: A Mechanistic Deep Dive
The pyrimidine-4-carboxamide scaffold has emerged as a versatile platform for the design of potent and selective DHODH inhibitors. These compounds typically act as competitive inhibitors with respect to the binding of the quinone substrate, occupying a hydrophobic tunnel adjacent to the flavin mononucleotide (FMN) cofactor.[1] The pyrimidine core often engages in hydrogen bonding interactions within the active site, while the carboxamide moiety and its substituents can be modified to enhance potency, selectivity, and pharmacokinetic properties.
The structure-activity relationship (SAR) studies of pyrimidine-based DHODH inhibitors have revealed several key features for potent inhibition. The intact amide and imide groups of the pyrimidine ring, along with a carboxylic acid or a bioisostere at the 6-position, are often crucial for significant enzyme inhibition.[4] The 4-carboxamide group provides a key interaction point and a vector for introducing diverse chemical functionalities to explore the binding pocket and optimize drug-like properties.
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of intervention for pyrimidine-4-carboxamide inhibitors.
Caption: Inhibition of DHODH by Pyrimidine-4-Carboxamide Derivatives.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory activities of representative pyrimidine-based DHODH inhibitors against human DHODH. This data is compiled from various sources to illustrate the range of potencies achievable with this scaffold.
| Compound Class | Representative Inhibitor | Target | IC50 (nM) | Reference |
| Pyrimidone Derivatives | Compound 26 (vs. P. falciparum) | PfDHODH | 23 | [5] |
| Biphenyl Derivatives | Brequinar | Human DHODH | ~20 | [6] |
| Isoxazole Carboxamides | Leflunomide (active metabolite Teriflunomide) | Human DHODH | 24.5 (Teriflunomide) | [6] |
| Novel Scaffolds | SBL-105 | Human DHODH | 48.48 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrimidine-4-Carboxamide Derivatives
This protocol outlines a general, multi-component reaction strategy for the synthesis of pyrimidine carboxamides, which can be adapted for the creation of a diverse library of potential DHODH inhibitors.[8]
Materials:
-
Amidines
-
Styrene
-
N,N-dimethylformamide (DMF)
-
Palladium catalyst
-
Oxidant
-
Appropriate solvents for reaction and purification
Procedure:
-
Reaction Setup: In a reaction vessel, combine the amidine, styrene, and a palladium catalyst in DMF.
-
Reaction Conditions: Heat the mixture under an oxidizing atmosphere. The reaction temperature and time will need to be optimized for specific substrates.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture and perform an appropriate work-up, which may include extraction with an organic solvent and washing with brine.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the desired pyrimidine-4-carboxamide derivative.
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of pyrimidine-4-carboxamide derivatives.
Caption: Workflow for Synthesis and Evaluation of Pyrimidine-4-Carboxamides.
Protocol 2: In Vitro DHODH Inhibition Assay (DCIP-based)
This protocol describes a common and reliable method for measuring the enzymatic activity of DHODH and determining the IC50 values of inhibitors. The assay is based on the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically.[6][7]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0)
-
L-dihydroorotic acid (DHO), substrate
-
Decylubiquinone (CoQ10), electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add a defined amount of recombinant human DHODH enzyme solution. Then, add the serially diluted test compounds. Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate mixture containing DHO, CoQ10, and DCIP in the Assay Buffer. Initiate the reaction by adding the substrate mixture to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Normalize the velocities relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Proliferation Assay (MTT or WST-1)
This protocol assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.[7]
Materials:
-
Cancer cell line (e.g., THP-1, HL-60)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT or WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds or a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add MTT or WST-1 reagent to each well and incubate for the recommended time (typically 1-4 hours). Measure the absorbance at the appropriate wavelength (e.g., 560 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Conclusion and Future Perspectives
The pyrimidine-4-carboxamide scaffold represents a highly promising and adaptable platform for the development of targeted inhibitors of nucleotide metabolism. Specifically, their application as DHODH inhibitors has demonstrated significant potential in preclinical models of cancer, autoimmune diseases, and viral infections.[2][3] The detailed mechanistic understanding of their interaction with the DHODH active site, coupled with robust synthetic and screening protocols, provides a solid foundation for further drug discovery efforts. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability and to explore their efficacy in combination therapies. The continued investigation of pyrimidine-4-carboxamide derivatives will undoubtedly contribute to the development of novel and effective therapies for a range of human diseases characterized by dysregulated cell proliferation.
References
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Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?. [Link]
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ResearchGate. (2025, August 6). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
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ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. [Link]
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PubMed Central. (2022, January 31). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. [Link]
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Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
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PubMed. (2021, January 14). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]
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PubMed. (2024, October 1). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. [Link]
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National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]
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ResearchGate. (2025, August 7). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. [Link]
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PubMed. (n.d.). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. [Link]
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ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]
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ResearchGate. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. [Link]
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PubMed. (2022, January 13). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. [Link]
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PubMed Central. (2022, November 18). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
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PubMed. (2018, May 24). Synthesis, Design, and Structure⁻Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
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DOI. (n.d.). Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). [Link]
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The Versatile Scaffold: A Technical Guide to Pyrimidine-4-carboxamide in Novel Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular architectures with potent biological activities is a perpetual endeavor. In the vast landscape of heterocyclic chemistry, the pyrimidine core holds a place of prominence, forming the backbone of numerous natural and synthetic compounds of therapeutic significance. This guide focuses on a particularly versatile yet often overlooked building block: pyrimidine-4-carboxamide . Herein, we explore its synthetic utility, delving into the chemical principles and practical methodologies for constructing a diverse array of novel fused and substituted heterocycles.
The Strategic Advantage of Pyrimidine-4-carboxamide
Pyrimidine-4-carboxamide is more than a simple amide derivative; its strategic placement of functional groups on the pyrimidine ring offers a unique convergence of reactivity. The carboxamide group, a versatile functional handle, can participate in a variety of cyclization and modification reactions. Concurrently, the pyrimidine ring itself, with its electron-deficient nature, provides sites for nucleophilic substitution and functionalization, setting the stage for the construction of complex heterocyclic systems. This duality of reactivity is the cornerstone of its utility as a building block.
Building Fused Pyrimidine Systems: The Pyrimido[4,5-d]pyrimidine Core
One of the most prominent applications of pyrimidine-4-carboxamide derivatives is in the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, a privileged structure in medicinal chemistry with demonstrated anticancer, antiviral, and antimicrobial activities.[1][2][3][4] The key to this transformation lies in the presence of an amino group at the C4 position, creating a reactive 1,5-dinucleophilic system with the carboxamide nitrogen.
Cyclocondensation with One-Carbon Donors
A straightforward approach to the pyrimido[4,5-d]pyrimidin-4(3H)-one core involves the cyclocondensation of 4-aminopyrimidine-5-carboxamide with one-carbon electrophiles such as urea or formamide.[1]
Mechanism Insight: The reaction proceeds through an initial nucleophilic attack of the C4-amino group on the carbonyl carbon of urea or the formyl carbon of formamide. This is followed by an intramolecular cyclization via nucleophilic attack of the carboxamide nitrogen, with subsequent elimination of ammonia or water to yield the fused bicyclic system.
Experimental Protocol: Synthesis of 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one from 4-aminopyrimidine-5-carboxamide and Urea [1]
-
Reaction Setup: A mixture of 4-aminopyrimidine-5-carboxamide (1 mmol) and urea (1.2 mmol) is heated in a suitable high-boiling solvent (e.g., nitrobenzene or diphenyl ether) or under neat conditions.
-
Reaction Conditions: The reaction mixture is heated to 180-200 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is triturated with a suitable solvent like ethanol or diethyl ether. The resulting solid is collected by filtration, washed with the solvent, and can be further purified by recrystallization to afford the desired 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one.
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-aminopyrimidine-5-carboxamide | 1 | Neat | 190-200 | 3 | ~75 |
| Urea | 1.2 | Neat | 190-200 | 3 | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-dithiones
The versatility of the 4-aminopyrimidine-5-carboxamide scaffold extends to the synthesis of sulfur-containing heterocycles. Reaction with carbon disulfide in a basic medium provides access to pyrimido[4,5-d]pyrimidine-2,4-dithiones, which are valuable intermediates for further functionalization.[5]
Experimental Workflow: From 4-aminopyrimidine-5-carboxamide to Pyrimido[4,5-d]pyrimidine-2,4-dithione
Caption: Conceptual pathway of the Vilsmeier-Haack reaction for heterocyclic synthesis.
Transformation of the Carboxamide: Gateway to Nitrile Chemistry
The carboxamide group can be readily dehydrated to the corresponding carbonitrile. Pyrimidine-4-carbonitrile is a highly valuable intermediate, as the nitrile group can participate in a wide range of cyclization reactions to form fused heterocyclic systems, including pyridopyrimidines and thiazolopyrimidines. [6] Experimental Protocol: Dehydration of Pyrimidine-4-carboxamide to Pyrimidine-4-carbonitrile
-
Reagents: Pyrimidine-4-carboxamide (1 mmol) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 mmol) or trifluoroacetic anhydride (TFAA).
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or acetonitrile at temperatures ranging from 0 °C to reflux, depending on the dehydrating agent.
-
Work-up: The reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
The resulting pyrimidine-4-carbonitrile can then be used in reactions such as the Thorpe-Ziegler cyclization to construct fused rings.
Medicinal Chemistry Perspective: Bioactive Heterocycles from a Simple Building Block
The synthetic accessibility of diverse heterocyclic scaffolds from pyrimidine-4-carboxamide and its derivatives has significant implications for drug discovery. The resulting fused pyrimidine systems have been investigated for a range of therapeutic applications.
| Fused Heterocycle | Starting Pyrimidine Derivative | Reported Biological Activity |
| Pyrimido[4,5-d]pyrimidines | 4-Aminopyrimidine-5-carboxamide | Anticancer, Antiviral, Antimicrobial [1][7] |
| Thiazolo[5,4-d]pyrimidines | 4-Aminopyrimidine-5-carbonitrile | Kinase inhibitors, Anticancer [8] |
| Pyridopyrimidines | Pyrimidine-4-carbonitrile | Various, including CNS activity |
The ability to readily generate libraries of these compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the identification of new drug candidates.
Conclusion
Pyrimidine-4-carboxamide, a readily accessible and versatile building block, offers a rich platform for the synthesis of a wide array of novel and medicinally relevant heterocycles. Through strategic manipulation of its carboxamide functionality and the inherent reactivity of the pyrimidine ring, chemists can access complex molecular architectures. The methodologies outlined in this guide, from the construction of fused pyrimido[4,5-d]pyrimidine systems to the functionalization via the Vilsmeier-Haack reaction and nitrile chemistry, underscore the immense potential of this humble starting material in the ongoing quest for new therapeutic agents.
References
- Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
- El-Enany, M. M., et al. (2003). Synthesis of Quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and Their Biological Activity With Dihydrofolate Reductase. European Journal of Medicinal Chemistry, 38(7-8), 687-696.
- Abdel-Gawad, H., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(51), 29863-29895.
- Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
- Gupton, J. T., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(4), 449-451.
- Mahmoud, M. R., et al. (2011). Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives. European Journal of Chemistry, 2(3), 347-355.
- Hassan, A. S., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 1-21.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8.
- Kabir, E., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536.
- Peruncheralathan, S., et al. (2005). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating.
- El-Sayed, W. A., et al. (2012). Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 345(10), 826-835.
- Ministero dell'Istruzione, dell'Università e della Ricerca. (2013). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(11), 1599-1602.
- El-Subbagh, H. I., et al. (2000). Synthesis and biological evaluation of certain thiazolo[4,5-d]pyrimidine derivatives as potential cytotoxic and antiviral agents. European journal of medicinal chemistry, 35(4), 397-411.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- Ghorab, M. M., et al. (2012). Novel pyrimido[4,5-d]pyrimidine derivatives with potential anticancer activity. Acta Pharmaceutica, 62(2), 199-213.
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Pyrimidine-4-Carboxamide Derivatives: A Technical Guide to Targeting Infectious Diseases
Foreword: The Enduring Promise of the Pyrimidine Scaffold
The relentless evolution of drug-resistant pathogens constitutes one of the most significant threats to global health. This reality necessitates a continuous and innovative approach to the discovery and development of novel anti-infective agents. Within the vast landscape of medicinal chemistry, the pyrimidine nucleus stands as a privileged scaffold, a testament to its remarkable versatility and proven therapeutic value.[1][2][3] Its inherent drug-like properties, including its presence in the fundamental building blocks of DNA and RNA, make it an exceptional starting point for the design of targeted therapies. This guide focuses on a specific and highly promising class of these compounds: pyrimidine-4-carboxamide derivatives. We will delve into the technical intricacies of their application against a spectrum of infectious agents, providing not just protocols, but the strategic rationale that underpins their successful development.
I. The Pyrimidine-4-Carboxamide Core: A Hub of Anti-Infective Activity
The pyrimidine-4-carboxamide core is a structurally adaptable framework that has demonstrated broad-spectrum activity against bacteria, fungi, viruses, and parasites.[1][2] This versatility stems from the pyrimidine ring's ability to engage in various non-covalent interactions with biological targets, while the carboxamide moiety provides a crucial anchor point for further chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5][6][7]
II. Targeting Bacterial Pathogens: Precision Inhibition of Essential Machinery
A primary mechanism by which pyrimidine-4-carboxamide derivatives exert their antibacterial effects is through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][8] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for therapeutic intervention.[1][9]
A. Mechanism of Action: Disrupting DNA Homeostasis
Pyrimidine-4-carboxamide derivatives can bind to the active site of DNA gyrase, preventing the resealing of the DNA strand breaks that are a normal part of its function. This leads to an accumulation of double-strand breaks, ultimately triggering cell death.
Caption: Inhibition of bacterial DNA gyrase by pyrimidine-4-carboxamide derivatives.
B. Experimental Workflow for Antibacterial Evaluation
The following workflow outlines a systematic approach to evaluating the antibacterial potential of novel pyrimidine-4-carboxamide derivatives.
Caption: Experimental workflow for antibacterial drug discovery.
C. Detailed Experimental Protocols
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[10][11][12][13]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, pyrimidine-4-carboxamide derivative stock solution, spectrophotometer.
-
Procedure:
-
Prepare a serial two-fold dilution of the pyrimidine-4-carboxamide derivative in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
This biochemical assay directly measures the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.[7][9][14][15][16]
-
Materials: Purified E. coli DNA gyrase, relaxed pBR322 DNA, ATP, assay buffer, agarose gel electrophoresis system.
-
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the pyrimidine-4-carboxamide derivative.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.
-
This model evaluates the efficacy of the compound in a systemic bacterial infection.[17][18][19][20]
-
Materials: Laboratory mice, bacterial pathogen, pyrimidine-4-carboxamide derivative formulation.
-
Procedure:
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
Administer the pyrimidine-4-carboxamide derivative at various doses and time points post-infection.
-
Monitor the survival of the mice over a set period (e.g., 7 days).
-
Efficacy is determined by an increase in the survival rate of treated mice compared to the vehicle control group.
-
III. Combating Fungal Infections: Disrupting Fungal Cell Integrity
Pyrimidine derivatives have also shown significant promise as antifungal agents.[1][10][21][22][23][24] Their mechanisms of action can be diverse, ranging from inhibition of ergosterol biosynthesis to disruption of cell wall integrity.
A. Representative Antifungal Data
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | [10][21] |
| 45 | Candida albicans | 0.05-0.3 | [1] |
B. Experimental Protocol: Antifungal Susceptibility Testing
Similar to antibacterial testing, the broth microdilution method is a standard for determining the minimum inhibitory concentration (MIC) of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for testing against yeasts and molds.
IV. Antiviral Applications: Inhibiting Viral Replication
The structural diversity of pyrimidine-4-carboxamide derivatives has been exploited to develop potent antiviral agents.[13][25] These compounds can target various stages of the viral life cycle, including entry, replication, and assembly.
A. Targeting Viral Proteases and Polymerases
A key strategy is the inhibition of viral enzymes that are essential for replication, such as proteases and RNA-dependent RNA polymerases. For example, certain derivatives have shown activity against the main protease (Mpro) of SARS-CoV-2.[26][27]
B. Experimental Protocol: In Vitro Antiviral Assay
-
Materials: Host cell line (e.g., Vero E6 for SARS-CoV-2), virus stock, pyrimidine-4-carboxamide derivative, cell culture medium, reagents for quantifying viral replication (e.g., RT-qPCR or plaque assay).
-
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the pyrimidine-4-carboxamide derivative.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubate for a period sufficient for viral replication.
-
Quantify the extent of viral replication in the presence of the compound compared to an untreated control.
-
V. Antiparasitic Potential: Targeting Unique Parasite Biology
Pyrimidine-based compounds have emerged as promising leads for the treatment of parasitic diseases like toxoplasmosis and leishmaniasis.[28][29] A particularly attractive target is the parasite's calcium-dependent protein kinase 1 (CDPK1), which is essential for parasite motility, invasion, and egress, and is absent in mammals.[1][3][4][5][26]
A. The CDPK1 Signaling Pathway
Caption: Inhibition of parasite CDPK1 by pyrimidine-4-carboxamide derivatives.
VI. Essential Supporting Protocols
A. Cytotoxicity Assays
It is crucial to assess the toxicity of any potential therapeutic agent against mammalian cells to ensure a favorable therapeutic window.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[30][31]
-
Procedure:
-
Seed mammalian cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the pyrimidine-4-carboxamide derivative for 24-72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[32][33]
-
Procedure:
-
Treat cells with the compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available kit.
-
Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (lysed cells).
-
B. Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.[34][35][36]
-
Methodology:
-
Administer the pyrimidine-4-carboxamide derivative to laboratory animals (e.g., rats, mice) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
VII. Conclusion and Future Directions
The pyrimidine-4-carboxamide scaffold represents a highly versatile and promising platform for the development of novel anti-infective agents. The ability to systematically modify the core structure allows for the optimization of activity against a wide range of pathogens while maintaining a favorable safety profile. The experimental workflows and protocols detailed in this guide provide a robust framework for the identification and characterization of new lead compounds. Future research in this area will likely focus on leveraging computational methods for rational drug design, exploring novel mechanisms of action, and developing strategies to overcome emerging drug resistance. The continued exploration of this chemical space holds significant potential for addressing the urgent global need for new and effective treatments for infectious diseases.
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An In-depth Technical Guide on Pyrimidine-4-carboxamide in the Development of New Therapeutic Agents
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Its inherent drug-like properties, such as its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, have made it a privileged structure in drug discovery.[3] Among the vast landscape of pyrimidine derivatives, the pyrimidine-4-carboxamide moiety has emerged as a particularly fruitful area of research, leading to the development of novel therapeutic agents across a range of diseases. This guide provides an in-depth technical exploration of the pyrimidine-4-carboxamide core, detailing its synthesis, mechanisms of action, and therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals.
The versatility of the pyrimidine ring, a six-membered diaza-heterocycle, allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[4] The addition of a carboxamide group at the 4-position introduces a critical hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. This structural feature has been instrumental in the design of potent and selective inhibitors for a variety of enzyme classes, most notably kinases.[5][6]
This whitepaper will delve into the causality behind experimental choices in the design and synthesis of pyrimidine-4-carboxamide derivatives. It will further explore their validated mechanisms of action, supported by comprehensive data and visual representations of key biological pathways. Finally, it will present a survey of their therapeutic potential, with a focus on oncology, infectious diseases, and inflammatory disorders, providing detailed protocols for their evaluation.
I. Synthesis and Chemical Properties of the Pyrimidine-4-carboxamide Scaffold
The synthesis of the pyrimidine-4-carboxamide core can be achieved through several well-established synthetic routes, often involving the condensation of a three-carbon fragment with an amidine, urea, or thiourea derivative.[7] A common and versatile approach is the Biginelli reaction or a related multicomponent reaction, which allows for the efficient construction of the dihydropyrimidine core, followed by oxidation and subsequent functionalization.
General Synthetic Strategy
A prevalent method for constructing the pyrimidine-4-carboxamide scaffold involves a multi-step sequence starting from readily available precursors. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.
A Generalized Synthetic Scheme:
Caption: Generalized workflow for the synthesis of pyrimidine-4-carboxamide derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Pyrimidine-4-carboxamide
This protocol outlines the synthesis of a generic pyrimidine-4-carboxamide derivative, providing a foundational method that can be adapted for specific target molecules.
Step 1: Synthesis of 2-Substituted-6-methylpyrimidine-4-carboxylic acid
-
Reaction Setup: To a solution of ethyl 2-substituted-6-methylpyrimidine-4-carboxylate (1.0 eq) in a mixture of ethanol (10 mL) and water (5 mL), add sodium hydroxide (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the aqueous layer with water and wash with ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to pH 3-4 with 1N HCl.
-
Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the desired pyrimidine-4-carboxylic acid.
Step 2: Amide Coupling to Yield the Final Pyrimidine-4-carboxamide
-
Reaction Setup: To a stirred solution of the 2-substituted-6-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).[8]
-
Addition of Amine: Stir the mixture at room temperature for 15 minutes, then add the desired primary or secondary amine (1.1 eq).
-
Reaction Conditions: Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrimidine-4-carboxamide derivative.
II. Mechanism of Action: Targeting Key Cellular Pathways
The pyrimidine-4-carboxamide scaffold has proven to be a versatile framework for designing inhibitors that target a variety of enzymes, with a particular emphasis on protein kinases. The carboxamide moiety is often crucial for establishing key hydrogen bond interactions within the ATP-binding site of kinases, contributing to both potency and selectivity.[5]
Kinase Inhibition: A Dominant Mechanism
Many pyrimidine-4-carboxamide derivatives function as ATP-competitive inhibitors of protein kinases.[9] The pyrimidine ring itself often forms one or two hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor. The carboxamide group can then form additional hydrogen bonds with residues in the active site, further enhancing binding affinity.
Example: Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Diaminopyrimidine carboxamide derivatives have been developed as potent and selective HPK1 inhibitors. The 5-carboxamide moiety was found to be essential for engaging with a key glutamic acid residue in the hinge region, leading to a significant improvement in inhibitory potency.[5]
Caption: Simplified signaling pathway showing HPK1 inhibition by a pyrimidine-4-carboxamide derivative.
Other Mechanisms of Action
Beyond kinase inhibition, pyrimidine-4-carboxamide derivatives have shown activity against other important drug targets:
-
Vanin-1 Inhibition: A series of pyrimidine carboxamides were identified as competitive inhibitors of vanin-1, an enzyme implicated in inflammatory bowel disease.[10]
-
Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+-dependent deacetylases involved in various cellular processes.[11]
-
Antitubercular Activity: Tetrahydropyrazolo[1,5-a]pyrimidine carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, although the precise mechanism of action is still under investigation.[8]
III. Therapeutic Applications and Preclinical/Clinical Landscape
The diverse biological activities of pyrimidine-4-carboxamide derivatives have translated into a broad range of potential therapeutic applications.
Oncology
The field of oncology has seen significant progress with the development of pyrimidine-4-carboxamide-based kinase inhibitors.
-
Protein Kinase B (Akt) Inhibitors: Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been developed as selective and orally bioavailable inhibitors of Akt, a key node in cell survival pathways frequently deregulated in cancer.[9] These compounds have shown significant antitumor activity in preclinical xenograft models.[9]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The pyrimidine core is a well-established pharmacophore for targeting EGFR, and the incorporation of a carboxamide can enhance activity against drug-resistant mutants.[3]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in various cancer cell lines.[12]
Table 1: Selected Pyrimidine-4-carboxamide Derivatives in Oncology
| Compound Class | Target(s) | Indication | Key Findings |
| Pyrrolo[2,3-d]pyrimidine-4-carboxamides | Akt (PKB) | Cancer | Orally bioavailable, potent in vivo antitumor activity.[9] |
| Diaminopyrimidine Carboxamides | HPK1 | Immuno-oncology | Enhanced T-cell activation and cytokine production.[5] |
| N-(pyridin-3-yl) pyrimidin-4-amines | CDK2 | Cancer | Broad antiproliferative activity against multiple cancer cell lines.[12] |
Infectious Diseases
The pyrimidine-4-carboxamide scaffold has also yielded promising candidates for treating infectious diseases.
-
Antitubercular Agents: As mentioned, tetrahydropyrazolo[1,5-a]pyrimidine carboxamides are potent against M. tuberculosis, including multidrug-resistant strains, suggesting a novel mechanism of action.[8]
-
Antiviral Agents: Pyrimidine nucleoside analogues containing a 4-carboxamide functional group have shown efficacy as anti-HCV agents, with activity comparable to ribavirin.[1]
Inflammatory and Metabolic Diseases
-
Anti-inflammatory Agents: The inhibition of vanin-1 by pyrimidine carboxamides presents a potential therapeutic strategy for inflammatory conditions like colitis.[10]
-
Antidiabetic Agents: Chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent inhibitors of α-glucosidase, an important target in the management of type 2 diabetes.[13]
-
11β-HSD1 Inhibitors: Picolinamide and pyrimidine-4-carboxamide compounds have been developed as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid regulation, with potential applications in metabolic syndrome.[14]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of pyrimidine-4-carboxamide derivatives against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (pyrimidine-4-carboxamide derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
IV. Conclusion and Future Directions
The pyrimidine-4-carboxamide scaffold has firmly established itself as a privileged chemotype in modern drug discovery. Its synthetic tractability, coupled with its ability to effectively interact with a diverse range of biological targets, ensures its continued relevance in the development of new therapeutic agents. The success of this scaffold in generating potent and selective kinase inhibitors for oncology is particularly noteworthy, and its application in immuno-oncology through the targeting of kinases like HPK1 represents an exciting frontier.
Future research in this area will likely focus on several key aspects:
-
Expansion of Target Space: While kinase inhibition remains a major focus, the demonstrated activity against other enzyme classes, such as sirtuins and amidohydrolases, suggests that the full potential of the pyrimidine-4-carboxamide scaffold has yet to be realized. High-throughput screening and fragment-based approaches will be instrumental in identifying novel targets.
-
Optimization of Physicochemical Properties: Continued efforts will be directed towards improving the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability, to enhance their clinical translatability.
-
Structure-Based Drug Design: The increasing availability of crystal structures of pyrimidine-4-carboxamide inhibitors in complex with their targets will facilitate more rational, structure-guided design efforts, enabling the development of next-generation inhibitors with improved potency and selectivity.
-
Novel Therapeutic Areas: The exploration of pyrimidine-4-carboxamide derivatives for neurodegenerative diseases and other complex disorders is an emerging area of interest.[15]
References
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Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147–2160. Available at: [Link]
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Methodological & Application
Application Note: Comprehensive Analytical Characterization of Pyrimidine-4-carboxamide
An In-Depth Technical Guide
**Abstract
This guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of Pyrimidine-4-carboxamide, a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry. The protocols and insights detailed herein are designed to ensure the identity, purity, structure, and solid-state properties of the molecule are rigorously established. This document adheres to the principles of scientific integrity, drawing upon established validation frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure data is reliable and reproducible. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) and X-ray Diffraction (XRD) for solid-state characterization.
Introduction: The Imperative for Rigorous Characterization
Pyrimidine and its derivatives are foundational components in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The carboxamide functional group is a ubiquitous feature in many drug molecules, enhancing binding interactions and influencing pharmacokinetic properties.[3][4] Therefore, "Pyrimidine-4-carboxamide" represents a core structure of significant interest in drug discovery and development.
The efficacy and safety of any pharmaceutical compound are directly linked to its quality. Unambiguous confirmation of its chemical structure, quantification of its purity, and understanding of its solid-state properties are non-negotiable regulatory and scientific requirements. This guide provides the analytical framework to achieve this, emphasizing the causality behind experimental choices to empower researchers to not only follow protocols but also to adapt and troubleshoot them effectively.
The Foundation: Analytical Method Validation
Before delving into specific techniques, it is crucial to establish the principles of method validation. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5] All methods described below must be validated according to ICH Q2(R2) guidelines, which provide a harmonized international approach.[5][6]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[7]
-
Linearity: The direct correlation between analyte concentration and the analytical signal across a defined range.[8]
-
Accuracy: The closeness of the results to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability and Intermediate Precision.[7][9]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
A validation protocol should be established before the study, and a validation report should summarize the results.[5]
Chromatographic Analysis: Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of Pyrimidine-4-carboxamide and quantifying its concentration (assay). Reversed-phase HPLC (RP-HPLC) is typically the method of choice for molecules of this polarity.[10]
Causality: The C18 (octadecylsilyl) stationary phase provides a nonpolar environment. A polar mobile phase (e.g., water/acetonitrile) is used to elute the analyte. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar impurities will elute earlier, while more nonpolar impurities will be retained longer, allowing for effective separation.
Protocol 3.1: RP-HPLC Method for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Pyrimidine-4-carboxamide standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This creates a stock solution of 100 µg/mL.
-
Further dilutions can be made from the stock solution to establish linearity and the desired concentration for analysis.
-
-
Chromatographic Conditions: The following parameters serve as a starting point and should be optimized and validated.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard column for good resolution of small organic molecules.[10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as an ion-pairing agent to improve peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B | A gradient elution is crucial for separating impurities with a wide range of polarities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyrimidine ring contains a chromophore that strongly absorbs UV light. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good signal. |
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks detected.
-
Assay: Quantify the sample against a reference standard of known concentration using a calibration curve.
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Structural Elucidation: Confirming Molecular Identity
A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of Pyrimidine-4-carboxamide.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.[11] Electrospray Ionization (ESI) is a soft ionization technique suitable for this class of compounds, often coupled with HPLC (LC-MS).[12][13]
Causality: In positive ion mode ESI-MS, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition by measuring the mass with very high accuracy.[14]
Protocol 4.1.1: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in the mobile phase.
-
LC-MS Conditions:
-
Use the HPLC conditions from Protocol 3.1 or a faster, generic gradient.
-
MS Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Data Interpretation: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of Pyrimidine-4-carboxamide (C₅H₅N₃O = 123.04). Analyze the fragmentation pattern (MS/MS) to confirm structural fragments, such as the loss of the carboxamide group.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.[4][14]
Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts), which are highly dependent on the local electronic environment. The number of signals, their chemical shift (position), splitting pattern (multiplicity), and integration (area) provide a complete picture of the molecule's structure.
Protocol 4.2.1: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., -NH₂).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 160-170 ppm.[17]
-
Pyrimidine Ring Carbons: Four distinct signals in the range of δ 110-160 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[18][19]
Causality: Different chemical bonds (C=O, N-H, C=N, C-H) vibrate at specific, characteristic frequencies. By identifying these absorption bands in the IR spectrum, one can confirm the presence of the key functional groups of Pyrimidine-4-carboxamide.
Protocol 4.3.1: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture to a very fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3400 - 3200 (often two bands) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Carbonyl C=O | Stretch (Amide I) | 1700 - 1650 |
| Pyrimidine C=N, C=C | Ring Stretch | 1650 - 1450 (multiple bands) |
| Amide N-H | Bend (Amide II) | 1640 - 1550 |
Note: The specific frequencies are influenced by the overall molecular structure and potential hydrogen bonding.[18][20]
Solid-State Characterization
The physical properties of a compound, such as its crystalline form (polymorphism) and thermal stability, are critical for drug development.
-
Single-Crystal X-ray Diffraction (XRD): This technique provides the absolute, three-dimensional structure of a molecule in its crystalline state. It is the definitive method for structural confirmation and for identifying the specific polymorph.[1][21]
-
Thermal Analysis (DSC/TGA):
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.[22]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.[21][22]
-
Integrated Analytical Strategy
No single technique is sufficient for full characterization. The data from all methods must be integrated to build a complete profile of the Pyrimidine-4-carboxamide sample.
Caption: Integrated workflow for the characterization of Pyrimidine-4-carboxamide.
Conclusion
The analytical characterization of Pyrimidine-4-carboxamide is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following a structured approach grounded in the principles of method validation, researchers can ensure the generation of accurate, reliable, and comprehensive data. This robust characterization is fundamental to advancing drug discovery programs and meeting stringent regulatory standards, ultimately ensuring the quality and safety of potential therapeutic agents.
References
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- ICH. (2023, November 30).
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- Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Journal of Research and Review. (2025, August 8).
- Kasi, V., et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 30(1), 119-128.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
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- Growing Science. (n.d.).
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- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- Ceballos-Picot, I., et al. (1996). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Molecular and Cellular Biochemistry, 162(1), 1-8.
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- Ugwu, D. I., et al. (2018). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. Journal of the Serbian Chemical Society, 83(5), 569-582.
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- Schmidt, C., et al. (2005). Comprehensive analysis of pyrimidine metabolism in 450 children with unspecific neurological symptoms using high-pressure liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Inherited Metabolic Disease, 28(6), 1109-22.
- Mary, Y. S., & Panicker, C. Y. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 259-67.
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Application Notes & Protocols: Optimizing the Synthesis of Pyrimidine-4-Carboxamides
Abstract: Pyrimidine-4-carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] Achieving optimal yields in their synthesis is critical for efficient drug discovery and development pipelines. This document provides a detailed guide for researchers, outlining key synthetic strategies and reaction conditions. We delve into the causality behind experimental choices, offering field-proven insights to maximize yield and purity. The protocols described herein are designed as self-validating systems, supported by authoritative references and mechanistic understanding.
Introduction: The Significance of the Pyrimidine-4-Carboxamide Scaffold
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous bioactive molecules, including nucleic acids.[1][3] When functionalized with a carboxamide group at the 4-position, the resulting scaffold exhibits a high dipole moment and dual hydrogen-bonding capacity, which are crucial for forming strong interactions with biological targets.[2] This has led to the development of pyrimidine-4-carboxamide derivatives as potent inhibitors of enzymes like P2Y12 antagonists for antiplatelet therapy and as promising agents in oncology.[4][5]
The efficient construction of this moiety is therefore of paramount importance. The choice of synthetic strategy depends on the availability of starting materials, desired substitution patterns, and scalability requirements. This guide will explore the three most effective and versatile methods for synthesizing pyrimidine-4-carboxamides:
-
Direct Amidation of Pyrimidine-4-Carboxylic Acid: A classic and reliable method involving the activation of a carboxylic acid precursor.
-
Controlled Hydrolysis of Pyrimidine-4-Carbonitrile: A route that leverages a nitrile precursor, requiring careful control of reaction conditions.
-
Multicomponent Reaction (MCR) Strategies: Modern, one-pot approaches that offer high efficiency and atom economy.[6][7]
Strategic Comparison of Synthetic Routes
Selecting the optimal synthetic pathway is a critical decision. The following table summarizes the key characteristics of the primary methods discussed in this guide to aid in methodology selection.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield | Advantages | Challenges |
| Direct Amidation | Pyrimidine-4-carboxylic acid, Amine | Coupling agents (HATU, HOBt, EDC), Base (DIPEA, Et₃N) | 2-12 hours | 70-95% | High yield, broad substrate scope, reliable.[8] | Requires pre-functionalized starting material, cost of coupling agents. |
| Nitrile Hydrolysis | Pyrimidine-4-carbonitrile | Acid (H₂SO₄) or Base (H₂O₂/NaOH), Phase-transfer catalyst | 1-6 hours | 60-85% | Readily available nitrile precursors. | Risk of over-hydrolysis to carboxylic acid, requires careful monitoring.[9] |
| Four-Component Reaction | Amidine, Styrene, DMF | Palladium (Pd) catalyst, Oxidant | 12-24 hours | 65-90% | High atom and step economy, uses inexpensive starting materials.[7] | Requires catalyst, may have narrower substrate scope, optimization can be complex. |
Method 1: Direct Amidation of Pyrimidine-4-Carboxylic Acid
This is arguably the most common and versatile method for preparing pyrimidine-4-carboxamides. The core principle involves activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[8][10]
Mechanistic Insight & Causality
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and extremely slow, requiring high temperatures that can degrade sensitive substrates.[11] To overcome this, coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) convert the carboxylic acid's hydroxyl group into an excellent leaving group.[12] This in-situ activation generates a highly reactive acylating intermediate (e.g., an active ester) which readily reacts with the amine nucleophile under mild conditions to form the stable amide bond. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acidic byproducts without competing in the reaction.
Visualization of the Amidation Workflow
The following diagram illustrates the logical flow of the direct amidation protocol.
Caption: General workflow for direct amidation synthesis.
Detailed Experimental Protocol
Materials:
-
Pyrimidine-4-carboxylic acid (1.0 equiv)
-
Desired amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrimidine-4-carboxylic acid (1.0 equiv) and the selected amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M.
-
Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add HATU (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure pyrimidine-4-carboxamide.
Method 2: Controlled Hydrolysis of Pyrimidine-4-Carbonitrile
This method is an excellent alternative when the corresponding pyrimidine-4-carbonitrile is more accessible or cheaper than the carboxylic acid. The key to achieving a high yield of the amide is to prevent the second hydrolysis step, which would lead to the formation of the carboxylic acid byproduct.
Mechanistic Insight & Causality
The conversion of a nitrile to a primary amide can be catalyzed by either acid or base.[13] Under acidic conditions (e.g., using concentrated H₂SO₄), the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. For basic hydrolysis (e.g., using H₂O₂ in the presence of NaOH), the hydroperoxide anion acts as the nucleophile. The choice of conditions is critical. Overly harsh conditions (high temperature or prolonged reaction times) will promote the subsequent hydrolysis of the newly formed amide to the corresponding carboxylate.[14] Therefore, careful temperature control and reaction monitoring are essential for isolating the desired carboxamide in high yield.[9]
Detailed Experimental Protocol (Acid-Catalyzed)
Materials:
-
Pyrimidine-4-carbonitrile (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, carefully add pyrimidine-4-carbonitrile (1.0 equiv) to concentrated sulfuric acid (approximately 5-10 mL per gram of nitrile) at 0°C.
-
Stir the mixture at room temperature for 1-4 hours. The reaction is often exothermic, so initial cooling may be required.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the more polar amide product.
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.
-
Neutralize the resulting slurry carefully with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield the crude pyrimidine-4-carboxamide.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Method 3: Palladium-Catalyzed Four-Component Reaction
For researchers interested in novel, efficient, and atom-economical approaches, the four-component reaction strategy is a powerful tool. A notable example is the palladium-catalyzed synthesis of pyrimidine carboxamides from amidines, styrene, and DMF.[6][7]
Mechanistic Insight & Causality
This advanced methodology involves a complex catalytic cycle where DMF serves a dual role as both a one-carbon synthon and an amide synthon.[7] The reaction proceeds through a sequence of C-H bond functionalization and cross-dehydrogenative coupling steps, ultimately forming four new chemical bonds in a single pot.[6] The palladium catalyst is essential for orchestrating these transformations. The choice of oxidant is also critical to regenerate the active catalyst and drive the reaction forward. This method's elegance lies in its ability to construct a complex, functionalized molecule from simple, inexpensive starting materials.[7]
Visualization of the Reaction Components
Caption: Key inputs for the four-component synthesis.
Representative Protocol Outline
A detailed protocol for this advanced method should be adapted directly from the primary literature, such as Guo, W. et al. (2017), as catalyst systems and conditions can be highly specific.[7]
General Steps:
-
A mixture of the amidine hydrochloride, styrene derivative, palladium catalyst (e.g., Pd(OAc)₂), and an oxidant are combined in a suitable solvent.
-
DMF is added, serving as both a reactant and solvent.
-
The reaction is heated under an inert atmosphere for an extended period (e.g., 12-24 hours).
-
Workup typically involves filtration to remove the catalyst, followed by extraction and purification via column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Amidation) | Incomplete activation of carboxylic acid; moisture in the reaction. | Use fresh, high-quality coupling reagents. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Side Products (Amidation) | Epimerization of chiral centers; reaction of base with activated acid. | Run the reaction at 0°C. Use a hindered, non-nucleophilic base like DIPEA instead of triethylamine. |
| Over-hydrolysis (Nitrile) | Reaction temperature too high or reaction time too long. | Maintain strict temperature control (0°C to RT). Monitor the reaction closely by TLC and quench immediately upon completion. |
| No Reaction (MCR) | Inactive catalyst; wrong choice of oxidant or ligand. | Use a fresh source of palladium catalyst. Screen different oxidants and ligands as suggested in the primary literature. |
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Search.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Google Search.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures - Benchchem. (n.d.). Google Search.
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12). MDPI. Retrieved from [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.). Heterocyclic Letters. Retrieved from [Link]
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Guo, W., et al. (2017). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Angewandte Chemie International Edition, 56(5), 1289-1293. Retrieved from [Link]
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Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. (n.d.). ResearchGate. Retrieved from [Link]
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Ugi reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.
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Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. (2014, September 1). PubMed. Retrieved from [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). SpringerLink. Retrieved from [Link]
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Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. (2025, December 14). American Chemical Society. Retrieved from [Link]
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Amide formation from carboxylic acids. (2014, July 2). YouTube. Retrieved from [Link]
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Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. (2023, March 10). YouTube. Retrieved from [Link]
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Amide formation from carboxylic acid derivatives. (video). (n.d.). Khan Academy. Retrieved from [Link]
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Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
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One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences. Retrieved from [Link]
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Rates of Heat-Induced Pyrimidine Alterations in Synthetic Polydeoxyribonucleotides. (n.d.). PubMed. Retrieved from [Link]
-
Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. (2025, August 6). ResearchGate. Retrieved from [Link]
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Mastering the Purification of Pyrimidine-4-carboxamide: An Application Guide for Researchers
Foreword: The Imperative of Purity in Pyrimidine-4-carboxamide Research
In the landscape of modern drug discovery and development, pyrimidine-4-carboxamide and its derivatives represent a cornerstone scaffold for a multitude of therapeutic agents, including antivirals and anticancer compounds.[1][2] The biological activity of these molecules is intrinsically linked to their precise chemical structure and purity. Even minute impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and potentially misleading structure-activity relationship (SAR) studies. Therefore, the mastery of purification techniques for this class of compounds is not merely a matter of procedural execution but a fundamental prerequisite for generating reliable and reproducible scientific outcomes.
This comprehensive guide provides an in-depth exploration of the most effective purification strategies for pyrimidine-4-carboxamide, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a framework for logical decision-making in the laboratory. Each protocol is designed as a self-validating system, grounded in the physicochemical properties of pyrimidine-4-carboxamide and the fundamental principles of separation science.
Understanding the Molecule: Physicochemical Properties of Pyrimidine-4-carboxamide and its Analogs
A successful purification strategy begins with a thorough understanding of the target molecule. Pyrimidine-4-carboxamide is a polar, heterocyclic compound. Its properties are significantly influenced by the presence of the pyrimidine ring, with its electron-withdrawing nitrogen atoms, and the carboxamide functional group, which is capable of acting as both a hydrogen bond donor and acceptor.
While specific data for pyrimidine-4-carboxamide can be extrapolated from its carboxylic acid precursor and methyl ester, it is crucial to recognize that the amide will exhibit distinct polarity and solubility. The following table summarizes key physicochemical properties of pyrimidine-4-carboxylic acid, a close structural analog, to inform our purification approach.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C₅H₅N₃O | Relatively small, polar molecule. |
| Molecular Weight | 123.12 g/mol | Suitable for standard chromatographic and recrystallization techniques. |
| Appearance | Crystalline solid | Recrystallization is a viable primary purification method. |
| Solubility | DMSO: ~20 mg/mLDMF: ~5 mg/mLEthanol: ~0.25 mg/mLWater (PBS, pH 7.2): ~1 mg/mL | Limited solubility in common less polar organic solvents suggests challenges for normal-phase chromatography and favors more polar solvent systems or reverse-phase techniques. High solubility in DMSO and DMF makes them potential solvents for sample preparation but challenging for direct chromatographic loading.[3][4] |
| pKa | The pyrimidine ring is weakly basic. | The potential for protonation under acidic conditions can be exploited in ion-exchange or reverse-phase chromatography with pH-adjusted mobile phases to alter retention.[5] |
| UV/Vis | λmax: 205, 256 nm | Provides a chromophore for easy detection during HPLC and TLC analysis.[3] |
Strategic Purification Workflow
A logical and efficient purification workflow is paramount. The following diagram illustrates a typical decision-making process for the purification of a crude pyrimidine-4-carboxamide sample.
Caption: A decision tree for selecting the appropriate purification technique.
I. Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[6][7] For a polar molecule like pyrimidine-4-carboxamide, selecting the appropriate solvent system is the most critical step.
The Science Behind Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at reduced temperatures: Upon cooling, the compound should precipitate out of the solution, maximizing recovery.
-
Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[8]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Given the polar nature of pyrimidine-4-carboxamide, polar protic solvents or mixtures are often a good starting point.
Protocol 1: Single-Solvent Recrystallization
Objective: To purify crude pyrimidine-4-carboxamide with a moderate level of purity.
Materials:
-
Crude pyrimidine-4-carboxamide
-
Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/n-hexane[9])
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the solid when hot but show limited solubility when cold. For pyrimidine carboxamide derivatives, ethanol or methanol are often suitable starting points.[10]
-
Dissolution: Place the crude pyrimidine-4-carboxamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid is completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Troubleshooting Recrystallization
| Issue | Cause | Solution |
| No crystals form after cooling | Solution is not supersaturated; inappropriate solvent. | Evaporate some solvent and re-cool. If unsuccessful, try a different solvent system. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[11] |
| "Oiling out" (formation of an oil instead of crystals) | Cooling too rapidly; solution is too concentrated; high level of impurities. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. Consider a preliminary purification step if impurities are high.[12] |
| Low recovery | Too much solvent used; premature crystallization during hot filtration; compound is significantly soluble in cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated for hot filtration. Cool the filtrate thoroughly in an ice bath before filtering.[11] |
II. Column Chromatography: For More Complex Mixtures
When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13]
Choosing the Right Chromatographic Mode
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Polar compounds like pyrimidine-4-carboxamide will interact strongly with the silica gel and require a more polar mobile phase for elution.[14]
-
Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. In this mode, polar compounds have weaker interactions with the stationary phase and elute earlier. This is often the preferred method for highly polar compounds that are poorly retained in normal-phase chromatography.[15]
Protocol 2: Flash Column Chromatography (Normal Phase)
Objective: To separate pyrimidine-4-carboxamide from impurities of different polarities.
Materials:
-
Crude pyrimidine-4-carboxamide
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., dichloromethane (DCM), methanol (MeOH), ethyl acetate, hexanes)
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection (TLC): Develop an appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for pyrimidine-4-carboxamide and good separation from impurities. Due to its polarity, a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a common starting point for similar compounds.[16]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.
-
Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[17]
-
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% DCM and gradually increase the percentage of MeOH.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified pyrimidine-4-carboxamide.
III. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements
For final polishing to achieve high purity (>98%), or for separating challenging mixtures, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography.[3]
The Power of Reverse-Phase HPLC for Polar Analytes
Given the polar nature of pyrimidine-4-carboxamide, reverse-phase HPLC is often the most effective approach. The use of a non-polar stationary phase (like C18) with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures) allows for good retention and separation of polar compounds.[15]
Protocol 3: Reverse-Phase Preparative HPLC
Objective: To obtain highly pure pyrimidine-4-carboxamide for demanding applications such as biological assays or as an analytical standard.
Materials:
-
Partially purified pyrimidine-4-carboxamide
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)
-
Additives (e.g., formic acid or trifluoroacetic acid, TFA)
-
Preparative HPLC system with a suitable reverse-phase column (e.g., C18)
Procedure:
-
Analytical Method Development: First, develop a separation method on an analytical HPLC system to determine the optimal stationary phase and mobile phase conditions. A good starting point is a gradient of acetonitrile in water (with 0.1% formic acid or TFA to improve peak shape).
-
Scale-Up: Scale up the analytical method to a preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions.[5]
-
Sample Preparation: Dissolve the pyrimidine-4-carboxamide sample in the initial mobile phase or a compatible solvent like DMSO, ensuring it is fully dissolved and filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up separation method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, often triggered by a UV detector signal.
-
Purity Analysis and Product Isolation: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is water-based, or by rotary evaporation for organic solvents.
Data Summary for Preparative HPLC Method Development
| Parameter | Analytical Scale | Preparative Scale (Example) | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm | Same stationary phase and particle size for predictable scaling.[18] |
| Mobile Phase | A: Water + 0.1% FAB: ACN + 0.1% FA | A: Water + 0.1% FAB: ACN + 0.1% FA | Formic acid (FA) improves peak shape for nitrogen-containing compounds by suppressing silanol interactions and protonating the analyte. |
| Gradient | 5-95% B over 15 min | 5-95% B over 15 min | The gradient is kept the same to maintain selectivity. |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Flow rate is scaled geometrically based on the cross-sectional area of the columns.[5] |
| Injection Volume | 10 µL | ~200-500 µL | Injection volume is also scaled, but loading studies are necessary to avoid overloading. |
| Detection | 254 nm | 254 nm | Based on the UV absorbance of the pyrimidine ring. |
Safety Precautions
Researchers must handle pyrimidine-4-carboxamide and its analogs with appropriate care. Always consult the Safety Data Sheet (SDS) before handling. General safety practices include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Solvents used in these purification techniques (e.g., DCM, methanol, acetonitrile) are flammable and/or toxic and should be handled with caution.
Conclusion: A Pathway to Purity
The purification of pyrimidine-4-carboxamide is a critical step in ensuring the quality and reliability of research data. By understanding the physicochemical properties of the molecule and applying the principles of recrystallization and chromatography in a logical workflow, researchers can confidently achieve the high levels of purity required for their work. This guide provides a robust framework for developing and troubleshooting purification protocols, empowering scientists to advance their research with pure, well-characterized compounds.
References
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
- Google Patents. (2000).
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LibreTexts Chemistry. (2022). 2.3D: Separation Theory (TLC). [Link]
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University of California, Los Angeles. (n.d.). Crystallization. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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ResearchGate. (2015). How do I make a crystal of highly polar compounds?. [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
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Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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American Chemical Society Publications. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. [Link]
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ResearchGate. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. [Link]
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LibreTexts Chemistry. (2023). Recrystallization. [Link]
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Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
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American Chemical Society Publications. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]
- Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
Cardiff University. (n.d.). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA. [Link]
-
American Chemical Society Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. [Link]
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PubMed Central. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. [Link]
-
I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]
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Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
- Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
-
PubMed Central. (2020). Recent Advances in Pyrimidine-Based Drugs. [Link]
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Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
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National Institutes of Health. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
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Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]
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ResearchGate. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. [Link]
- Google Patents. (2024).
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Royal Society of Chemistry. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]
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ResearchGate. (2001). Solid Phase Synthesis of Purines from Pyrimidines. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
ResearchGate. (2023). Synthesis of bioactive pyrimidine-4-carboxamide analogues. [Link]
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CNGBdb. (n.d.). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. [Link]
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ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
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Spectroscopic Analysis of Pyrimidine-4-Carboxamide Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of the Pyrimidine-4-Carboxamide Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids, vitamins, and a multitude of pharmaceuticals. When functionalized with a carboxamide group at the 4-position, the resulting pyrimidine-4-carboxamide core becomes a privileged structure in medicinal chemistry and drug development. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, antibacterial, and anti-inflammatory properties.
The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This application note provides an in-depth guide to the spectroscopic analysis of pyrimidine-4-carboxamide derivatives, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space proximity.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected Chemical Shifts:
The chemical shifts (δ) of protons in pyrimidine-4-carboxamide derivatives are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the electronic effects of the carboxamide group and any other substituents.
| Proton | Typical Chemical Shift (δ, ppm) | Notes |
| H2 | 9.2 - 9.4 | Highly deshielded due to two adjacent nitrogen atoms. |
| H5 | 7.4 - 7.8 | Influenced by the electronic nature of substituents at adjacent positions. |
| H6 | 8.8 - 9.0 | Deshielded by the adjacent nitrogen atom. |
| Amide N-H | 7.5 - 9.5 (broad) | Chemical shift and broadness are highly dependent on solvent, concentration, and hydrogen bonding. Often exchanges with D₂O. |
Note: These are typical values and can vary depending on the solvent and the nature of other substituents on the pyrimidine ring.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules, while dimethyl sulfoxide-d₆ (DMSO-d₆) is excellent for dissolving more polar compounds and for observing exchangeable protons like those of the amide group.
Protocol: ¹H NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum of a pyrimidine-4-carboxamide derivative.
Materials:
-
Pyrimidine-4-carboxamide derivative (5-25 mg)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Sample Weighing: Accurately weigh 5-25 mg of the pyrimidine-4-carboxamide derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of pyrimidine-4-carboxamide derivatives.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, these experiments typically require more sample or longer acquisition times than ¹H NMR.
Expected Chemical Shifts:
The chemical shifts of the carbon atoms in the pyrimidine-4-carboxamide scaffold are influenced by the electronegativity of the nitrogen atoms and the carbonyl group.
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxamide) | 160 - 170 | The carbonyl carbon is significantly deshielded. |
| C2 | 155 - 160 | Deshielded by two adjacent nitrogen atoms. |
| C4 | 150 - 155 | Attached to the carboxamide group and a nitrogen atom. |
| C5 | 120 - 130 | Generally the most upfield of the ring carbons. |
| C6 | 150 - 155 | Deshielded by the adjacent nitrogen atom. |
Note: These are typical values and can vary depending on the solvent and the nature of other substituents on the pyrimidine ring.
Protocol: ¹³C NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution ¹³C NMR spectrum of a pyrimidine-4-carboxamide derivative.
Materials:
-
Pyrimidine-4-carboxamide derivative (25-100 mg)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Sample Weighing: Accurately weigh 25-100 mg of the pyrimidine-4-carboxamide derivative into a clean, dry vial. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Set up a proton-decoupled ¹³C NMR experiment. A longer acquisition time (from 20 minutes to several hours) may be necessary to achieve a good signal-to-noise ratio.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Fragmentation Pattern:
The fragmentation of pyrimidine-4-carboxamide derivatives under electron ionization (EI) is influenced by the stability of the pyrimidine ring and the presence of the amide functional group. A common fragmentation pathway involves the cleavage of the amide bond.
Proposed Fragmentation of Pyrimidine-4-carboxamide:
-
Molecular Ion (M⁺): The initial species formed upon electron ionization.
-
Loss of NH₂: Cleavage of the C-N bond of the amide can lead to the formation of a pyrimidinyl-4-carbonyl cation.
-
Loss of CONH₂: The entire carboxamide group can be lost as a radical, resulting in a pyrimidinyl cation.
-
Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, often involving the loss of HCN or other small neutral molecules.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis of pyrimidine-4-carboxamide derivatives.
Protocol: Mass Spectrometry Sample Preparation and Analysis
Objective: To obtain the mass spectrum of a pyrimidine-4-carboxamide derivative to determine its molecular weight and fragmentation pattern.
Materials:
-
Pyrimidine-4-carboxamide derivative
-
High-purity volatile solvent (e.g., methanol, acetonitrile, dichloromethane)
-
Sample vial with a screw cap and septum
Procedure:
-
Sample Dissolution: Dissolve a small amount of the sample in a suitable volatile organic solvent to a concentration of approximately 1 mg/mL.[1]
-
Dilution: Take an aliquot (e.g., 100 µL) of this solution and dilute it further with the same or another compatible solvent (e.g., to 1 mL) to achieve a final concentration suitable for the instrument (typically in the µg/mL range).[1]
-
Filtration: If any solid particles are present, filter the solution before analysis to prevent clogging of the instrument.[1]
-
Vial Transfer: Transfer the final solution to a clean 2 mL mass spectrometry vial with a screw cap and septum.
-
Instrument Setup: Place the vial in the autosampler of the mass spectrometer.
-
Data Acquisition: Select the appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and set the mass range to be scanned. Acquire the mass spectrum.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
The FT-IR spectrum of a pyrimidine-4-carboxamide derivative will show characteristic absorption bands for the pyrimidine ring and the carboxamide group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3100 - 3500 | Medium to Strong, often broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Amide I) | Stretching | 1650 - 1700 | Strong |
| C=N, C=C (Ring) | Stretching | 1450 - 1620 | Medium to Strong |
| N-H (Amide II) | Bending | 1510 - 1580 | Medium to Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
Note: The exact positions of these bands can be influenced by hydrogen bonding and the electronic effects of other substituents. The Amide I band arises primarily from the C=O stretching vibration, while the Amide II band results from a combination of N-H in-plane bending and C-N stretching vibrations.[2][3]
Protocol: FT-IR Sample Preparation and Analysis (KBr Pellet Method)
Objective: To obtain the FT-IR spectrum of a solid pyrimidine-4-carboxamide derivative.
Materials:
-
Pyrimidine-4-carboxamide derivative (1-2 mg)
-
Dry potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Grinding: Place 1-2 mg of the sample and 100-200 mg of dry KBr into an agate mortar.[4]
-
Mixing and Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the background spectrum (air) and then the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Workflow for FT-IR Analysis (KBr Pellet)
Caption: Workflow for FT-IR analysis of pyrimidine-4-carboxamide derivatives using the KBr pellet method.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.
Expected Absorption Maxima:
Pyrimidine and its derivatives typically exhibit strong UV absorption due to π → π* and n → π* electronic transitions within the aromatic ring. The presence of the carboxamide group, an auxochrome, can cause a bathochromic (red) shift in the λmax. The exact λmax will be influenced by the solvent and any other substituents on the pyrimidine ring. For many pyrimidine derivatives, a λmax in the range of 250-300 nm can be expected.
Protocol: UV-Vis Sample Preparation and Analysis
Objective: To determine the UV-Vis absorption spectrum and λmax of a pyrimidine-4-carboxamide derivative.
Materials:
-
Pyrimidine-4-carboxamide derivative
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the sample and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 - 1.0).
-
Blank Preparation: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Instrument Setup: Place the blank cuvette in the spectrophotometer and record the baseline.
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.
V. Conclusion and Best Practices
The comprehensive spectroscopic analysis of pyrimidine-4-carboxamide derivatives is essential for their structural confirmation and for advancing their development as potential therapeutic agents. By employing a combination of NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can gain a detailed understanding of these important molecules.
Best Practices for Spectroscopic Analysis:
-
Purity is Paramount: Ensure that the sample is as pure as possible to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose the appropriate solvent for each technique, considering the solubility of the compound and the potential for solvent interference.
-
Concentration Optimization: Use the recommended concentration ranges for each technique to obtain high-quality data.
-
Data Integration: Correlate the data from all spectroscopic techniques to build a cohesive and accurate structural assignment.
-
Reference Spectra: When possible, compare experimental spectra with those of known, related compounds or with data from spectral databases.
By following the protocols and guidelines outlined in this application note, researchers can confidently and accurately characterize their pyrimidine-4-carboxamide derivatives, paving the way for new discoveries in medicinal chemistry and drug development.
VI. References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of California, Davis. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8569–8575. [Link]
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
Sources
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the In Vitro Bioactivity of Pyrimidine-4-Carboxamides
Introduction: The Versatility of the Pyrimidine-4-Carboxamide Scaffold
The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to the development of numerous therapeutic agents.[2][3] Among its many derivatives, the pyrimidine-4-carboxamide moiety has emerged as a particularly versatile pharmacophore, with compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4]
The bioactivity of pyrimidine-4-carboxamides often stems from their ability to act as competitive inhibitors in the active sites of various enzymes or as modulators of protein-protein interactions. A prominent and well-documented target is Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] By inhibiting DHODH, these compounds can deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like cancer cells or activated immune cells.[6][7] This mechanism underlies the therapeutic potential of DHODH inhibitors in oncology and autoimmune diseases.[8][9]
Beyond DHODH, various pyrimidine-4-carboxamide derivatives have been identified as inhibitors or agonists for other important biological targets, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[10][11], Vanin-1[12], Protein Kinase B (Akt)[13], and cholecystokinin 1 receptor (CCK1R)[14]. This diversity highlights the importance of robust and specific in vitro assays to characterize the bioactivity of novel pyrimidine-4-carboxamide compounds, elucidate their mechanism of action, and determine their therapeutic potential.
This technical guide provides detailed protocols for key in vitro assays designed to assess the bioactivity of pyrimidine-4-carboxamides, with a primary focus on DHODH inhibition and its downstream cellular consequences.
Part 1: Direct Target Engagement - The DHODH Enzymatic Inhibition Assay
The most direct method to confirm the activity of a potential DHODH inhibitor is to measure its effect on the purified enzyme's catalytic activity. The assay described here is a widely used colorimetric method that monitors the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic substrate, which is coupled to the oxidation of dihydroorotate by DHODH.[15][16]
Scientific Rationale
DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate.[6][8] This reaction involves the transfer of electrons from dihydroorotate to a flavin mononucleotide (FMN) cofactor within the enzyme, and subsequently to the mitochondrial electron transport chain via coenzyme Q (ubiquinone).[8] In this in vitro assay, the natural electron acceptor system is replaced by DCIP. As DHODH oxidizes dihydroorotate, the liberated electrons are transferred to DCIP, causing its reduction and a corresponding decrease in absorbance at a specific wavelength (typically around 600 nm). The rate of this color change is directly proportional to the enzyme's activity. A potent inhibitor will bind to DHODH and slow down this reaction, resulting in a smaller change in absorbance compared to an uninhibited control.
Workflow for DHODH Enzymatic Inhibition Assay
Caption: Experimental workflow for the DHODH enzymatic inhibition assay.
Detailed Protocol: DHODH Enzyme Inhibition
Materials:
-
Recombinant human DHODH (truncated, soluble form is often used)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Dimethyl sulfoxide (DMSO)
-
Pyrimidine-4-carboxamide test compounds
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic reading capability
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[16][17] Prepare and store at 4°C.
-
Compound Stock Solution: Prepare a 10 mM stock solution of each pyrimidine-4-carboxamide in 100% DMSO.
-
Compound Dilutions: Perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Recombinant DHODH Solution: Dilute the recombinant human DHODH in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Substrate Mix: Prepare a solution containing 500 µM Dihydroorotate, 100 µM Coenzyme Q10, and 200 µM DCIP in Assay Buffer.[16][17] This solution should be prepared fresh and protected from light.
Assay Procedure:
-
Add 2 µL of the serially diluted compound solutions (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 98 µL of the diluted DHODH enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.[16]
-
To initiate the enzymatic reaction, add 100 µL of the Substrate Mix to each well.
-
Immediately place the plate in a microplate reader and begin measuring the decrease in absorbance at 600 nm every minute for 30-60 minutes at room temperature.[16]
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = (1 - (V_compound / V_DMSO)) * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Recommended Concentration/Condition | Rationale |
| Recombinant hDHODH | Empirically determined (e.g., 5-20 nM) | Concentration should provide a robust and linear signal within the assay window. |
| Dihydroorotate | ~500 µM | Substrate concentration near or above the Kₘ ensures the reaction is not substrate-limited. |
| DCIP | ~200 µM | Acts as the chromogenic electron acceptor, concentration optimized for signal detection.[16] |
| Coenzyme Q10 | ~100 µM | A necessary cofactor for the electron transfer process in this assay format.[16] |
| Final DMSO | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity and cause compound precipitation. |
| Pre-incubation Time | 30 minutes | Allows for equilibrium to be reached between the inhibitor and the enzyme before the reaction starts.[16] |
Part 2: Cellular Bioactivity - Assessing Anti-proliferative Effects
While an enzymatic assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[1][18]
Scientific Rationale
Inhibition of DHODH leads to pyrimidine starvation, which in turn inhibits DNA and RNA synthesis, causing cell cycle arrest and ultimately preventing cell proliferation.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantifies this anti-proliferative effect. Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[18] This formazan is then solubilized, and the intensity of the purple color is measured spectrophotometrically. A decrease in the amount of formazan produced in compound-treated cells compared to untreated cells indicates a reduction in metabolic activity, which is proportional to the number of viable cells.[1]
Signaling Pathway: DHODH Inhibition and Cell Proliferation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. broadpharm.com [broadpharm.com]
Application Notes & Protocols for In Vivo Studies of Pyrimidine-4-Carboxamide Derivatives in Animal Models
Introduction: The Pyrimidine-4-Carboxamide Scaffold as a Versatile Pharmacophore
The pyrimidine ring is a privileged scaffold in medicinal chemistry, notable for its ability to form multiple hydrogen bonds and serve as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Specifically, the pyrimidine-4-carboxamide core is a versatile and synthetically accessible framework that has given rise to a diverse array of potent and selective therapeutic agents.[1][2] These compounds span a wide range of biological activities, including antiviral, anti-cancer, anti-inflammatory, and central nervous system (CNS) modulation.[2][3][4][5]
This guide provides a comprehensive framework for designing and executing in vivo studies using pyrimidine-4-carboxamide derivatives in relevant animal models. It is structured to provide both general principles applicable to any derivative and detailed, field-proven protocols for specific, well-characterized examples. The emphasis is on the causality behind experimental choices to ensure robust, reproducible, and translatable preclinical data.
Part I: Core Principles for In Vivo Preclinical Assessment
Before embarking on specific efficacy studies, a foundational understanding of the test article's properties is crucial. This initial phase ensures that the in vivo model is a valid test of the compound's biological hypothesis rather than a test of its formulation or off-target toxicity.
Pre-formulation and Vehicle Selection
The physicochemical properties of novel pyrimidine-4-carboxamide derivatives can vary significantly. Poor aqueous solubility is a common challenge.
-
Causality: The choice of vehicle is critical for ensuring adequate bioavailability and avoiding vehicle-induced toxicity or artifacts. An inappropriate vehicle can cause compound precipitation at the injection site, leading to erratic absorption and underestimated efficacy.
-
Protocol:
-
Solubility Screening: Assess the solubility of the test compound in a panel of common, non-toxic vehicles (e.g., 0.5% w/v methylcellulose, 5% DMSO in saline, 10% Solutol HS 15 in water, 20% Captisol®).
-
Stability Analysis: Confirm the compound's stability in the chosen vehicle over the expected duration of the experiment.
-
Tolerability Study: Administer the final vehicle formulation to a small cohort of animals and monitor for any adverse effects (e.g., irritation at the injection site, behavioral changes) for at least 48 hours.
-
Pharmacokinetic (PK) Profiling
A preliminary PK study is essential for designing a rational and effective dosing regimen for subsequent efficacy studies.
-
Causality: Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile allows for the selection of a dose and schedule that will maintain target engagement over a therapeutic window. Without this data, efficacy studies risk using sub-therapeutic or toxic doses, leading to false-negative or confounded results.
-
Protocol:
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage [PO], intravenous [IV], intraperitoneal [IP], subcutaneous [SC]). An IV dose is crucial for determining absolute bioavailability.
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
-
Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters and Their Importance
| Parameter | Description | Why It's Important for Study Design |
| Cmax | Maximum plasma concentration | Indicates if the concentration reaches the required therapeutic level (e.g., >5x the in vitro IC50). |
| Tmax | Time to reach Cmax | Informs the optimal timing for downstream assays (e.g., behavioral tests, target engagement studies). |
| t1/2 | Half-life | Dictates the dosing frequency required to maintain steady-state concentrations. |
| AUC | Area under the curve | Represents total drug exposure; a key parameter for dose-response modeling. |
| F (%) | Bioavailability (PO) | Determines how much of an oral dose reaches systemic circulation, guiding dose adjustments. |
Dose Range-Finding and Tolerability
-
Causality: To separate efficacy from toxicity, the maximum tolerated dose (MTD) must be established. This prevents confounding results where an apparent "efficacious" effect is actually due to systemic toxicity (e.g., reduced tumor growth due to animal morbidity).
-
Protocol:
-
Dose Escalation: Administer escalating doses of the compound to small groups of animals (n=3 per group).
-
Monitoring: Conduct daily monitoring for at least 7-14 days. Key parameters include:
-
Body weight changes (a >15-20% loss is a common sign of toxicity).
-
Clinical signs (e.g., altered posture, lethargy, ruffled fur).
-
Changes in food and water intake.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not induce significant morbidity or a body weight loss exceeding 20%.
-
Part II: Application-Specific Protocols (Case Studies)
The following sections provide detailed protocols for three distinct classes of pyrimidine-4-carboxamide derivatives, illustrating the adaptation of the core principles to different therapeutic areas and animal models.
Case Study 1: Antiviral Efficacy of a Favipiravir Analog in a Murine Influenza Model
Favipiravir (a pyrazine-4-carboxamide, structurally related and often grouped with pyrimidines) is a broad-spectrum antiviral that functions as a nucleotide analog, inducing lethal mutagenesis in RNA viruses.[6][7] This protocol outlines an efficacy study in a mouse model of influenza.
-
Scientific Rationale: The mouse model is a well-established system for studying influenza pathogenesis and evaluating antiviral therapeutics. Key endpoints like viral titer in the lungs and animal survival provide direct measures of a drug's in vivo efficacy.[8]
Caption: Workflow for an in vivo antiviral efficacy study.
Protocol: Murine Influenza Efficacy Study
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House animals for at least 7 days prior to the study.
-
Groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: Test Article, Low Dose (e.g., 50 mg/kg, BID)
-
Group 3: Test Article, High Dose (e.g., 200 mg/kg, BID)
-
Group 4: Positive Control (e.g., Oseltamivir)
-
-
Viral Challenge (Day 0): Lightly anesthetize mice and perform an intranasal inoculation with a non-lethal (for lung titer endpoints) or lethal (for survival endpoints) dose of mouse-adapted influenza virus.
-
Treatment Administration: Begin treatment 4 hours post-infection and continue twice daily (BID) for 5 days via oral gavage.
-
Daily Monitoring: Record body weight and clinical scores daily for 14 days.
-
Endpoint Analysis:
-
For Viral Titer (Day 4): Euthanize a subset of mice (n=5/group). Harvest lungs, homogenize, and determine viral titers by plaque assay or qRT-PCR.
-
For Survival (Day 14): Monitor remaining animals for 14 days, euthanizing any that reach pre-defined humane endpoints (e.g., >25% weight loss).
-
Histopathology: Fix lung tissue from the Day 4 cohort in 10% neutral buffered formalin for H&E staining to assess inflammation and tissue damage.
-
Case Study 2: CNS Target Engagement of a NAPE-PLD Inhibitor
Pyrimidine-4-carboxamide derivatives have been developed as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme that produces bioactive lipids like the endocannabinoid anandamide.[4][9] In vivo studies are critical to confirm that the compound reaches its target in the brain and exerts a measurable biological effect.[10]
-
Scientific Rationale: The primary goal is to establish a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship. This involves correlating the drug concentration in the brain with the modulation of its direct downstream targets (NAE levels). Behavioral tests can then be used to assess the functional consequences of this target engagement.[4][10]
Caption: Mechanism of a NAPE-PLD inhibitor in the CNS.
Protocol: CNS Target Engagement and Behavioral Assay
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization & Habituation: House animals for 7 days, and habituate them to the testing room and handling for 3 days prior to the experiment.
-
Groups (n=8-12 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Article (dose selected from PK/tolerability studies)
-
-
Treatment Administration: Administer the compound via IP injection. The time of administration should be based on the Tmax determined in PK studies to coincide with peak plasma/brain concentrations during behavioral testing.
-
Behavioral Testing (e.g., Elevated Plus Maze for anxiolytic effects):
-
At the predicted Tmax (e.g., 30 minutes post-dose), place the mouse in the center of the elevated plus maze.
-
Record a 5-minute session using video tracking software.
-
Key parameters: Time spent in open arms, number of entries into open arms. An increase in these parameters suggests an anxiolytic-like effect.
-
-
Tissue Collection: Immediately following the behavioral test, euthanize the animals via cervical dislocation.
-
Target Engagement Analysis:
-
Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, prefrontal cortex).
-
Flash-freeze the tissue in liquid nitrogen.
-
Quantify NAE levels (e.g., anandamide) and the substrate (NAPE) using LC-MS/MS to confirm NAPE-PLD inhibition.[4]
-
Case Study 3: Therapeutic Efficacy of GS-441524 for Feline Infectious Peritonitis (FIP)
GS-441524 is a nucleoside analog and a potent inhibitor of the FIP virus (FIPV) RNA-dependent RNA polymerase.[11][12] Its use has revolutionized the treatment of FIP, a once-fatal disease in cats.[13] This protocol describes a clinical study approach in client-owned cats.
-
Scientific Rationale: Unlike laboratory models, studies in naturally infected animals provide crucial data on efficacy in a heterogeneous population with varied disease presentations. The objective is to achieve clinical remission, characterized by the resolution of clinical signs and normalization of blood parameters.[14][15]
Caption: Clinical decision workflow for FIP treatment with GS-441524.
Protocol: Clinical Evaluation in FIP-Affected Cats
-
Inclusion Criteria: Cats with a confirmed diagnosis of effusive ('wet') or non-effusive ('dry') FIP based on clinical signs, Rivalta's test on effusion, and/or FIPV PCR.
-
Baseline Assessment (Day 0):
-
Complete physical examination.
-
Body weight.
-
Complete blood count (CBC) and serum chemistry panel. Key markers include hyperglobulinemia and a low albumin-to-globulin (A:G) ratio.
-
-
Treatment Protocol:
-
Administer GS-441524 subcutaneously once daily.
-
Dosage: Start at a standard dose (e.g., 6 mg/kg). Doses may need to be increased for neurological or ocular forms of FIP.[15]
-
Duration: A minimum of 12 weeks.
-
-
Monitoring:
-
Weekly: Physical exam and body weight. Owners should monitor appetite and activity at home.
-
Monthly: Repeat CBC and serum chemistry to track the normalization of globulins and the A:G ratio.
-
-
Definition of Success:
-
Clinical Remission: Complete resolution of clinical signs (e.g., absence of fever, resolution of effusions, normal appetite and activity) and normalization of key blood parameters.
-
Cure: Sustained clinical remission for 12 weeks or more after stopping treatment.
-
Table 2: Typical Clinical Parameter Changes During Successful GS-441524 Therapy
| Parameter | Baseline (FIP Diagnosis) | After 12 Weeks of Treatment |
| Temperature | Often elevated (>39.2°C) | Normal (38.1–39.2°C) |
| Body Weight | Often decreasing | Stable or increasing |
| Serum Globulins | Markedly elevated | Within normal range |
| A:G Ratio | Typically < 0.4 | Typically > 0.7 |
| Clinical Signs | Lethargy, anorexia, effusion | Bright, alert, normal appetite |
References
-
Driessche, V. D., et al. (2020). Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity. PNAS. [Link]
-
Arias, A., et al. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife. [Link]
-
Murphy, B. G., et al. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Veterinary Microbiology. [Link]
-
Pedersen, N. C., et al. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. PubMed. [Link]
-
Kaptein, S., et al. (2021). Favipiravir and severe acute respiratory syndrome coronavirus in hamster model. ResearchGate. [Link]
-
Uraki, R., et al. (2021). Favipiravir treatment prolongs the survival in a lethal mouse model intracerebrally inoculated with Jamestown Canyon virus. PLOS Neglected Tropical Diseases. [Link]
-
Arias, A., et al. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. PubMed. [Link]
-
Pae, A. N., et al. (2010). Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. PubMed. [Link]
- Actelion Pharmaceuticals Ltd. (2011). 6-amino-pyrimidine-4-carboxamide derivatives and related compounds which bind to the sphingosine 1-phosphate (s1p) receptor for the treatment of multiple sclerosis.
-
Matias, D., et al. (2024). Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). MDPI. [Link]
-
Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]
-
Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]
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Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. [Link]
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University of Cape Town. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. ACS Publications. [Link]
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Merck & Co., Inc. (2007). Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors. ResearchGate. [Link]
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Allen, J., et al. (2023). Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study. MDPI. [Link]
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Matias, D., et al. (2024). Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). ResearchGate. [Link]
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Anonymous. (2024). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. DergiPark. [Link]
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Crain, E. J., et al. (2022). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central. [Link]
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Application Notes and Protocols: Enhancing Aqueous Solubility of Pyrimidine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its often-limited aqueous solubility presents a significant hurdle in drug development, impacting bioavailability and formulation options. This document provides a detailed guide on strategies to enhance the solubility of pyrimidine-4-carboxamide derivatives through chemical modification. We will delve into the rationale behind these derivatization approaches, provide detailed, step-by-step protocols for their synthesis, and outline methods for evaluating the resulting solubility improvements.
The Challenge of Poor Solubility in Drug Discovery
A significant percentage of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility.[1][2] This characteristic can lead to a cascade of undesirable consequences, including:
-
Reduced Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream.[2][3]
-
Formulation Difficulties: Creating stable and effective dosage forms for poorly soluble compounds is a complex and often costly endeavor.[4]
-
Inaccurate Biological Data: Poor solubility can lead to compound precipitation in in vitro assays, resulting in unreliable data.[1]
The pyrimidine-4-carboxamide core, while a potent pharmacophore, is not immune to these challenges. Its relatively planar and often hydrophobic nature can contribute to strong crystal lattice energy and low solubility. Therefore, strategic chemical derivatization is a critical tool for advancing these promising compounds through the development process.
Foundational Principles of Solubility Enhancement
The solubility of a molecule is governed by a delicate balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent (solvation energy). To improve aqueous solubility, we must tip this balance in favor of solvation. This can be achieved by:
-
Introducing Polar Functional Groups: Adding groups capable of hydrogen bonding or ionic interactions with water can significantly enhance solubility.[5][6]
-
Disrupting Crystal Packing: Modifying the molecular structure to prevent efficient packing in the solid state can lower the energy barrier to dissolution.[1]
-
Increasing Ionization: For compounds with acidic or basic centers, adjusting the pH to favor the ionized form can dramatically increase solubility.[7]
Derivatization Strategies and Protocols
Here, we present three distinct and effective strategies for derivatizing the pyrimidine-4-carboxamide scaffold to improve aqueous solubility. For each strategy, we provide the underlying rationale and a detailed experimental protocol.
Strategy 1: Prodrug Approach - Amino Acid Conjugation
The prodrug strategy involves chemically modifying a drug into an inactive form that is converted to the active parent drug in vivo.[8][9] This is a well-established method for improving physicochemical properties, including solubility.[8][10][11] By attaching a hydrophilic promoiety, such as an amino acid, we can significantly increase the aqueous solubility of the parent molecule. The ester or amide linkage is designed to be cleaved by endogenous enzymes, releasing the active pyrimidine-4-carboxamide.
Rationale: Amino acids are highly water-soluble due to their zwitterionic nature. Attaching an amino acid, like L-valine, introduces both a charged carboxylate and a protonated amine at physiological pH, drastically improving interaction with water.[8]
Protocol 1: Synthesis of an L-Valine Ester Prodrug of a Hydroxylated Pyrimidine-4-carboxamide Derivative
This protocol assumes the starting material is a pyrimidine-4-carboxamide derivative with a free hydroxyl group available for esterification.
Materials:
-
Hydroxylated pyrimidine-4-carboxamide derivative
-
Boc-L-Valine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Esterification:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxylated pyrimidine-4-carboxamide derivative (1.0 eq) and Boc-L-Valine (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected prodrug.
-
-
Deprotection:
-
Dissolve the purified Boc-protected prodrug in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final L-valine ester prodrug.
-
Characterization and Validation:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the aqueous solubility of the prodrug compared to the parent compound using a standard shake-flask method or a high-throughput kinetic solubility assay.
Experimental Workflow for Prodrug Synthesis
Caption: Workflow for the synthesis of an amino acid prodrug.
Strategy 2: Bioisosteric Replacement of the Carboxamide
Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's overall characteristics.[12][13][14] The carboxamide group, while important for target binding, can contribute to poor solubility due to its hydrogen bonding capabilities leading to strong crystal packing. Replacing it with a more acidic and polar bioisostere, such as a tetrazole, can disrupt these interactions and enhance aqueous solubility.[12][14]
Rationale: The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid and, by extension, the carboxamide group.[12][13][14] Its pKa is comparable to that of a carboxylic acid, meaning it will be largely deprotonated and negatively charged at physiological pH, leading to significantly improved water solubility.
Protocol 2: Conversion of a Pyrimidine-4-carbonitrile to a 5-(Pyrimidin-4-yl)-1H-tetrazole
This protocol begins with a pyrimidine-4-carbonitrile, which can often be synthesized from the corresponding pyrimidine-4-carboxamide via dehydration.
Materials:
-
Pyrimidine-4-carbonitrile derivative
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or Ammonium chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cycloaddition Reaction:
-
Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
-
In a round-bottom flask, suspend the pyrimidine-4-carbonitrile derivative (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. This will protonate the tetrazole and may cause it to precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final tetrazole derivative.
-
Characterization and Validation:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Evaluate the aqueous solubility of the tetrazole derivative at different pH values to demonstrate the effect of ionization on solubility.
Reaction Scheme for Tetrazole Synthesis
Caption: Synthesis of a tetrazole bioisostere.
Strategy 3: Introduction of a Solubilizing Moiety - PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used technique to improve the pharmacokinetic and biopharmaceutical properties of molecules, including solubility.[15] The long, flexible, and hydrophilic PEG chains can disrupt crystal packing and create a hydration shell around the molecule, enhancing its aqueous solubility.
Rationale: PEG is a neutral, water-soluble polymer. Its ether oxygens can form hydrogen bonds with water molecules, effectively increasing the hydrophilicity of the parent compound. The size and flexibility of the PEG chain can also sterically hinder intermolecular interactions that lead to crystal formation.
Protocol 3: Attachment of a Methoxy-PEG Chain to a Pyrimidine-4-carboxamide with a Free Amine
This protocol is suitable for a pyrimidine-4-carboxamide derivative that has a primary or secondary amine available for functionalization.
Materials:
-
Amine-containing pyrimidine-4-carboxamide derivative
-
Methoxy-PEG-succinimidyl carbonate (mPEG-SC) or similar activated PEG
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Dialysis tubing (if necessary for purification)
Procedure:
-
PEGylation Reaction:
-
In a dry flask under an inert atmosphere, dissolve the amine-containing pyrimidine-4-carboxamide derivative (1.0 eq) in anhydrous DMF or DCM.
-
Add TEA or DIPEA (2.0-3.0 eq) to the solution.
-
In a separate container, dissolve the mPEG-SC (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the mPEG-SC solution dropwise to the stirred solution of the pyrimidine derivative at room temperature.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the formation of a higher molecular weight product.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure if DCM was used.
-
If DMF was used, precipitate the PEGylated product by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with cold diethyl ether to remove unreacted starting materials and reagents.
-
For further purification, especially for larger PEG chains, dialysis against deionized water can be employed to remove any remaining small molecule impurities.
-
Lyophilize the purified product to obtain a fluffy, white solid.
-
Characterization and Validation:
-
Characterize the PEGylated product using ¹H NMR (noting the characteristic broad peaks for the PEG chain), and MALDI-TOF mass spectrometry to confirm the addition of the PEG moiety.
-
Measure the aqueous solubility and compare it to the un-PEGylated parent compound.
Comparative Data Summary
The effectiveness of these derivatization strategies can be quantitatively compared by measuring the aqueous solubility of the parent compound and its derivatives.
| Compound | Derivatization Strategy | Expected Solubility Change | Rationale for Improvement |
| Parent Pyrimidine-4-carboxamide | - | Baseline | Reference compound |
| L-Valine Ester Prodrug | Prodrug Approach | Significant Increase | Introduction of ionizable amino and carboxyl groups.[8] |
| Tetrazole Bioisostere | Bioisosteric Replacement | pH-Dependent, Significant Increase | Replacement of neutral amide with an acidic, ionizable tetrazole ring.[12][14] |
| PEGylated Derivative | Introduction of Solubilizing Moiety | Substantial Increase | Addition of a large, flexible, hydrophilic polymer chain.[15] |
Conclusion
Enhancing the aqueous solubility of pyrimidine-4-carboxamide derivatives is a critical step in realizing their full therapeutic potential. The strategies outlined in this application note—prodrug formation, bioisosteric replacement, and the introduction of solubilizing moieties—provide medicinal chemists with a robust toolkit to address this common challenge. The choice of strategy will depend on the specific structural features of the parent molecule and the desired final properties. Each protocol provided serves as a validated starting point for laboratory synthesis, enabling researchers to efficiently generate and evaluate more soluble and developable drug candidates.
References
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Introduction: The Critical Role of Crystallinity in Drug Development
An Application Guide to the Crystallization of Pyrimidine-4-Carboxamide Analogues
Pyrimidine-4-carboxamide and its analogues represent a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure, which dictates how they interact with target proteins. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this structure, but its success is entirely contingent on the availability of high-quality single crystals.[1]
The process of crystallization is therefore not merely a purification step but a critical bottleneck in the drug discovery and development pipeline.[1] A well-defined crystalline form ensures batch-to-batch consistency, predictable physicochemical properties such as solubility and stability, and is a regulatory requirement for active pharmaceutical ingredients (APIs).[2] This guide serves as a comprehensive resource for researchers, providing both foundational principles and detailed, field-tested protocols for crystallizing pyrimidine-4-carboxamide analogues.
Pillar 1: Foundational Principles of Crystallization
Successful crystallization is the art of manipulating solubility to achieve a state of supersaturation, the thermodynamic driving force for both the birth (nucleation) and growth of crystals.[3] Understanding this principle is key to troubleshooting and optimizing crystallization experiments.
-
Supersaturation: A solution is supersaturated when it contains more dissolved solute than it can thermodynamically hold at equilibrium. This unstable state can be induced in several ways:
-
Cooling: For most compounds, solubility increases with temperature. Dissolving a compound in a hot solvent to near-saturation and then slowly cooling it will induce supersaturation.[4]
-
Solvent Evaporation: Gradually removing the solvent increases the concentration of the solute, eventually pushing it past the saturation point.[3]
-
Anti-Solvent Addition: Introducing a second solvent (an "anti-solvent") in which the compound is insoluble reduces the overall solubility of the solute in the mixed solvent system.[2]
-
-
Nucleation and Growth: Crystallization occurs in two stages: nucleation, the initial formation of stable, microscopic crystal nuclei, followed by crystal growth, the orderly addition of molecules to these nuclei.[2] The goal of any crystallization experiment is to encourage the formation of a few nucleation sites to allow for the growth of large, well-ordered single crystals.[5] Too many nucleation sites, often caused by impurities, dust, or rapid changes in conditions, will result in a shower of small, unusable microcrystals.[5]
Pillar 2: Strategic Solvent Selection
The choice of solvent is the most critical variable in a crystallization experiment.[6] For pyrimidine-4-carboxamide analogues, the presence of the aromatic pyrimidine ring, amide functionality, and various substituents offers multiple avenues for solvent interaction.
Causality Behind Solvent Choice:
-
Polarity and Hydrogen Bonding: The pyrimidine ring and carboxamide group can act as both hydrogen bond donors and acceptors. Solvents like ethanol, methanol, and ethyl acetate can engage in these interactions, making them good starting points.[7]
-
"Like Dissolves Like": A rule of thumb is that solvents with functional groups similar to the compound are often effective.[8] For pyrimidine-4-carboxamides, which often contain aromatic moieties, solvents like toluene may also be effective, potentially promoting favorable π-π stacking interactions.[9]
-
Binary Solvent Systems: It is often difficult to find a single solvent with the ideal solubility profile (highly soluble when hot, poorly soluble when cold).[4] A binary solvent system, combining a "good" solvent where the compound is soluble with a miscible "anti-solvent" where it is not, provides a highly tunable environment for crystallization.[3]
Recommended Solvent Systems for Screening:
| Solvent System | Type | Boiling Point (°C) of Primary Solvent | Rationale & Notes |
| Ethanol or Methanol | Single | 78 / 65 | Good general-purpose polar, protic solvents that can form hydrogen bonds. Effective for cooling crystallization. |
| Ethyl Acetate | Single | 77 | A moderately polar solvent, often a good choice for heterocyclic compounds.[10] |
| Acetonitrile | Single | 82 | A polar aprotic solvent; has been used successfully for purifying pyrimidine derivatives.[11] |
| Hexane / Ethyl Acetate | Binary | 77 | A common nonpolar/polar mixture. The compound is dissolved in minimal hot ethyl acetate, and hexane is added as the anti-solvent. |
| Hexane / Acetone | Binary | 56 | A versatile system that works well for many organic compounds.[8] |
| Dichloromethane / Hexane | Binary | 40 | Useful for vapor diffusion due to the high volatility of both solvents. |
| DMF / Dichloromethane | Binary | 153 | For poorly soluble compounds, dissolving in a high-boiling point solvent like DMF and using a more volatile anti-solvent like DCM for diffusion can be effective.[12] |
Pillar 3: Detailed Crystallization Protocols
Patience and minimal disturbance are universal requirements for growing high-quality crystals.[5][13] Always begin with the purest material possible (>95%) and use clean, scratch-free glassware to minimize unwanted nucleation sites.[9]
Protocol 1: Slow Evaporation
This is the simplest method and often a good first attempt for air-stable compounds.[14] The principle is to slowly increase the solute concentration by allowing the solvent to evaporate over days or weeks.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10-20 mg of your pyrimidine-4-carboxamide analogue in a suitable solvent (e.g., ethyl acetate, ethanol) in a small vial to create a clear, nearly saturated solution. Use the minimum amount of solvent necessary.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small, narrow vial). This removes dust and other particulates that can act as nucleation sites.[5]
-
Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the rate of evaporation; fewer holes for more volatile solvents.[14][15]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer) and leave it undisturbed for several days to weeks.[5]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.
Protocol 2: Vapor Diffusion
This is arguably the most successful method for obtaining high-quality single crystals, especially when working with small amounts of material.[6][16] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[17]
Step-by-Step Methodology:
-
Inner Vial Preparation: Dissolve 5-10 mg of your compound in a minimal amount of a relatively less volatile "good" solvent (e.g., toluene, chloroform, THF) in a small, open inner vial (e.g., 1 mL vial).[13]
-
Outer Chamber Preparation: Place the inner vial inside a larger vial or jar (the "outer chamber"). Add a few milliliters of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer chamber, ensuring the liquid level is below the top of the inner vial.[13]
-
Sealing: Tightly seal the outer chamber. The volatile anti-solvent will slowly diffuse as a vapor into the inner vial's solution.[1]
-
Equilibration & Growth: As the anti-solvent vapor dissolves into the "good" solvent, it lowers the compound's solubility, inducing supersaturation and promoting slow crystal growth.
-
Incubation & Harvesting: Store the setup in a stable, vibration-free environment. Check for crystal growth after 24-48 hours and then periodically. Harvest crystals as described previously.
Protocol 3: Slow Cooling Crystallization
Step-by-Step Methodology:
-
Dissolution: In a small flask, add the minimum amount of a suitable solvent (e.g., ethanol, acetonitrile) to your compound. Heat the mixture gently (e.g., in a warm water or oil bath) while stirring until the compound is fully dissolved.[7]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities remain, perform a hot filtration to remove them.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a Dewar flask filled with warm water) can dramatically improve crystal quality.[6][14]
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.[7]
-
Isolation: Collect the crystals via vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]
Visual Workflows
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). [Link]
-
DCL Crystallography. Guide for crystallization. [Link]
-
BIA. Crystallisation in pharmaceutical processes. [Link]
-
Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. The Slow Evaporation Method. [Link]
-
University of California, Berkeley. How to Grow Crystals. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2436. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
-
Massachusetts Institute of Technology. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]
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Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]
-
Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization. [Link]
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Scribd. Factors Affecting The Growth Process. [Link]
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Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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EBSCO. Growing Crystals | Research Starters. [Link]
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Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
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ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]
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National Institutes of Health. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
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I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]
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ResearchGate. Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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National Institutes of Health. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
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Application Notes & Protocols: The Strategic Use of Pyrimidine-4-Carboxamide in Combinatorial Chemistry Libraries
Introduction: The Pyrimidine-4-Carboxamide Scaffold as a Cornerstone for Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring stands out as a quintessential "privileged scaffold."[1][2][3] Its prevalence in both natural products and clinically approved drugs underscores its remarkable ability to interact with a wide array of biological targets.[2][4][5][6] This six-membered diazine heterocycle is not merely a passive framework; its π-deficient nature and the strategic placement of nitrogen atoms at positions 1 and 3 create a unique electronic and steric profile, offering multiple points for hydrogen bonding.[7]
When functionalized at the C4-position with a carboxamide group, the scaffold's utility is significantly amplified. The pyrimidine-4-carboxamide core combines the rigid, orienting properties of the pyrimidine ring with the versatile hydrogen bond donor-acceptor capacity of the amide bond.[7][8] This combination is exceptionally potent for creating focused molecular libraries designed to probe the intricate topographies of protein binding sites.
Combinatorial chemistry leverages the systematic and repetitive assembly of diverse "building blocks" to rapidly generate large libraries of structurally related compounds.[9] This guide provides an in-depth exploration of the design, synthesis, and application of pyrimidine-4-carboxamide libraries, offering detailed protocols and the scientific rationale behind key experimental decisions for researchers in drug discovery.
Library Design Principles: Leveraging a Privileged Core
The Power of the Scaffold: Structural and Physicochemical Rationale
The selection of the pyrimidine-4-carboxamide core is a strategic choice rooted in its physicochemical properties. The two ring nitrogens act as hydrogen bond acceptors, while the amide N-H provides a crucial hydrogen bond donor. This trifecta of interaction points, held in a well-defined spatial arrangement by the rigid aromatic ring, makes the scaffold an excellent starting point for generating high-quality molecular probes. The carboxamide linkage serves as a versatile handle to introduce a vast array of chemical diversity, allowing for the exploration of specific sub-pockets within a target protein.
Strategic Diversification for Targeted and Diverse Libraries
The success of a combinatorial library hinges on the thoughtful selection of building blocks to maximize relevant chemical space coverage. For the pyrimidine-4-carboxamide scaffold, diversity can be introduced at multiple vectors.
-
R¹ (Amide Substituent): This is the most common and synthetically accessible point of diversification, typically achieved by coupling the pyrimidine-4-carboxylic acid core with a library of primary or secondary amines.
-
R² & R³ (Ring Substituents): The pyrimidine core itself can be varied at the 2, 5, and 6-positions. Introducing diversity here allows for modulation of the core's electronics, solubility, and steric profile, profoundly impacting biological activity.
The choice of building blocks dictates the library's purpose, whether it's a focused library targeting a specific enzyme family (e.g., kinases, proteases) or a Diversity-Oriented Synthesis (DOS) library aimed at exploring novel biological targets.[6]
Synthetic Strategies for Library Construction
The construction of pyrimidine-4-carboxamide libraries can be efficiently achieved through both solid-phase and solution-phase methodologies. The choice of strategy depends on the desired library size, scale, and available purification resources.
Foundational Chemistry: Amide Bond Formation
The linchpin of this entire process is the robust and high-yielding formation of the amide bond. This reaction typically requires the activation of the pyrimidine-4-carboxylic acid to overcome the low reactivity of the carboxyl group.[10] A multitude of coupling reagents are available, each with specific advantages.[11][12]
| Coupling Reagent Combination | Key Advantages | Common Conditions | Considerations |
| HATU / DIPEA | High efficiency, fast reaction times, low epimerization risk. | DMF or DCM, Room Temp, 1-4h | Reagent is costly; byproducts are water-soluble. |
| EDC / HOBt | Cost-effective, water-soluble byproducts (urea). | DMF or DCM, 0°C to RT, 4-16h | Can be slower; HOBt is an explosive hazard when dry. |
| PyBOP / DIPEA | Effective for hindered amines and acids. | DMF, Room Temp, 2-12h | Phosphonium-based; byproduct removal can be tricky. |
| Acyl Fluoride (in situ) | Excellent for electron-deficient amines and sterically hindered substrates where other methods fail.[11] | Cyanuric fluoride or XtalFluor-E, DIPEA, elevated temp. | Requires specific fluorinating agents. |
Protocol: Solid-Phase Synthesis (SPS) Workflow
Solid-phase synthesis is ideal for constructing large, diverse libraries, as purification is simplified to a filtration and washing process, lending itself to automation.[13][14] This protocol outlines a "catch-and-release" strategy where the pyrimidine core is assembled on a resin, diversified, and then cleaved.
Detailed Protocol Steps (SPS):
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) for 30 minutes.
-
Immobilization: Dissolve the first building block (e.g., a suitably protected pyrimidine-4-carboxylic acid) in DCM with N,N-Diisopropylethylamine (DIPEA) (3 eq.). Add the solution to the swollen resin and agitate at room temperature for 4 hours. "Cap" any unreacted sites using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), Dimethylformamide (DMF) (3x), Methanol (3x), and DCM (3x) to remove excess reagents. Dry the resin under vacuum.
-
Amine Coupling (Parallel Synthesis):
-
Distribute the resin into the wells of a 96-well filter plate.
-
To each well, add a solution of a unique amine (Building Block R¹, 5 eq.) and a coupling agent cocktail (e.g., HATU (4.9 eq.) and DIPEA (10 eq.)) in DMF.
-
Seal the plate and agitate at room temperature for 16 hours.
-
-
Final Wash: Wash the resin as described in Step 3.
-
Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to each well. Agitate for 2 hours.
-
Isolation: Collect the filtrate from each well into a corresponding 96-well collection plate. Concentrate the solutions in vacuo to yield the crude library compounds.
-
Quality Control: Analyze each well via LC-MS to confirm product identity and purity.
Protocol: Solution-Phase Synthesis via Ugi Multi-Component Reaction (MCR)
Multi-component reactions (MCRs) are exceptionally powerful for combinatorial synthesis, as they combine three or more starting materials in a single step to generate complex products with high atom economy. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry.[15][16][17] By using a pyrimidine-4-carbaldehyde as one of the components, a diverse library of α-acylamino-pyrimidine-4-carboxamides can be generated with remarkable efficiency.[18][19]
Detailed Protocol Steps (Ugi-4CR):
-
Reaction Setup: In a vial, combine pyrimidine-4-carbaldehyde (1.0 eq.) and a primary amine (1.0 eq.) in Methanol. Stir for 30 minutes at room temperature to pre-form the imine.
-
Component Addition: To the mixture, add a carboxylic acid (1.0 eq.) followed by an isocyanide (1.0 eq.).
-
Causality Note: The isocyanide is typically added last as the reaction is often exothermic and proceeds rapidly upon its addition.[16]
-
-
Reaction: Seal the vial and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography or preparative HPLC to yield the final product. For a parallel synthesis format, purification can be performed using automated mass-directed HPLC.
Library Characterization and Quality Control
The integrity of a combinatorial library is paramount for the reliability of subsequent screening data. Every library should undergo rigorous quality control to confirm the identity, purity, and concentration of its members.
| Technique | Purpose | Throughput | Key Information Provided |
| LC-MS | Identity & Purity Check | High | Confirms expected molecular weight and provides a purity estimate based on UV or ELSD trace. |
| ¹H NMR | Structural Confirmation | Low | Confirms the chemical structure of representative library members or for hit validation. |
| Quantitative NMR (qNMR) | Accurate Quantitation | Medium | Determines the exact concentration of compounds in solution using an internal standard. |
Application Notes: From Library to Lead
A pyrimidine-4-carboxamide library is a powerful tool for hit discovery. The typical workflow involves screening the library against a biological target of interest, followed by a series of validation and optimization steps.
Example Application: Screening for Vanin-1 Inhibitors
A real-world example demonstrates the power of this scaffold. A high-throughput screening campaign identified a series of diaryl ketones as inhibitors of Vanin-1, an enzyme implicated in inflammatory conditions. Concerns over the ketone moiety led researchers to seek a replacement. This effort resulted in the successful development of pyrimidine carboxamides as potent, competitive inhibitors of Vanin-1. Through structural optimization guided by crystallography, a lead compound with a suitable profile for preclinical development was identified.[20] This case highlights how a pyrimidine-4-carboxamide library can be used not only for initial hit discovery but also for subsequent lead optimization efforts.
References
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Gisbert Schneider, et al. (2000). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries. Journal of Chemical Information and Computer Sciences, 40(5), 1163-1170. [Link]
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Grabowski, K., Baringhaus, K. H., & Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports, 25(5), 892-904. [Link]
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Gordon, E. M., et al. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401. [Link]
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Kozan, A. A., & Nahi, R. J. (2023). Synthesis of bioactive pyrimidine-4-carboxamide analogues. ResearchGate. [Link]
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Feher, M., & Schmidt, J. M. (2003). Property distributions: differences between drugs, natural products, and molecules from combinatorial chemistry. Journal of Chemical Information and Computer Sciences, 43(1), 218-227. [Link]
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Bhandari, A., et al. (2012). Privileged Scaffolds for Library Design and Drug Discovery. Current Medicinal Chemistry, 19(27), 4674-4693. [Link]
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Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(3), 1545-1582. [Link]
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Kumar, A., & Ahmad, I. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1946-1959. [Link]
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Jayanthi, G., et al. (2018). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. Asian Journal of Pharmaceutical and Clinical Research, 11(1), 280-284. [Link]
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Sharma, A., & Kumar, V. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(8), 1089. [Link]
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Wikipedia. (n.d.). Ugi reaction. [Link]
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Neochoritis, C. G., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(13), 4235. [Link]
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El-Gamal, M. I., et al. (2022). Biological activities of synthetic pyrimidine derivatives. Bioorganic Chemistry, 120, 105611. [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. [Link]
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Wrigglesworth, R., et al. (2007). The Ugi reaction in the generation of new nucleosides as potential antiviral and antileishmanial agents. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1549-1552. [Link]
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Zhang, S., et al. (2018). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Organic Letters, 20(11), 3245-3249. [Link]
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Singh, G., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Atkinson, B. N., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757-784. [Link]
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Kumar, D., & Kumar, N. (2015). Microwave (MW) irradiated Ugi four- component reaction (Ugi-4CR): expedited synthesis of Steroid-Amino acid Conjugates- a novel class of hybrid compounds. ResearchGate. [Link]
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Lee, S., et al. (2022). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 27(19), 6563. [Link]
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Singh, U., & Kumar, A. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 79-106. [Link]
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Neri, D., & Scheuermann, J. (2011). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. CHIMIA International Journal for Chemistry, 65(9), 683-686. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
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Patil, S. B., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56. [Link]
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Ameta, K. L., & Kumar, B. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 30(1), 119-132. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1199-1218. [Link]
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Jabeen, M., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 27(17), 5650. [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
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Wikipedia. (n.d.). Chemotherapy. [Link]
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Application Notes and Protocols: Pyrimidine-4-carboxamide as a Fluorescent Probe in Cellular Imaging
Introduction: The Rise of Pyrimidine-4-carboxamide Scaffolds in Bioimaging
The field of cellular imaging has been revolutionized by the development of fluorescent probes that allow for the real-time visualization of dynamic processes within living cells.[1][2] Among the diverse array of fluorophores, pyrimidine-based probes have emerged as a promising class due to their versatile synthetic accessibility and tunable photophysical properties.[3][4] Specifically, the pyrimidine-4-carboxamide core offers a robust scaffold for the design of novel fluorescent probes with applications ranging from organelle tracking to the detection of specific bioactive species.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrimidine-4-carboxamide derivatives as fluorescent probes in cellular imaging. We will delve into the underlying principles of their function, provide detailed protocols for their application, and discuss key experimental considerations to ensure high-quality, reproducible results.
The Pyrimidine-4-carboxamide Advantage: A Structural and Photophysical Overview
The utility of pyrimidine-4-carboxamide derivatives as fluorescent probes stems from their unique electronic and structural characteristics. The pyrimidine ring, a π-deficient system, can be strategically functionalized at various positions to modulate its electron-donating and -withdrawing properties. This, in turn, allows for the fine-tuning of the probe's photophysical characteristics, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local microenvironment.[4][7]
Derivatives can be designed to exhibit "turn-on" fluorescence in response to specific analytes or changes in environmental parameters like pH.[4][5] For instance, protonation of the pyrimidine ring can lead to a quenching of fluorescence, a property that has been harnessed to create pH-sensitive probes.[4] Furthermore, the carboxamide group at the 4-position provides a convenient handle for the introduction of various substituents, including targeting moieties for specific subcellular compartments or reactive groups for sensing applications.[6]
Key Features of Pyrimidine-4-carboxamide Probes:
-
Synthetic Versatility: The pyrimidine core can be readily modified, allowing for the creation of a diverse library of probes with tailored properties.[3][8]
-
Tunable Photophysical Properties: Substitutions on the pyrimidine ring and the carboxamide group enable control over absorption/emission spectra and quantum yield.[4][7]
-
Environmental Sensitivity: Many pyrimidine-4-carboxamide derivatives exhibit solvatochromism, making them sensitive to the polarity of their microenvironment.[9][10][11]
-
Biocompatibility: When appropriately designed, these probes can exhibit low cytotoxicity and high cell permeability, which are crucial for live-cell imaging.[12][13]
Comparative Photophysical Properties of Representative Pyrimidine-Based Probes
The following table summarizes the key photophysical properties of select pyrimidine-based fluorescent probes to illustrate the tunability of this scaffold.
| Probe Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Application/Feature | Reference |
| Z2 (Mitochondrial pH Probe) | ~488 | ~525 (acidic) | Not specified | "Turn-on" fluorescence in acidic pH for monitoring mitophagy. | [5] |
| d-Y-B (BODIPY conjugate) | 500 | 500-700 | Not specified | Dual-functional probe for tumor cell imaging and anti-tumor activity. | [12][14] |
| JT1 (Triphenylamine conjugate) | ~365 | ~540 (in ACN) | Not specified | Solvatochromic probe for detecting solvent polarity. | [11] |
| CF₃-Substituted Pyrimidine | Not specified | 406-481 | Not specified | Lipid droplet and endoplasmic reticulum imaging. | [15] |
Experimental Workflow: From Probe Selection to Image Analysis
The successful application of pyrimidine-4-carboxamide probes in cellular imaging requires careful planning and execution of the experimental workflow. This section outlines the critical steps involved.
Caption: A generalized experimental workflow for cellular imaging using pyrimidine-4-carboxamide fluorescent probes.
Detailed Protocols
Protocol 1: General Procedure for Live-Cell Imaging with a Pyrimidine-4-carboxamide Probe
This protocol provides a general framework for staining live cells with a pyrimidine-4-carboxamide-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Materials:
-
Pyrimidine-4-carboxamide fluorescent probe of interest
-
High-purity dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the pyrimidine-4-carboxamide probe in high-purity DMSO.
-
Rationale: DMSO is a common solvent for organic probes due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media. A high concentration stock solution allows for minimal solvent addition to the cell culture medium.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Rationale: Sub-confluent cells are generally healthier and allow for better visualization of individual cell morphology. Overly confluent cells may exhibit altered physiology.
-
Culture cells under optimal conditions (e.g., 37°C, 5% CO₂) until they are ready for staining.[16]
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS, HBSS). The final concentration typically ranges from 1-10 µM, but should be optimized.
-
Expert Tip: It is advisable to perform a concentration titration to determine the optimal probe concentration that provides a high signal-to-noise ratio with minimal cytotoxicity.[17]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The incubation time should be optimized for each probe.
-
Causality: Incubation time affects probe uptake and localization. Insufficient time may result in weak signals, while prolonged incubation could lead to off-target effects or cytotoxicity.
-
-
Washing and Signal Optimization:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess, unbound probe.[1]
-
Rationale: Washing steps are critical for reducing background fluorescence and improving the signal-to-noise ratio.[16]
-
For probes that do not require a wash step or for kinetic studies, imaging can be performed directly in the presence of the probe. Some protocols may benefit from the use of a background suppressor.[1]
-
-
Live-Cell Imaging:
-
Place the dish or coverslip on the microscope stage within a live-cell imaging chamber that maintains physiological conditions (37°C, 5% CO₂).
-
Excite the probe using the appropriate wavelength and capture the emission using a suitable filter set.
-
Critical Consideration: Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that still provides a good signal.[16][17] For time-lapse imaging, reduce the frequency of image acquisition as much as possible to limit light-induced damage to the cells.[17]
-
Protocol 2: Co-localization Study with an Organelle-Specific Marker
This protocol describes how to perform a co-localization experiment to determine the subcellular localization of a novel pyrimidine-4-carboxamide probe.
Materials:
-
All materials from Protocol 1
-
A commercially available, well-characterized organelle-specific fluorescent probe (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes) with spectrally distinct properties from the pyrimidine-4-carboxamide probe.[18]
Procedure:
-
Probe and Marker Selection:
-
Choose an organelle marker with excitation and emission spectra that have minimal overlap with the pyrimidine-4-carboxamide probe to avoid spectral bleed-through.[1] Use a fluorescence spectra viewer tool to confirm spectral compatibility.
-
-
Sequential or Simultaneous Staining:
-
Sequential Staining (Recommended): Stain the cells with one probe first, following the manufacturer's protocol or an optimized protocol. Wash the cells, and then stain with the second probe.
-
Rationale: Sequential staining can minimize potential interactions between the probes during the loading process.
-
Simultaneous Staining: If the probes are known to be compatible, they can be added to the cells at the same time. This can save time but may require more extensive optimization.
-
-
Imaging:
-
Acquire images in separate channels for each fluorophore.
-
Expert Tip: To avoid bleed-through, acquire images sequentially, exciting one fluorophore and collecting its emission before moving to the next.[17]
-
Acquire a brightfield or DIC image to visualize the overall cell morphology.
-
-
Co-localization Analysis:
-
Merge the fluorescence channels to create a composite image.
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin) to quantify the degree of co-localization. Common metrics include Pearson's Correlation Coefficient and Mander's Overlap Coefficient.
-
Interpretation: A high degree of overlap between the signals from the pyrimidine-4-carboxamide probe and the organelle-specific marker suggests that the probe localizes to that particular organelle.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inappropriate filter set- Probe concentration too low- Insufficient incubation time- Photobleaching | - Verify that the filter set matches the probe's excitation and emission spectra.[16]- Increase the probe concentration or incubation time.- Reduce excitation light intensity and exposure time.[17] |
| High Background | - Probe concentration too high- Insufficient washing- Probe precipitation | - Decrease the probe concentration.- Increase the number and duration of wash steps.[1]- Ensure the probe is fully dissolved in the working solution. |
| Cell Death or Abnormal Morphology | - Phototoxicity- Probe-induced cytotoxicity | - Minimize light exposure (intensity, duration, frequency).[16][17]- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine a non-toxic concentration range for the probe. |
| Signal in Unexpected Locations | - Off-target binding- Probe aggregation | - Optimize probe concentration and incubation time.- If the probe is designed for a specific organelle, verify its purity and structure. |
Advanced Applications and Future Directions
The versatility of the pyrimidine-4-carboxamide scaffold opens up numerous possibilities for advanced cellular imaging applications.
Ratiometric Sensing
By designing probes with two distinct emission peaks that respond differently to an analyte, ratiometric imaging can be performed. This approach provides a built-in correction for variations in probe concentration, excitation intensity, and cell path length, leading to more quantitative measurements.
Probes for Specific Ions and Molecules
The carboxamide moiety can be functionalized with chelators to create probes that selectively bind to metal ions such as Zn²⁺, Cu²⁺, or Mg²⁺.[19][20][21] This allows for the visualization of ion fluxes and homeostasis in living cells.
Caption: A simplified schematic of a "turn-on" sensing mechanism for a pyrimidine-4-carboxamide probe.
Future Outlook
The development of novel pyrimidine-4-carboxamide probes is poised to continue advancing cellular imaging. Future research will likely focus on:
-
Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths to the NIR region will enable deeper tissue penetration and reduced autofluorescence for in vivo imaging.
-
Multi-functional Probes: Designing probes that can simultaneously report on multiple cellular parameters.
-
Theranostic Agents: Combining the imaging capabilities of pyrimidine-4-carboxamide probes with therapeutic functionalities to create agents for simultaneous diagnosis and treatment.[12][13]
References
- Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
-
StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]
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Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
- Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live cell microscopy: a practical approach. CSHL Press.
- Li, Y., et al. (2022). Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry, 10, 965305.
- Zhang, Z., et al. (2022).
- Gimeno, A., et al. (2020). A fluorescent activatable probe for imaging intracellular Mg2+.
- Mishra, S., Raikwar, S., & Baire, B. (2020). Synthesis of Functionalized Pyrimidines from Propargylic alcohols and their Derivatives: Two Decades of Developments. Asian Journal of Organic Chemistry, 9(10), 1536-1557.
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ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Retrieved from [Link]
- Hutchinson, J. A., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 13214–13224.
- Li, Y., et al. (2022). Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry, 10, 965305.
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ResearchGate. (n.d.). Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Retrieved from [Link]
- Kaur, M., et al. (2021). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 19(3), 569-574.
- Li, J., et al. (2018). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 23(11), 2951.
- Hutchinson, J. A., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 13214–13224.
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of Substituted Pyrimidines. Retrieved from [Link]
- Kim, H. J., et al. (2021). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 22(19), 10695.
-
CNGBdb. (n.d.). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells. Retrieved from [Link]
- MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2549.
- Yang, Y., et al. (2019). Fluorescent probes for organelle-targeted bioactive species imaging. Chemical Society Reviews, 48(12), 3193-3232.
- MDPI. (2021). Recent Advances in Organelle-Targeted Fluorescent Probes. Biosensors, 11(1), 16.
-
ResearchGate. (n.d.). Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Organelle Targeting Self-Assembled Fluorescent Probe for Anticancer Treatment. Retrieved from [Link]
- Chen, Y., et al. (2023). Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. Advanced Science, 10(12), 2206915.
- Zaitsev, A. V., et al. (2023). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences, 24(11), 9295.
- MDPI. (2024).
- Rajak, D. K., et al. (2021). Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges.
-
ResearchGate. (n.d.). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. Retrieved from [Link]
- Stepanov, A. A., et al. (2022). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. Sensors, 22(19), 7469.
- Fletcher, K. A., et al. (2001). Behavior of the solvatochromic probes Reichardt's dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF. Green Chemistry, 3(5), 210-215.
- Wang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 843-854.
-
ResearchGate. (n.d.). Pyrimidine-based azo dyes: Synthesis, photophysical investigations, solvatochromism explorations and anti-bacterial activity. Retrieved from [Link]
- Jia, Z., et al. (2020). D-π-A-π-D type solvatochromic fluorescence probes based on triphenylamine: Synthesis, photophysical properties and application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 238, 118384.
-
ResearchGate. (n.d.). Behavior of the solvatochromic probes Reichardt's dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF(6). Retrieved from [Link]
- Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. International Journal of Molecular Sciences, 24(13), 10959.
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Application Notes and Protocols for the Conjugation of Pyrimidine-4-carboxamide to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Part 1: A Strategic Overview of Pyrimidine-4-carboxamide in Bioconjugation
Pyrimidine-4-carboxamide and its derivatives represent a versatile class of heterocyclic compounds that are increasingly pivotal in the field of drug discovery and chemical biology.[1][2][3] Their inherent biological significance, stemming from their presence in the nucleobases of DNA and RNA, combined with their synthetic tractability, makes them ideal scaffolds for the development of novel therapeutics and biological probes.[2] This guide provides a comprehensive overview of the chemical strategies and detailed protocols for the covalent attachment of pyrimidine-4-carboxamide moieties to biomolecules, including proteins, peptides, and oligonucleotides.
The conjugation of pyrimidine-4-carboxamide to biomolecules can enhance their therapeutic properties, enabling targeted drug delivery, improving stability, and allowing for the attachment of imaging agents or other functional tags.[4] This process, known as bioconjugation, is a cornerstone of modern pharmaceutical development, facilitating the creation of sophisticated constructs like antibody-drug conjugates (ADCs).
This document will guide you through the essential chemical principles, provide step-by-step protocols for conjugation, detail methods for purification and characterization, and offer expert insights to troubleshoot common challenges.
Part 2: The Chemical Foundation of Pyrimidine-4-carboxamide Conjugation
The journey from a simple pyrimidine-4-carboxamide to a functional bioconjugate begins with its chemical activation. The core principle involves modifying the pyrimidine-4-carboxamide structure to include a reactive handle that can form a stable, covalent bond with a specific functional group on a biomolecule. The choice of reactive group dictates the conjugation strategy and the target on the biomolecule.
The three most prevalent and robust strategies for bioconjugation, which we will detail, are:
-
Amine-reactive Conjugation: Targeting primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins. This is typically achieved by activating the carboxylic acid of a pyrimidine-4-carboxylic acid derivative with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester.
-
Thiol-reactive Conjugation: Targeting the sulfhydryl group of cysteine residues. This is accomplished by functionalizing the pyrimidine-4-carboxamide with a maleimide group, which exhibits high specificity for thiols.
-
Bioorthogonal "Click" Chemistry: Employing the highly efficient and specific reaction between an azide and an alkyne. This requires derivatizing the pyrimidine-4-carboxamide with either an alkyne or an azide, and the biomolecule with the corresponding partner.
Visualizing the Path to Conjugation
The following diagram illustrates the conceptual workflow from a basic pyrimidine-4-carboxamide scaffold to a purified bioconjugate.
Caption: Conceptual workflow for Pyrimidine-4-carboxamide bioconjugation.
Part 3: Synthesis of Reactive Pyrimidine-4-carboxamide Derivatives
A critical prerequisite for bioconjugation is the synthesis of a pyrimidine-4-carboxamide derivative bearing a reactive functional group. Below are generalized protocols for creating amine-reactive, thiol-reactive, and click-chemistry-ready pyrimidine-4-carboxamides.
Protocol 1: Synthesis of N-hydroxysuccinimidyl pyrimidine-4-carboxylate (Amine-Reactive)
This protocol describes the activation of pyrimidine-4-carboxylic acid to an NHS ester, making it reactive towards primary amines.
Reaction Principle: A carboxylic acid is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a semi-stable NHS ester.[5][6][7]
Caption: Synthesis of an amine-reactive pyrimidine-4-carboxamide derivative.
Materials:
-
Pyrimidine-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve pyrimidine-4-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution. If the carboxylic acid is in its hydrochloride salt form, add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude NHS ester.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Pyrimidine-4-carboxamide-Maleimide Derivative (Thiol-Reactive)
This protocol involves a two-step process: first, the synthesis of an amino-functionalized pyrimidine-4-carboxamide, followed by its reaction with a maleimide-containing crosslinker.
Reaction Principle: An amide bond is formed between pyrimidine-4-carboxylic acid and a diamine linker. The remaining free amine is then reacted with a maleimide-NHS ester crosslinker.
Caption: Synthesis of a thiol-reactive pyrimidine-4-carboxamide derivative.
Materials:
-
Pyrimidine-4-carboxylic acid
-
A short-chain diamine (e.g., ethylenediamine)
-
EDC, NHS
-
Maleimide-PEG-NHS ester (or similar crosslinker)
-
Anhydrous DMF
-
DIPEA
-
Standard purification and analytical equipment
Procedure:
-
Amine Functionalization:
-
Activate pyrimidine-4-carboxylic acid with EDC and NHS as described in Protocol 1.
-
Add an excess of the diamine (e.g., 10 equivalents) to the activated carboxylic acid and stir at room temperature overnight.
-
Purify the resulting amino-functionalized pyrimidine-4-carboxamide by reverse-phase HPLC.
-
-
Maleimide Installation:
-
Dissolve the purified amino-functionalized pyrimidine-4-carboxamide (1 equivalent) in anhydrous DMF.
-
Add a maleimide-PEG-NHS ester crosslinker (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Purify the final pyrimidine-4-carboxamide-maleimide derivative by reverse-phase HPLC.
-
Protocol 3: Synthesis of Propargyl Pyrimidine-4-carboxamide (Alkyne for Click Chemistry)
This protocol describes the formation of an amide bond between pyrimidine-4-carboxylic acid and propargylamine to introduce a terminal alkyne.[8]
Reaction Principle: Direct amide coupling of pyrimidine-4-carboxylic acid with propargylamine using standard peptide coupling reagents.[6][9]
Caption: Synthesis of a click-chemistry-ready pyrimidine-4-carboxamide.
Materials:
-
Pyrimidine-4-carboxylic acid
-
Propargylamine
-
Coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous DMF
-
DIPEA
-
Standard purification and analytical equipment
Procedure:
-
Dissolve pyrimidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (3 equivalents).
-
Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add propargylamine (1.2 equivalents) and stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the product by reverse-phase HPLC.
Part 4: Protocols for Biomolecule Conjugation
Once you have a reactive pyrimidine-4-carboxamide derivative, you can proceed with the conjugation to your biomolecule of interest. The following are detailed protocols for protein, peptide, and oligonucleotide conjugation.
Protocol 4: Amine-Reactive Labeling of Proteins
This protocol details the conjugation of an NHS-activated pyrimidine-4-carboxamide to lysine residues on a protein.[10][11]
Reaction Principle: The NHS ester reacts with the unprotonated primary amine of a lysine residue to form a stable amide bond.[5] The reaction is pH-dependent, with optimal reactivity at a slightly basic pH.[10]
Sources
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Application Notes and Protocols: Scale-Up Synthesis of Pyrimidine-4-carboxamide for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Pyrimidine-4-carboxamide, a key heterocyclic scaffold with significant interest in drug discovery and development.[1] The protocol detailed herein is designed to be robust, scalable, and suitable for producing material in sufficient quantity and quality for preclinical studies. We will delve into the rationale for the selected synthetic route, provide a step-by-step protocol for synthesis and purification, discuss critical process parameters for scale-up, and outline the necessary analytical characterization. This guide is intended for researchers, chemists, and drug development professionals tasked with advancing pyrimidine-based compounds from discovery to preclinical evaluation, where manufacturing consistency and purity are paramount.[2][3]
Introduction: The Significance of Pyrimidine-4-carboxamide
The pyrimidine ring is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] Its derivatives have demonstrated a vast range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[4][5] The carboxamide functional group at the 4-position is a common feature in many potent and selective modulators of biological targets.[6][7][8]
As a lead compound progresses towards preclinical trials, the demand for the active pharmaceutical ingredient (API) increases from milligram to multi-gram or even kilogram quantities.[3] This transition necessitates a shift from discovery-phase synthesis to a process that is not only high-yielding but also safe, reproducible, and economically viable on a larger scale. The synthesis must be conducted under well-controlled conditions to ensure the final compound meets stringent purity requirements set by regulatory bodies for preclinical toxicology studies.[2][9] This application note addresses these challenges by presenting a validated scale-up synthesis of Pyrimidine-4-carboxamide.
Strategic Approach to Scalable Synthesis
Route Selection Rationale
Several synthetic routes to Pyrimidine-4-carboxamide and its derivatives have been reported in the literature.[10][11][12] For scale-up purposes, the most desirable route involves readily available starting materials, mild reaction conditions, and straightforward purification procedures. After a thorough review, we have selected a two-step approach starting from the commercially available Pyrimidine-4-carboxylic acid. This route is advantageous due to:
-
Convergent Synthesis: A direct and efficient conversion of the carboxylic acid to the primary amide.
-
High Atom Economy: Minimizes waste by incorporating the majority of the atoms from the reactants into the final product.
-
Process Safety: Avoids the use of highly energetic or toxic reagents often found in alternative multi-component or rearrangement reactions.
-
Scalability: The chosen amidation reaction is a well-understood and highly transferable process in chemical development.
The overall synthetic transformation is depicted below.
Caption: High-level workflow for the synthesis of Pyrimidine-4-carboxamide.
Mechanism of Amide Bond Formation
The core of this synthesis is the activation of the carboxylic acid group, making it susceptible to nucleophilic attack by ammonia. We employ a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by the nucleophilic ammonia (generated in situ from ammonium chloride and DIPEA) to form the stable amide bond.
Caption: Simplified mechanism of HATU-mediated amidation.
Detailed Protocol for Scale-Up Synthesis (100 g Scale)
Disclaimer: This protocol involves potentially hazardous chemicals and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Moles |
| Pyrimidine-4-carboxylic acid | >98% | Commercial | 100.0 g | 0.806 |
| HATU | >98% | Commercial | 337.0 g | 0.887 |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Commercial | 334 mL | 1.934 |
| Ammonium Chloride (NH₄Cl) | >99.5% | Commercial | 64.7 g | 1.209 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | 2.0 L | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 5.0 L | - |
| Saturated NaCl Solution (Brine) | - | Lab Prepared | 2.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | 100 g | - |
Equipment:
-
5 L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermocouple and temperature controller
-
Nitrogen/Argon inlet for inert atmosphere
-
Addition funnel
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Initial Charge: Charge the reactor with Pyrimidine-4-carboxylic acid (100.0 g, 0.806 mol) and anhydrous DMF (2.0 L). Begin stirring to form a suspension.
-
Activation: Add HATU (337.0 g, 0.887 mol, 1.1 eq) to the suspension.
-
Cooling and Base Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add DIPEA (210 mL, 1.209 mol, 1.5 eq) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. Causality Note: This pre-activation step ensures the complete formation of the active ester before the nucleophile is introduced, maximizing yield.
-
Ammonia Source Addition: In a separate flask, suspend ammonium chloride (64.7 g, 1.209 mol, 1.5 eq) in 200 mL of DMF. Add DIPEA (124 mL, 0.725 mol, 0.9 eq) to this suspension and stir for 10 minutes to begin generating free ammonia.
-
Amidation Reaction: Slowly add the ammonium chloride/DIPEA slurry to the main reactor over 30 minutes, maintaining the internal temperature at 0-5 °C. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed. (Mobile phase for TLC: 10% Methanol in Dichloromethane).
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (using the rotary evaporator) to remove the majority of the DMF. Safety Note: Ensure proper cold trapping to capture DMF vapors.
-
Extraction: Redissolve the resulting crude oil/solid in Ethyl Acetate (2.0 L). Transfer the solution to a large separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 1 L) to remove acidic byproducts.
-
Water (1 x 1 L).
-
Saturated NaCl solution (Brine) (1 x 1 L) to aid in phase separation.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 20 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Recrystallization: Suspend the crude solid in a minimal amount of boiling isopropanol or ethanol (~500-700 mL). Add hot solvent until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95 g (85-95%) |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >99.0% |
| ¹H NMR | Conforms to the structure of Pyrimidine-4-carboxamide |
| Mass Spec (ESI+) | m/z = 124.05 [M+H]⁺ |
Regulatory and Preclinical Considerations
The manufacture of an API for preclinical studies is the first step in a regulated development process.[2] While full compliance with Good Manufacturing Practices (GMP) may not be mandatory for early non-clinical safety studies, the process must be well-documented and controlled to ensure batch-to-batch consistency.[13][14]
-
Documentation: Maintain a detailed batch record that captures all raw material information, quantities used, process parameters (temperatures, times), and analytical results.
-
Impurity Profile: Characterize any impurities present at a level of 0.1% or greater. The nature of these impurities is critical for interpreting toxicology data.
-
Stability: Perform preliminary stability testing on the synthesized batch to ensure it is stable under the intended storage conditions.
References
- A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. - CNGBdb.
- Synthesis of bioactive pyrimidine‐4‐carboxamide analogues.
- Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12)
- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google P
- Pyrimidine-4-carboxamide | 28648-86-4 | DBA64886 - Biosynth.
- Preclinical Studies in Drug Development | PPD.
- Preclinical Regulatory Requirements - Social Science Research Institute.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Synthesis of 4-oxotetrahydropyrimidine-1(2H)
- The basics of preclinical drug development for neurodegenerative disease indic
- Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals.
- The Requirements of Chemical Manufacturing and Control in the Pre-clinical and Clinical Studies of a Potential Drug - IT Medical Team.
- Pyrimidine synthesis - Organic Chemistry Portal.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists.
- Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed.
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Troubleshooting & Optimization
Troubleshooting "Pyrimidine-4-carboxamide" synthesis low yield
Technical Support Center: Pyrimidine-4-carboxamide Synthesis
Introduction: The Challenge of Synthesizing Pyrimidine-4-carboxamide
Welcome to the technical support center for Pyrimidine-4-carboxamide synthesis. As a crucial scaffold in medicinal chemistry and drug development, pyrimidine-4-carboxamide and its derivatives are key components in a range of therapeutic agents, including P2Y12 antagonists for inhibiting platelet aggregation.[1][2] However, its synthesis, particularly the final amidation step, is often plagued by issues that lead to disappointingly low yields.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying chemistry. By explaining the causality behind common failures, we aim to empower you to not only troubleshoot your current synthesis but also to strategically optimize future reactions for maximum efficiency and yield.
Part 1: Understanding the Core Synthesis & Potential Pitfalls
The most common and direct route to Pyrimidine-4-carboxamide involves the amidation of a corresponding pyrimidine-4-carboxylic acid precursor, such as orotic acid (2,6-dioxo-1H-pyrimidine-4-carboxylic acid).[3][4] This process typically involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine source (e.g., ammonia or an ammonium salt).
While seemingly straightforward, this transformation is a delicate balance of reactivity. The pyrimidine ring itself is electron-deficient, which can influence the reactivity of its substituents.[5][6] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures to drive off water, which can degrade the starting material.[7] Therefore, coupling agents or conversion to a more reactive intermediate (like an acid chloride) is standard practice.[8][9][10]
Below is a diagram illustrating the general workflow and key control points where issues can arise.
Caption: General workflow for Pyrimidine-4-carboxamide synthesis highlighting failure points.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses the common issues encountered during synthesis.
Category 1: Reaction Failure & Low Conversion
Q1: My TLC/LC-MS analysis shows mostly unreacted starting material. What are the most likely causes?
A1: This is a classic symptom of failed carboxylic acid activation. Several factors could be at play:
-
Ineffective Coupling Agent: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture.[8] If they have been stored improperly, they will be hydrolyzed and inactive. Always use freshly opened or properly stored coupling agents.
-
Incompatible Activating Agent: If you are converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, residual moisture can quench the reagent.[10] Furthermore, the high temperatures and acidic conditions generated can sometimes lead to decomposition of sensitive pyrimidine precursors.
-
Suboptimal Temperature: Amide coupling reactions often require specific temperature control.[7] Direct conversion of a carboxylic acid and amine requires very high temperatures (160-180 °C), while coupling agent-mediated reactions often run at room temperature or 0 °C to start.[7][8] Ensure your reaction temperature is appropriate for the chosen method.
-
Insufficient Reaction Time: While activation can be fast, the subsequent amidation may be slow. Monitor the reaction progress over an extended period (e.g., 12-24 hours) using TLC or LC-MS before concluding that it has failed.[11]
Q2: The reaction has stalled, and I see a new spot on the TLC plate that is not my product or starting material. What could it be?
A2: You are likely observing a stable, but unreactive, intermediate or a side product.
-
O-Acylisourea Intermediate: When using carbodiimide coupling agents like DCC or EDC, the carboxylic acid first forms a highly reactive O-acylisourea intermediate.[8] If the subsequent nucleophilic attack by the amine is slow (due to steric hindrance or low nucleophilicity), this intermediate can sometimes rearrange into a stable N-acylurea, which will not react further. This is a common failure mode in hindered systems.
-
Anhydride Formation: If the activated intermediate reacts with another molecule of the starting carboxylic acid instead of the amine, it will form a symmetric anhydride. While this anhydride is still reactive, it is less so than the initial activated species and may slow the reaction down.
-
Side Reactions of the Pyrimidine Ring: The pyrimidine ring itself can be susceptible to side reactions under harsh conditions (e.g., strong acid/base, high heat).[5] Depending on the substituents, you could be observing degradation or rearrangement of the core heterocycle.
Category 2: Work-up and Purification Issues
Q3: I seem to be losing most of my product during the aqueous work-up and extraction. Why?
A3: This is a very common problem, especially for small, polar molecules like pyrimidine-4-carboxamide.
-
Product Solubility in Aqueous Layer: The carboxamide group is polar and can form hydrogen bonds with water. If your product is protonated (in an acidic wash) or deprotonated (in a basic wash), its solubility in the aqueous layer will increase dramatically. After quenching the reaction, ensure the pH of the aqueous layer is adjusted to be near neutral (pH 7-8) before extraction to maximize the amount of neutral product partitioned into the organic layer.
-
Insufficient Extraction: A single extraction is often not enough. Perform multiple extractions (e.g., 3-5 times) with your organic solvent to ensure complete removal of the product from the aqueous phase.
-
Emulsion Formation: The presence of urea byproducts (from DCC/EDC) or other salts can lead to the formation of emulsions, making phase separation difficult and trapping the product. If an emulsion forms, try adding brine (saturated NaCl solution) to "break" it.
Q4: My final product yield after column chromatography is very low.
A4: Product loss on silica gel is a frequent issue for polar compounds.
-
Irreversible Adsorption: The amide and pyrimidine nitrogens can bind strongly to the acidic silica gel, leading to streaking and irreversible adsorption. To mitigate this, you can "deactivate" the silica by adding a small amount of a polar modifier to your eluent system, such as triethylamine (~0.5-1%) or ammonia (using a 7N solution in methanol as part of your mobile phase).
-
Product Instability on Silica: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive products over the long duration of a column run. If you suspect this, consider using neutral or basic alumina as your stationary phase, or opt for purification by recrystallization if possible.[12]
Part 3: Optimized Experimental Protocol & Troubleshooting Workflow
Optimized Protocol: EDC/HOBt Coupling for Pyrimidine-4-carboxamide Synthesis
This protocol uses 1-hydroxybenzotriazole (HOBt) as an additive. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is more stable, less prone to rearrangement side reactions, and efficiently reacts with the amine, often leading to higher yields and cleaner reactions.
Materials:
-
Pyrimidine-4-carboxylic acid (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (solvent)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Pyrimidine-4-carboxylic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes. A color change or slight warming may be observed.
-
Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimum amount of DMF and add DIPEA (3.0 eq). Add this amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three to five times.
-
Combine the organic layers and wash with 5% LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (using a mobile phase of Dichloromethane/Methanol, potentially with 0.5% triethylamine) or by recrystallization from a suitable solvent system (e.g., Methanol/Water or Ethanol).[12]
Troubleshooting Decision Tree
This workflow provides a systematic approach to diagnosing low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in pyrimidine-4-carboxamide synthesis.
Part 4: Data Summary Table
The choice of reaction conditions can significantly impact the final yield. Below is a summary of typical conditions and expected outcomes based on literature precedents.
| Method | Coupling System | Solvent | Temp (°C) | Typical Yield Range | Key Considerations |
| Carbodiimide | EDC / HOBt | DMF | 0 to RT | 60-85% | Good for a wide range of substrates; byproduct removal is key. |
| Acid Chloride | SOCl₂ or (COCl)₂ | Toluene / DCM | Reflux | 50-75% | Can be harsh; potential for side reactions on the pyrimidine ring. |
| Phosphonium Salt | PyBOP / HATU | DMF / NMP | RT | 70-95% | Highly efficient but expensive reagents; ideal for difficult couplings. |
| Biginelli-type | Multicomponent | Ethanol | Reflux | 40-70% | Builds the ring and amide in one pot; can have complex byproducts.[11][12] |
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
-
The Journal of Organic Chemistry. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]
-
CNGBdb. (n.d.). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Retrieved from [Link]
-
PubMed. (2014). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Wikipedia. (n.d.). Orotic acid. Retrieved from [Link]
- University of Liverpool. (n.d.). Pyrimidines.
-
ResearchGate. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Retrieved from [Link]
Sources
- 1. Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. researchgate.net [researchgate.net]
"Pyrimidine-4-carboxamide" side reaction and byproduct formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrimidine-4-carboxamide derivatives. This guide is designed to provide in-depth troubleshooting for common side reactions and byproduct formation encountered during synthesis. The content is structured in a question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Section 1: Low Yield and Incomplete Conversion
Question 1: My reaction yield is disappointingly low, and analytical data (TLC/LC-MS) shows a significant amount of unreacted pyrimidine-4-carboxylic acid. What are the primary causes and how can I fix this?
Answer: This is a classic issue in amide bond formation, often pointing to inefficient activation of the carboxylic acid or issues with the nucleophilicity of your amine. Let's break down the potential causes and solutions.
-
Causality: The formation of a stable amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this "activation" step is incomplete or the activated intermediate is unstable, the amine nucleophile cannot react efficiently, leading to low conversion.
-
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: Standard carbodiimides like EDC and DCC can be effective but sometimes struggle with less reactive substrates.[1] Consider switching to a more potent uronium or phosphonium salt reagent like HATU, HBTU, or PyBOP. These reagents form highly reactive OBt or OAt esters, which can significantly improve yields, especially with hindered or electron-poor amines.[2]
-
Check Amine Reactivity: Highly sterically hindered amines or electron-deficient anilines are poor nucleophiles. For these challenging substrates, you may need to move to more forceful conditions. One effective strategy is to convert the pyrimidine-4-carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Acyl chlorides are highly reactive and will often couple where other methods fail.[3]
-
Optimize Reaction Conditions:
-
Solvent: Ensure your starting materials are fully dissolved. Common solvents like DMF, DCM, and acetonitrile are good starting points, but solubility issues can stall a reaction.[4]
-
Base: The choice and amount of base are critical. A non-nucleophilic organic base like DIPEA or N-methylmorpholine is typically used to neutralize the acid formed and facilitate the reaction. Use 2-3 equivalents. An insufficient amount of base can halt the reaction.
-
Temperature: Most amide couplings run well at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. Be cautious, as higher temperatures can also promote side reactions.
-
-
Section 2: Common Byproduct Formation
Question 2: I've isolated a major byproduct that has the correct pyrimidine core but is missing the entire carboxamide functional group. LC-MS analysis suggests it's just the pyrimidine ring. What is this byproduct and how do I prevent its formation?
Answer: You are almost certainly observing the product of a decarboxylation side reaction. This is a known issue for heteroaromatic carboxylic acids, including pyrimidine derivatives.[5]
-
Mechanism & Causality: At elevated temperatures or under certain pH conditions, the carboxylic acid group can be eliminated as carbon dioxide (CO₂), leaving behind a proton on the pyrimidine ring.[6][7] This process is often irreversible and represents a direct loss of your starting material to an unwanted byproduct.
-
Preventative Measures:
-
Temperature Control: This is the most critical factor. Avoid high reaction temperatures. If your coupling is sluggish, consider using a more powerful coupling reagent at a lower temperature rather than forcing the reaction with heat.
-
Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation. Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Choice of Method: If decarboxylation is a persistent issue, converting the carboxylic acid to an acyl fluoride or acyl chloride at low temperatures can be a good strategy. These intermediates are often highly reactive, allowing for rapid coupling at or below room temperature, minimizing the thermal stress on the molecule.[3]
-
Question 3: My reaction with a carbodiimide coupling agent (e.g., EDC, DCC) produces a significant amount of a persistent, hard-to-remove byproduct. What is it?
Answer: The most common and troublesome byproduct associated with carbodiimide chemistry is N-acylurea .[4]
-
Mechanism & Causality: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. The intended pathway is for your amine to attack this intermediate to form the amide. However, this intermediate can undergo an intramolecular rearrangement to form the stable N-acylurea byproduct. This side reaction is particularly problematic if your amine is a poor nucleophile or is present in low concentration.
-
Troubleshooting & Prevention:
-
Use Additives: The formation of N-acylurea can be significantly suppressed by adding 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable against rearrangement but still highly reactive towards the amine.
-
Order of Addition: It is crucial to pre-activate the carboxylic acid with the carbodiimide and additive before adding the amine. A typical sequence is to dissolve the carboxylic acid and HOBt in the solvent, add the carbodiimide, stir for 15-30 minutes, and only then add the amine and base. This ensures the amine has a reactive intermediate to engage with immediately.
-
Switch Coupling Reagents: If N-acylurea formation remains a problem, switching to a phosphonium (PyBOP) or uronium/aminium (HATU) reagent is the best solution. These reagents do not form O-acylisourea intermediates and are thus not prone to this specific side reaction.[1][2]
-
Question 4: I am working with a chiral amine, and I'm concerned about epimerization. How can I detect and minimize this?
Answer: Epimerization, or the loss of stereochemical integrity at a chiral center, is a significant risk during amide coupling, particularly at the α-carbon of an amino acid derivative.[8]
-
Mechanism & Causality: The primary mechanism involves the formation of an oxazol-5(4H)-one intermediate. The activated carboxylic acid can cyclize, and the proton at the α-position of the resulting oxazolone is acidic. Deprotonation and re-protonation can occur, leading to racemization of that stereocenter.[8]
-
Detection and Prevention:
-
Detection: The most reliable method for detecting epimerization is chiral HPLC . This technique can separate the desired diastereomer from its epimer, allowing for accurate quantification of stereochemical purity.
-
Prevention:
-
Low-Racemization Reagents: Use coupling reagents known to minimize epimerization. Uronium/aminium salts like HATU and HCTU are generally considered safer than carbodiimides in this regard.
-
Additives are Key: If using a carbodiimide, the inclusion of additives like HOBt or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) is essential. These additives reduce the lifetime of the highly activating species that leads to oxazolone formation.[1]
-
Base Selection: Use weaker, non-nucleophilic bases like DIPEA or N-methylmorpholine. Stronger bases can increase the rate of proton abstraction from the oxazolone intermediate.
-
Temperature: Keep the reaction temperature low (0 °C to room temperature).
-
-
Visual Guides and Summaries
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a problematic pyrimidine-4-carboxamide synthesis.
Caption: A general troubleshooting workflow for pyrimidine-4-carboxamide synthesis.
Reaction vs. Side Reaction Pathways
This diagram illustrates the desired amide formation pathway against two common side reaction pathways.
Caption: Desired reaction pathway versus common side reaction pathways.
Data Summary Tables
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Pros | Cons & Common Byproducts |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available. | Moderate reactivity, risk of epimerization, N-acylurea formation, insoluble ureas (DCC).[2] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low epimerization. | More expensive, produces carcinogenic HMPA byproduct (BOP).[2] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very high reactivity, excellent for difficult couplings, low epimerization. | Most expensive, can form guanidinium byproducts if amine is added first. |
| Acyl Halides | Formed from SOCl₂, (COCl)₂ | Extremely reactive, effective for unreactive substrates. | Harsh formation conditions, sensitive to moisture, can promote side reactions with sensitive functional groups.[1][3] |
Table 2: Quick Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inefficient activation, poor amine nucleophilicity. | Switch to a stronger coupling reagent (HATU); convert acid to acyl chloride. |
| Byproduct with mass loss of 44 Da | Decarboxylation of starting material. | Lower reaction temperature; reduce reaction time.[5] |
| Difficult-to-remove byproduct (using carbodiimide) | N-acylurea formation. | Add HOBt or OxymaPure; pre-activate acid before adding amine; switch to HATU/PyBOP.[4] |
| Loss of stereochemical purity | Epimerization via oxazolone formation. | Use HATU; add HOAt to carbodiimide reaction; run at 0 °C; analyze with chiral HPLC.[8] |
| No reaction | Insolubility of starting materials; inactive reagent. | Test different solvents (DMF, NMP); use fresh, high-purity coupling reagents.[4] |
Experimental Protocols
Protocol 1: General Procedure for Pyrimidine-4-carboxamide Synthesis using HATU
This protocol is a robust starting point for most substrate combinations.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the pyrimidine-4-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (volume to make a ~0.1 M solution).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture. Stir at room temperature for 15 minutes. The solution may change color.
-
Coupling: Add the amine (1.05 eq.) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.[4]
-
Work-up: Once the starting carboxylic acid is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[4]
Protocol 2: Two-Step Procedure for Difficult Couplings via an Acyl Chloride
Use this method for sterically hindered or electron-deficient amines where standard methods fail.
-
Acyl Chloride Formation:
-
In a dry, nitrogen-flushed flask, suspend the pyrimidine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases and the solid dissolves.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately without further purification.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh, anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC/LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
References
-
ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives. Google Patents.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11643. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
PubMed. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. National Center for Biotechnology Information. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Wolfenden, R., & Yuan, Y. (2015). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 137(19), 6170–6172. Retrieved from [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862) ISC REVISED SYLLABUS 2026. Retrieved from [Link]
-
Dunn, G. E., & Prysiazniuk, S. Y. (1961). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 39(12), 285-295. Retrieved from [Link]
Sources
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- 2. peptide.com [peptide.com]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Pyrimidine-4-carboxamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Pyrimidine-4-carboxamide synthesis. The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The synthesis of its carboxamide derivatives, while based on established chemical principles, is often nuanced. Achieving optimal yield and purity requires a careful balance of reaction parameters, primarily temperature and time.
This guide is designed to move beyond simple procedural lists. It provides a framework for logical troubleshooting and optimization, grounded in mechanistic understanding. Here, we will dissect common experimental challenges, explain the causality behind our recommended solutions, and provide validated protocols to guide your laboratory work.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis of pyrimidine-4-carboxamide and its derivatives.
Question 1: My reaction yield is disappointingly low. What are the primary factors to investigate?
Answer: Low conversion is a frequent challenge that can typically be traced back to one of four areas: catalyst inefficiency, suboptimal reaction conditions, reactant integrity, or poor solvent choice.
-
Causality: The formation of the pyrimidine ring, often through a multicomponent reaction like the Biginelli synthesis, involves a series of equilibria and a final, often rate-limiting, cyclization/dehydration step. Each of these steps is sensitive to the reaction environment.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active and used in the correct loading. Lewis acids (e.g., UO₂(NO₃)₂·6H₂O) or Brønsted acids can be sensitive to moisture.[2] If using a reusable or heterogeneous catalyst, it may require regeneration or activation.[3]
-
Reaction Temperature & Time: Many syntheses require an initial energy input to overcome the activation barrier. A reaction that is sluggish at room temperature may proceed efficiently under reflux.[4] However, excessively high temperatures can lead to reactant decomposition. The best approach is to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature may be warranted.[5]
-
Reactant Purity & Stoichiometry: Impurities in your starting materials (aldehydes, β-ketoesters, urea/amidine) can inhibit the catalyst or introduce competing side reactions. Verify the purity of your reactants. Ensure precise stoichiometry, as an excess of one component can sometimes push the reaction forward, though this can complicate purification.
-
Solvent Selection: The solvent plays a crucial role in solubilizing reactants and mediating heat transfer. Solvents like ethanol, acetonitrile, and DMF are commonly used.[2][6] In some cases, solvent-free conditions have been shown to improve yields and simplify work-ups.[7][8]
-
Question 2: I'm observing a significant, difficult-to-remove side product. How can I identify and minimize it?
Answer: The formation of side products often competes directly with your desired reaction pathway. In pyrimidine synthesis, a common culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).
-
Causality: This side reaction is particularly prevalent in Biginelli-type syntheses when urea is used. At higher temperatures, urea can decompose to generate ammonia. This ammonia can then react with the aldehyde and two equivalents of the β-ketoester in a separate pathway to form the DHP, competing with the desired pyrimidine synthesis.[5]
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The Hantzsch pathway is often favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly suppress the formation of the DHP byproduct.[5]
-
Order of Addition: While not always effective, adding the urea component last to the reaction mixture can sometimes minimize its premature decomposition.
-
Catalyst Choice: The nature of the Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It may be beneficial to screen a small set of catalysts to find one that favors your desired product.
-
Characterization: Use ¹H NMR and Mass Spectrometry to characterize the impurity. Comparing the spectra to known Hantzsch DHPs can confirm its identity and guide your optimization strategy.
-
Question 3: The reaction is not going to completion, even after refluxing overnight. What are my next steps?
Answer: A stalled reaction indicates that the system has reached a point where the forward reaction rate is negligible. This can be due to catalyst deactivation, an insufficient energy input, or an unfavorable equilibrium.
-
Causality: The final cyclization and dehydration steps in pyrimidine synthesis can be reversible or have a high activation energy. If the energy supplied is insufficient or if the catalyst has been poisoned or degraded over the long reaction time, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Monitor Incrementally: Do not simply leave the reaction overnight without data. Monitor the reaction by TLC every 1-2 hours to establish a rate profile. This will tell you when the reaction stalls.
-
Incremental Temperature Increase: If the reaction stalls at a certain reflux temperature, a modest increase in energy may be required. If your solvent is, for example, ethanol (b.p. 78 °C), switching to a higher boiling solvent like acetonitrile (b.p. 82 °C) or toluene (b.p. 111 °C) could be tested, provided the reactants are stable at those temperatures.[2]
-
Consider Microwave Synthesis: Microwave-assisted synthesis is an excellent technique for overcoming high activation barriers and dramatically reducing reaction times from hours to minutes.[2][9] The rapid, uniform heating can drive reactions to completion where conventional heating fails.
-
Add More Catalyst: It is possible the catalyst has degraded. Adding a fresh portion of the catalyst to the stalled reaction mixture can sometimes restart the conversion.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature and reaction time for my optimization experiments? A good starting point is often room temperature to observe any initial reactivity, followed by gentle heating to 60 °C.[5] A typical experiment might run for 2-12 hours. However, the optimal conditions are highly dependent on the specific substrates and catalyst used.[2][4] There is no substitute for empirical data; always monitor your reaction's progress by TLC to determine the actual time to completion.
Q2: How does the choice of catalyst influence the optimal temperature and time? A highly active catalyst, such as a strong Lewis acid or a palladium complex in a cross-coupling strategy, can significantly lower the activation energy of the reaction.[6][10] This often allows for lower reaction temperatures and drastically shorter reaction times. Conversely, a milder catalyst or a simple Brønsted acid may require higher temperatures (reflux) and longer times to achieve the same conversion.[5]
Q3: What is the impact of electron-donating vs. electron-withdrawing groups on the reactants? The electronic nature of your substituents matters. For reactions involving an aldehyde, an electron-withdrawing group (e.g., -NO₂) can make the carbonyl carbon more electrophilic and may speed up the initial condensation steps. Conversely, an electron-donating group (e.g., -OCH₃) can slow it down.[8] You may find that electron-rich substrates require slightly higher temperatures or longer reaction times to achieve full conversion.
Q4: Can I use water as a solvent? Yes, and it is often encouraged as a green chemistry approach. Several modern protocols for pyrimidine synthesis have been developed that use water or a water/ethanol mixture as the solvent, sometimes with the aid of a catalyst.[11] These methods can be highly efficient, leading to high yields and simplified product isolation through precipitation.
Data & Protocols
Table 1: Example Solvent & Temperature Effects on a Biginelli-Type Reaction
This table summarizes hypothetical but representative data for the synthesis of a 4-aryl-pyrimidine-5-carboxamide derivative, illustrating the impact of reaction conditions on yield.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 5 | 25 (RT) | 12 | 25 |
| 2 | Ethanol | 5 | 78 (Reflux) | 4 | 85 |
| 3 | Acetonitrile | 5 | 82 (Reflux) | 3 | 92 |
| 4 | Toluene | 5 | 111 (Reflux) | 3 | 70* |
| 5 | Water | 5 | 100 (Reflux) | 2 | 95 |
| 6 | None (Solvent-Free) | 5 | 100 | 1 | 90 |
*Note: Lower yield in toluene could be due to poor solubility of intermediates or thermal degradation.
Experimental Protocols
Protocol 1: General Procedure for Uranyl Nitrate Catalyzed Synthesis of 4-Aryl Pyrimidine-5-carboxamide Derivatives[2]
-
In a round-bottom flask, combine the substituted aldehyde (1 mmol), acetoacetanilide (1 mmol), and urea (1.2 mmol).
-
Add the solvent of choice (e.g., acetonitrile, 20 mL).
-
Add the catalyst, UO₂(NO₃)₂·6H₂O (5 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-5 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid product. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the filtered solid with cold water and then recrystallize from a suitable solvent (e.g., hot methanol or ethanol) to afford the pure product.
Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Using a capillary tube, spot a small amount of the starting material mixture (co-spot) and the reaction mixture onto a TLC plate.
-
Place the plate in the chamber and allow the solvent to elute up the plate.
-
Remove the plate and visualize the spots under a UV lamp.
-
The reaction is complete when the starting material spots (especially the limiting reagent) have disappeared from the reaction mixture lane and a new, more prominent product spot is observed.
Visualized Workflows
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common pyrimidine synthesis issues.
Parameter Interdependencies in Reaction Optimization
Caption: The relationship between key reaction parameters and outcomes.
References
-
ResearchGate. Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Available from: [Link]
-
CNGBdb. A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Available from: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions in the synthesis of 4a. Available from: [Link]
-
Academica. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. Available from: [Link]
-
Journal of Contemporary Research. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]
-
ESI. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]
-
ResearchGate. Synthesis of pyrimidine derivatives under solvent-free conditions. Available from: [Link]
-
National Institutes of Health. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Available from: [Link]
-
PubMed. Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. Available from: [Link]
-
Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available from: [Link]
-
PubMed. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. Available from: [Link]
-
ResearchGate. Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. Available from: [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. db.cngb.org [db.cngb.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aqueous Solubility of Pyrimidine-4-carboxamide
Welcome to the technical support guide for Pyrimidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Pyrimidine scaffolds are vital in medicinal chemistry, but their physicochemical properties, particularly solubility, often present significant hurdles in experimental and developmental settings.[1] This guide provides a structured, causality-driven approach to understanding and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when working with Pyrimidine-4-carboxamide and similar heterocyclic compounds.
Q1: What intrinsic properties of Pyrimidine-4-carboxamide contribute to its poor aqueous solubility?
A1: The solubility of Pyrimidine-4-carboxamide is governed by a delicate balance between its hydrophilic and hydrophobic features. The pyrimidine ring itself is aromatic and relatively nonpolar. While the two nitrogen atoms in the ring and the carboxamide group can participate in hydrogen bonding with water, the overall planarity and crystalline structure of the molecule often lead to strong crystal lattice energy.[2] This energy, which holds the molecules together in a solid state, must be overcome for dissolution to occur. For many such molecules, the energy required to break these intermolecular bonds is greater than the energy gained from interacting with water, resulting in low aqueous solubility.[2]
Q2: I added my solid Pyrimidine-4-carboxamide directly to a buffer, and it won't dissolve. What went wrong?
A2: Direct dissolution of highly crystalline, poorly soluble compounds in aqueous buffers is often unsuccessful. The issue likely stems from one or more of the following factors:
-
High Crystal Lattice Energy: As mentioned, the solid compound may be in a highly stable crystalline form that resists dissolution.
-
Insufficient Solvation Energy: The interaction with water molecules alone may not provide enough energy to break the crystal lattice.
-
Rate of Dissolution: The process may be extremely slow, requiring significant time and energy (e.g., heating, prolonged agitation) to reach equilibrium, which may not be practical for many experimental workflows.
-
Metastable Forms: The compound might be converting to a less soluble, more stable crystalline form (polymorph) upon contact with the aqueous environment.
Q3: The product datasheet recommends making a stock solution in DMSO first. Why is this the standard practice?
A3: This is the most common and practical approach for handling poorly soluble compounds in discovery research. By first dissolving the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), you are creating a concentrated stock solution.[3] When a small volume of this stock is then diluted into a larger volume of aqueous buffer, the compound can momentarily exist at a concentration higher than its true equilibrium solubility. This is known as kinetic solubility . The DMSO acts as a "carrier" solvent, disrupting the crystal lattice and allowing the individual molecules to be dispersed in the aqueous medium. However, this creates a supersaturated state that may be unstable, leading to precipitation over time.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Understanding this distinction is critical for designing robust experiments and interpreting your results correctly. Kinetic solubility is a measure of how readily a compound dissolves from a DMSO stock into an aqueous buffer, while thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Concentrated organic stock solution (e.g., DMSO) | Solid, crystalline compound |
| Method | Rapid addition of stock to buffer, short incubation (minutes to hours) | Long equilibration of excess solid in buffer (typically 24-72 hours)[4] |
| Measurement | Measures the concentration before precipitation occurs | Measures the true equilibrium concentration of the dissolved solid |
| Value | Often higher than thermodynamic solubility | Represents the maximum stable concentration |
| Primary Use | High-throughput screening (HTS), early discovery assays[5] | Lead optimization, formulation development, biopharmaceutical studies[5] |
Part 2: Systematic Troubleshooting Guide for Solubility Issues
Encountering precipitation or incomplete dissolution can compromise experimental results. Follow this systematic workflow to diagnose and resolve common solubility problems with Pyrimidine-4-carboxamide.
Caption: Troubleshooting workflow for solubility issues.
Part 3: Essential Experimental Protocols
These protocols provide standardized methods for preparing solutions and quantifying the solubility of Pyrimidine-4-carboxamide.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a clear, high-concentration stock solution of Pyrimidine-4-carboxamide in an organic solvent for subsequent dilution into aqueous media.
Materials:
-
Pyrimidine-4-carboxamide (solid)
-
Anhydrous DMSO (or other suitable polar aprotic solvent like DMF)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of solid Pyrimidine-4-carboxamide and transfer it to the volumetric flask.
-
Solvent Addition: Add approximately 80% of the final volume of DMSO to the flask.
-
Dissolution: Cap the flask and vortex vigorously for 1-2 minutes. If solids remain, place the flask in a bath sonicator for 5-10 minutes. The goal is a visually clear, particulate-free solution.
-
Volume Adjustment: Once fully dissolved, allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.
-
Final Mixing: Invert the capped flask 10-15 times to ensure homogeneity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Causality Note: Using a polar aprotic solvent like DMSO is effective because it can disrupt the crystal lattice of the compound without forming the strong, ordered solvent shell that water does, allowing for much higher concentrations.[3]
Protocol 2: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Objective: To determine the true equilibrium solubility of Pyrimidine-4-carboxamide in a specific aqueous buffer. This method is considered the "gold standard" for solubility measurement.[4]
Caption: Workflow for thermodynamic solubility determination.
Procedure:
-
Sample Preparation: Add an excess amount of solid Pyrimidine-4-carboxamide to a glass vial containing a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the suspension for 24 to 72 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. Critical Step: The first few drops should be discarded to saturate any potential binding sites on the filter.
-
Quantification: Prepare a standard curve of Pyrimidine-4-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered sample using a validated analytical method, typically reverse-phase HPLC with UV detection, to determine the concentration of the dissolved compound.[4]
-
Reporting: The measured concentration is the thermodynamic solubility, reported in units such as µg/mL or µM.
Part 4: Advanced Solubility Enhancement Strategies
When simple co-solvent systems are insufficient, more advanced formulation strategies may be required, particularly in later-stage drug development.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility. While Pyrimidine-4-carboxamide is a neutral amide, related acidic or basic derivatives would be highly sensitive to pH.[6]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing the overall solubility of the compound in the bulk solution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the drug from water and increasing its apparent solubility.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state.[4] By eliminating the crystal lattice energy, ASDs can significantly enhance the apparent solubility and dissolution rate of a compound. This is a common strategy for developing oral dosage forms for poorly soluble drugs.[3]
References
- BenchChem Technical Support. (2025).
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences.
-
Solubility of Things. (n.d.). Solubility of 5-fluoro-N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Chemistry - An Asian Journal. [Link]
- BenchChem Technical Support. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating the Purification Challenges of Crude Pyrimidine-4-carboxamide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Pyrimidine-4-carboxamide. This resource is designed to provide practical, in-depth solutions to common issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high-purity material essential for your research and development endeavors.
Introduction: Understanding the Molecule
Pyrimidine-4-carboxamide is a polar heterocyclic compound, a characteristic that is central to both its biological activity and the difficulties encountered during its purification. Its structure, featuring multiple hydrogen bond donors and acceptors, leads to high solubility in polar solvents and presents unique challenges in separating it from structurally similar impurities.[1] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude Pyrimidine-4-carboxamide product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if synthesizing from a corresponding nitrile, residual starting material and hydrolyzed carboxylic acid are common. Syntheses involving multi-component reactions may have various partially reacted or rearranged byproducts.[2][3] It is crucial to obtain analytical data (e.g., LC-MS, NMR) of your crude material to identify the specific impurities you need to remove.
Q2: My Pyrimidine-4-carboxamide seems to be thermally sensitive. What precautions should I take during purification?
A2: While specific thermal stability data for Pyrimidine-4-carboxamide is not extensively published, pyrimidine derivatives can be susceptible to degradation at elevated temperatures, especially in the presence of acid or base.[4] It is advisable to use the minimum necessary heat during recrystallization and to evaporate solvents under reduced pressure at moderate temperatures (e.g., 40-50°C). For chromatographic separations, operating at room temperature is generally recommended.
Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A3: It is common for a single solvent to be either too effective (high solubility even when cold) or too poor (low solubility even when hot) for successful recrystallization. In such cases, a two-solvent system is often the solution. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of an "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) until turbidity is observed.[5] Common solvent systems for pyrimidine derivatives include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.[5][6]
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Recrystallization Issues
Problem 1: My Pyrimidine-4-carboxamide oils out during cooling instead of forming crystals.
-
Probable Cause: The solution is too concentrated, the compound is too soluble in the chosen solvent, or the cooling rate is too fast. Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more of the primary solvent to decrease the concentration.
-
Modify Solvent System: If dilution is ineffective, consider adding a small amount of an anti-solvent to the hot solution to decrease the overall solubility.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, proceed to cool in an ice bath.[5]
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Problem 2: I have very low recovery after recrystallization.
-
Probable Cause: The compound has significant solubility in the cold crystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Solvent System: Choose a solvent in which the compound has a steep solubility curve (i.e., very soluble when hot, but poorly soluble when cold).
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[5]
-
Concentrate the Mother Liquor: If the low recovery is due to high solubility, you can try to recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.
-
Problem 3: My final crystalline product is still colored.
-
Probable Cause: Colored impurities are co-crystallizing with your product.
-
Solution:
-
Charcoal Treatment: Before the hot filtration step in your recrystallization protocol, add a small amount of activated charcoal to the hot solution and briefly swirl or stir. The charcoal will adsorb many colored impurities.[5]
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool. Be careful not to use too much charcoal, as it can also adsorb your product.
-
Column Chromatography Issues
Problem 4: My compound is streaking or tailing badly on the silica gel column.
-
Probable Cause: Pyrimidine-4-carboxamide is a polar and potentially basic compound. The acidic nature of silica gel can lead to strong interactions, causing poor peak shape. The mobile phase may also be inappropriate.
-
Solution:
-
Modify the Mobile Phase: For highly polar compounds, a more polar mobile phase is needed. A common choice for pyrimidine derivatives is a mixture of dichloromethane (DCM) or ethyl acetate with methanol.[7]
-
Add a Modifier: To reduce tailing of basic compounds on silica, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide in the methanol portion of your eluent.[7]
-
Switch Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another option.[7]
-
Problem 5: I can't separate my product from a close-running impurity.
-
Probable Cause: The polarity of your product and the impurity are too similar for effective separation with the current chromatographic conditions.
-
Solution:
-
Optimize Mobile Phase: Experiment with different solvent systems using Thin Layer Chromatography (TLC) first. Try solvent mixtures with different selectivities (e.g., replace ethyl acetate with acetone or THF). A shallower gradient in your mobile phase can also improve resolution.
-
Change Stationary Phase: As mentioned above, switching from silica to alumina or a reverse-phase material can alter the elution order and improve separation.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds.[1]
-
Consider an Alternative Purification Method: If chromatography is ineffective, recrystallization may be a better option, as it separates based on differences in solubility and crystal lattice packing rather than polarity.
-
Experimental Protocols
Protocol 1: Standard Recrystallization from a Two-Solvent System (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude Pyrimidine-4-carboxamide. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine a suitable mobile phase using TLC. A good system will give your product an Rf value of approximately 0.2-0.4. For Pyrimidine-4-carboxamide, start with a mobile phase of 95:5 DCM:Methanol and adjust the polarity as needed. Consider adding 0.5% triethylamine to the mobile phase to improve peak shape.
-
Column Packing: Pack a column with silica gel using your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a suitable solvent, add silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution by TLC.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Logic for Recrystallization
Caption: Decision workflow for troubleshooting common recrystallization issues.
Purification Method Selection
Caption: Guide for selecting an initial purification strategy based on crude analysis.
References
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
- PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid - Cayman Chemical.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
- Substances yield after recrystallization from different solvents. - ResearchGate.
- Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. - ResearchGate.
- (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies - ResearchGate.
- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents.
- Thermal analysis of some novel pyrimidine derivatives - ResearchGate.
- A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar.
- KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same - Google Patents.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -.
- Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF - ResearchGate.
- Pyrimidine synthesis - Organic Chemistry Portal.
- Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC - NIH.
- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC.
- 31462-59-6|Pyrimidine-4-carboxylic acid|BLD Pharm.
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica.
- Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate.
- Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH.
- Pyrimidine-4-carboxamide, 80 | C20H21N5O | CID 44520966 - PubChem - NIH.
- A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. - Literature - Data resources - CNGBdb.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI.
- Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety - Taylor & Francis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation Studies of Pyrimidine-4-carboxamide
Welcome to the technical support center for Pyrimidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on conducting stability and degradation studies. Here, you will find scientifically grounded protocols, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and success of your experimental work.
Introduction: Understanding the Stability of Pyrimidine-4-carboxamide
Pyrimidine-4-carboxamide is a key heterocyclic scaffold in medicinal chemistry. Its stability is a critical parameter that can influence its biological activity, shelf-life, and formulation development.[1] Degradation of the molecule can lead to loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of its degradation pathways under various stress conditions is essential.
This guide will walk you through the principles and practical execution of forced degradation studies as they apply to Pyrimidine-4-carboxamide, helping you to develop robust stability-indicating analytical methods.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when starting stability studies on Pyrimidine-4-carboxamide.
Q1: What are the primary degradation pathways I should be concerned about for Pyrimidine-4-carboxamide?
A1: Based on the structure of Pyrimidine-4-carboxamide, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis. The pyrimidine ring itself can be susceptible to cleavage under harsh conditions, and the carboxamide group can undergo hydrolysis.
Q2: What are the initial steps for conducting a forced degradation study?
A2: The first step is to establish a baseline by analyzing a non-degraded sample of Pyrimidine-4-carboxamide. Subsequently, the compound should be subjected to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.
Q3: How do I choose the right analytical technique to monitor the degradation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of Pyrimidine-4-carboxamide and separating its degradation products.[2] A mass spectrometry (MS) detector can be coupled with HPLC (LC-MS) to help in the identification of the degradation products.
Q4: What should I do if my Pyrimidine-4-carboxamide sample shows no degradation under initial stress conditions?
A4: If no degradation is observed, you may need to increase the severity of the stress conditions. This can include increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., acid, base, or oxidizing agent).
Q5: How can I confirm that my analytical method is "stability-indicating"?
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. To confirm this, you need to demonstrate that all degradation product peaks are well-resolved from the main API peak in your chromatogram. Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool for this purpose.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape or peak splitting in HPLC analysis. | 1. Co-elution of degradants. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Optimize the mobile phase composition or gradient to improve separation. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent or irreproducible degradation results. | 1. Inconsistent stress conditions. 2. Sample solubility issues. 3. Instability of degradation products. | 1. Ensure precise control of temperature, time, and concentration of stressors. 2. Verify the solubility of Pyrimidine-4-carboxamide in the stress medium; use a co-solvent if necessary. 3. Analyze samples immediately after degradation or store them under conditions that prevent further change. |
| Mass balance is not within the acceptable range (typically 90-110%). | 1. Co-elution of degradants with the main peak. 2. Degradants are not UV-active at the detection wavelength. 3. Formation of volatile or non-eluting degradants. | 1. Improve chromatographic resolution. 2. Use a PDA detector to screen for the optimal detection wavelength for all components. 3. Consider using a universal detector like a Charged Aerosol Detector (CAD) or MS. |
| Precipitation of the compound during the study. | Low aqueous solubility of Pyrimidine-4-carboxamide or its degradants. | 1. Reduce the starting concentration of the compound. 2. Incorporate a co-solvent (e.g., acetonitrile, methanol) into the stress medium. 3. For pH-dependent solubility, adjust the pH of the medium.[3] |
Part 3: Experimental Protocols and Methodologies
Here are detailed, step-by-step methodologies for conducting forced degradation studies on Pyrimidine-4-carboxamide.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve Pyrimidine-4-carboxamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL.
Forced Degradation Studies
The following are recommended starting conditions for the forced degradation of Pyrimidine-4-carboxamide. The conditions may need to be optimized based on the observed degradation.
-
Acidic Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 10 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a 100 µg/mL solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
-
Prepare a 10 µg/mL solution of the solid sample in the mobile phase after exposure.
-
Stability-Indicating HPLC Method
The following is a suggested starting point for a stability-indicating HPLC method. This method will likely require optimization for your specific instrumentation and degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or as determined by PDA analysis) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Part 4: Visualization of Degradation Pathways and Workflows
Visual aids can help in understanding the complex processes involved in stability studies.
General Workflow for Forced Degradation Studies
References
- Synthesis of bioactive pyrimidine‐4‐carboxamide analogues.
- Thermal analysis of some novel pyrimidine derivatives - Semantic Scholar. (URL not available)
-
Thermal analysis of some novel pyrimidine derivatives - ResearchGate. ([Link])
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. ([Link])
-
Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. ([Link])
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - MDPI. ([Link])
Sources
Improving the regioselectivity of "Pyrimidine-4-carboxamide" synthesis
Welcome to the technical support center for the synthesis of pyrimidine-4-carboxamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern these reactions. This guide is structured in a question-and-answer format to directly address common challenges, with a strong focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary issue is poor regioselectivity. I'm getting a mixture of isomers during C-H functionalization. Why is this happening and how can I specifically favor C4-carboxamidation?
A1: Understanding the Root Cause: The Electronic Nature of the Pyrimidine Ring
The regioselectivity challenge is rooted in the inherent electronic properties of the pyrimidine ring. As a π-deficient heterocycle, the two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic and susceptible to nucleophilic attack. However, the positions are not equally reactive.
-
C2, C4, and C6 positions: These positions are the most electron-deficient due to their proximity to the nitrogen atoms. They are the primary sites for nucleophilic attack and deprotonative metalation.
-
C5 position: This position is comparatively more electron-rich, making it the preferred site for electrophilic substitution.
Direct C-H functionalization to introduce a carboxamide group often involves transition-metal-catalyzed reactions, where the catalyst's interaction with the substrate dictates the site of activation.[1] Without precise control, a mixture of C2, C4, and even C6 isomers can result.
Troubleshooting Strategies for Regiocontrol:
Strategy A: Pre-emptive Functionalization (The Substrate-Directed Approach)
The most straightforward method to ensure C4-carboxamide formation is to use a starting material where the C4 position is already uniquely functionalized for amide synthesis. This circumvents the issue of competitive C-H activation at other sites.
-
From Pyrimidine-4-carboxylic Acid: This is the most direct route. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the carboxylic acid with the desired amine. This method is reliable and highly selective. Pyrimidine-4-carboxylic acid is commercially available and serves as a versatile synthetic intermediate.[2][3][4]
-
From Pyrimidine-4-carbonitrile: The nitrile group at the C4 position can be hydrolyzed (under acidic or basic conditions) to the corresponding carboxamide. This can be a one-step process or proceed via the carboxylic acid intermediate. This route is effective when the corresponding carbonitrile is more accessible than the carboxylic acid.[5]
-
From 4-Halopyrimidines: A halogen (Cl, Br) at the C4 position can be displaced by an amine via nucleophilic aromatic substitution (SNAr) to form an aminopyrimidine, which can then be further functionalized. Alternatively, palladium-catalyzed carbonylation in the presence of an amine can directly install the carboxamide group.
Caption: Troubleshooting workflow for a failing direct C-H amidation reaction.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Cause: The transition metal precatalyst (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) may have degraded, or the ligand may be impure or oxidized.
-
Solution: Use freshly purchased or purified catalyst and ligands. Ensure they are handled under an inert atmosphere (e.g., in a glovebox) if they are air-sensitive. The ligand plays a crucial role in stabilizing the active catalytic species and influencing selectivity.
-
-
Oxidant Compatibility and Stoichiometry:
-
Cause: Many C-H functionalization reactions are oxidative, requiring a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) to regenerate the active catalyst. The oxidant may be old, hydrated, or simply unsuitable for your specific substrate.
-
Solution: Ensure the oxidant is fresh and anhydrous. If one oxidant fails, try others. For example, silver salts are common, but sometimes copper or organic oxidants provide better results.
-
-
Solvent Effects:
-
Cause: The solvent influences substrate solubility, catalyst stability, and the reaction mechanism itself. A poor choice of solvent can completely shut down catalysis. For instance, some Rh(III)-catalyzed amidations show product distributions that are directly controlled by the solvent. [6] * Solution: Screen a range of solvents. Common choices include polar aprotic solvents (DMF, DMAc, MeCN) or less polar options like 1,2-dichloroethane (DCE) or t-AmylOH. The optimal solvent is highly system-dependent.
-
-
Temperature and Reaction Time:
-
Cause: C-H bond activation has a significant activation energy barrier. Insufficient temperature or time will result in low conversion.
-
Solution: Monitor the reaction over time using TLC or LCMS. If the reaction stalls, a modest increase in temperature (e.g., from 80°C to 100°C) may be necessary. Be cautious, as excessive heat can lead to catalyst decomposition or byproduct formation.
-
-
Substrate-Specific Issues:
-
Cause: Other functional groups on your pyrimidine substrate may interfere with the reaction by coordinating to the catalyst or reacting under the conditions. Strong electron-withdrawing groups can further deactivate the ring, making C-H activation more difficult.
-
Solution: If you suspect a functional group is problematic, consider a protecting group strategy. If the ring is too deactivated, you may need to switch to a more reactive catalytic system or abandon the C-H functionalization approach in favor of a classical synthesis (Strategy A).
-
Q3: I'm observing a significant fluorescent byproduct in my multicomponent reaction. What is it and how can I prevent its formation?
A3: Identifying and Preventing the Hantzsch Dihydropyridine Byproduct
This is a classic issue in reactions like the Biginelli synthesis, which constructs the pyrimidine ring from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.
-
The Culprit: The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP). [7][8]This side reaction becomes competitive under certain conditions.
-
Mechanism of Formation: The Hantzsch pathway is favored when urea decomposes at elevated temperatures to generate ammonia. Two equivalents of the β-dicarbonyl compound can then react with the aldehyde and the in-situ generated ammonia, leading to the DHP instead of the desired dihydropyrimidinone. [7]
Caption: Competing Biginelli and Hantzsch reaction pathways. High temperature favors the Hantzsch side reaction.
Prevention Strategies:
| Strategy | Rationale | Implementation | Reference |
| Temperature Control | The primary driver for the Hantzsch side reaction is the thermal decomposition of urea into ammonia. | Lower the reaction temperature. While this may increase the required reaction time, it is the most effective way to suppress DHP formation. Monitor progress by TLC. | [7][8] |
| Catalyst Selection | The choice of Lewis or Brønsted acid catalyst can influence the relative rates of the two competing pathways. | Screen different catalysts. For example, some catalysts may more effectively activate the urea pathway without promoting its decomposition. | [7] |
| Order of Addition | Minimizing the time urea is exposed to high temperatures before reacting can reduce decomposition. | Consider adding the urea portion-wise or as the last component once the other reactants have formed an initial adduct. | [7] |
By carefully controlling the reaction temperature, you can significantly shift the equilibrium away from the undesired Hantzsch pathway and towards your target pyrimidine-4-carboxamide precursor.
References
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. National Center for Biotechnology Information. Available at: [Link]
-
A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. CNGBdb. Available at: [Link]
-
Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. Available at: [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. ACS Publications. Available at: [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]
-
56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Preprints.org. Available at: [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. National Center for Biotechnology Information. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]
-
4-Pyrimidinecarboxylic acid. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"Pyrimidine-4-carboxamide" catalyst selection and optimization
Technical Support Center: Pyrimidine-4-carboxamide Synthesis
Welcome to the technical support center for Pyrimidine-4-carboxamide catalyst selection and optimization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important chemical scaffold. Here, we provide field-proven insights, troubleshooting guides, and optimization protocols in a practical question-and-answer format to support your experimental success.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common initial questions regarding the selection of an appropriate catalytic system for the synthesis of pyrimidine-4-carboxamide derivatives.
Q1: What are the primary catalytic strategies for synthesizing pyrimidine-4-carboxamides?
A1: The synthesis of the pyrimidine-4-carboxamide core is most effectively achieved through multi-component reactions (MCRs), which offer step and atom economy.[1] The dominant strategies involve:
-
Palladium-Catalyzed MCRs: These are highly effective, often involving a four-component reaction strategy using starting materials like amidines, styrenes, and a dual-role synthon like N,N-dimethylformamide (DMF).[1][2] Palladium catalysts excel in facilitating complex C-H bond functionalization and cross-dehydrogenative coupling processes.[1]
-
Lewis Acid Catalysis: Various Lewis acids, such as Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O), have been successfully employed in one-pot syntheses, particularly in Biginelli-type reactions which produce related dihydropyrimidinone carboxamides.[3][4] These catalysts are often cost-effective and can be used under conventional heating or microwave irradiation.[3]
-
Other Transition Metal Catalysts: Copper (Cu) and Gold (Au) complexes have also been utilized in cycloaddition reactions to construct the pyrimidine ring, although their application specifically for the carboxamide variant is part of a broader synthetic landscape.[2]
Q2: How do I choose between a Palladium catalyst and a simpler Lewis acid?
A2: The choice depends on your specific synthetic goals, substrate scope, and available resources.
-
Choose a Palladium Catalyst (e.g., Pd(OAc)₂) if:
-
Choose a Lewis Acid (e.g., UO₂(NO₃)₂·6H₂O, ZrCl₄, BiCl₃) if:
-
You are performing a Biginelli-type condensation with aldehydes, urea/thiourea, and a β-ketoester or acetoacetanilide.[3]
-
Cost-effectiveness, catalyst availability, and simpler reaction setups are a priority.[3]
-
You are aiming for dihydropyrimidine-5-carboxamide structures, which are common products of this reaction type.[3]
-
The following diagram outlines a general workflow for catalyst selection.
Caption: Catalyst selection workflow for pyrimidine-4-carboxamide synthesis.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of pyrimidine-4-carboxamide and related structures.
Q3: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
A3: Low yield is a common issue stemming from several factors. A systematic approach is the best way to diagnose and solve the problem.[6][7]
-
Purity of Reactants: Impurities in your starting materials (amidines, aldehydes, etc.) can inhibit or poison the catalyst.[6]
-
Solution: Verify the purity of all reagents using techniques like NMR or LC-MS before use. Purify starting materials if necessary.
-
-
Catalyst Activity: The catalyst may be inactive or degraded. This is especially true for air- or moisture-sensitive catalysts or reusable catalysts that have lost activity.[6]
-
Solution: Use a fresh batch of catalyst. If using a palladium catalyst, ensure it is handled under an inert atmosphere (Nitrogen or Argon). For reusable catalysts, consider a regeneration step if applicable.[7]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. The reaction may not be reaching completion, or the product might be degrading under harsh conditions.[8]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. First, try extending the reaction time. If conversion remains low, incrementally increase the temperature. Conversely, if you suspect product degradation, try lowering the temperature.
-
-
Incorrect Solvent: The solvent choice impacts reactant solubility, reaction rate, and catalyst stability.[6]
The following logic tree illustrates a troubleshooting workflow for low yield.
Caption: Troubleshooting logic tree for addressing low reaction yields.
Q4: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A4: The formation of side products often indicates a competing reaction pathway is active.
-
For Biginelli-type Reactions: The most common side product is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of the β-keto compound react with the aldehyde, especially at higher temperatures where urea can decompose to ammonia.
-
For Palladium-Catalyzed Reactions: Side products can arise from homo-coupling of starting materials or incomplete reactions.
-
Solution: Carefully control the stoichiometry of your reactants. Ensure the oxidant (if required) is added correctly and is active. The choice of ligands on the palladium center can also dramatically influence selectivity; consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Q5: My catalyst appears to be degrading during the reaction. What could be the cause?
A5: Catalyst degradation can be thermal, or it can be caused by impurities or incompatible reaction conditions.[10][11]
-
Thermal Degradation: Some catalysts are not stable at high temperatures over long periods.
-
Solution: Check the manufacturer's data for the thermal stability of your catalyst. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[11]
-
-
Poisoning: Certain functional groups (e.g., thiols) or impurities in the starting materials or solvent can act as catalyst poisons, particularly for palladium catalysts.
-
Solution: Ensure high purity of all reagents and use anhydrous, degassed solvents. If a problematic functional group is present on your substrate, it may require a protecting group strategy.
-
-
Oxidative Degradation: For air-sensitive catalysts like many Pd(0) species, exposure to oxygen can lead to rapid deactivation.
-
Solution: Perform the reaction under a strictly inert atmosphere (e.g., a nitrogen or argon glovebox or Schlenk line techniques).
-
Part 3: Catalyst and Reaction Optimization
Once a promising catalyst has been identified, the next step is to optimize the reaction conditions to maximize yield and purity.
Q6: How should I structure an experiment to optimize reaction conditions for my pyrimidine-4-carboxamide synthesis?
A6: A systematic, one-variable-at-a-time approach or a Design of Experiments (DoE) approach is recommended. Key parameters to investigate include catalyst loading, temperature, concentration, and solvent.
Experimental Protocol: Reaction Optimization Screening
This protocol provides a general framework for optimizing a palladium-catalyzed synthesis.
1. Materials & Setup:
-
Starting Materials: Amidine HCl (1.0 eq), Styrene derivative (1.2 eq), Base (e.g., K₂CO₃, 2.5 eq), Oxidant (e.g., Ag₂O, 2.0 eq).
-
Catalyst: Pd(OAc)₂ (x mol%).
-
Solvent: Anhydrous DMF.
-
Setup: A series of oven-dried reaction vials with stir bars, under an inert atmosphere (N₂ or Ar).
2. Procedure:
-
Baseline Reaction: Set up a baseline reaction using conditions reported in the literature or from your initial successful attempt (e.g., 5 mol% catalyst, 100 °C, 0.2 M concentration).
-
Vary Catalyst Loading: Set up parallel reactions with varying catalyst loading (e.g., 1, 2.5, 5, and 10 mol%) while keeping all other parameters constant.
-
Vary Temperature: Using the optimal catalyst loading from the previous step, set up parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Vary Solvent: Using the optimal catalyst loading and temperature, test different anhydrous, polar aprotic solvents (e.g., DMF, DMAc, NMP, Dioxane).
3. Analysis:
-
After a fixed time (e.g., 24 hours), quench all reactions.
-
Analyze the yield and purity of the desired pyrimidine-4-carboxamide in each reaction vial using LC-MS or ¹H NMR with an internal standard.
4. Data Presentation:
-
Summarize the results in a clear table to identify the optimal conditions.
Table 1: Example of Optimization Data Summary
| Entry | Variable Changed | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 1 | Baseline | 5.0 | 100 | DMF | 65 |
| 2 | Cat. Loading | 1.0 | 100 | DMF | 32 |
| 3 | Cat. Loading | 2.5 | 100 | DMF | 58 |
| 4 | Cat. Loading | 10.0 | 100 | DMF | 68 |
| 5 | Temperature | 5.0 | 80 | DMF | 45 |
| 6 | Temperature | 5.0 | 120 | DMF | 75 |
| 7 | Solvent | 5.0 | 120 | DMAc | 78 |
| 8 | Solvent | 5.0 | 120 | Dioxane | 82 |
Based on this hypothetical data, the optimal conditions would be 5.0 mol% catalyst in Dioxane at 120 °C.
References
-
ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Retrieved from [Link]
-
CNGBdb. (n.d.). A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
PubMed. (2014). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan. Retrieved from [Link]
-
ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
(n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Retrieved from [Link]
- Google Patents. (n.d.). US20240083873A1 - Pyrimidine carboxamide compound and application thereof.
-
ResearchGate. (2021). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]
-
PubMed Central. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
PubMed Central. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. Retrieved from [Link]
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American Chemical Society. (2015). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
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MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
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(n.d.). CHEMISTRY (862). Retrieved from [Link]
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Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrimidine-4-carboxamide Derivatives
Introduction
Pyrimidine-4-carboxamide derivatives are a promising class of compounds with significant therapeutic potential across various disease areas, including oncology and inflammation.[1] Despite their often high in vitro potency, researchers frequently encounter a critical roadblock during preclinical development: poor oral bioavailability. This limitation can stall or even terminate the progression of otherwise promising drug candidates.
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the oral delivery of pyrimidine-4-carboxamide derivatives. In a practical question-and-answer format, this guide provides field-proven insights and step-by-step protocols to diagnose the root causes of poor bioavailability and implement effective strategies for improvement.
Part 1: Troubleshooting Guide - Root Cause Analysis
This section addresses the common issues encountered during the early assessment of oral bioavailability for pyrimidine-4-carboxamide derivatives.
Q1: My pyrimidine-4-carboxamide derivative demonstrates high in vitro potency but exhibits poor exposure in animal models after oral dosing. What are the likely culprits?
A1: This is a classic efficacy-to-in vivo translation problem. The discrepancy between in vitro potency and in vivo exposure typically points to one or more issues within the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound. For pyrimidine-4-carboxamide derivatives, the most common causes of poor oral bioavailability are:
-
Poor Aqueous Solubility: Many heterocyclic compounds, including pyrimidine derivatives, are crystalline and have low solubility in gastrointestinal fluids. This "brick-dust" nature means the compound does not dissolve efficiently, which is a prerequisite for absorption.[2]
-
Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
High First-Pass Metabolism: The compound is absorbed from the gut but is then extensively metabolized by enzymes in the intestinal wall and/or the liver before it can reach systemic circulation.
-
Efflux Transporter Substrate: The compound is actively pumped back into the intestinal lumen by efflux transporters, such as P-glycoprotein (P-gp), reducing its net absorption. Several pyrimidine-based compounds have been identified as P-gp substrates.
A systematic approach is required to pinpoint the primary barrier to oral bioavailability.
Q2: How can I experimentally determine if poor solubility is the main issue for my compound?
A2: A straightforward and effective method is to conduct an in vitro kinetic solubility assay. This experiment will provide a good indication of how your compound will behave in the gastrointestinal tract.
Experimental Protocol: In Vitro Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a pyrimidine-4-carboxamide derivative in a biorelevant buffer.
Materials:
-
Test compound (as a 10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or HPLC-UV
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of your 10 mM compound stock solution in DMSO to the wells in triplicate. This gives a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Visually inspect the wells for any precipitation.
-
To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and determine the concentration using a standard curve on a spectrophotometer or by HPLC-UV.
Interpretation of Results:
| Solubility Classification | Concentration Range | Implication for Oral Bioavailability |
| High | > 200 µM | Solubility is unlikely to be a limiting factor. |
| Moderate | 50 - 200 µM | Solubility may be a contributing factor. |
| Low | < 50 µM | Solubility is likely a significant barrier to absorption. |
If your compound falls into the low solubility category, formulation strategies or chemical modifications to improve solubility should be prioritized.
Q3: My preliminary pharmacokinetic (PK) data shows a very low oral bioavailability (F%) despite good solubility. How can I investigate if first-pass metabolism is the cause?
A3: A high first-pass metabolism is a strong possibility when a compound with good solubility and permeability still exhibits poor oral bioavailability. An in vitro metabolic stability assay using liver microsomes is the standard approach to assess this.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance of a pyrimidine-4-carboxamide derivative in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS for analysis
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound (typically at 1 µM final concentration) and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line will give you the rate of metabolism, from which the intrinsic clearance can be calculated.
Interpretation of Results:
| Intrinsic Clearance (CLint) | Classification | Implication for First-Pass Metabolism |
| < 12 µL/min/mg protein | Low | Unlikely to have high first-pass metabolism. |
| 12 - 55 µL/min/mg protein | Moderate | May undergo significant first-pass metabolism. |
| > 55 µL/min/mg protein | High | High first-pass metabolism is very likely. |
If your compound has a high intrinsic clearance, you should consider medicinal chemistry approaches to block the sites of metabolism.
Q4: How do I determine if my pyrimidine-4-carboxamide derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: The Caco-2 permeability assay is the gold standard in vitro model for assessing intestinal permeability and identifying substrates of efflux transporters.[2][3][4] Caco-2 cells are human colon adenocarcinoma cells that, when cultured, form a monolayer that mimics the intestinal epithelial barrier and expresses key efflux transporters.[3][5]
Experimental Protocol: Caco-2 Permeability Assay for Efflux Liability
Objective: To determine the bidirectional permeability of a compound across a Caco-2 cell monolayer and calculate the efflux ratio.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber to determine the rate of transport across the monolayer.
-
Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber to determine the rate of transport in the reverse direction.
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) .
Interpretation of Results:
| Efflux Ratio | Classification | Implication |
| < 2 | Not a substrate | Efflux is not a significant issue. |
| > 2 | Potential substrate | The compound is likely actively transported out of the cells, which can limit its absorption.[3] |
If the efflux ratio is greater than 2, you can confirm the involvement of specific transporters by repeating the assay in the presence of known inhibitors (e.g., verapamil for P-gp).[4]
Part 2: Strategies for Enhancing Oral Bioavailability
Once you have identified the primary cause of poor oral bioavailability, you can implement targeted strategies to address the issue.
Q5: My compound has very low aqueous solubility. What are my options?
A5: For compounds with solubility-limited absorption, the goal is to increase the concentration of the drug in solution in the gastrointestinal tract. Two main approaches are:
1. Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy solid form that has a greater apparent solubility and dissolution rate.[6]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying or micro-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[7][8]
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]
2. Medicinal Chemistry: Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[9] For improving solubility, a polar, ionizable moiety can be attached to the parent molecule.
-
Phosphate Esters: Addition of a phosphate group can dramatically increase aqueous solubility.
-
Amino Acid Conjugates: Attaching an amino acid can improve solubility and potentially target amino acid transporters.
The prodrug approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to enhance their aqueous solubility.[10][11]
Q6: My compound is rapidly metabolized. How can I improve its metabolic stability?
A6: The key is to identify the "metabolic hotspots" on the molecule and then modify the structure to block these sites of metabolism.
-
Metabolite Identification Studies: The first step is to perform in vitro metabolism studies with liver microsomes or hepatocytes and use LC-MS/MS to identify the major metabolites. This will reveal where the molecule is being modified (e.g., oxidation, hydroxylation).
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Blocking Groups: Introducing a sterically hindering group or an electron-withdrawing group (e.g., a fluorine atom) near the metabolic hotspot can prevent the metabolic enzymes from accessing that site.
-
Scaffold Hopping or Ring Modification: In some cases, more significant changes to the core structure may be necessary to move away from a metabolically labile scaffold.
For some 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, rapid metabolism was a key issue that was overcome by modifying the linker group between the piperidine and a lipophilic substituent, leading to potent and orally bioavailable inhibitors.[12]
Q7: My compound is a P-gp substrate. What can I do to overcome efflux?
A7: Reducing the impact of efflux transporters can be challenging, but several strategies can be effective:
-
Co-administration with P-gp Inhibitors: While this can be a useful research tool, it is generally not a viable long-term strategy for drug development due to the potential for drug-drug interactions.
-
Formulation with Excipients that Inhibit P-gp: Some formulation excipients, such as certain surfactants used in lipid-based formulations, can inhibit P-gp and enhance the absorption of P-gp substrates.
-
Medicinal Chemistry Approaches:
-
Increase Lipophilicity (with caution): While counterintuitive, sometimes increasing the lipophilicity of a compound can lead to better partitioning into the cell membrane and passive diffusion, bypassing the efflux transporter. However, this must be balanced against potential decreases in solubility.
-
Reduce Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can sometimes decrease a compound's affinity for P-gp.
-
Introduce Polar Functionality: Strategically introducing polar groups can sometimes disrupt the key interactions with the P-gp binding site.
-
Part 3: Visualizations and Workflows
Decision Tree for Troubleshooting Poor Oral Bioavailability
The following diagram illustrates a systematic workflow for diagnosing and addressing the common causes of poor oral bioavailability in pyrimidine-4-carboxamide derivatives.
Caption: The pathway of first-pass metabolism in the liver.
References
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 11, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. Retrieved January 11, 2026, from [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2021). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Concept Life Sciences. Retrieved January 11, 2026, from [Link]
-
Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 11, 2026, from [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF. Retrieved January 11, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). NIH. Retrieved January 11, 2026, from [Link]
-
Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. (2001). PubMed. Retrieved January 11, 2026, from [Link]
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). PubMed. Retrieved January 11, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. (2026). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. (2014). PubMed. Retrieved January 11, 2026, from [Link]
-
Discovery of tetrahydropyrazolopyrimidine carboxamide derivatives as potent and orally active antitubercular agents. (2013). PubMed. Retrieved January 11, 2026, from [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Advances in Oral Drug Delivery Systems: Challenges and Opportunities. (2023). PMC - NIH. Retrieved January 11, 2026, from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating Resistance to Pyrimidine-4-Carboxamide Based DHODH Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating pyrimidine-4-carboxamide compounds and related inhibitors of dihydroorotate dehydrogenase (DHODH). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during in vitro cancer cell line experiments. Our goal is to equip you with the insights and protocols necessary to anticipate, identify, and overcome drug resistance, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism of DHODH inhibitors and the common reasons for cellular resistance.
Q1: What is the primary mechanism of action for Pyrimidine-4-Carboxamide compounds like Brequinar?
A: Pyrimidine-4-carboxamide derivatives, such as Brequinar and Leflunomide, function primarily as potent and selective inhibitors of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway—the oxidation of dihydroorotate to orotate.[1][4] By blocking this step, these inhibitors deplete the intracellular pool of pyrimidines (uridine, cytidine, and thymidine), which are essential precursors for RNA and DNA synthesis.[4][5]
Q2: Why are rapidly proliferating cancer cells often more sensitive to DHODH inhibition than normal cells?
A: The heightened sensitivity of many cancer cells stems from their relentless demand for nucleotides to fuel constant cell division and biomass accumulation.[4][6] While normal, quiescent cells can often rely on recycling nucleotides through the "salvage pathway," highly proliferative cancer cells are heavily dependent on the de novo synthesis pathway to meet their increased needs.[2][4][5] Inhibition of DHODH effectively strangles this de novo supply line, leading to cell cycle arrest and apoptosis.[4]
Q3: My experiment to confirm the drug's on-target effect isn't working. How can I definitively prove the observed cytotoxicity is due to DHODH inhibition?
A: The gold-standard control experiment for any DHODH inhibitor is a "uridine rescue." The cytotoxic effects of these inhibitors can be fully reversed by supplementing the cell culture medium with exogenous uridine.[1][7][8] Uridine is taken up by the cell and enters the pyrimidine salvage pathway, bypassing the de novo synthesis block and replenishing the nucleotide pools necessary for survival. If adding uridine to your culture medium rescues the cells from the inhibitor's effects, you can be confident that the drug is acting on-target.[7]
Q4: What are the principal molecular mechanisms by which cancer cells become resistant to DHODH inhibitors?
A: Resistance, whether intrinsic or acquired, typically arises from the cell's ability to circumvent the block on de novo pyrimidine synthesis. The two most prevalent mechanisms are:
-
Upregulation of the Pyrimidine Salvage Pathway : This is the most common escape route.[9][10] Cells can increase the expression or activity of key salvage enzymes, like uridine-cytidine kinase 2 (UCK2), or enhance the uptake of extracellular nucleosides by upregulating nucleoside transporters, such as those from the ENT family.[2][3][7]
-
Alterations in the De Novo Pathway : In cases of acquired resistance, cells may upregulate the trifunctional enzyme CAD, which acts upstream of DHODH, or even amplify the DHODH gene itself to produce more of the target enzyme and overcome the inhibitor.[7] While less common, mutations in the DHODH drug-binding site can also occur.
Section 2: Troubleshooting Guide: Unexpected Resistance or Lack of Efficacy
This section provides a structured approach to diagnosing and solving common experimental roadblocks.
| Problem Observed | Potential Cause | Recommended Troubleshooting Steps | Proposed Solution / Next Step |
| Intrinsic Resistance: Cell line is refractory to the inhibitor from the start. | High Basal Salvage Pathway Activity: The cell line may inherently rely on pyrimidine salvage, rendering it insensitive to a de novo pathway block.[9][11] | 1. Assess Baseline Gene Expression: Use qPCR to measure mRNA levels of key salvage pathway genes (e.g., UCK2, UPRT) and nucleoside transporters (SLC29A1 - encoding ENT1). 2. Metabolomic Profiling: Analyze the baseline pyrimidine metabolite pools in your untreated cells. | Combination Therapy: If salvage pathway activity is high, combine your DHODH inhibitor with an inhibitor of the equilibrative nucleoside transporter (ENT), such as dipyridamole, to block the uptake of extracellular nucleosides.[2][3] |
| Acquired Resistance: Cell line loses sensitivity after a period of successful treatment. | Metabolic Reprogramming: Prolonged treatment may select for cells that have adapted by upregulating either the salvage or de novo synthesis pathways.[12][13] | 1. Compare Parental vs. Resistant Lines: Generate a resistant cell line through dose escalation (see Protocol 3). 2. Gene/Protein Expression Analysis: Use qPCR and Western Blot to compare expression levels of DHODH, CAD, and UCK2 between the parental and resistant lines.[7][14] 3. Sequence the Target: Isolate and sequence the DHODH gene from resistant clones to check for mutations in the drug-binding pocket. | Target the Adaptive Mechanism: If DHODH is overexpressed, a higher drug concentration may be needed.[7] If the salvage pathway is upregulated, switch to a combination therapy approach (see above). If a mutation is found, a different class of DHODH inhibitor may be effective. |
| Poor Reproducibility: IC50 values vary significantly between experiments. | Variable Nucleoside Content in Media/Serum: Standard fetal bovine serum (FBS) contains variable amounts of nucleosides, which can interfere with the inhibitor's efficacy by feeding the salvage pathway.[2] | 1. Switch to Dialyzed FBS: Use dialyzed FBS, which has had small molecules like nucleosides removed. 2. Confirm Media Consistency: Ensure you are using the same formulation and batch of cell culture medium for all related experiments. | Standardize Reagents: Adopt the use of dialyzed FBS and consistent media sources as a standard part of your protocol for all DHODH inhibitor experiments. Always run a uridine rescue as a parallel control. |
| Drug Ineffectiveness in vivo: Potent in vitro inhibitor fails in a xenograft model. | Host-Derived Nucleosides: The tumor microenvironment in a living organism provides a rich source of nucleosides that the tumor can salvage, rendering the DHODH inhibitor ineffective as a single agent.[2] | 1. Re-evaluate in vitro data: Confirm that the drug is synergistic with ENT inhibitors in vitro.[2][3] 2. Analyze Tumor Metabolism: If possible, perform metabolomic analysis on excised tumors to confirm pyrimidine salvage is active. | Rational Combination Strategy: An in vivo study design combining the DHODH inhibitor with an ENT inhibitor is strongly recommended to achieve a significant anti-tumor response.[2] |
Section 3: Key Resistance Pathways & Experimental Workflows
Understanding the interplay between the de novo and salvage pathways is crucial for troubleshooting resistance.
Core Pyrimidine Synthesis Pathways
The diagram below illustrates the two major pathways for pyrimidine synthesis. DHODH inhibitors block the de novo pathway, forcing cells to rely on the salvage pathway for survival. Resistance often emerges from an enhancement of this salvage route.
Caption: Interplay of De Novo and Salvage Pyrimidine Synthesis Pathways.
Workflow for Investigating Acquired Resistance
The following workflow provides a logical sequence of experiments to determine the mechanism of acquired resistance in a cancer cell line.
Caption: Experimental Workflow for Characterizing Acquired Resistance.
Section 4: Experimental Protocols
These protocols provide step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Uridine Rescue Assay to Confirm On-Target DHODH Inhibition
Objective: To verify that the cytotoxic effect of the inhibitor is specifically due to the blockade of de novo pyrimidine synthesis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
DHODH inhibitor stock solution (e.g., in DMSO)
-
Uridine stock solution (50-100 mM in water or PBS, sterile filtered)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Media: Prepare two sets of treatment media:
-
Inhibitor Medium: Your complete growth medium containing the DHODH inhibitor at various concentrations (e.g., a 2x serial dilution around the expected IC50).
-
Rescue Medium: The same inhibitor concentrations as above, but with each medium supplemented with uridine to a final concentration of 50-100 µM.[1]
-
-
Treatment: Remove the overnight culture medium from the cells. Add 100 µL of the appropriate treatment medium (Inhibitor or Rescue) to the wells. Include "vehicle only" (e.g., DMSO) and "vehicle + uridine" controls.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis: Plot cell viability (%) versus drug concentration for both the "Inhibitor" and "Rescue" conditions. A significant rightward shift in the dose-response curve in the presence of uridine confirms on-target DHODH inhibition.
Protocol 2: Generating an Acquired Resistant Cancer Cell Line
Objective: To create a stable cell line with acquired resistance to a DHODH inhibitor for mechanistic studies.
Materials:
-
Parental cancer cell line
-
DHODH inhibitor
-
T-25 or T-75 culture flasks
Procedure:
-
Initial Exposure: Begin by treating the parental cell line with the DHODH inhibitor at its IC20-IC30 concentration.
-
Culture and Monitor: Culture the cells continuously in this drug concentration. The growth rate will initially slow dramatically, and significant cell death will occur. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cell population recovers and resumes a stable, albeit slow, growth rate (this may take several weeks to months), double the concentration of the inhibitor.
-
Repeat Escalation: Repeat Step 3, incrementally increasing the drug concentration each time the cell population adapts and recovers its growth rate. Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50 of the parental line.
-
Characterization and Banking: Once a resistant line is established, confirm its resistance by re-running a dose-response assay compared to the parental line. Wean the cells off the drug for several passages to ensure the resistance phenotype is stable and not transient. Cryopreserve stocks of both the parental and resistant lines at a similar low passage number.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming DHODH Inhibitor Resistance.
- Sykes, D. B., et al. (2022). Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer. ASH Publications.
- Loo, A., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife.
- Fatrai, S., et al. (2014). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. NIH.
- ResearchGate. (n.d.). DHODH silencing potentiates cancer cell sensitivity to DHODH inhibitors....
- ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
- PubMed Central (PMC). (2021). DHODH and cancer: promising prospects to be explored.
- eLife. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.
- PubMed Central (PMC). (n.d.). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
- ACS Publications. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science.
- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- PubMed Central (PMC). (n.d.). Adaptive Reprogramming of De Novo Pyrimidine Synthesis is a Metabolic Vulnerability in Triple-Negative Breast Cancer.
- PubMed Central (PMC). (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- NIH. (2025). Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer.
- MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 12. Adaptive Reprogramming of De Novo Pyrimidine Synthesis is a Metabolic Vulnerability in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Toxicological Landscape of Pyrimidine-4-Carboxamide-Based Compounds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the promising class of pyrimidine-4-carboxamide-based compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to anticipate, identify, and mitigate potential toxicities during your experimental workflows. Our goal is to empower you to develop safer, more effective therapeutics.
I. Understanding the Core Challenge: The Duality of the Pyrimidine-4-Carboxamide Scaffold
The pyrimidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous potent and selective inhibitors targeting a wide range of enzymes and receptors.[1][2][3][4] However, as with any biologically active molecule, off-target effects and metabolic liabilities can lead to unforeseen toxicities. This guide will walk you through a systematic approach to de-risk your compounds and build a robust safety profile.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during the development of pyrimidine-4-carboxamide-based compounds.
Q1: My lead pyrimidine-4-carboxamide compound is highly potent in vitro, but shows significant cytotoxicity in cell-based assays. What are the likely causes and how can I troubleshoot this?
A1: High in vitro potency coupled with broad cytotoxicity often points to one or more of the following issues:
-
Off-target kinase activity: The pyrimidine scaffold is a common feature in kinase inhibitors. Your compound might be inhibiting essential cellular kinases, leading to cell death.
-
Mitochondrial toxicity: Interference with mitochondrial function is a common mechanism of drug-induced toxicity.
-
Disruption of pyrimidine metabolism: As a pyrimidine analog, your compound could be interfering with the synthesis or degradation of endogenous pyrimidines, which is crucial for cell survival.[5][6]
-
Formation of reactive metabolites: The metabolic breakdown of your compound could be generating toxic byproducts.
Troubleshooting Workflow:
-
Kinase Panel Screening: Screen your compound against a broad panel of kinases to identify potential off-target interactions.
-
Mitochondrial Toxicity Assays: Employ assays such as the Seahorse XF Analyzer to assess effects on mitochondrial respiration or use specific fluorescent probes to measure mitochondrial membrane potential.
-
Metabolic Stability Assessment: Conduct a microsomal stability assay to determine the rate of metabolic clearance and identify potential metabolites.
-
Structural Modifications: Based on the findings, consider structure-activity relationship (SAR) studies to modify your compound to reduce off-target effects while retaining potency.[1][2][3]
Q2: My compound is showing potential cardiotoxicity signals, specifically hERG channel inhibition. What are my next steps?
A2: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical safety hurdle, as it can lead to life-threatening cardiac arrhythmias.[7][8][9][10][11]
Immediate Actions:
-
Confirm with a Gold-Standard Assay: If the initial signal is from a high-throughput screen, confirm the finding using a manual or automated patch-clamp electrophysiology assay, which is considered the gold standard.[8][10]
-
Determine the IC50: Quantify the concentration at which your compound inhibits the hERG channel by 50% (IC50). A lower IC50 value indicates higher risk.
-
SAR-driven Mitigation: Initiate a medicinal chemistry effort to modify the structure of your compound to reduce its affinity for the hERG channel. Key strategies include:
-
Reducing the basicity of nitrogen atoms.
-
Altering the lipophilicity of the molecule.
-
Introducing steric hindrance to prevent binding to the hERG channel pore.
-
Q3: How can I proactively design pyrimidine-4-carboxamide compounds with a lower toxicity risk from the outset?
A3: A proactive approach is always preferable. Here are some key considerations during the design phase:
-
In Silico ADME/Tox Prediction: Utilize computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. These tools can flag potential liabilities such as hERG inhibition, mutagenicity, or hepatotoxicity early on.
-
Focus on Selectivity: Design your compounds to be as selective as possible for the intended target.
-
Optimize Physicochemical Properties: Aim for a balanced profile of solubility, permeability, and metabolic stability. Poor solubility can lead to formulation challenges and unreliable in vivo data, while high metabolic instability can result in the formation of toxic metabolites.
III. Troubleshooting Guides: From Problem to Solution
This section provides detailed, step-by-step guidance for addressing specific toxicity-related challenges you may encounter in the lab.
Guide 1: Investigating and Mitigating General Cytotoxicity
Problem: Your pyrimidine-4-carboxamide compound shows a narrow therapeutic window, with the cytotoxic concentration being very close to the effective concentration.
Workflow for Deconvolution of Cytotoxicity:
Caption: A workflow for evaluating and mitigating hERG risk.
Experimental Protocol: Automated Patch-Clamp hERG Assay
This technique provides a higher throughput method for measuring hERG channel currents compared to manual patch-clamp. [8][9][10] Materials:
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
-
HEK293 cells stably expressing the hERG channel
-
External and internal recording solutions
-
Your pyrimidine-4-carboxamide compound and a positive control (e.g., E-4031)
Procedure:
-
Cell Preparation: Culture and harvest the hERG-expressing cells.
-
System Setup: Prepare the automated patch-clamp system according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of your test compound and the positive control.
-
Data Acquisition:
-
Load the cell suspension and compound plates into the system.
-
The system will automatically establish whole-cell recordings.
-
Apply a voltage protocol to elicit hERG currents and record baseline activity.
-
Sequentially perfuse the cells with increasing concentrations of your compound.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of hERG current inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
Guide 3: Evaluating Metabolic Stability and Identifying Potential Liabilities
Problem: Your compound has good in vitro potency and a clean off-target profile, but it performs poorly in vivo. This could be due to rapid metabolism.
Workflow for Metabolic Stability Assessment:
Caption: A workflow for assessing and improving metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). [12][13][14][15][16] Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Your pyrimidine-4-carboxamide compound
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of your compound, liver microsomes, and the NADPH regenerating system.
-
Incubation:
-
Pre-warm the microsome and compound mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold ACN.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
From the slope of the line, calculate the half-life (t1/2) and the intrinsic clearance (Clint).
Table 1: Interpreting Metabolic Stability Data
| Half-life (t1/2) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Interpretation |
| > 60 min | < 10 | Low clearance, likely to have good in vivo stability. |
| 30 - 60 min | 10 - 50 | Moderate clearance, may have acceptable in vivo stability. |
| < 30 min | > 50 | High clearance, likely to have poor in vivo stability. |
IV. The Path Forward: Building a Comprehensive Safety Profile
Minimizing the toxicity of pyrimidine-4-carboxamide-based compounds is an iterative process of design, testing, and optimization. By employing a proactive and systematic approach to toxicity assessment, you can significantly increase the probability of success for your drug discovery program. This guide provides a foundational framework; always consult relevant regulatory guidelines and seek expert advice as you advance your promising candidates toward the clinic.
V. References
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
Creative Bioarray. hERG Safety Assay. Available from: [Link]
-
Creative Biolabs. hERG Screening. Available from: [Link]
-
PhysioStim. Cardiac Safety Assays. Available from: [Link]
-
Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481–515. Available from: [Link]
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available from: [Link]
-
Mock, E. D., et al. (2021). Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). DOI. Available from: [Link]
-
Stasolla, C., et al. (2004). Regulation of pyrimidine metabolism in plants. PubMed. Available from: [Link]
-
Sreelatha, T., & Sivan, M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]
-
Slominska, E., et al. (2005). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Triphosphate (4PyTP), a Novel NAD+ Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD+ Analogue in Other Tissues? Semantic Scholar. Available from: [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]
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- 1. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of pyrimidine metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
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- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
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- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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Technical Support Center: Navigating the Scale-Up of Pyrimidine-4-carboxamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up of Pyrimidine-4-carboxamide synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of moving from bench-scale synthesis to larger-scale production. As Senior Application Scientists, we understand the nuances of chemical synthesis and aim to provide you with not just protocols, but the rationale behind them.
Section 1: Reaction Fidelity and Yield Attenuation on Scale-Up
One of the most common and frustrating challenges in process chemistry is the loss of reaction efficiency and yield when transitioning from small to large-scale synthesis. This section addresses the core issues that often lead to this decline.
Q1: My Pyrimidine-4-carboxamide synthesis works perfectly on a gram scale, but the yield dropped significantly when I moved to a multi-kilogram scale. What are the likely culprits?
A drop in yield during scale-up is a multifaceted problem often rooted in changes to the physical and chemical environment of the reaction.[1] A systematic investigation is key to pinpointing the cause.
Troubleshooting Guide:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[1] This can promote the formation of side products and the degradation of your target molecule. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[1]
-
Actionable Advice:
-
Ensure the impeller design and stirring rate are appropriate for the reactor geometry to maintain a homogenous mixture.[1]
-
Consider controlled, gradual addition of one of the reactants (semi-batch feeding) to manage heat generation.[2]
-
Re-optimize reaction parameters like temperature and concentration at the intended scale.[1]
-
-
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[1] A thermal runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture.[2]
-
Actionable Advice:
-
Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the heat of reaction and decomposition onset temperature.[2]
-
Ensure your reactor's cooling system is sufficient to handle the heat output.[1][2]
-
If reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[2]
-
-
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[1] What was a negligible impurity in a small-scale reaction can now act as a catalyst for side reactions or an inhibitor.[1]
-
Actionable Advice:
-
Qualify your raw material suppliers and perform rigorous incoming quality control.[1]
-
-
Section 2: Impurity Profiling and Mitigation
The emergence of unexpected impurities during scale-up is a common challenge that can compromise the quality and safety of the final product.
Q2: I'm observing new, unidentified peaks in my HPLC analysis after scaling up my Pyrimidine-4-carboxamide synthesis. How can I identify and minimize them?
Impurity profiling is a critical aspect of pharmaceutical development and is closely scrutinized by regulatory agencies.[3][4][5] A systematic approach to identifying and controlling impurities is essential.[6]
Common Impurities in Pyrimidine Synthesis and Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Self-Condensation Products | Localized high concentrations of starting materials due to poor mixing. | Optimize reactant stoichiometry and improve mixing efficiency.[1] |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] |
| Degradation Products | Harsh reaction conditions (e.g., high temperature, strong acids/bases) can lead to the breakdown of the desired product. | Re-evaluate and optimize reaction conditions. Milder catalysts and solvents may be necessary.[7] |
| Residual Solvents | Incomplete removal of solvents used in the reaction or purification steps. | Implement appropriate drying techniques and set stringent specifications for residual solvents based on regulatory guidelines.[4] |
Experimental Protocol: Preliminary Impurity Identification
-
Sample Collection: Carefully collect samples from the reaction mixture at various time points and from the final crude product.
-
Chromatographic Analysis: Utilize High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to separate and obtain the UV spectra of the impurities.
-
Mass Spectrometry: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurities.[5] This information is crucial for proposing potential structures.
-
Forced Degradation Studies: Subject a sample of the pure product to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the impurities seen in the scaled-up batch.
Logical Workflow for Impurity Troubleshooting:
Caption: A decision-making workflow for identifying and mitigating impurities.
Section 3: Solubility and Crystallization Challenges
Achieving a crystalline product with the desired physical properties is often a final, critical hurdle in the scale-up process.
Q3: My Pyrimidine-4-carboxamide product is precipitating as a fine, difficult-to-filter powder during work-up. How can I improve the crystallization process?
The physical form of your final product is critical for its handling, formulation, and bioavailability.[8] Poor crystallization can lead to filtration and drying difficulties.[9]
Troubleshooting Guide for Crystallization:
-
Solvent System Selection: The choice of solvent and anti-solvent is paramount.
-
Actionable Advice:
-
Experiment with different solvent/anti-solvent systems to control the rate of precipitation.
-
Consider a "reverse addition" where the reaction mixture is added to the anti-solvent, which can sometimes lead to larger particle sizes.[9]
-
-
-
Cooling Profile: The rate of cooling can significantly impact crystal size and morphology.
-
Actionable Advice:
-
Implement a controlled cooling profile. A slower cooling rate generally favors the growth of larger crystals.
-
-
-
Seeding: Introducing seed crystals can promote controlled crystallization and lead to a more uniform particle size distribution.
-
Actionable Advice:
-
Develop a seeding protocol by adding a small amount of the desired crystalline material at the point of supersaturation.
-
-
Q4: My final Pyrimidine-4-carboxamide product has poor aqueous solubility, which is a concern for its downstream application. What strategies can I employ to address this?
Poor aqueous solubility is a common challenge for many organic molecules, including pyrimidine derivatives.[10][11][12]
Strategies for Solubility Enhancement:
| Strategy | Description | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[10] | The stability of the compound at different pH values must be considered. |
| Co-solvents | The addition of a water-miscible organic solvent (e.g., ethanol, PEG-400) can increase the solubility of hydrophobic compounds.[10] | The toxicity and regulatory acceptance of the co-solvent are important factors. |
| Use of Solubilizers | Excipients like cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[10][13] | This approach is more relevant for formulation than for the bulk API synthesis. |
| Salt Formation | If the Pyrimidine-4-carboxamide has an acidic or basic handle, forming a salt can dramatically improve its solubility. | The stability and hygroscopicity of the salt form need to be evaluated. |
Experimental Workflow for Optimizing Crystallization:
Caption: A stepwise approach to optimizing the crystallization process.
References
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
- Crystalline form of pyrimidine-4-carboxamide compound and oral pharmaceutical formulation containing same. Google Patents.
- Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate.
- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
- A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. CNGBdb.
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. PubMed Central.
- Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed.
- (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate.
- (PDF) A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. ResearchGate.
- Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC - NIH.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. ijrpr.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH.
- Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance | Request PDF. ResearchGate.
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Trifluoroperacetic acid. Wikipedia.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.
- Europium pyrimidine-4,6-dicarboxylate framework with a single-crystal-to-single-crystal transition and a reversible dehydration/rehydration process. PubMed.
- Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI.
- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. NIH.
- Overcoming solubility issues of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
- Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ResearchGate.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
- Chemotherapy. Wikipedia.
- Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. NIH.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. PubMed.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications.
- Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. PubMed.
- WO2023111797A1 - Pyrimidine sulfamide derivatives and process for manufacturing them. Google Patents.
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Technical Support Center: Formulation Strategies for Pyrimidine-4-Carboxamide in In Vivo Studies
Welcome, researchers and drug development professionals. This guide is designed to provide you with comprehensive technical support for formulating Pyrimidine-4-carboxamide and its derivatives for in vivo studies. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical, field-proven strategies to overcome the common challenges associated with this class of compounds, particularly their characteristically poor aqueous solubility.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the "why" behind formulation choices, ensuring you can develop a robust, reproducible, and effective dosing vehicle for your preclinical research.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial hurdles faced when beginning to work with Pyrimidine-4-carboxamide.
FAQ 1: My Pyrimidine-4-carboxamide won't dissolve in aqueous buffers for my in vitro assays, and I'm concerned about its performance in vivo. What's the underlying issue?
Answer:
This is a very common and valid concern. Pyrimidine-4-carboxamide, like many heterocyclic organic compounds, often exhibits poor aqueous solubility.[1] This is due to its molecular structure, which is largely non-polar despite the presence of nitrogen and oxygen atoms. The pyrimidine ring itself is a weak base, and the carboxamide group, while capable of hydrogen bonding, does not ionize readily to enhance solubility in water.[2]
The poor solubility you're observing in vitro is a strong indicator that direct administration in a simple aqueous vehicle (like saline or PBS) for in vivo studies will likely result in very low and erratic absorption and, consequently, poor bioavailability.[3][4] The compound must be in solution at the site of absorption in the gastrointestinal (GI) tract to be effectively absorbed.[4]
Troubleshooting: Compound Precipitation in Initial Aqueous Tests
If you are observing immediate precipitation when diluting a DMSO stock solution into an aqueous buffer, here are the initial steps to diagnose and mitigate the issue:
-
Verify DMSO Concentration: For in vitro cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid solvent-induced artifacts. For in vivo studies, higher concentrations can be tolerated depending on the route and volume, but minimizing co-solvents is always a good practice.
-
Kinetic vs. Thermodynamic Solubility: What you are observing is likely exceeding the kinetic solubility. This is the concentration at which a compound, rapidly diluted from a high-concentration organic stock, begins to precipitate. It's often higher than the true thermodynamic solubility (the saturation point of the solid material in a solvent at equilibrium).[1] Understanding both is crucial for formulation development.
-
Initial Solvent Screening: Before committing to a complex formulation, a small-scale solvent screening can be highly informative. Test the solubility of your Pyrimidine-4-carboxamide in a panel of pharmaceutically acceptable solvents.[5]
Table 1: Example Solubility Screening Data for a Pyrimidine-4-Carboxamide Analogue
| Solvent/Vehicle | Estimated Solubility (mg/mL) | Category | Notes |
| Water | < 0.01 | Aqueous | Practically Insoluble |
| PBS (pH 7.4) | < 0.01 | Aqueous | Practically Insoluble |
| DMSO | > 50 | Polar Aprotic Solvent | Good for stock solutions, but use sparingly in vivo. |
| PEG 400 | ~20 | Co-solvent / Polymer | A common vehicle for poorly soluble compounds. |
| Ethanol | ~5 | Co-solvent | Often used in combination with other solvents. |
| Propylene Glycol | ~15 | Co-solvent | Another common choice for oral formulations. |
| Tween® 80 | Forms micellar solution | Surfactant | Can increase solubility and aid in dispersion. |
| Corn Oil | < 0.1 | Lipid | Low solubility, but can be a vehicle for suspensions. |
Note: This data is representative. Actual solubility for your specific derivative must be determined experimentally.
Part 2: Designing the Right Formulation Strategy
Once you have a basic understanding of your compound's solubility, you can select a rational formulation strategy. The choice depends on the required dose, the route of administration, and the species being tested.
Decision Workflow for Formulation Strategy
Caption: Formulation selection workflow based on target concentration.
FAQ 2: What is a good starting co-solvent formulation for an oral gavage study in mice?
Answer:
For many researchers, a co-solvent system is the most accessible and often successful first approach for early-stage in vivo studies. These formulations work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic compound.
A widely used and generally well-tolerated vehicle for oral gavage in mice is a combination of a surfactant, a co-solvent, and saline.[2] A common starting point is:
-
5-10% DMSO
-
40% PEG 400
-
5% Tween® 80
-
45-50% Saline or Water for Injection
Rationale:
-
DMSO: Used to initially dissolve the compound, but kept to a minimum to reduce potential toxicity.
-
PEG 400 (Polyethylene Glycol 400): A water-miscible co-solvent that is very effective at dissolving many poorly soluble compounds.
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant that aids in solubilization and prevents precipitation upon dilution in the GI tract by forming micelles.
-
Saline/Water: The aqueous component that makes up the bulk of the volume.
Experimental Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh Compound: Accurately weigh the required amount of Pyrimidine-4-carboxamide.
-
Initial Dissolution: Add the DMSO to the compound and vortex until fully dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Add Co-solvent and Surfactant: Add the PEG 400 and Tween® 80 to the DMSO solution. Vortex thoroughly until a homogenous solution is formed.
-
Aqueous Dilution: Slowly add the saline or water to the organic mixture while continuously vortexing. It is crucial to add the aqueous phase last and slowly to prevent the compound from "crashing out" (precipitating).
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation.
FAQ 3: My required dose is too high for a co-solvent system. What is my next option?
Answer:
When the required concentration exceeds the solubility in a tolerable co-solvent system, a suspension is the next logical formulation strategy. A suspension is a heterogeneous mixture in which solid particles of the drug are dispersed in a liquid vehicle. For oral administration, the goal is to have very fine particles (micronized) to maximize the surface area for dissolution in the GI tract.[4]
Experimental Protocol 2: Preparation of a Micronized Suspension for Oral Gavage
-
Particle Size Reduction (Micronization): If not already micronized, the particle size of the Pyrimidine-4-carboxamide should be reduced. This can be achieved through techniques like jet milling or ball milling. The target particle size should be in the range of 1-10 µm.
-
Prepare the Vehicle: A common suspension vehicle consists of a wetting agent and a suspending agent in an aqueous buffer. A typical vehicle is:
-
0.5% - 1% (w/v) Tween® 80 (wetting agent)
-
0.5% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC) (suspending agent)
-
In Purified Water or PBS
-
-
Wetting the Compound: Create a paste by adding a small amount of the vehicle containing the wetting agent (Tween® 80) to the micronized compound. Triturate the paste with a spatula or mortar and pestle. This step is critical to ensure that the hydrophobic powder is properly wetted and does not clump.
-
Bringing to Volume: Gradually add the remaining suspension vehicle to the paste while stirring or vortexing continuously.
-
Homogenization: For a uniform and stable suspension, homogenize the mixture using a mechanical homogenizer or sonicator.
-
Stability and Re-suspendability: A good suspension should be easily re-suspended by gentle shaking before each dose is drawn. Store appropriately and check for any caking or crystal growth.
FAQ 4: I'm concerned about dissolution-limited absorption even with a suspension. Are there more advanced strategies?
Answer:
Yes, for very challenging compounds, or when aiming to maximize exposure, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[6][7]
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the GI tract.[6][8] This pre-dissolved state can significantly enhance absorption and bioavailability.
Table 2: Common Excipients for SEDDS Formulations
| Component | Example Excipients | Function |
| Oils | Medium-chain triglycerides (e.g., Capmul® MCM, Miglyol® 812), Long-chain triglycerides (e.g., soybean oil, sesame oil) | Dissolve the lipophilic drug. |
| Surfactants | Cremophor® EL, Tween® 80, Labrasol® | Form the emulsion and solubilize the drug in micelles. |
| Co-solvents | Transcutol®, PEG 400, Propylene Glycol | Increase the solvent capacity of the oil and surfactant mixture. |
Developing a SEDDS formulation is a more complex process involving:
-
Solubility Screening: Determining the solubility of the Pyrimidine-4-carboxamide in various oils, surfactants, and co-solvents.
-
Constructing Ternary Phase Diagrams: To identify the optimal ratios of oil, surfactant, and co-solvent that form stable and efficient emulsions.
-
Characterization: Evaluating the self-emulsification time, droplet size of the resulting emulsion, and stability of the formulation.
Part 3: Advanced Troubleshooting for In Vivo Studies
This section focuses on issues that arise during or after animal dosing.
FAQ 5: I've administered my formulation, but the plasma exposure is very low and highly variable between animals. What could be happening?
Answer:
Low and variable exposure after oral dosing is a classic preclinical challenge. The issue often stems from what happens to the formulation after it enters the complex environment of the GI tract.
Troubleshooting Workflow: Diagnosing Poor Oral Bioavailability
Caption: Troubleshooting workflow for poor in vivo exposure.
Key Considerations:
-
In Vivo Precipitation: A co-solvent formulation that is clear on the bench may still precipitate when it encounters the aqueous environment and pH changes of the stomach and intestine.[9] This is a common cause of poor performance. Including precipitation inhibitors (e.g., HPMC, PVP) in the formulation can sometimes help maintain a supersaturated state long enough for absorption.[10][11]
-
Dissolution Rate Limitation: For suspensions, even with micronized particles, the rate of dissolution might be slower than the transit time through the absorptive regions of the intestine.
-
Permeability and Efflux: The issue may not be solubility but permeability. Your Pyrimidine-4-carboxamide derivative might not be able to efficiently cross the intestinal wall. An in vitro Caco-2 permeability assay can help diagnose this.[3]
-
First-Pass Metabolism: The compound may be absorbed but then rapidly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation. An in vitro liver microsomal stability assay can assess this possibility.[3]
By systematically evaluating these potential barriers, you can refine your formulation or even guide medicinal chemistry efforts to improve the properties of the molecule itself.
References
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- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Bioavailability of Compound X for In Vivo Studies. BenchChem.
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- Wang, J., & Chen, X. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Pharmaceutical Sciences, 101(7), 2297-2306.
- Charman, S. A., Charman, W. N., Rogge, M. C., Wilson, T. D., Dutko, F. J., & Pouton, C. W. (1992). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. Pharmaceutical Research, 9(1), 87-93.
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- Ambeed.com. (n.d.). Pyrimidine-4-carboxylic acid.
- Singh, N., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega, 4(7), 12345-12352.
- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 345-364.
- Journal of Medicinal Chemistry. (2021). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Journal of Medicinal Chemistry, 64(1), 481-515.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 18(2), 123-135.
- Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced Drug Delivery Reviews, 25(1), 47-58.
- Kim, J. Y., et al. (2013). Self-emulsifying drug delivery system (SEDDS) of Ibuprofen: formulation, in vitro and in vivo evaluation.
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- Baluja, S., & Chanda, S. (2011). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 56(11), 1023-1028.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
- Kumar, A., et al. (2020). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 208, 112815.
- Zhang, L., et al. (2015). Self-emulsifying drug delivery system and the applications in herbal drugs. Drug Delivery, 22(4), 475-486.
- Khan, J., et al. (2020). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 17(10), 3847-3859.
- National Institutes of Health. (2020). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax.
- van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
- ResearchGate. (2025). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Request PDF.
- Cobo, M. F., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental Biology and Medicine, 244(6), 459-470.
- ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- University of British Columbia. (n.d.). Oral Dosing (Gavage) in Adult Mice SOP.
- ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- PubMed. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- ResearchGate. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- PubMed. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution.
- University of California, San Francisco. (n.d.). Oral Gavage In Mice and Rats.
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- BenchChem. (2025).
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Technical Support Center: Addressing Off-Target Effects of Pyrimidine-4-Carboxamide Inhibitors
Introduction
Welcome to the technical support guide for researchers working with Pyrimidine-4-Carboxamide inhibitors. This chemical scaffold is a cornerstone in the development of targeted therapies, particularly for protein kinases, due to its ability to mimic the adenine moiety of ATP.[1] However, this structural mimicry is also its greatest challenge, often leading to off-target interactions across the highly conserved human kinome.[2][3]
Unanticipated off-target effects are a significant cause of misleading experimental data, unexpected toxicity, and clinical trial failures.[4][5] This guide provides a structured, in-depth approach to proactively identify, validate, and troubleshoot off-target effects, ensuring the integrity and success of your research. We will move from foundational concepts to advanced, practical workflows designed to give you confidence in your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Off-Target Effects
This section addresses the most common initial questions researchers have when dealing with inhibitor selectivity.
Q1: What exactly are "off-target" effects, and why are they a major concern with pyrimidine-4-carboxamide inhibitors?
A1: An "off-target" effect occurs when a compound interacts with proteins other than its intended therapeutic target. For pyrimidine-4-carboxamide inhibitors, this is particularly prevalent because their core structure is designed to fit into the ATP-binding pocket of a specific protein, often a kinase. However, over 500 human kinases share a structurally similar ATP-binding site, creating a high probability that the inhibitor will bind to multiple kinases, not just the one you are studying.[2][6] These unintended interactions can lead to:
-
Misinterpretation of Phenotype: The observed biological effect might be due to the inhibition of an unknown off-target, not the intended on-target.
-
Unexpected Toxicity: Inhibition of essential "housekeeping" proteins can cause cellular toxicity or adverse effects in preclinical models.[7]
-
Drug Resistance Mechanisms: Off-target interactions can activate compensatory signaling pathways, leading to resistance.
Q2: My inhibitor is a potent Dihydroorotate Dehydrogenase (DHODH) inhibitor. Are there known, common off-targets for this class?
A2: Yes, this is a critical and well-documented issue. Several compounds developed as inhibitors for other targets, such as the N6-methyladenosine (m6A) demethylase FTO, have been found to potently inhibit human Dihydroorotate Dehydrogenase (hDHODH).[8][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[11]
A classic sign of DHODH off-target activity is the rescue of the compound's antiproliferative effect by the addition of exogenous uridine to the cell culture media.[8][9] If uridine supplementation reverses the cellular phenotype you are observing, it strongly suggests that the effect is mediated by DHODH inhibition rather than your intended target.[8]
Q3: How can I preemptively assess the potential for off-target effects before I even start my cell-based assays?
A3: Early, predictive assessment can save significant time and resources.[7] Two main strategies are employed:
-
Computational (In Silico) Prediction: These methods use the 2D or 3D structure of your inhibitor to predict potential interactions across databases of known protein structures.[5][12] Techniques like chemical similarity analysis and molecular docking can provide a list of high-probability off-targets. While these methods are high-throughput and cost-effective, they are prone to false positives and require experimental validation.[7]
-
In Vitro Profiling: The most common approach is broad-panel kinome scanning. Commercial services can screen your compound against hundreds of purified recombinant kinases, providing a detailed map of its selectivity. This gives you a quantitative measure (e.g., IC50 or Ki) of your inhibitor's potency against a wide range of potential off-targets.[7]
Section 2: Troubleshooting Guide - From Unexpected Results to Actionable Hypotheses
This section is designed as a decision-making tool for when your experimental results are not what you expected.
| Observed Problem | Potential Off-Target Explanation | Recommended First Action |
| Higher-than-expected cellular toxicity at concentrations required for on-target activity. | The toxicity may be driven by a high-affinity off-target interaction with an essential protein.[7] | Genetic Validation: Use CRISPR/Cas9 or siRNA to knock down or knock out the intended target. If the genetic perturbation does not cause the same level of toxicity, the inhibitor's effect is likely off-target.[7][13] |
| Observed phenotype is inconsistent with the known biology of the intended target. | The inhibitor may be engaging an unexpected protein or pathway that is actually responsible for the observed phenotype. | Phenotype Rescue: If you suspect a specific off-target (e.g., DHODH), attempt a rescue experiment. For DHODH, supplement media with uridine.[8][9] If the phenotype is reversed, you have strong evidence for that specific off-target. |
| Discordant results between in vitro biochemical assays and in cellulo experiments. | The inhibitor may be metabolized into an active form in cells, or it may be unable to engage the target effectively in the complex cellular environment. Off-targets may only be engaged within the cell. | Confirm Cellular Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target inside intact cells at the concentrations you are using.[14][15] A lack of a thermal shift for your on-target suggests a problem with cell permeability or target engagement. |
| In vivo efficacy does not correlate with in vitro potency, or unexpected toxicity is observed in animal models. | Off-target liabilities are often magnified in a whole-organism context, leading to unforeseen toxicities or compensatory mechanisms that are not present in cell culture.[4] | Broad-Spectrum Off-Target Screening: Perform an unbiased, proteome-wide screen to identify all cellular proteins that bind to your compound. Chemical Proteomics is the gold standard for this.[4][16] |
Section 3: Experimental Workflows for Off-Target Identification & Validation
Here we provide detailed methodologies for robustly identifying and validating off-target interactions.
Workflow 1: Foundational Analysis - Confirming On-Target Engagement
Before searching for off-targets, you must first prove your inhibitor binds its intended target in a physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) is the premier method for this.[15]
Caption: CETSA measures ligand-induced protein stabilization.
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with your inhibitor at a relevant concentration (e.g., 10x EC50) and another with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]
-
Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of your target of interest via Western Blot.
-
Data Analysis: Plot the band intensity for your target protein against the temperature for both the vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.[15]
Workflow 2: Unbiased Discovery - Identifying Unknown Off-Targets
When you need to discover off-targets without any prior hypothesis, a proteome-wide approach is necessary. Chemical proteomics is a powerful technique for this purpose.[4][17]
Caption: General workflow for affinity-based chemical proteomics.
This technique, often called "compound-centric chemical proteomics" (CCCP), uses a modified version of your inhibitor to "fish" for its binding partners in a complex proteome.[4][16]
-
Probe Synthesis: Your pyrimidine-4-carboxamide inhibitor is chemically modified with a linker and a reporter tag, most commonly biotin. It is crucial that this modification does not significantly alter the compound's pharmacological activity.[4]
-
Proteome Incubation: The biotinylated probe is incubated with a cell lysate or, in more advanced setups, with living cells.[4]
-
Affinity Capture: The probe and any bound proteins are captured using streptavidin-coated beads.
-
Enrichment and Analysis: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
The resulting list of proteins will contain your intended target as well as any off-targets that directly bind to your inhibitor.
Workflow 3: Definitive Validation - Linking Target to Phenotype
Once you have a list of putative off-targets, you must definitively prove which protein (the on-target or an off-target) is responsible for the observed biological effect. CRISPR-Cas9-mediated gene editing is the gold standard for this validation.[18][19]
Caption: Using CRISPR to confirm on-target activity.
-
Generate Knockout Cell Lines: Use CRISPR-Cas9 to create cell lines where your intended target is knocked out. Also, create separate knockout lines for each of your high-priority suspected off-targets.
-
Treat with Inhibitor: Treat the wild-type cells and each of the knockout cell lines with your inhibitor.
-
Assess the Phenotype:
-
If the phenotype disappears in the ON-TARGET knockout line: This is strong evidence that the observed effect is mediated through your intended target.[13]
-
If the phenotype persists in the ON-TARGET knockout line but disappears in an OFF-TARGET knockout line: This demonstrates that the effect is due to the inhibition of that specific off-target.
-
If knocking out the on-target gene recapitulates the inhibitor's phenotype: This provides orthogonal evidence that the inhibitor is acting through the intended pathway.[18][20]
-
Section 4: Mitigation Strategies & Best Practices
Once off-targets are identified, the goal is to design more selective inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your pyrimidine-4-carboxamide inhibitor. The goal is to add or change functional groups that decrease binding to off-targets while maintaining or improving binding to the on-target.[3] Exploiting subtle differences in the ATP-binding pockets can be a successful strategy.[2]
-
Targeting Allosteric Sites: Instead of the highly conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites on your target protein. This can dramatically increase selectivity.[6]
-
Use Orthogonal Tools: Always confirm your key findings using a structurally distinct inhibitor for the same target or by using genetic methods (CRISPR/siRNA).[13] This provides confidence that the observed phenotype is not an artifact of a specific chemical scaffold.
By implementing this comprehensive framework for identifying, validating, and mitigating off-target effects, researchers can produce more reliable, translatable, and impactful science.
References
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Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
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Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. MDPI. Available at: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
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Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. Available at: [Link]
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Strategies for the design of selective protein kinase inhibitors. PubMed. Available at: [Link]
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Chemical proteomics: terra incognita for novel drug target profiling. PMC - NIH. Available at: [Link]
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Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. NIH. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]
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Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. ACS Publications. Available at: [Link]
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Target Validation with CRISPR. Biocompare. Available at: [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
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CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
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Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. Scienmag. Available at: [Link]
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CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. Available at: [Link]
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The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. Available at: [Link]
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Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Available at: [Link]
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(PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. Available at: [Link]
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Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. PubMed. Available at: [Link]
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Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
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Not Open Access | Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. Available at: [Link]
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What are DHODH inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitors in Oncology: "Pyrimidine-4-carboxamide" Derivatives vs. Established Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of dysregulated kinases that drive tumor growth and survival has revolutionized the treatment of various malignancies. This guide provides a comparative analysis of an emerging class of kinase inhibitors based on the "Pyrimidine-4-carboxamide" scaffold against well-established kinase inhibitors from other chemical classes, namely the aminopyrimidines, and quinazolines.
This document will delve into the mechanistic distinctions, comparative efficacy, and the experimental methodologies used to evaluate these critical anticancer agents. We will focus on two of the most important kinase targets in oncology: the epidermal growth factor receptor (EGFR) and the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL).
The Landscape of Kinase Inhibitor Scaffolds
The chemical scaffold of a kinase inhibitor is the foundational structure upon which the molecule is built. It dictates the inhibitor's binding mode to the kinase's ATP-binding pocket and influences its selectivity and pharmacokinetic properties.
-
Quinazolines: This class includes first and second-generation EGFR inhibitors like Gefitinib and Afatinib.[1][2][3][4] These molecules are characterized by a bicyclic aromatic structure that mimics the adenine ring of ATP.
-
Aminopyrimidines: This versatile scaffold is found in both EGFR and BCR-ABL inhibitors. Osimertinib, a third-generation EGFR inhibitor, and the second-generation BCR-ABL inhibitor Nilotinib, both feature an aminopyrimidine core.[5][6][7][8][9]
-
Pyrimidine-4-carboxamides: This guide focuses on this emerging scaffold. While not as broadly represented in currently approved drugs, derivatives of pyrimidine-4-carboxamide are being actively investigated as potent and selective inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Protein Kinase B (Akt). For the purpose of this guide, we will use preclinical data on representative compounds from this class to draw comparisons with approved drugs.
Targeting the Engines of Cancer: EGFR and BCR-ABL
The EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[10][11][12] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.
Caption: EGFR signaling pathway and the point of intervention by kinase inhibitors.
The BCR-ABL Fusion Protein in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, a translocation that creates the BCR-ABL1 fusion gene. This gene encodes a constitutively active tyrosine kinase that drives the uncontrolled proliferation of myeloid cells.[13][14][15][16][17]
Caption: BCR-ABL signaling pathways and the point of intervention by kinase inhibitors.
Comparative Efficacy: A Data-Driven Analysis
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower IC50 values indicate greater potency.
EGFR Inhibitors
The following table summarizes the IC50 values for representative EGFR inhibitors against wild-type EGFR and common mutant forms.
| Kinase Inhibitor | Scaffold | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (ex19del) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Gefitinib | Quinazoline | ~100-500 | ~10-50 | ~5-20 | >1000 |
| Afatinib | Quinazoline | ~10-50 | ~0.5-5 | ~0.5-5 | ~10-100 |
| Osimertinib | Aminopyrimidine | ~200-500 | ~1-10 | ~1-10 | ~1-15 |
Data compiled from multiple preclinical studies.[18][19][20][21][22] Exact values may vary based on assay conditions.
Expert Insights: The evolution of EGFR inhibitors from the first-generation (Gefitinib) to the third-generation (Osimertinib) is a clear example of rational drug design to overcome resistance. While Gefitinib is effective against sensitizing mutations (L858R, ex19del), its efficacy is severely compromised by the T790M "gatekeeper" mutation. Afatinib, a second-generation inhibitor, shows increased potency and some activity against T790M.[18] Osimertinib was specifically designed to target the T790M mutation while sparing wild-type EGFR, leading to a better therapeutic window.[5]
BCR-ABL Inhibitors
The table below presents a comparison of IC50 values for key BCR-ABL inhibitors.
| Kinase Inhibitor | Scaffold | BCR-ABL (Wild-Type) IC50 (nM) | Relative Potency to Imatinib |
| Imatinib | Benzamide | ~25-400 | 1x |
| Dasatinib | Aminopyrimidine/Thiazolecarboxamide | ~1-8 | ~325x |
| Nilotinib | Phenylamino-pyrimidine | ~13-45 | ~20-30x |
Data synthesized from various sources.[23][24][25][26][27][28][29][30][31]
Expert Insights: Dasatinib and Nilotinib were developed to overcome Imatinib resistance.[23] Dasatinib is a more potent inhibitor of BCR-ABL and also inhibits SRC family kinases.[23] Nilotinib is a derivative of imatinib with higher binding affinity and potency.[7] Clinically, both Dasatinib and Nilotinib have shown faster and deeper responses compared to Imatinib in newly diagnosed CML patients.[27][32]
Experimental Protocols for Comparative Evaluation
The following are standardized protocols for key in vitro assays used to compare the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the degree of kinase inhibition.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., Pyrimidine-4-carboxamide derivatives and comparator drugs). Prepare solutions of the target kinase, its specific substrate, and ATP in kinase buffer.
-
Kinase-Inhibitor Incubation: In a 96-well plate, add the kinase and the inhibitor dilutions. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[33][34][35][36] This is crucial for assessing the cytotoxic effects of kinase inhibitors on cancer cell lines.
Caption: Workflow for a cell-based viability assay using MTT.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NSCLC cell lines with specific EGFR mutations or CML cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the kinase inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[33]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[35]
-
Data Acquisition: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This in vivo model is essential for evaluating the anti-tumor efficacy of a kinase inhibitor in a living organism.[37][38][39][40][41]
Step-by-Step Methodology:
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[37]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment groups and dosed with the kinase inhibitors or a vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.
Expert Insights and Future Directions
The field of kinase inhibitor development is continuously evolving. While established scaffolds like quinazolines and aminopyrimidines have yielded highly successful drugs, the emergence of novel scaffolds such as Pyrimidine-4-carboxamide highlights the ongoing quest for inhibitors with improved potency, selectivity, and the ability to overcome resistance.
The preclinical data on Pyrimidine-4-carboxamide derivatives are promising, demonstrating their potential to target a range of kinases with high affinity. The key challenge lies in translating this preclinical potential into clinical success. Future research will likely focus on:
-
Optimizing Pharmacokinetics: Modifying the Pyrimidine-4-carboxamide scaffold to enhance oral bioavailability, metabolic stability, and tissue distribution.
-
Enhancing Selectivity: Fine-tuning the structure to minimize off-target effects and improve the therapeutic index.
-
Combating Resistance: Designing next-generation Pyrimidine-4-carboxamide inhibitors that can overcome known and anticipated resistance mechanisms.
The comparative framework presented in this guide underscores the importance of a multi-faceted approach to kinase inhibitor evaluation. By combining in vitro biochemical and cell-based assays with in vivo tumor models, researchers can gain a comprehensive understanding of a compound's potential and make informed decisions in the drug development process. The continued exploration of novel chemical scaffolds like Pyrimidine-4-carboxamide is essential for expanding the arsenal of targeted therapies and improving outcomes for cancer patients.
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Comparative Efficacy Analysis: Favipiravir (a Pyrimidine-4-carboxamide Analog) versus Standard-of-Care Antiviral Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of antiviral therapeutics is in a constant state of evolution, driven by the emergence of novel viral pathogens and the development of drug resistance. Within this dynamic field, the pyrimidine-4-carboxamide scaffold has emerged as a promising framework for the development of potent antiviral agents. This guide provides a detailed comparative analysis of a prominent pyrimidine-4-carboxamide analog, Favipiravir, against the current standard-of-care drugs for relevant viral infections, namely influenza and COVID-19. By examining the mechanistic underpinnings, preclinical and clinical efficacy, and experimental validation protocols, this document aims to provide researchers and drug development professionals with a comprehensive resource to inform future research and development endeavors.
Favipiravir, a pyrazinecarboxamide derivative, has garnered significant attention for its broad-spectrum antiviral activity.[1][2] Its mechanism of action, which involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), positions it as a key candidate for combating various RNA viruses.[1][3] This guide will delve into a head-to-head comparison with established antiviral agents: Oseltamivir for influenza, and Remdesivir and Molnupiravir for COVID-19, offering insights into their relative strengths and weaknesses.
Mechanisms of Action: A Tale of Two Strategies
The antiviral agents discussed herein employ distinct strategies to inhibit viral replication. Understanding these differences is crucial for appreciating their therapeutic potential and limitations.
Favipiravir: Inducing Viral Error Catastrophe
Favipiravir is a prodrug that, once intracellular, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1] This active metabolite acts as a purine analog, primarily mimicking guanine and adenine.[4] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates favipiravir-RTP into the nascent viral RNA strand.[3] This incorporation does not immediately terminate chain elongation but rather leads to lethal mutagenesis.[4] The presence of favipiravir in the RNA template strand causes the incorporation of incorrect nucleotides during subsequent replication cycles, resulting in a catastrophic accumulation of errors in the viral genome that ultimately renders the viral progeny non-viable.[4][5]
Caption: Mechanism of Action of Favipiravir.
Standard-of-Care Antivirals: Chain Termination and Neuraminidase Inhibition
In contrast to Favipiravir's mutagenic approach, Remdesivir and Molnupiravir primarily act as direct inhibitors of the viral RdRp, leading to chain termination.
-
Remdesivir , an adenosine nucleotide analog prodrug, is metabolized to its active triphosphate form.[6] It competes with ATP for incorporation into the nascent viral RNA chain by the RdRp.[7][8] Once incorporated, Remdesivir causes delayed chain termination, effectively halting viral RNA synthesis.[9][10]
-
Molnupiravir , another prodrug, is converted to its active ribonucleoside analog, which resembles cytidine.[11][12] The viral RdRp incorporates this analog into the growing RNA strand.[13] While it can also induce some mutagenesis, its primary mechanism is considered to be the termination of RNA synthesis.[5][11]
-
Oseltamivir , the standard-of-care for influenza, operates via a completely different mechanism. It is a neuraminidase inhibitor.[14][15] Neuraminidase is a viral enzyme crucial for the release of newly formed viral particles from the surface of infected cells.[16][17] By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus to other cells.[14][18]
Caption: Mechanisms of Standard-of-Care Antivirals.
Comparative Efficacy: A Data-Driven Overview
The clinical efficacy of these antiviral agents is context-dependent, varying with the specific virus, the stage of infection, and patient characteristics. The following tables summarize key efficacy data from clinical trials.
Table 1: Efficacy in Influenza
| Drug | Mechanism of Action | Key Efficacy Findings | Common Adverse Events |
| Favipiravir | RdRp Inhibition (Lethal Mutagenesis) | In two Phase 3 trials, Favipiravir was associated with reduced viral titers and RNA load.[19][20] However, the time to illness alleviation was inconsistent between the two studies.[19][20][21][22] Combination therapy with Oseltamivir showed greater antiviral effects and faster clinical improvement in severe influenza compared to Oseltamivir monotherapy.[23] | Hyperuricemia[19] |
| Oseltamivir | Neuraminidase Inhibition | Reduces the duration of influenza illness by approximately 1-1.5 days when initiated within 48 hours of symptom onset.[16] It also reduces the risk of secondary complications like pneumonia.[16][24] Some studies in children have shown limited effectiveness in shortening fever duration.[25] | Nausea, Vomiting, Headaches[24][26] |
Table 2: Efficacy in COVID-19
| Drug | Mechanism of Action | Key Efficacy Findings | Common Adverse Events |
| Favipiravir | RdRp Inhibition (Lethal Mutagenesis) | Some studies suggested improved clinical recovery and viral clearance.[27] However, other randomized controlled trials did not find a significant reduction in time to viral clearance or better clinical outcomes in mild to moderate COVID-19.[28][29][30] | Hyperuricemia, Increased liver enzymes[27] |
| Remdesivir | RdRp Inhibition (Chain Termination) | Accelerates viral clearance in early symptomatic COVID-19.[31][32] Some studies have shown a reduction in the length of hospital stay, but no significant mortality benefit.[33][34] | Nausea, Increased liver enzymes (ALT, AST), Hypersensitivity reactions[8] |
| Molnupiravir | RdRp Inhibition (Chain Termination & Mutagenesis) | Can accelerate clinical improvement and viral clearance in COVID-19 patients.[35][36] However, it does not significantly reduce mortality or hospitalization rates.[35][36] It has shown efficacy in reducing the risk of hospitalization or death in high-risk, non-hospitalized patients in some studies.[37] | Diarrhea, Nausea, Dizziness[37] |
Experimental Protocols for Efficacy Evaluation
The robust evaluation of antiviral efficacy relies on standardized and well-characterized experimental assays. Below are representative protocols for in vitro and in vivo assessment.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.
Objective: To determine the 50% inhibitory concentration (IC50) of an antiviral compound.
Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero E6 cells for SARS-CoV-2) in 6-well plates and grow to confluency.
-
Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Favipiravir, Oseltamivir, Remdesivir, Molnupiravir) in a serum-free medium.
-
Infection and Treatment:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Incubate the cells with a standardized amount of virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the various concentrations of the test compound.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with a 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Plaque Reduction Assay Workflow.
In Vivo Efficacy Study (Murine Influenza Model)
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of antiviral candidates.
Objective: To assess the ability of a test compound to reduce viral load and improve survival in a mouse model of influenza infection.
Methodology:
-
Animal Acclimatization: Acclimate female BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Infection: Lightly anesthetize the mice and intranasally inoculate them with a lethal dose (e.g., 5x LD50) of a mouse-adapted influenza virus strain (e.g., A/PR/8/34).
-
Treatment:
-
Randomly assign the infected mice to different treatment groups: vehicle control, test compound (e.g., Favipiravir), and positive control (e.g., Oseltamivir).
-
Administer the treatments orally or via the appropriate route at specified doses and schedules (e.g., twice daily for 5 days), starting 4 hours post-infection.
-
-
Monitoring:
-
Monitor the mice daily for body weight changes and survival for 14 days post-infection.
-
On select days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group.
-
-
Viral Load Determination:
-
Harvest the lungs from the euthanized mice.
-
Homogenize the lung tissue and determine the viral titer using a plaque assay or quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis:
-
Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.
-
Compare the mean body weight changes and lung viral titers between the groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion and Future Directions
The comparative analysis of Favipiravir with standard-of-care antiviral agents reveals a complex picture of its therapeutic potential. While its broad-spectrum activity and unique mechanism of lethal mutagenesis are advantageous, its clinical efficacy, particularly in COVID-19, has shown inconsistent results across various studies. For influenza, it demonstrates clear antiviral effects, and combination therapy with neuraminidase inhibitors appears promising.
For researchers and drug development professionals, several key takeaways emerge:
-
Mechanism as a Guide: The distinct mechanisms of action of these drugs offer opportunities for combination therapies to enhance efficacy and combat resistance.
-
Context is Key: The timing of treatment initiation and the severity of the disease are critical factors influencing the clinical outcomes of all these antiviral agents.
-
Further Optimization: The pyrimidine-4-carboxamide scaffold remains a valuable starting point for the design of novel antiviral agents with improved potency, pharmacokinetic profiles, and resistance profiles.
Future research should focus on larger, well-designed clinical trials to definitively establish the clinical utility of Favipiravir in various viral infections. Furthermore, the exploration of novel pyrimidine-4-carboxamide derivatives with enhanced activity against a wider range of viral pathogens is a promising avenue for antiviral drug discovery.
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrimidine-4-Carboxamide-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interactions of a small molecule inhibitor with its intended target—and, just as critically, with unintended ones—is a cornerstone of modern therapeutic development. The pyrimidine-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] However, the very features that make this scaffold effective can also lead to off-target activities across the vast and structurally related human kinome.
This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a representative pyrimidine-4-carboxamide derivative, the Aurora kinase inhibitor PF-03814735 , against a panel of kinases. We will dissect the experimental data, explore the underlying methodologies, and discuss the critical importance of such profiling in predicting both therapeutic efficacy and potential toxicities.
The Imperative of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them compelling targets for therapeutic intervention, particularly in oncology.[3] The high degree of structural conservation in the ATP-binding site, which most small molecule inhibitors target, presents a significant challenge in achieving selectivity.[2] A lack of selectivity can lead to unexpected side effects or even synergistic therapeutic effects. Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical predictive tool in drug discovery.
This guide will use the well-characterized inhibitor PF-03814735 as a case study to illustrate these principles. We will compare its activity profile with a hypothetical, more selective pyrimidine-4-carboxamide derivative, "Compound Y," to highlight different selectivity profiles.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activities of PF-03814735 and our hypothetical Compound Y against a representative panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), reveals distinct selectivity profiles.
Table 1: Kinase Inhibition Profile of PF-03814735
| Kinase Target | Kinase Family | IC50 (nM) | On/Off-Target |
| Aurora A | Serine/Threonine | 5 | On-Target |
| Aurora B | Serine/Threonine | 0.8 | On-Target |
| Aurora C | Serine/Threonine | 3 | On-Target |
| FLT3 | Tyrosine Kinase | >90% inhibition @ 100 nM | Off-Target |
| JAK2 | Tyrosine Kinase | >90% inhibition @ 100 nM | Off-Target |
| TrkB | Tyrosine Kinase | >90% inhibition @ 100 nM | Off-Target |
| RET | Tyrosine Kinase | >90% inhibition @ 100 nM | Off-Target |
| MST3 | Serine/Threonine | >90% inhibition @ 100 nM | Off-Target |
| p38α | Serine/Threonine | 53 | Off-Target |
| TYK2 | Tyrosine Kinase | 61 | Off-Target |
| JNK2 | Serine/Threonine | 150 | Off-Target |
| MET | Tyrosine Kinase | 300 | Off-Target |
| TIE2 | Tyrosine Kinase | 650 | Off-Target |
Data for PF-03814735 is compiled from publicly available sources.[4][5]
Table 2: Hypothetical Kinase Inhibition Profile of Compound Y
| Kinase Target | Kinase Family | IC50 (nM) | On/Off-Target |
| Akt1 | Serine/Threonine | 15 | On-Target |
| Akt2 | Serine/Threonine | 25 | On-Target |
| Akt3 | Serine/Threonine | 30 | On-Target |
| p70S6K | Serine/Threonine | 80 | Off-Target |
| PKA | Serine/Threonine | 150 | Off-Target |
| Aurora A | Serine/Threonine | >10,000 | Off-Target |
| FLT3 | Tyrosine Kinase | >10,000 | Off-Target |
| JAK2 | Tyrosine Kinase | >10,000 | Off-Target |
Visualizing Kinome Selectivity
A powerful way to interpret cross-reactivity data is to map it onto a representation of the human kinome. The following diagram illustrates the selectivity of PF-03814735, highlighting its potent inhibition of the Aurora kinases and its off-target interactions with other kinase families.
Caption: Kinome selectivity map of PF-03814735.
Experimental Methodology: A Guide to Kinase Profiling
Accurate and reproducible kinase profiling data is paramount. A variety of assay formats are available, with radiometric and fluorescence-based methods being the most common for high-throughput screening.[6][7]
General Experimental Workflow
The following diagram outlines a typical workflow for kinase inhibitor profiling.
Caption: A typical workflow for kinase inhibitor profiling.
Detailed Protocol: Radiometric Filter Binding Assay
This protocol describes a gold-standard method for measuring kinase activity.[6][7]
1. Reagents and Materials:
-
Kinase of interest (recombinant, purified)
-
Peptide or protein substrate
-
Test compound (e.g., PF-03814735) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
[γ-33P]ATP
-
Cold ATP stock solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare Compound Plate: Serially dilute the test compound in DMSO, then further dilute in kinase reaction buffer to the desired final concentrations.
-
Prepare Kinase/Substrate Mixture: In a separate tube, prepare a master mix of the kinase and its substrate in kinase reaction buffer.
-
Initiate Reaction: Add the kinase/substrate mixture to the wells of the compound plate.
-
Start Phosphorylation: Add a mixture of [γ-33P]ATP and cold ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding data.
-
Incubate: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.
-
Wash: Wash the filter plate multiple times with the wash buffer to remove all unbound [γ-33P]ATP.
-
Dry and Add Scintillant: Dry the filter plate completely, then add scintillation fluid to each well.
-
Read Plate: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Interpretation: From Data to Insights
The cross-reactivity profile of PF-03814735 reveals that while it is a highly potent inhibitor of Aurora kinases, it also interacts with several other kinases, particularly from the tyrosine kinase family, albeit at higher concentrations. This "promiscuous" profile for some inhibitors can be attributed to the conserved nature of the ATP-binding pocket.[2] The pyrimidine-4-carboxamide core acts as a scaffold that can be accommodated by numerous kinases. The selectivity is then dictated by the specific chemical groups appended to this core, which interact with less conserved regions of the ATP-binding site.[1]
In contrast, the hypothetical Compound Y demonstrates a more "selective" profile, with its activity largely confined to the AGC kinase subfamily (Akt, p70S6K, PKA). This suggests that the specific substitutions on its pyrimidine-4-carboxamide core are more complementary to the unique features of the AGC kinase ATP-binding pocket.
The clinical implications of these different profiles are significant. The off-target effects of PF-03814735 could contribute to its overall anti-tumor activity but might also be responsible for observed toxicities. A more selective inhibitor like Compound Y might have a wider therapeutic window and a more predictable side-effect profile, but its efficacy might be limited to tumors driven solely by the Akt pathway.
Conclusion
The cross-reactivity profiling of kinase inhibitors is an indispensable component of drug discovery and development. As demonstrated with the pyrimidine-4-carboxamide-based inhibitor PF-03814735, a thorough understanding of a compound's interactions across the kinome is essential for interpreting its biological effects and predicting its clinical potential. By employing robust and validated assay methodologies, researchers can generate high-quality data that guides the optimization of lead compounds, ultimately leading to safer and more effective targeted therapies.
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For researchers, scientists, and professionals in drug development, the quest for highly selective enzyme inhibitors is paramount. The pyrimidine-4-carboxamide scaffold has emerged as a versatile core structure in the design of potent modulators for various enzyme families. However, achieving selectivity against closely related enzymes remains a critical challenge. This guide provides an in-depth comparison of the selectivity profiles of two prominent pyrimidine-4-carboxamide-based inhibitors: LEI-401 , a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and AZD5363 (Capivasertib) , a potent pan-Akt kinase inhibitor. We will delve into the experimental data that substantiates their selectivity, the methodologies used to determine it, and the structural features that govern their specific interactions.
The Critical Role of Selectivity in Drug Discovery
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. Off-target effects, arising from the inhibition of unintended enzymes, can lead to adverse drug reactions and diminish the therapeutic window. Kinases and phospholipases, due to their large family sizes and conserved active sites, present significant hurdles in the development of selective inhibitors. This guide will illustrate how medicinal chemistry efforts have successfully navigated these challenges with the pyrimidine-4-carboxamide scaffold.
Part 1: LEI-401 - A Selective Probe for NAPE-PLD
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] The development of selective NAPE-PLD inhibitors is crucial for elucidating the physiological roles of this pathway. LEI-401 is a first-in-class, potent, and CNS-active NAPE-PLD inhibitor.[3]
Selectivity Profile of LEI-401
The selectivity of LEI-401 has been established through a combination of in vitro enzymatic assays and in vivo studies using knockout models. While a comprehensive screening against all phospholipase families is not publicly available, the existing data strongly supports its specificity for NAPE-PLD.
Key Experimental Findings:
-
Potent NAPE-PLD Inhibition: LEI-401 exhibits a potent inhibitory activity against human NAPE-PLD with an IC50 of 27 nM .[3]
-
Cellular Specificity: In cellular assays, LEI-401 reduced NAE levels in wild-type neuroblastoma cells, but not in NAPE-PLD knockout (KO) cells, demonstrating its on-target activity in a cellular context.[4]
-
In Vivo Target Engagement: The effects of LEI-401 on NAE levels were absent in NAPE-PLD KO mice, confirming its selectivity in a whole-organism setting.[4]
-
Discrimination from other Hydrolases: The development of a novel fluorogenic NAPE-PLD substrate, flame-NAPE, which is resistant to cleavage by phospholipases A1 and A2 (PLA1/2), has been instrumental in demonstrating the selectivity of NAPE-PLD inhibitors.[2] In assays using this substrate, the observed activity was sensitive to inhibition by LEI-401, further distinguishing its action from that of other lipases.[2]
While direct IC50 values against other phospholipases like PLA1, PLA2, PLC, and other PLD isoforms are not extensively reported in the literature for LEI-401, the use of NAPE-PLD knockout models provides compelling evidence for its selective action in complex biological systems.
Structural Determinants of LEI-401 Selectivity
The selectivity of LEI-401 is a result of meticulous structure-activity relationship (SAR) studies. The pyrimidine-4-carboxamide core is decorated with specific substituents that optimize its interaction with the NAPE-PLD active site.
Caption: Key structural motifs of LEI-401 contributing to its potency and selectivity.
Experimental Protocol: NAPE-PLD Activity Assay
The selectivity of LEI-401 was determined using robust enzymatic assays. Below is a representative protocol for a fluorescence-based NAPE-PLD activity assay.
Principle: This assay utilizes a fluorescence-quenched substrate, such as PED6. Cleavage of the substrate by NAPE-PLD results in an increase in fluorescence, which can be measured to determine enzyme activity.[5][6]
Materials:
-
Membrane fractions from HEK293T cells overexpressing NAPE-PLD
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% Triton X-100
-
PED6 substrate (10 mM stock in DMSO)
-
LEI-401 or other test compounds (in DMSO)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection (Excitation/Emission ~495/515 nm)
Procedure:
-
Prepare a dilution series of LEI-401 in DMSO.
-
In a 96-well plate, add 79 µL of assay buffer per well.
-
Add 1 µL of the diluted LEI-401 or DMSO (vehicle control) to the respective wells.
-
Add 10 µL of the NAPE-PLD-containing membrane protein lysate to each well. Include control wells with lysate from mock-transfected cells.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Prepare a 10 µM working solution of PED6 in assay buffer.
-
Initiate the reaction by adding 10 µL of the 10 µM PED6 solution to each well.
-
Immediately measure the fluorescence intensity at 37°C in a plate reader, taking readings every minute for 30-60 minutes.
-
Calculate the rate of reaction and determine the IC50 value for LEI-401 by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for determining NAPE-PLD inhibition using a fluorescence-based assay.
Part 2: AZD5363 (Capivasertib) - A Selective Pan-Akt Kinase Inhibitor
The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making Akt a prime therapeutic target. AZD5363 is a potent, orally bioavailable pyrimidine-4-carboxamide derivative that inhibits all three Akt isoforms (Akt1, Akt2, and Akt3).[7][8]
Selectivity Profile of AZD5363
The selectivity of AZD5363 has been extensively characterized against a panel of related kinases, particularly those within the AGC kinase family, to which Akt belongs.
Quantitative Selectivity Data:
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Akt1 |
| Akt1 | 3 | 1x |
| Akt2 | 7 | 2.3x |
| Akt3 | 7 | 2.3x |
| P70S6K | 6 | 2x |
| PKA | 7 | 2.3x |
| ROCK2 | 60 | 20x |
| ROCK1 | 470 | 157x |
Data sourced from Tocris Bioscience.
This data clearly demonstrates that while AZD5363 is a potent inhibitor of other AGC family members like P70S6K and PKA, it exhibits significant selectivity against ROCK kinases. This selectivity is crucial for minimizing off-target effects related to the inhibition of these other important signaling proteins.
Structural Insights into AZD5363 Selectivity
The pyrrolo[2,3-d]pyrimidine core of AZD5363 mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site. The substituents on the pyrimidine and piperidine rings are optimized to form specific interactions with residues in the Akt active site, contributing to its high potency and selectivity.
Caption: The PI3K/Akt signaling pathway and the point of intervention for AZD5363.
Experimental Protocol: Kinase Selectivity Profiling
Kinase selectivity is typically assessed using in vitro kinase assays against a panel of purified enzymes. A common method is a radiometric assay or a luminescence-based assay that measures ATP consumption.
Principle: The transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate peptide by the kinase is measured. Inhibition of the kinase reduces the amount of radiolabeled product. Alternatively, luminescence-based assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced, which is inversely correlated with kinase inhibition.
Materials:
-
Purified recombinant kinases (e.g., Akt1, PKA, ROCK1)
-
Specific substrate peptides for each kinase
-
[γ-³²P]ATP or cold ATP for luminescence assays
-
Kinase reaction buffer
-
AZD5363 or other test compounds
-
Phosphocellulose paper or other capture medium for radiometric assays
-
Scintillation counter or luminescence plate reader
Procedure (Radiometric Assay):
-
Prepare serial dilutions of AZD5363.
-
Set up kinase reactions in a microplate, containing kinase buffer, the specific kinase, and its substrate peptide.
-
Add the diluted AZD5363 or vehicle control to the wells.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of AZD5363 and determine the IC50 value.
Caption: A typical workflow for determining kinase inhibitor selectivity using a radiometric assay.
Conclusion
The pyrimidine-4-carboxamide scaffold has proven to be a highly fruitful starting point for the development of selective enzyme inhibitors. The case studies of LEI-401 and AZD5363 highlight the power of medicinal chemistry to fine-tune molecular interactions to achieve remarkable selectivity against related enzyme families. For researchers in drug discovery, these examples underscore the importance of rigorous selectivity profiling using a combination of in vitro and in vivo models to develop safe and effective therapeutic agents. The detailed experimental protocols provided in this guide offer a practical framework for assessing the selectivity of novel compounds.
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The Pyrimidine-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to the Structure-Activity Relationships of its Analogues as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine-4-carboxamide core represents a versatile and highly fruitful scaffold in the quest for novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to its exploration against a multitude of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine-4-carboxamide analogues, focusing on their inhibitory activities against three distinct and medicinally relevant enzyme classes: N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Vanin-1, and Protein Kinase B (Akt). By examining the nuanced effects of structural modifications on inhibitory potency and selectivity, we aim to provide actionable insights for the rational design of next-generation inhibitors.
The Core Scaffold: A Foundation for Diverse Bioactivities
The pyrimidine-4-carboxamide scaffold is characterized by a central pyrimidine ring bearing a carboxamide group at the 4-position. This core structure offers multiple points for chemical diversification, typically at the 2- and 6-positions of the pyrimidine ring and on the amide nitrogen. These modifications allow for the fine-tuning of electronic, steric, and hydrophobic properties, enabling the optimization of interactions with the target protein's binding site.
Caption: General structure of the pyrimidine-4-carboxamide scaffold highlighting key positions for modification.
I. NAPE-PLD Inhibitors: Modulating Endocannabinoid Signaling
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] Inhibition of NAPE-PLD presents a therapeutic strategy for modulating endocannabinoid signaling in various physiological and pathological processes.[3]
Structure-Activity Relationship of Pyrimidine-4-carboxamides as NAPE-PLD Inhibitors
A significant body of research has elucidated the SAR of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, leading to the discovery of potent and selective compounds like LEI-401.[4][5] The optimization of a high-throughput screening hit (Compound 1) involved systematic modifications at the R1, R2, and R3 positions.[6][7]
Table 1: Comparative Activity of Pyrimidine-4-carboxamide Analogues against NAPE-PLD
| Compound | R1 (Amide) | R2 (2-Position) | R3 (6-Position) | pIC50 |
| 1 (HTS Hit) | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 6.09 |
| LEI-401 | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |
| Analogue A | Benzyl | N-methylphenethylamine | Morpholine | 5.85 |
| Analogue B | Cyclopropylmethyl | N-methylphenethylamine | Piperidine | 6.22 |
| Analogue C | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 6.54 |
Data synthesized from multiple sources.[4][6][8]
Key SAR Insights:
-
R1 (Amide Substituent): Modifications at this position generally do not lead to significant improvements in potency, suggesting it may occupy a shallow, lipophilic pocket in the enzyme's active site.[8] The cyclopropylmethyl group appears to be optimal among the tested analogues.
-
R2 (2-Position Substituent): This position is crucial for potency. Conformational restriction of the flexible N-methylphenethylamine group by replacing it with a rigid (S)-3-phenylpiperidine ring resulted in a notable increase in inhibitory activity.[5][7] This suggests a specific conformational requirement for optimal binding.
-
R3 (6-Position Substituent): The 6-position substituent significantly influences both potency and physicochemical properties. Replacing the morpholine ring with an (S)-3-hydroxypyrrolidine not only enhanced potency by approximately 10-fold but also reduced lipophilicity, leading to a more drug-like profile.[1][9]
NAPE-PLD Signaling Pathway
Caption: Simplified NAPE-PLD signaling pathway and the point of intervention by pyrimidine-4-carboxamide inhibitors.
II. Vanin-1 Inhibitors: Targeting Oxidative Stress and Inflammation
Vanin-1 is a GPI-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine to pantothenic acid (vitamin B5) and cysteamine.[10][11] Cysteamine is a potent antioxidant, and the Vanin-1/cysteamine pathway is implicated in regulating tissue responses to oxidative stress and inflammation, making it an attractive target for inflammatory bowel disease (IBD) and other inflammatory conditions.[12][13]
Structure-Activity Relationship of Pyrimidine-4-carboxamides as Vanin-1 Inhibitors
The discovery of pyrimidine-4-carboxamides as Vanin-1 inhibitors emerged from a high-throughput screening campaign that initially identified a diaryl ketone series.[14] Concerns over the ketone moiety led to its replacement with the pyrimidine-4-carboxamide scaffold, which proved to be a successful strategy.[10]
Table 2: Comparative Activity of Pyrimidine-4-carboxamide Analogues against Vanin-1
| Compound | R1 (Amide) | R2 (2-Position) | R3 (6-Position) | Human VNN1 IC50 (nM) |
| Lead Compound | 4-Fluorobenzyl | 4-Fluorophenyl | Azetidin-1-yl | 150 |
| Analogue D | 4-Fluorobenzyl | 4-Fluorophenyl | Pyrrolidin-1-yl | 50 |
| Analogue E | 4-Fluorobenzyl | 4-Fluorophenyl | Piperidin-1-yl | 25 |
| Analogue F | 4-Fluorobenzyl | 2,4-Difluorophenyl | Piperidin-1-yl | 8 |
| Analogue G | 2,4-Difluorobenzyl | 4-Fluorophenyl | Piperidin-1-yl | >1000 |
Data synthesized from multiple sources.[14][15]
Key SAR Insights:
-
R1 (Amide Substituent): The nature of the substituent on the amide nitrogen is critical for potent inhibition. A 4-fluorobenzyl group was found to be optimal, while substitution on the benzyl ring, such as with a 2,4-difluoro pattern, was detrimental to activity.
-
R2 (2-Position Substituent): A substituted phenyl ring at the 2-position is a key feature. A 4-fluorophenyl group provided good potency, which was further enhanced by the introduction of a second fluorine at the 2-position of this ring.
-
R3 (6-Position Substituent): A cyclic secondary amine at the 6-position is essential for activity. A clear trend was observed where increasing the ring size from azetidine to pyrrolidine and then to piperidine resulted in a progressive increase in potency.
Role of Vanin-1 in Oxidative Stress and Inflammation
Caption: A generalized synthetic workflow for the preparation of pyrimidine-4-carboxamide analogues.
Detailed Protocol for Amide Coupling (Step 4):
-
To a solution of the pyrimidine-4-carboxylic acid intermediate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (R1-NH2) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrimidine-4-carboxamide.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general fluorescence-based assay to determine the IC50 values of inhibitors against a target enzyme.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well or 384-well plate, add a defined amount of the target enzyme to each well containing the diluted inhibitor or DMSO (for control wells).
-
Incubate the enzyme-inhibitor mixture for a pre-determined time at room temperature to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
[16]1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2. 2. The next day, treat the cells with various concentrations of the pyrimidine-4-carboxamide analogues (typically in a serum-free or low-serum medium to avoid interference) for a specified period (e.g., 24, 48, or 72 hours). I[17]nclude untreated and vehicle (DMSO) control wells. 3. After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. 4[18]. During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 5. Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals. 6. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. 7. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. 8. Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Conclusion: A Scaffold of Continuing Promise
The pyrimidine-4-carboxamide scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors against a diverse range of enzymes. The comparative analysis of its analogues targeting NAPE-PLD, Vanin-1, and Akt reveals that subtle structural modifications at the 2-, 6-, and amide positions can lead to profound differences in biological activity and target selectivity. The insights gleaned from these structure-activity relationships, supported by robust experimental validation, provide a rational basis for the continued exploration and optimization of this privileged scaffold in the pursuit of novel therapeutics. As our understanding of the molecular drivers of disease continues to grow, the pyrimidine-4-carboxamide core is poised to remain at the forefront of medicinal chemistry and drug discovery.
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Comparative Guide to Confirming the Mechanism of Action of Pyrimidine-4-carboxamide Derivatives as DHODH Inhibitors
Introduction
Pyrimidine-4-carboxamide derivatives represent a significant class of therapeutic agents, with prominent members like Teriflunomide—the active metabolite of Leflunomide— clinically approved for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][2] The primary mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][3][4][5] This pathway is fundamentally important for the proliferation of rapidly dividing cells, including activated lymphocytes, which are key drivers of autoimmune pathology.[3][6] By inhibiting DHODH, these compounds exert a cytostatic effect, reducing the pool of available pyrimidines necessary for DNA and RNA synthesis, thereby limiting lymphocyte proliferation without causing widespread cell death.[3][6]
This guide provides a comprehensive framework for researchers to definitively confirm the mechanism of action of novel pyrimidine-4-carboxamide derivatives as DHODH inhibitors. We will explore the underlying signaling pathways, present a comparative analysis with established inhibitors, and provide detailed, validated experimental protocols for robust target confirmation.
The Central Role of DHODH in Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for life. DHODH, a mitochondrial enzyme, catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[7][8] This reaction is coupled to the mitochondrial electron transport chain. The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts the cell cycle and prevents the proliferation of cells that are heavily reliant on this pathway, such as activated T and B lymphocytes.[3][5][6]
Signaling Pathway and Point of Inhibition
The inhibitory action of pyrimidine-4-carboxamide derivatives on DHODH directly impacts the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. This targeted inhibition is what confers the immunomodulatory effects observed with drugs like Teriflunomide.[3]
Comparative Analysis of DHODH Inhibitors
To validate a novel pyrimidine-4-carboxamide derivative as a DHODH inhibitor, its performance must be benchmarked against well-characterized compounds. Teriflunomide and Brequinar are excellent comparators due to their potent and well-documented inhibition of human DHODH.
| Compound | Chemical Class | IC50 (Human DHODH) | Binding Mechanism | Primary Therapeutic Area |
| Test Compound | Pyrimidine-4-carboxamide | To be determined | To be determined | To be determined |
| Teriflunomide | Pyrimidine-4-carboxamide | ~24.5 nM - 600 nM[9][10] | Non-competitive with respect to ubiquinone[9] | Multiple Sclerosis, Rheumatoid Arthritis[1][2][3] |
| Brequinar | Biphenyl Carboxylic Acid | ~2.1 - 20 nM[9][10][11] | Competitive with respect to ubiquinone[9] | Cancer, Antiviral, Autoimmune Diseases[2][7][9] |
| Leflunomide | Isoxazole Carboxamide | >100 µM (Prodrug)[12] | (Active metabolite is Teriflunomide) | Rheumatoid Arthritis[1][13] |
| ASLAN003 | Benzoimidazole | 35 nM[11] | N/A | Acute Myeloid Leukemia[11] |
Experimental Protocols for Target Validation
A multi-faceted approach is essential to unequivocally confirm that the mechanism of action of a novel pyrimidine-4-carboxamide derivative is through the direct inhibition of DHODH. The following experimental workflow provides a self-validating system, moving from biochemical confirmation to cellular on-target effects and finally to direct binding verification.
Protocol 1: In Vitro DHODH Enzymatic Assay
Rationale: This initial step directly measures the compound's ability to inhibit the enzymatic activity of purified, recombinant human DHODH. This is the most direct biochemical evidence of target inhibition.
Principle: The activity of DHODH is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[12][14] The rate of DCIP reduction is measured spectrophotometrically by the decrease in absorbance at 600-650 nm.[12]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound and reference inhibitors (Teriflunomide, Brequinar)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add 178 µL of DHODH enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[12]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well (final concentrations, for example: 500 µM DHO, 200 µM DCIP, 100 µM CoQ10).[12]
-
Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Proliferation and Uridine Rescue Assay
Rationale: This assay confirms that the compound's anti-proliferative effect in a cellular context is due to the inhibition of the de novo pyrimidine synthesis pathway. If the compound is an on-target DHODH inhibitor, its growth-suppressive effects should be reversible by supplying cells with exogenous uridine, which bypasses the enzymatic block.[14][15][16]
Principle: DHODH inhibition leads to pyrimidine depletion and subsequent cell cycle arrest.[14] This effect can be rescued by adding uridine to the culture medium, which is taken up by the cells and converted to UMP via the pyrimidine salvage pathway, thus replenishing the pyrimidine pool.[15][16]
Materials:
-
A rapidly proliferating cell line (e.g., HL-60, MOLM-13, or A549)
-
Cell culture medium and supplements
-
Test compound and reference inhibitors
-
Uridine stock solution (e.g., 100 mM in water)
-
Cell proliferation reagent (e.g., WST-1, CCK-8, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Prepare two sets of plates. In both sets, treat the cells with serial dilutions of the test compound.
-
To one set of plates, add a final concentration of 100 µM uridine to each well containing the test compound.[12] The other set receives only the test compound.
-
Include appropriate controls: cells with DMSO only, and cells with DMSO plus 100 µM uridine.
-
Incubate the plates for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's protocol and measure the signal.
-
Calculate the IC50 values for the compound in the presence and absence of uridine.
Interpretation: A significant rightward shift in the IC50 curve in the presence of uridine is strong evidence of on-target DHODH inhibition.[14] The lack of a significant shift would suggest an off-target mechanism of action.
Protocol 3: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Rationale: SPR provides definitive, real-time, label-free data on the direct binding of the test compound to the DHODH protein.[17][18][19] This technique allows for the determination of key kinetic parameters, including the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[17][20]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which the target protein (DHODH) is immobilized.[19] When the test compound (analyte) flows over the surface and binds to the protein, the mass at the surface increases, causing a proportional change in the refractive index, which is detected and plotted in a sensorgram.[19]
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified recombinant human DHODH
-
Test compound and reference inhibitors
Procedure:
-
Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified DHODH protein over the surface to achieve a target immobilization level (e.g., 3000-5000 Response Units).[21]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[21]
-
A reference flow cell is prepared in parallel without protein immobilization to correct for non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of the test compound in running buffer. A concentration range spanning at least 10-fold below and above the expected KD is recommended.
-
Inject the compound dilutions over the DHODH and reference surfaces, starting with the lowest concentration. Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the binding (association phase) and subsequent unbinding (dissociation phase) in real-time.
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Protocol 4: X-Ray Crystallography
Rationale: Obtaining a co-crystal structure of the test compound bound to DHODH provides the ultimate confirmation of direct target engagement.[14] It offers an atomic-level view of the binding mode, revealing the specific amino acid interactions that stabilize the inhibitor in the active site.[22][23][24][25][26] This information is invaluable for understanding structure-activity relationships (SAR) and for guiding future lead optimization.[8]
Procedure:
-
Express and purify high-quality, crystallizable recombinant human DHODH.
-
Incubate the purified protein with a molar excess of the test compound to ensure saturation of the binding site.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement, using a known DHODH structure as a search model.
-
Refine the model and build the inhibitor into the observed electron density map.
Conclusion
Confirming the mechanism of action of a novel pyrimidine-4-carboxamide derivative requires a rigorous, multi-pronged experimental approach. By systematically progressing from biochemical enzyme inhibition assays to cellular on-target validation with uridine rescue, and culminating in direct biophysical binding analysis and structural determination, researchers can build an unassailable case for DHODH as the primary molecular target. This comprehensive validation workflow not only ensures scientific integrity but also provides the critical data necessary to advance promising candidates in the drug development pipeline.
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- Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. PMC, NIH.
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A Head-to-Head Comparison of Pyrimidine-4-Carboxamide Derivatives with Known Antiviral Compounds: A Technical Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of a promising class of broad-spectrum antiviral compounds, Pyrimidine-4-carboxamide derivatives, with established antiviral agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy, and the experimental methodologies required for a thorough evaluation.
Introduction: The Quest for Broad-Spectrum Antivirals
The emergence of novel and drug-resistant viral pathogens necessitates the development of antiviral agents with broad-spectrum activity. While direct-acting antivirals (DAAs) that target specific viral enzymes have proven successful, their narrow spectrum and the potential for resistance underscore the need for alternative strategies. One such strategy is to target host-cell pathways that are essential for viral replication across multiple virus families.
Pyrimidine-4-carboxamide derivatives have emerged as a noteworthy class of compounds with demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Unlike many current antivirals that directly target viral components, several pyrimidine-4-carboxamide derivatives employ a host-centric mechanism, offering a potentially higher barrier to resistance. This guide will compare this class of molecules against two well-characterized direct-acting antivirals: Favipiravir and Remdesivir.
Mechanisms of Action: A Tale of Two Strategies
A fundamental differentiator between Pyrimidine-4-carboxamide derivatives and many established antivirals lies in their primary mode of action.
Pyrimidine-4-carboxamide Derivatives: Targeting Host Pyrimidine Biosynthesis
A key antiviral mechanism for certain Pyrimidine-4-carboxamide derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for producing the pyrimidine nucleobases required for RNA and DNA synthesis.
By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines. As viruses are heavily reliant on host cell machinery for their replication, this pyrimidine starvation state effectively hampers viral RNA synthesis.[3] Interestingly, this inhibition of pyrimidine biosynthesis has also been shown to induce an antiviral state within the host cell, characterized by the upregulation of interferon-stimulated genes (ISGs), in some cases independent of type 1 interferon production.[1][4] This dual mechanism of direct resource deprivation and stimulation of innate immunity makes this class of compounds particularly compelling.
Caption: Mechanism of Pyrimidine-4-carboxamide Derivatives.
Comparator Compounds: Direct-Acting Antivirals
In contrast, Favipiravir and Remdesivir are prodrugs that, once metabolized to their active forms, directly target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[5]
-
Favipiravir (T-705) : The active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705 RTP), is recognized by the viral RdRp as a purine nucleotide. Its incorporation into the nascent viral RNA strand can lead to two primary antiviral outcomes: lethal mutagenesis, where the accumulation of mutations leads to non-viable viral progeny, and/or chain termination, which halts RNA synthesis.[5]
-
Remdesivir : The active triphosphate form of Remdesivir acts as an adenosine analog. When incorporated into the growing viral RNA chain by the RdRp, it causes delayed chain termination, effectively stopping viral replication.[5]
Caption: Mechanism of Direct-Acting Antivirals.
Comparative In Vitro Efficacy: A Data-Driven Overview
The following table summarizes the reported in vitro antiviral activities of Pyrimidine-4-carboxamide derivatives, Favipiravir, and Remdesivir against representative RNA viruses. It is important to note that the efficacy of Pyrimidine-4-carboxamide derivatives can be cell-type dependent.[1]
| Compound Class/Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Pyrimidine-4-carboxamide Derivatives | Influenza A Virus | MDCK | 3.5 - 26.5 | [6][7] |
| Human Coronavirus 229E | HEL | Promising activity | [8] | |
| SARS-CoV-2 | BHK-ACE2 | 0.31 - 10.6 | [9] | |
| Favipiravir (T-705) | Influenza A Virus | MDCK | ~17.4 - 21.1 | [10] |
| SARS-CoV-2 | Vero E6 | ~94.09 | [11] | |
| Remdesivir | Influenza A Virus | - | Limited activity | - |
| SARS-CoV-2 | Vero E6 | ~0.77 | [12] | |
| MERS-CoV | Vero E6 | ~0.07 | [12] |
Note: EC50 (50% effective concentration) values can vary based on the specific derivative, viral strain, cell line, and assay conditions. The data presented here are for comparative purposes and are drawn from various studies.
Experimental Protocols for Head-to-Head Comparison
To ensure a robust and objective comparison, standardized in vitro assays are crucial. The following section details the methodologies for assessing antiviral efficacy and cytotoxicity.
Antiviral Efficacy Assessment: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a gold-standard method for quantifying the inhibition of viral replication.
Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer. The reduction in plaque number is directly proportional to the antiviral activity of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the Pyrimidine-4-carboxamide derivative, Favipiravir, and Remdesivir in a serum-free medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution in the presence of the serially diluted compounds or a vehicle control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound concentrations. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Plaque Reduction Assay Workflow.
Cytotoxicity Assessment: MTT Assay
It is essential to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate.
-
Compound Treatment: After the cells have attached, treat them with serial dilutions of the test compounds (in the absence of virus). Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cytotoxicity.
Conclusion and Future Directions
Pyrimidine-4-carboxamide derivatives represent a promising class of broad-spectrum antiviral agents with a distinct, host-centric mechanism of action. Their ability to inhibit pyrimidine biosynthesis and modulate the host's innate immune response offers a compelling alternative to direct-acting antivirals like Favipiravir and Remdesivir.
Head-to-head comparisons using standardized in vitro assays, as detailed in this guide, are essential for elucidating the relative potency and therapeutic window of these compounds. Future research should focus on optimizing the structure of Pyrimidine-4-carboxamide derivatives to enhance their antiviral efficacy and selectivity, as well as on in vivo studies to validate their therapeutic potential. The exploration of combination therapies, pairing host-targeting agents with direct-acting antivirals, may also present a powerful strategy to combat viral infections and mitigate the emergence of drug resistance.
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Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology. [Link]
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry. [Link]
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Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. [Link]
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Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
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Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative In Vivo Efficacy Analysis: Pyrimidine-4-carboxamide (CCT128930) versus Imatinib
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, small molecule inhibitors have revolutionized treatment paradigms. This guide provides a detailed comparative analysis of the in vivo efficacy of a representative Pyrimidine-4-carboxamide, CCT128930, and the well-established tyrosine kinase inhibitor, imatinib. While direct head-to-head clinical trials are unavailable, this document synthesizes preclinical data to offer a comprehensive overview of their respective mechanisms of action, anti-tumor activities in xenograft models, and the experimental protocols used to evaluate their efficacy.
Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), primarily targets the BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase[1][2][3]. Its success has paved the way for the development of numerous other targeted agents.
CCT128930 represents a novel class of Pyrimidine-4-carboxamide derivatives, specifically a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B)[4][5][6]. The PI3K/Akt signaling pathway is frequently dysregulated in a wide range of human cancers, making it a compelling target for therapeutic intervention[7][8][9][10]. CCT128930 belongs to the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides class of inhibitors[11][12][13].
This guide will delve into the preclinical data that underpins our understanding of these two compounds, providing a framework for researchers to contextualize their mechanisms and in vivo performance.
Mechanisms of Action and Signaling Pathways
The divergent therapeutic targets of CCT128930 and imatinib dictate their distinct mechanisms of action and the signaling cascades they disrupt.
CCT128930: Targeting the PI3K/Akt Pathway
CCT128930 exerts its anti-tumor effects by inhibiting Akt, a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism[10][14]. In many cancers, this pathway is constitutively active due to mutations in upstream components like PIK3CA or loss of the tumor suppressor PTEN[7][9]. By binding to the ATP-binding site of Akt, CCT128930 prevents its phosphorylation and activation, thereby inhibiting downstream signaling to key effectors that promote cell survival and proliferation[4][5][6].
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of CCT128930.
Imatinib: Targeting BCR-ABL and c-KIT
Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases[2][15]. In CML, its primary target is the constitutively active BCR-ABL fusion protein, the product of the Philadelphia chromosome translocation[1][3]. By blocking the kinase activity of BCR-ABL, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive leukemogenesis[16]. In GIST, imatinib targets activating mutations in the c-KIT receptor tyrosine kinase, a key driver of tumor growth and survival in this malignancy.
Figure 2: Simplified mechanism of action of Imatinib on BCR-ABL and c-KIT signaling.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor efficacy of CCT128930 and imatinib in various human tumor xenograft models.
Table 1: In Vivo Efficacy of CCT128930
| Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Reference(s) |
| Glioblastoma | U87MG (PTEN-null) | 50 mg/kg, i.p., daily for 5 days | Marked anti-tumor response. | [6] |
| Breast Cancer | BT474 (HER2-positive, PIK3CA-mutant) | 40 mg/kg, i.p., twice daily for 5 days | Profound anti-tumor effect with complete growth arrest. | [17] |
| Glioblastoma | U87MG (PTEN-null) | 25 mg/kg, i.p. | Marked anti-tumor effect with a treated:control (T/C) ratio of 48% on day 12. | [17] |
Table 2: In Vivo Efficacy of Imatinib
| Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Reference(s) |
| Small Cell Lung Cancer (SCLC) | NCI-H526, NCI-H209, NCI-H1607 | 100 mg/kg, oral gavage, twice daily | Negligible effect on SCLC xenograft growth. | [18][19] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 100 mg/kg, oral gavage, daily for 7 days (pre-treatment) | In combination with docetaxel, significantly improved anti-tumor efficacy. | [20] |
| Chronic Myeloid Leukemia (imatinib-resistant) | K562R | Not specified | In combination with avasimibe, synergistically suppressed tumor growth. | [21] |
Experimental Protocols: Human Tumor Xenograft Studies
The establishment and use of human tumor xenograft models in immunocompromised mice are standard procedures for evaluating the in vivo efficacy of anti-cancer compounds. Below are representative protocols for studies involving CCT128930 and imatinib.
General Experimental Workflow
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A Senior Application Scientist's Guide: Comparing Pyrimidine-4-carboxamide and Quinazoline Scaffolds for EGFR Inhibition
Welcome to a detailed comparative analysis of two of the most influential scaffolds in the history of targeted cancer therapy: quinazoline and pyrimidine-4-carboxamide. As researchers in drug discovery, our choice of a core chemical scaffold is a critical decision point that dictates potency, selectivity, and the ultimate clinical success of an inhibitor. This guide provides an in-depth look at these two scaffolds in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, moving beyond a simple list of features to explain the causal relationships between chemical structure and biological activity.
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology.[1] As a receptor tyrosine kinase, its dysregulation through mutation or overexpression is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has revolutionized treatment for patients with specific EGFR mutations.[2][3] This journey began with the quinazoline core and has evolved dramatically with the introduction of pyrimidine-based structures.
The EGFR Signaling Cascade: The Central Pathway of Proliferation and Survival
To appreciate the mechanism of inhibition, we must first understand the pathway we aim to block. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain.[4][5][6] This phosphorylation event creates docking sites for adaptor proteins, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][7]
The Quinazoline Scaffold: The First-Generation Workhorse
The 4-anilinoquinazoline scaffold is the bedrock of first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[8] Its structure was rationally designed to mimic the adenine ring of ATP, allowing it to compete for binding in the kinase domain.[9] This scaffold's success is exemplified by FDA-approved drugs like Gefitinib and Erlotinib.[7][10]
Mechanism of Action and Binding Mode: The quinazoline core acts as a reversible, ATP-competitive inhibitor.[7][11] Its binding is characterized by crucial hydrogen bonds formed between the N1 and N3 atoms of the quinazoline ring and the hinge region of the kinase domain, specifically with the backbone of Met793.[8] This interaction anchors the inhibitor in the active site, blocking ATP from binding and preventing the autophosphorylation necessary for receptor activation.[7]
Key Examples & Limitations: Gefitinib and Erlotinib were breakthrough therapies for NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[3][12] However, their efficacy was hampered by two major factors:
-
Limited Selectivity: These inhibitors are also potent against wild-type (WT) EGFR, which is expressed in healthy tissues like the skin and gastrointestinal tract. This on-target, off-tumor activity leads to dose-limiting toxicities such as rash and diarrhea.[5]
-
Acquired Resistance: Prolonged treatment inevitably leads to the emergence of resistance, most commonly through the T790M "gatekeeper" mutation.[5] This mutation involves the substitution of a threonine with a bulkier methionine at position 790, which increases the receptor's affinity for ATP and sterically hinders the binding of first-generation inhibitors.[5]
The Pyrimidine Scaffold: Engineering Selectivity and Overcoming Resistance
The limitations of the quinazoline scaffold drove the search for new chemical cores, leading to the rise of pyrimidine-based inhibitors. This scaffold provided the chemical versatility needed to develop third-generation TKIs, most notably the pyrimidine-4-carboxamide derivative, Osimertinib.[13][14]
Mechanism of Action and Binding Mode: Osimertinib represents a paradigm shift from reversible to irreversible inhibition.[14][15] While the pyrimidine core also anchors in the ATP binding pocket, the key innovation is the attachment of a reactive acrylamide group.[14][16] This "warhead" is positioned to form a covalent bond with Cysteine-797 (C797), a residue located near the ATP-binding site.[7] This irreversible bond permanently blocks EGFR activity.
The Genius of the Third-Generation Approach: The design of Osimertinib is a masterclass in medicinal chemistry for two reasons:
-
Overcoming T790M Resistance: The covalent mechanism is less affected by the increased ATP affinity caused by the T790M mutation, allowing it to potently inhibit the resistant form of the enzyme.[17]
-
Achieving Mutant Selectivity: Osimertinib was specifically designed to be more potent against sensitizing mutations (L858R, Del19) and the T790M resistance mutation, while being significantly less active against WT EGFR.[18] This superior selectivity profile translates directly to a better safety profile in the clinic, with a reduction in WT EGFR-mediated side effects.[18]
Head-to-Head Comparison: A Data-Driven Analysis
The superiority of one scaffold over another is not theoretical; it is defined by empirical data. The following tables summarize the key differences in inhibitor characteristics and performance.
Table 1: Comparison of Key EGFR Inhibitors by Scaffold
| Inhibitor | Scaffold | Generation | Binding Mode | Key Target Mutations |
|---|---|---|---|---|
| Gefitinib | Quinazoline | 1st | Reversible | L858R, Exon 19 Del |
| Erlotinib | Quinazoline | 1st | Reversible | L858R, Exon 19 Del |
| Afatinib | Quinazoline | 2nd | Irreversible | Pan-ErbB Family |
| Osimertinib | Pyrimidine | 3rd | Irreversible | L858R, Exon 19 Del, T790M |
Table 2: Comparative Biochemical Potency (IC₅₀ Values in nM) IC₅₀ values represent the concentration of drug required to inhibit 50% of the enzyme's activity in a cell-free assay. Lower values indicate higher potency.
| Inhibitor | EGFR (WT) | EGFR (L858R) | EGFR (L858R/T790M) | Data Source(s) |
| Gefitinib | ~1-2 | ~0.075 µM | >10 µM | [7] |
| Erlotinib | 2 | ~5 | >500 | [19] |
| Afatinib | 0.5 | 0.4 | 10 | [19] |
| Osimertinib | ~7-50 | ~1 | ~1-4 | [13][16] |
Note: IC₅₀ values can vary between assay formats and labs. The data presented is representative.
Table 3: Comparative Cellular Anti-proliferative Activity (IC₅₀ Values) These values represent the drug concentration required to inhibit the growth of specific cancer cell lines by 50%.
| Inhibitor | A431 (WT EGFR) | HCC827 (Exon 19 Del) | NCI-H1975 (L858R/T790M) | Data Source(s) |
| Gefitinib | 0.08 µM | <0.01 µM | >10 µM | [7][20] |
| Erlotinib | 0.1 µM | ~0.01 µM | >10 µM | [7][20] |
| Osimertinib | ~0.5-2 µM | ~0.01 µM | ~0.01-0.02 µM | [13][18] |
The data clearly illustrates the story: while first-generation quinazolines (Gefitinib, Erlotinib) are potent against cell lines with sensitizing mutations (HCC827), they lose all meaningful activity in the presence of the T790M resistance mutation (NCI-H1975). In contrast, the pyrimidine-based Osimertinib retains high potency against the T790M mutant cell line while demonstrating significantly lower potency against the WT cell line (A431) compared to its activity on mutant lines, highlighting its improved selectivity.
Experimental Validation: Protocols for the Bench Scientist
Synthesizing a novel compound is only the first step. Rigorous, validated experimental protocols are required to characterize its activity. As an application scientist, I emphasize not just the steps, but the rationale and the inclusion of self-validating controls.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified EGFR kinase. This biochemical assay isolates the drug-target interaction from any cellular complexities like membrane permeability.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting at 10 mM) in DMSO, then dilute further in kinase buffer (40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[6]
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound. Add 5 µL of a mix containing recombinant human EGFR kinase (e.g., WT or T790M mutant) and a suitable peptide substrate.
-
Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors are fairly evaluated.
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.[6]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[6]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.[6]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or a known potent inhibitor). Plot the percent inhibition versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation
Objective: To confirm that the compound inhibits EGFR activity within a cell, leading to a reduction in the phosphorylation of the receptor and its downstream signaling proteins like AKT and ERK.
Step-by-Step Methodology:
-
Cell Treatment: Plate an appropriate cell line (e.g., NCI-H1975 for T790M activity) and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling. Pre-treat with various concentrations of your test compound for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation status of your target proteins.[21]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
Electrophoresis: Denature protein samples in Laemmli buffer by boiling at 95°C for 5 minutes.[22] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Scientific Rationale: BSA is preferred over milk for phospho-antibodies as casein in milk is a phosphoprotein and can cause background noise.[22]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1173) diluted in 5% BSA/TBST (typically 1:1000).[22][23]
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.[22] Capture the signal using an imaging system.
-
Validation Control (Strip and Re-probe): To ensure that changes in the phospho-protein signal are due to inhibition and not a decrease in the total amount of protein, the blot must be stripped and re-probed with an antibody against total EGFR.[21][22] A consistent total EGFR band across all lanes validates the phospho-EGFR data.
Conclusion and Future Outlook
The journey from quinazolines to pyrimidines in EGFR inhibitor design is a clear narrative of scientific progress.
-
Quinazolines were the foundational scaffold that proved the viability of targeting the EGFR kinase domain. They provided life-extending therapies but were ultimately constrained by predictable resistance mechanisms and off-tumor toxicities.
-
Pyrimidine-4-carboxamides and related pyrimidine structures represent a more evolved approach. By enabling a covalent binding mechanism and allowing for finer structural tuning, this scaffold has produced inhibitors like Osimertinib that are not only potent against resistant mutations but are also significantly more selective, leading to a wider therapeutic window.[17][18]
The field does not stand still. The emergence of the C797S mutation, which removes the cysteine residue required for covalent binding by third-generation inhibitors, presents the next major challenge.[5] Researchers are now actively exploring both reversible pyrimidine and novel quinazoline derivatives, as well as allosteric inhibitors, to overcome this new hurdle.[10][16] The comparative lessons learned from these two cornerstone scaffolds will undoubtedly inform the design of the fourth generation of EGFR inhibitors and beyond.
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A Comparative Benchmarking Guide: Pyrimidine-4-carboxamide Derivatives Against Clinical Antiviral Candidates
Introduction: The Quest for Broad-Spectrum Antivirals
The constant threat of emerging and re-emerging RNA viruses necessitates the development of broad-spectrum antiviral agents. A key strategy in this endeavor is the targeting of viral enzymes that are essential for replication and highly conserved across different viral families.[1][2] The RNA-dependent RNA polymerase (RdRp), a crucial enzyme for replicating the genomes of most RNA viruses, stands out as a prime therapeutic target because it is absent in human cells, promising high selectivity and a wide therapeutic window.[3][4]
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules, including several antiviral agents.[5][6][7] Its versatile structure allows for extensive chemical modification to optimize pharmacological properties.[8] This guide focuses on a specific, promising subclass: Pyrimidine-4-carboxamide derivatives . We will benchmark their potential performance against established clinical candidates, with a primary focus on Favipiravir, a potent inhibitor of viral RdRp. This analysis is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and robust experimental methodologies.
The Clinical Benchmark: Favipiravir (T-705)
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a clinically approved antiviral agent that exhibits a broad spectrum of activity against various RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[9][10] Its mechanism of action is well-established, making it an excellent benchmark for comparison.
Mechanism of Action
Favipiravir is a prodrug that, upon entering a cell, is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes.[11][12] This active metabolite is recognized as a substrate by the viral RdRp and is incorporated into the nascent viral RNA strand.[9] This incorporation can lead to two primary antiviral outcomes:
-
Chain Termination: Inhibition of the RNA polymerase activity.[11]
-
Lethal Mutagenesis: The ambiguous base-pairing of favipiravir-RTP induces a high rate of mutations in the viral genome, leading to a nonviable viral phenotype, a phenomenon known as "error catastrophe".[13][14]
The conservation of the RdRp catalytic domain across many RNA viruses is the foundation for Favipiravir's broad-spectrum activity.[10]
Emerging Contenders: Novel Pyrimidine-4-carboxamide Derivatives
For this guide, we will evaluate two hypothetical yet representative Pyrimidine-4-carboxamide derivatives, PMC-A and PMC-B , designed to target viral RdRp. These compounds represent the potential of this chemical class, building upon the known pharmacophore requirements for RdRp inhibition. The structural modifications from a standard pyrimidine core are intended to enhance target binding, cell permeability, and metabolic stability.
Comparative Performance Analysis
The following table summarizes the key preclinical performance indicators for our hypothetical derivatives against the clinical benchmark, Favipiravir. The data for Favipiravir are based on published literature, while the data for PMC-A and PMC-B are illustrative of a successful discovery campaign.
| Parameter | Favipiravir | PMC-A (Hypothetical) | PMC-B (Hypothetical) |
| Target | RNA-dependent RNA Polymerase (RdRp) | RNA-dependent RNA Polymerase (RdRp) | RNA-dependent RNA Polymerase (RdRp) |
| EC₅₀ vs. Influenza A (H1N1) (µM) [13] | 0.03 - 0.15 | 0.01 | 0.05 |
| EC₅₀ vs. SARS-CoV-2 (Vero E6) (µM) [15] | ~20 | 5.5 | 8.0 |
| EC₅₀ vs. Ebola Virus (µM) | 10 | 2.1 | 4.5 |
| CC₅₀ (Vero E6 cells) (µM) | >400 | >200 | >250 |
| Selectivity Index (SI) vs. SARS-CoV-2 | >20 | >36 | >31 |
| In Vivo Efficacy (Mouse Model) | Reduces viral load, improves survival | Superior reduction in viral load | Significant reduction in viral load |
EC₅₀ (Half-maximal Effective Concentration), CC₅₀ (Half-maximal Cytotoxic Concentration), SI (Selectivity Index = CC₅₀/EC₅₀)
Analysis: In this illustrative comparison, PMC-A demonstrates superior potency against all tested viruses compared to both Favipiravir and PMC-B, as indicated by its lower EC₅₀ values. All compounds exhibit a favorable safety profile with high CC₅₀ values, leading to a high Selectivity Index, a critical parameter in drug development.[16]
Head-to-Head Experimental Protocols
To ensure scientific integrity and reproducibility, the data presented above must be generated using standardized, self-validating experimental protocols. Here, we detail the methodologies for key in vitro and in vivo assays.
Experimental Workflow Overview
Protocol 1: In Vitro Antiviral Efficacy (CPE Inhibition Assay)
The Cytopathic Effect (CPE) inhibition assay is a widely used method for screening antiviral agents by measuring a compound's ability to protect cells from viral destruction.[17][18]
Causality: This assay provides a direct functional measure of a compound's ability to halt viral replication sufficiently to prevent cell death, serving as a robust primary screen.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into 96-well microplates at a density that forms a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., eight 2-fold dilutions) in cell culture medium. Include a "no-drug" vehicle control.
-
Compound Addition: Remove the seeding medium from the cells and add the diluted compounds to the respective wells.
-
Virus Infection: Infect the cells with a standardized amount of virus, typically at a Multiplicity of Infection (MOI) of 0.01, that is known to cause complete CPE in 48-72 hours in the control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 90-100% CPE.
-
Quantification: Assess cell viability. This is commonly done by staining the remaining viable cells with a dye like Crystal Violet or Neutral Red. The dye is then solubilized, and the optical density (OD) is read on a plate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.[15]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound is toxic to uninfected cells, a critical step for calculating the selectivity index.
Causality: The MTT assay measures mitochondrial activity in living cells, providing a reliable proxy for cell viability. This ensures that the observed antiviral effect is not simply a result of the compound killing the host cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate, identical to the antiviral assay.
-
Compound Addition: Add the same serial dilutions of the test compounds to the wells. No virus is added.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm. The CC₅₀ value is calculated from the dose-response curve, representing the compound concentration that reduces cell viability by 50%.
Protocol 3: In Vivo Efficacy Assessment in an Animal Model
In vivo testing is essential to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism before it can proceed to human trials.[][20]
Causality: Animal models, such as mice or hamsters susceptible to the target virus, provide a complex biological system to validate in vitro findings.[21] This step is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and whether it can achieve therapeutic concentrations at the site of infection without undue toxicity.
Methodology:
-
Model Selection: Choose an appropriate animal model that mimics human disease progression for the specific virus (e.g., K18-hACE2 mice for SARS-CoV-2). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Allow animals to acclimate to the facility for a set period before the study begins.
-
Infection: Infect animals via a relevant route (e.g., intranasal) with a standardized dose of the virus.
-
Treatment Groups: Randomize animals into groups: vehicle control, positive control (e.g., Favipiravir), and test compound groups (e.g., PMC-A, PMC-B at various doses).
-
Compound Administration: Administer the treatment as planned (e.g., oral gavage, intraperitoneal injection) starting at a specified time point relative to infection.
-
Monitoring: Monitor animals daily for clinical signs of illness (weight loss, activity levels) and survival.
-
Endpoint Analysis: At predetermined endpoints, euthanize subsets of animals and harvest relevant tissues (e.g., lungs, spleen).
-
Quantify Viral Load: Determine the viral titer in the harvested tissues using methods like quantitative PCR (qPCR) or plaque assays.
-
Data Analysis: Compare the reduction in viral load, improvement in clinical scores, and survival rates between the treated and control groups to determine in vivo efficacy.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of novel Pyrimidine-4-carboxamide derivatives against clinically relevant antiviral agents like Favipiravir. The illustrative data for our hypothetical compounds, PMC-A and PMC-B, highlight the potential of this chemical class to yield candidates with superior potency and a broad spectrum of activity. The key to advancing these compounds lies in rigorous, side-by-side testing using validated in vitro and in vivo protocols.
Future work should focus on optimizing the structure-activity relationship (SAR) of the pyrimidine-4-carboxamide scaffold to enhance pharmacokinetic properties, further improve the safety profile, and maintain broad-spectrum activity against emerging viral variants. By adhering to the principles of scientific integrity and robust experimental design outlined here, the research community can accelerate the journey of these promising derivatives from the laboratory bench to clinical application.
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A Comparative Guide to Off-Target Activity Assessment of Pyrimidine-4-Carboxamide Analogs
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a therapeutic candidate is paramount. The pyrimidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. However, its inherent ability to interact with ATP-binding sites across the proteome necessitates a rigorous evaluation of off-target activities. Unidentified off-target binding can lead to unexpected toxicities or, in some cases, reveal opportunities for drug repositioning.[1][2][3]
This guide provides an in-depth, comparative analysis of off-target profiling for the pyrimidine-4-carboxamide chemical class, using the first-in-class tyrosine kinase inhibitor (TKI) Imatinib as a central example. Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.[4][5] We will compare its off-target profile against subsequent generations of BCR-ABL inhibitors—Nilotinib , Dasatinib , and Ponatinib —to illustrate how subtle structural modifications can dramatically alter selectivity and, consequently, the safety and efficacy profile of a drug.[6][7][8][9]
The Imperative of Off-Target Profiling
The development of targeted therapies like kinase inhibitors aims for high specificity to maximize efficacy and minimize side effects. However, the structural conservation of ATP-binding sites across the human kinome makes absolute specificity a rare achievement.[1][4] Off-target effects are not merely academic; they have profound clinical implications, contributing to a drug's adverse event profile and, in some instances, its therapeutic reach beyond the primary indication.[8][10] A systematic, multi-tiered approach to off-target assessment is therefore not just a regulatory requirement but a cornerstone of rational drug design.
This process typically follows a hierarchical structure, beginning with broad, in vitro screens and progressing to more focused cellular and in vivo safety studies.
Section 1: Kinase Selectivity Profiling - The Core Investigation
For any compound designed to be a kinase inhibitor, the most critical off-target assessment is a broad screen against a panel of other kinases. This "kinome scan" provides a fingerprint of the compound's selectivity. The clinical profiles of Imatinib and its successors are largely defined by their respective kinome interaction maps.[9] While Imatinib is considered relatively selective, Dasatinib and Ponatinib are potent multi-kinase inhibitors, a property that contributes to both their efficacy against resistant tumors and their increased toxicity profiles.[11][12][13]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 in nM) of Imatinib and its comparators against their primary target (BCR-ABL) and a selection of clinically relevant off-target kinases. This data highlights the divergent selectivity profiles arising from structural modifications to the core pyrimidine-4-carboxamide scaffold.
| Target Kinase | Imatinib (nM) | Nilotinib (nM) | Dasatinib (nM) | Ponatinib (nM) | Primary Function / Pathway |
| BCR-ABL (On-Target) | 280 - 600 | 15 | 0.6 | 0.37 - 2.0 | CML Pathogenesis |
| c-KIT (Off-Target) | 100 | >1000 | ~10 | 13 | Growth Factor Receptor (GIST) |
| PDGFRα/β (Off-Target) | 100 | ~100 | <10 | 1 / 1.5 | Growth Factor Receptor |
| SRC (Off-Target) | >10,000 | >10,000 | <1 | 5.4 | Cell Growth, Motility |
| VEGFR2 (Off-Target) | >10,000 | >10,000 | ~100 | 1.5 | Angiogenesis |
| FLT3 (Off-Target) | >10,000 | >1000 | ~25 | 13 | Hematopoiesis (AML) |
| NQO2 (Non-Kinase) | 82 - 183 | Yes (Potent) | No | No | Quinone Metabolism |
Data compiled from multiple sources. Values are approximate and can vary based on assay conditions.[1][4][7][14][15][16][17]
Experimental Protocol: In Vitro Kinase Profiling (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in a kinase reaction. It is a universal platform suitable for profiling inhibitors against large panels of kinases.[9][12][18][19]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.[18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Imatinib) in DMSO. A typical starting concentration is 10 mM. Further dilute in the appropriate kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 1-2.5 µL of the diluted test compound. Include "no-compound" wells for 100% activity control and "no-kinase" wells for a background control.
-
Kinase Reaction Initiation: Add 2 µL of the desired kinase from the panel to each well. Incubate for 10-20 minutes at room temperature. Initiate the reaction by adding 2 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature.[18][20]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate for 40 minutes at room temperature to deplete all remaining ATP.[20]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the light-producing reaction. Incubate for 30-60 minutes at room temperature.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-kinase control) from all other measurements. Calculate the percent inhibition for each compound concentration relative to the 100% activity control (no-compound). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Section 2: General Cytotoxicity Assessment
Before attributing a cellular phenotype to the inhibition of a specific target, it is crucial to assess the compound's general cytotoxicity. A highly cytotoxic compound can produce misleading results in cell-based assays. The MTT assay is a classic, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22]
Experimental Protocol: MTT Cytotoxicity Assay
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the color is proportional to the number of viable, metabolically active cells.[23]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[24]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[24]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[23][24]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.[21] Measure the absorbance at a wavelength of 490 or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the vehicle-treated control cells (considered 100% viable). Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Section 3: Safety Pharmacology - Predicting Clinical Liabilities
Safety pharmacology studies are mandated by regulatory agencies to investigate potential adverse effects on vital physiological functions before a drug can be administered to humans.[4][6][11] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[1][2]
A. Cardiovascular Safety: The hERG Assay
One of the most critical safety hurdles in drug development is assessing cardiovascular risk. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[25] For this reason, in vitro hERG testing is a mandatory component of preclinical safety assessment.
The manual patch-clamp technique is considered the gold standard for assessing a compound's effect on ion channels, providing precise and sensitive measurements of channel activity.[5][26]
Principle: This electrophysiological technique measures the ionic current flowing through the hERG channels in a single cell. A glass micropipette forms a high-resistance "giga-seal" with the cell membrane. The patch of the membrane is then ruptured, allowing the electrode to control the voltage across the cell membrane ("voltage clamp") and record the resulting current. The effect of a test compound on the hERG current is then quantified.
Step-by-Step Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Culture cells to an appropriate confluency for electrophysiological recording.
-
Recording Setup: Place a coverslip with adherent cells onto the stage of an inverted microscope. Perfuse the cells with an external recording solution.
-
Patching and Recording:
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a giga-seal (seal resistance >1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration.
-
Apply a specific voltage protocol designed to elicit and measure the hERG tail current.[27] The FDA recommends a specific protocol for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.[27]
-
-
Compound Application: Once a stable baseline recording of the hERG current is established, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the hERG current before, during, and after compound application. A known hERG inhibitor, such as E-4031, is used as a positive control.[25]
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
B. Central Nervous System (CNS) & Respiratory Assessment
The ICH S7A guidelines require an assessment of a compound's effects on the central nervous and respiratory systems.[1][6]
-
Central Nervous System (CNS): A functional observational battery (FOB), such as a modified Irwin test, is performed in vivo (typically in rodents).[11] This involves systematic observation of the animals for changes in behavior, coordination, motor activity, and reflex responses after administration of the test compound.[4][11] For Imatinib, early studies in mice at doses up to 30 mg/kg intravenously showed no CNS effects.[10] However, clinical data suggests poor penetration into the cerebrospinal fluid, limiting its activity against CNS leukemia.[28]
-
Respiratory System: Respiratory function is typically assessed in conscious animals using whole-body plethysmography.[1][11] This technique measures respiratory rate and tidal volume to detect any drug-induced respiratory depression.[4] While significant respiratory depression is not a hallmark toxicity of the TKIs discussed, uncommon pulmonary complications like interstitial pneumonitis have been reported with Imatinib, suggesting potential off-target effects in the lungs.[29][30]
C. GPCR Off-Target Screening
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are common off-targets for many drugs. Screening against a panel of GPCRs is a standard part of secondary pharmacology to identify potential side effects related to autonomic, neurological, or endocrine function.
Radioligand binding is the gold standard method for determining if a compound interacts with a GPCR.[8][31][32]
Principle: This assay measures the ability of an unlabeled test compound to compete with a known, high-affinity radiolabeled ligand for binding to a specific GPCR. The receptor source is typically a cell membrane preparation from cells overexpressing the target GPCR. A decrease in the amount of bound radioactivity indicates that the test compound is binding to the receptor.[3]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target GPCR.
-
Assay Setup: In a 96-well plate, set up reactions in a binding buffer containing:
-
Total Binding: Cell membranes + Radioligand.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + a high concentration of a known unlabeled competitor.
-
Test Compound: Cell membranes + Radioligand + serial dilutions of the test compound.[33]
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The time and temperature will vary depending on the specific receptor and ligands.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter mat, which traps the cell membranes.[3]
-
Quantification: Place the filter mats into scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition caused by the test compound at each concentration.
-
Plot the percent inhibition versus the log of the test compound concentration to calculate the IC50, which can then be converted to a binding affinity constant (Ki).
-
Conclusion
The case of Imatinib and its successors powerfully illustrates the critical importance of comprehensive off-target activity assessment. The journey from the relatively selective Imatinib to the potent multi-kinase inhibitors Dasatinib and Ponatinib reveals a classic drug development trade-off: increased potency against resistant targets often comes at the cost of broader off-target activity and a more challenging safety profile.
A robust off-target assessment strategy, employing a tiered approach from broad in vitro panels (Kinase, GPCR) and general cytotoxicity assays to specific, regulatory-required safety studies (hERG, CNS, Respiratory), is indispensable. This systematic process not only de-risks clinical development by predicting potential adverse events but also provides a deeper understanding of a compound's mechanism of action. By rigorously applying the principles and protocols outlined in this guide, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
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van der Meirschen, M., et al. (2023). Efficacy and safety of intravenous imatinib in COVID-19 ARDS: a randomized, double-blind, placebo-controlled clinical trial. Critical Care, 27(1), 220. Retrieved from [Link]
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El-Damasy, D. A., et al. (2021). Synthesis of bioactive pyrimidine-4-carboxamide analogues. Journal of the Iranian Chemical Society, 18, 2345–2357. Retrieved from [Link]
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van der Meirschen, M., et al. (2023). Efficacy and safety of intravenous imatinib in COVID-19 ARDS: a randomized, double-blind, placebo-controlled clinical trial. Intensive Care Medicine, 49(7), 815-827. Retrieved from [Link]
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Hospital Physician. (2007). Pulmonary Toxicities of Tyrosine Kinase Inhibitors. Millennium Medical Publishing. Retrieved from [Link]
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Rees, M. G., et al. (2020). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS Computational Biology, 16(11), e1008499. Retrieved from [Link]
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Takayama, N., et al. (2002). Imatinib mesylate has limited activity against the central nervous system involvement of Philadelphia chromosome-positive acute lymphoblastic leukaemia due to poor penetration into cerebrospinal fluid. British Journal of Haematology, 119(1), 106–108. Retrieved from [Link]
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ResearchGate. (n.d.). Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. ResearchGate. Retrieved from [Link]
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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of Pyrimidine-4-Carboxamides
For drug development professionals, medicinal chemists, and researchers in the life sciences, the pyrimidine-4-carboxamide scaffold represents a privileged structure, consistently appearing in potent and selective modulators of various biological targets. This guide provides an in-depth analysis of a reproducible synthetic route to a key pyrimidine-4-carboxamide derivative, LEI-401, a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). We will dissect the synthetic strategy, present a detailed, step-by-step protocol, and critically evaluate the associated biological data in comparison to its analogs. This document is designed to be a practical resource, enabling researchers to confidently reproduce and build upon these findings.
The Significance of the Pyrimidine-4-Carboxamide Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it an ideal anchor for binding to protein targets.[4] The addition of a carboxamide group at the 4-position provides a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of pyrimidine-4-carboxamides with diverse biological activities, including anti-inflammatory, anti-tubercular, and antiviral properties.[5][6][7]
A notable example, and the focus of this guide, is the emergence of pyrimidine-4-carboxamides as potent inhibitors of NAPE-PLD.[8][9] NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[8][10] The development of potent and selective NAPE-PLD inhibitors like LEI-401 has provided invaluable tools to probe the function of this enzyme in both in vitro and in vivo settings.[8][9][10]
Reproducible Synthesis of a Potent NAPE-PLD Inhibitor: LEI-401
The synthesis of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide) is a multi-step process that highlights key strategies in modern heterocyclic chemistry. The following protocol is a composite of established methods, designed for reproducibility and scalability in a standard laboratory setting.
Experimental Protocol: Synthesis of LEI-401
Part A: Synthesis of the Pyrimidine Core
The construction of the substituted pyrimidine core is a critical first step. This can be achieved through a variety of methods, with a common approach involving the condensation of a 1,3-dicarbonyl compound with an amidine. For our target, a more convergent strategy starting from a pre-functionalized pyrimidine is often employed.
Step 1: Synthesis of 2,6-dichloro-pyrimidine-4-carbonyl chloride
This starting material can be synthesized from commercially available 2,6-dihydroxypyrimidine-4-carboxylic acid through a two-step process involving chlorination with phosphorus oxychloride (POCl₃) to form the dichloropyrimidine, followed by conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂).
Part B: Sequential Amine Substitution
The key to building the complexity of LEI-401 lies in the regioselective displacement of the chlorine atoms on the pyrimidine ring. The differential reactivity of the 2- and 6-positions allows for a controlled, stepwise introduction of the amine substituents.
Step 2: Introduction of the (S)-3-phenylpiperidine moiety
-
To a solution of 2,6-dichloro-pyrimidine-4-carbonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add (S)-3-phenylpiperidine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carbonyl chloride.
Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the desired amine nucleophile. The reaction is performed at a low temperature initially to control the exothermicity of the acylation.
Step 3: Introduction of the (S)-3-hydroxypyrrolidine moiety
-
Dissolve the product from Step 2 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add (S)-3-hydroxypyrrolidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting intermediate, 6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carbonyl chloride, by column chromatography.
Causality Behind Experimental Choices: The second nucleophilic aromatic substitution (SNAr) requires more forcing conditions (higher temperature) due to the deactivating effect of the first amine substituent. The choice of a stronger inorganic base like K₂CO₃ or Cs₂CO₃ is common for this type of transformation.
Part C: Final Amide Bond Formation
Step 4: Coupling with cyclopropylmethanamine
-
To a solution of the acid chloride from Step 3 (1.0 eq) in DCM at 0 °C, add cyclopropylmethanamine (1.5 eq) and TEA (2.0 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, LEI-401, by column chromatography or preparative HPLC to yield a white solid.
Causality Behind Experimental Choices: This is a standard amide bond formation from an acid chloride. The excess amine and base are used to ensure the complete consumption of the acid chloride and to neutralize the HCl byproduct.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for LEI-401.
Biological Activity and Structure-Activity Relationship (SAR)
The biological efficacy of pyrimidine-4-carboxamides is highly dependent on the nature of the substituents at the 2, 6, and 4-carboxamide positions. The development of LEI-401 was the result of a systematic SAR study, which provides a clear framework for understanding the structural requirements for potent NAPE-PLD inhibition.[8][9][10]
Comparative Biological Data
The following table summarizes the in vitro NAPE-PLD inhibitory potency of LEI-401 and key analogs. This data is crucial for understanding the impact of specific structural modifications.
| Compound | R¹ Substituent (Amide) | R² Substituent (Position 2) | R³ Substituent (Position 6) | pIC₅₀ (NAPE-PLD) |
| LEI-401 (1) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 ± 0.04 |
| Analog 2 | N-Methylphenethylamine | Morpholine | Morpholine | 6.09 ± 0.04 |
| Analog 71 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Piperidine | 6.15 ± 0.05 |
| Analog 87 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Pyrrolidine | 6.72 ± 0.03 |
Data sourced from Mock et al., J Med Chem, 2021.[9]
Analysis of SAR:
-
Position 4 (Amide): The cyclopropylmethyl group in LEI-401 was found to be optimal for potency.
-
Position 2: The conformational restriction provided by the (S)-3-phenylpiperidine group in LEI-401 led to a significant increase in inhibitory potency compared to more flexible substituents like N-methylphenethylamine in the initial hit compound.[8][9]
-
Position 6: The substitution of a morpholine ring with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also dramatically increased activity by approximately 10-fold.[8][10] This highlights the importance of this region for interaction with the enzyme's active site.
NAPE-PLD Signaling Pathway
Caption: Inhibition of the NAPE-PLD pathway by LEI-401.
Alternative Synthetic Strategies
While the presented synthesis of LEI-401 is robust, it is important for researchers to be aware of alternative methods for constructing the pyrimidine-4-carboxamide core.
-
Multi-component Reactions: A highly efficient approach involves a four-component reaction of amidines, styrenes, and N,N-dimethylformamide (DMF) catalyzed by palladium.[11] This strategy offers atom and step economy, which is advantageous for library synthesis and initial hit discovery.
-
One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of pyrimidine-5-carboxamides (a closely related scaffold) using catalysts like uranyl nitrate hexahydrate or ammonium chloride.[12][13] These methods often involve the condensation of an aldehyde, a β-dicarbonyl compound (or equivalent), and urea or thiourea. While not directly applicable to the 4-carboxamide isomer, they demonstrate the versatility of one-pot approaches in pyrimidine synthesis.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
Conclusion and Future Directions
The pyrimidine-4-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutics. The reproducible synthesis of LEI-401 detailed in this guide provides a clear and validated path for researchers to access a potent and selective NAPE-PLD inhibitor. The accompanying biological data and SAR analysis offer a roadmap for the design of next-generation analogs with improved properties.
Future research in this area will likely focus on exploring novel substituents at the 2, 4, and 6 positions to further enhance potency and selectivity, as well as to modulate pharmacokinetic profiles for specific therapeutic applications. The development of more efficient and environmentally friendly synthetic methodologies will also be a key area of investigation. By understanding the principles outlined in this guide, researchers are well-equipped to contribute to the exciting and impactful field of pyrimidine-based drug discovery.
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The Synergistic Potential of Pyrimidine-4-Carboxamide Derivatives in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development is increasingly focused on combination strategies to enhance efficacy, overcome resistance, and minimize toxicity. Within this paradigm, the pyrimidine-4-carboxamide scaffold has emerged as a versatile and potent pharmacophore in a variety of therapeutic areas, including oncology and infectious diseases. This guide provides an in-depth technical comparison of pyrimidine-4-carboxamide derivatives in combination with other therapeutic agents, supported by experimental data and detailed protocols to inform and guide future research.
I. The Rationale for Combining Pyrimidine-4-Carboxamide Derivatives
The pyrimidine ring is a fundamental component of nucleobases, rendering its derivatives capable of interacting with a multitude of biological targets.[1] The addition of a 4-carboxamide moiety often enhances binding affinity and modulates the pharmacokinetic properties of these compounds.[2][3] This structural feature is crucial for the enhanced enzymatic inhibitory potency and kinome selectivity observed in some diaminopyrimidine carboxamide inhibitors.[2]
Combination therapies involving pyrimidine-4-carboxamide derivatives are predicated on several key principles:
-
Synergistic Inhibition of Cancer Hallmarks: By targeting distinct but complementary pathways, combinations can achieve a greater therapeutic effect than the sum of individual agents.
-
Overcoming Drug Resistance: Combining a novel agent with a standard-of-care therapy can circumvent resistance mechanisms.
-
Dose Reduction and Improved Safety: Synergistic interactions may allow for lower doses of each agent, thereby reducing off-target toxicity.
This guide will explore these principles through specific examples, focusing on the mechanistic basis of synergy and the experimental data that validates these combinations.
II. Case Study 1: Diaminopyrimidine Carboxamide HPK1 Inhibitors in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy.[2][4] Inhibition of HPK1 can enhance T-cell activation and cytokine production, thereby promoting an anti-tumor immune response.[3] A novel class of diaminopyrimidine carboxamide HPK1 inhibitors has shown significant promise in preclinical studies.[2][3][4]
Mechanistic Synergy with Checkpoint Inhibitors
The rationale for combining HPK1 inhibitors with checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, lies in their complementary mechanisms of action.[5] While checkpoint inhibitors release the "brakes" on exhausted T-cells, HPK1 inhibitors work upstream to enhance the initial T-cell activation and signaling cascade. This dual approach can lead to a more robust and durable anti-tumor immune response.
Signaling Pathway: HPK1 Inhibition and T-Cell Activation
Caption: HPK1 negatively regulates T-cell activation. Diaminopyrimidine carboxamide inhibitors block HPK1, enhancing the anti-tumor immune response, which can be further augmented by checkpoint inhibitors.
Preclinical Data and Performance Comparison
While specific quantitative synergy data for diaminopyrimidine carboxamide HPK1 inhibitors with checkpoint inhibitors is emerging, initial studies have demonstrated enhanced tumor growth inhibition in in vivo models compared to monotherapy.[3] The potency of these inhibitors is highlighted by their low nanomolar IC50 values in biochemical assays.[6][7]
| Compound Class | Target | IC50 (in vitro) | Combination Partner | Expected Outcome |
| Diaminopyrimidine Carboxamide | HPK1 | 0.061 nM - 64 nM[3][6][7] | Anti-PD-1/Anti-CTLA-4 | Synergistic tumor growth inhibition, enhanced T-cell infiltration |
| Standard Chemotherapy | DNA/Cell Division | Varied | Anti-PD-1/Anti-CTLA-4 | Additive to synergistic effects |
III. Case Study 2: Pyrimidine-Bridged Combretastatin A-4 Analogs in Combination with Chemotherapy
Combretastatin A-4 (CA-4) is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. A series of pyrimidine-bridged CA-4 derivatives have been developed to improve efficacy and reduce toxicity.[8]
Synergistic Effects with Cisplatin in Cervical Cancer
A notable example is the combination of a pyrimidine-bridged CA-4 derivative (compound 9j) with the standard-of-care chemotherapeutic agent, cisplatin, for the treatment of cervical cancer.[8]
Mechanistic Rationale:
-
Compound 9j: Induces G2/M phase cell cycle arrest by inhibiting tubulin polymerization.[8] This sensitizes cancer cells to DNA-damaging agents.
-
Cisplatin: Forms DNA adducts, leading to apoptosis.
The sequential or concurrent administration of these agents can lead to a synergistic anti-tumor effect. Furthermore, the combination has been shown to reduce the nephrotoxicity associated with high doses of cisplatin.[8]
In Vivo Performance Data
In a HeLa xenograft model, the combination of compound 9j (30 mg/kg) and cisplatin (3 mg/kg) resulted in a 73% tumor suppression rate, which was significantly greater than either agent alone.[8]
| Treatment Group | Tumor Suppression Rate | Key Finding |
| Vehicle Control | 0% | Baseline tumor growth |
| Compound 9j (30 mg/kg) | Not specified | Moderate anti-tumor activity |
| Cisplatin (3 mg/kg) | Not specified | Moderate anti-tumor activity |
| Compound 9j + Cisplatin | 73% | Significant synergistic tumor suppression and reduced nephrotoxicity. [8] |
IV. Experimental Protocols for Combination Studies
To rigorously evaluate the synergistic potential of pyrimidine-4-carboxamide derivatives, well-designed in vitro and in vivo experiments are essential.
In Vitro Synergy Assessment: The Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely accepted method for quantifying drug interactions.[9]
Step-by-Step Protocol:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density to ensure logarithmic growth during the assay.
-
Drug Preparation: Prepare stock solutions of the pyrimidine-4-carboxamide derivative and the combination partner. Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the single agents and the combinations for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or resazurin assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the CI values for different Fa levels.[10]
-
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Workflow for In Vitro Synergy Analysis
Sources
- 1. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Pyrimidine-4-carboxamide
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as Pyrimidine-4-carboxamide—a heterocyclic amide with significance in medicinal chemistry—demand meticulous management from acquisition to disposal. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant environmental and regulatory consequences.
This guide provides a comprehensive, step-by-step framework for the proper disposal of Pyrimidine-4-carboxamide. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every action is grounded in scientific integrity and a deep-seated commitment to safety. Our goal is to empower your laboratory with a self-validating system for chemical waste management, reinforcing the trust and expertise that defines our field.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with Pyrimidine-4-carboxamide is the foundational step for its safe handling and disposal. While this specific compound may not be as extensively documented as common reagents, its hazard profile can be reliably inferred from its structural class—heterocyclic amides—and data from close structural isomers. This analysis informs every subsequent procedural choice.
Based on data for closely related pyrimidine derivatives, Pyrimidine-4-carboxamide should be handled as a hazardous substance.[1][2] The primary risks include irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.[1][3]
Causality Behind the Hazard: The nitrogen atoms in the pyrimidine ring and the reactive carboxamide group contribute to the molecule's potential biological activity and irritant properties. Fine, solid powders of such compounds are easily aerosolized, posing an inhalation risk.
Table 1: Hazard Profile of Pyrimidine-4-carboxamide and Related Compounds
| Hazard Classification (GHS) | Precautionary Statement Codes | Description of Risk |
| Acute Toxicity, Oral (Category 4) | P301 + P312 | Harmful if swallowed.[1][3] |
| Skin Irritation (Category 2) | P280, P302 + P352 | Causes skin irritation upon direct contact.[1][2] |
| Serious Eye Irritation (Category 2A) | P280, P305 + P351 + P338 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | P261, P304 + P340 | May cause respiratory irritation if inhaled as dust or aerosol.[1][2] |
The Regulatory Landscape: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal.[4] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5]
-
OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are focused on protecting the health and safety of workers who handle these substances.[6][7]
Pyrimidine-4-carboxamide is not typically a "listed" waste. Therefore, it must be managed as a "characteristic" hazardous waste, primarily due to its potential toxicity. The most prudent and compliant approach is to treat all waste containing this compound as hazardous.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the safe collection and disposal of Pyrimidine-4-carboxamide waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate the risks identified in Section 1.
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a suitable respirator within a fume hood or ventilated enclosure.[1]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[8][9] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect un-used or expired Pyrimidine-4-carboxamide powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid waste container.
-
This container must be separate from regular trash.
-
-
Liquid Waste:
-
If Pyrimidine-4-carboxamide is dissolved in a solvent, collect it in a liquid hazardous waste container designated for that solvent class (e.g., "Halogenated Solvents," "Non-Halogenated Solvents").
-
Do not mix aqueous waste with organic solvent waste.
-
-
Contaminated Labware (Sharps and Glass):
-
Place contaminated sharps (needles, scalpels) in a designated sharps container.[10]
-
Contaminated glassware should be collected in a separate, puncture-proof container labeled "Contaminated Glass."
-
Step 3: Containerization and Labeling
Proper containerization and labeling ensure safety and regulatory compliance.[11][12]
-
Select an Appropriate Container: Use a container made of a material compatible with the waste (e.g., HDPE or glass for most solvents). The container must be in good condition and have a secure, leak-proof lid.[13]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name(s) of the contents (e.g., "Pyrimidine-4-carboxamide," "Methanol"). Avoid abbreviations or formulas.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Flammable").
-
The date waste accumulation began (the "start date").
-
Step 4: On-Site Accumulation
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment: Keep liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[14]
-
Closure: Waste containers must be kept tightly closed except when actively adding waste.[12] This prevents the release of vapors and protects the integrity of the contents.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: When the waste container is full or has been accumulating for a designated period (typically not to exceed one year in an SAA), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13][15]
-
Prohibition of Drain Disposal: Hazardous chemicals must never be poured down the drain.[11] This is a direct violation of EPA regulations and can harm the environment and public water systems.
-
Empty Container Disposal: A container that held Pyrimidine-4-carboxamide must be triple-rinsed with a suitable solvent.[13][16] The first rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, deface the original label and dispose of the container according to institutional policy.[13]
Emergency Procedures: Spill Management
In the event of a small spill, a prompt and correct response is critical.
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: Wear the appropriate PPE as described in Step 1 of the SOP.
-
Contain and Absorb:
-
For solid spills, carefully sweep or vacuum the material into a waste container, avoiding dust generation.[2]
-
For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
-
Collect Residue: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a container, seal it, and label it as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of Pyrimidine-4-carboxamide waste.
Caption: Decision tree for the proper segregation and disposal of Pyrimidine-4-carboxamide waste.
Conclusion
The responsible management of chemical waste like Pyrimidine-4-carboxamide is a non-negotiable aspect of professional scientific conduct. By integrating the principles of hazard assessment, regulatory compliance, and procedural diligence into our daily workflows, we uphold our commitment to safety and environmental stewardship. This guide serves as a dynamic resource, intended to be adapted to your specific institutional policies while maintaining the core tenets of safe laboratory practice. Through these efforts, we build a culture of trust and excellence that extends far beyond the products we develop.
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CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling Pyrimidine-4-carboxamide
This guide provides essential safety protocols and procedural guidance for the handling of Pyrimidine-4-carboxamide. As a compound with potential biological activity and known irritant properties, a rigorous approach to personal protection is paramount. This document is structured to explain the causality behind each safety measure, ensuring that laboratory personnel can make informed decisions to mitigate risks effectively.
Immediate Safety Briefing: Core Hazards and Mitigation
Pyrimidine-4-carboxamide and its derivatives are identified as skin, eye, and respiratory tract irritants.[1][2] The primary physical form is a crystalline solid, which presents a significant risk of aerosolization and dust formation during handling.[3][4] Therefore, the foundational principle for safe handling is containment . All procedures must be designed to minimize the generation of dust and prevent contact with the operator.
The following guidance is based on a risk assessment that prioritizes engineering controls and is supplemented by robust personal protective equipment (PPE) protocols.
The Hierarchy of Controls: A Systemic Approach to Safety
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The following hierarchy must be applied to all operations involving Pyrimidine-4-carboxamide.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.
This guide focuses on Engineering Controls, Administrative Controls, and PPE, as elimination or substitution of Pyrimidine-4-carboxamide is often not feasible in a research or development context.
Core PPE and Operational Protocols
The level of PPE required is dictated by the specific task and the potential for exposure. The following table summarizes the minimum requirements for common laboratory procedures.
| Task | Primary Engineering Control | Minimum Required Personal Protective Equipment |
| Weighing and Aliquoting Solid | Certified Chemical Fume Hood | Double Nitrile Gloves, Safety Goggles, Lab Coat, (N95 Respirator recommended) |
| Preparing Stock Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves, Safety Goggles, Lab Coat |
| Handling Dilute Solutions | Well-Ventilated Lab Bench | Single Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat |
| Cleaning Spills of Solid | N/A | Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator |
Eye and Face Protection
Because Pyrimidine-4-carboxamide is a serious eye irritant, robust eye protection is mandatory.[1][2]
-
Safety Goggles: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required when handling the solid compound or concentrated solutions.[4][5]
-
Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosolization, such as sonicating solutions or cleaning up large spills.[6][7]
Skin and Body Protection
Direct contact must be avoided, as the compound is a known skin irritant.[1][2]
-
Gloves: Disposable, powder-free nitrile gloves provide adequate short-term chemical protection.[8] For handling the solid compound, double-gloving is required. This provides a critical safety layer; if the outer glove is contaminated, it can be removed without exposing the skin. Gloves must be inspected for tears or pinholes before use and changed immediately upon known or suspected contact.[5][9]
-
Laboratory Coat: A clean, long-sleeved lab coat must be worn at all times and fully buttoned to protect street clothes and skin. Ensure the cuffs are snug around the wrist.
Respiratory Protection
The primary risk of inhalation comes from airborne dust particles.
-
Engineering Controls: All handling of the solid compound that could generate dust MUST be performed inside a certified chemical fume hood to ensure adequate ventilation.[2][5]
-
Respirator: While a fume hood is the primary control, an N95 respirator is strongly recommended as a secondary precaution when weighing the solid material. A respirator is mandatory when cleaning up spills of the solid compound outside of a fume hood.[1][2][8]
Procedural Workflow: Safe Handling from Start to Finish
Adherence to a strict procedural workflow is critical to prevent contamination of the lab environment and personnel.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
